molecular formula C6H4BrF2N B1271886 4-Bromo-3,5-difluoroaniline CAS No. 203302-95-8

4-Bromo-3,5-difluoroaniline

Numéro de catalogue: B1271886
Numéro CAS: 203302-95-8
Poids moléculaire: 208 g/mol
Clé InChI: DKKUSFDAHRASGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-3,5-difluoroaniline is a useful research compound. Its molecular formula is C6H4BrF2N and its molecular weight is 208 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-bromo-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKUSFDAHRASGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371237
Record name 4-Bromo-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203302-95-8
Record name 4-Bromo-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-3,5-DIFLUOROANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3,5-difluoroaniline (CAS: 203302-95-8) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-difluoroaniline, identified by its CAS number 203302-95-8, is a strategically important building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2][3] Its unique trifunctional aromatic core, featuring a nucleophilic amino group, a bromine atom amenable to a wide range of cross-coupling reactions, and two meta-positioned fluorine atoms, offers a powerful platform for the synthesis of complex and high-value molecules. The fluorine substituents significantly influence the compound's electronic properties, pKa, and metabolic stability, making it a desirable synthon for the development of novel therapeutic agents and advanced materials.[4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, spectroscopic characterization, key chemical transformations, and safety and handling protocols, to support its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is typically a solid at room temperature, appearing as a white to light orange crystalline powder, and exhibits moderate solubility in organic solvents.[2][3]

PropertyValueSource(s)
CAS Number 203302-95-8[5]
Molecular Formula C₆H₄BrF₂N[5]
Molecular Weight 208.00 g/mol [5][6]
Appearance White to light gray to light orange powder/crystal[2]
Melting Point 97 - 102 °C[2]
Purity ≥98.0% (GC)[2]
Storage Room Temperature, under inert gas, in a cool, dark place (<15°C recommended)
Spectroscopic Data

While specific spectra are not publicly available in the retrieved search results, the structural confirmation of this compound would rely on standard analytical techniques. Table 2 outlines the expected spectroscopic characteristics. Commercial suppliers confirm the structure by NMR.

TechniqueExpected Characteristics
¹H NMR Aromatic protons would appear as a multiplet, integrating to 2H. The amine protons would appear as a broad singlet, integrating to 2H. The chemical shifts would be influenced by the deshielding effects of the fluorine and bromine atoms.
¹³C NMR The spectrum would show distinct signals for the six aromatic carbons. The carbon attached to the bromine would be significantly downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observed, leading to splitting of the carbon signals.
IR Spectroscopy Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching (around 1000-1350 cm⁻¹), and C-Br stretching vibrations.
Mass Spectrometry The molecular ion peak (M⁺) and the M+2 peak would be observed in an approximate 1:1 ratio, which is characteristic of a monobrominated compound. The exact mass would be approximately 206.9495 Da.[6]

Synthesis and Purification

Synthetic Pathway: Bromination of 3,5-Difluoroaniline

A plausible and efficient method for the synthesis of this compound is the electrophilic bromination of 3,5-difluoroaniline. The two fluorine atoms deactivate the ortho and para positions relative to themselves, while the amino group is a strong activating group that directs ortho and para. The para position to the amino group is the most sterically accessible and electronically favorable for bromination.

Caption: Synthetic route to this compound.

Experimental Protocol: Bromination

This protocol is adapted from procedures for the bromination of similar aniline derivatives.[7]

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-difluoroaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) or elemental bromine (1.05 equivalents) in the same solvent dropwise while stirring vigorously. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if bromine was used) or water. Neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying the crude this compound. The choice of solvent is critical for successful purification.

  • Solvent Selection: Screen various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Good starting points for anilines include heptane, hexanes, toluene, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[8][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more hot solvent in small portions if necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and dry them under vacuum to obtain the purified this compound.

Chemical Reactivity and Synthetic Applications

The trifunctional nature of this compound makes it a versatile intermediate for a variety of chemical transformations, particularly in the construction of pharmacologically active scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Caption: Major cross-coupling reactions of this compound.

  • Suzuki-Miyaura Coupling: This reaction is used to form biaryl structures by coupling with boronic acids or esters. This is a cornerstone reaction in medicinal chemistry for accessing a wide range of molecular scaffolds.

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds, enabling the synthesis of more complex diarylamines or the introduction of various nitrogen-containing heterocycles.

  • Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes, which are important intermediates in drug discovery.

Derivatization of the Amino Group

The primary amino group of this compound is a versatile functional group that can undergo a variety of transformations to build more complex molecules.

  • Amide Bond Formation: The amino group can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form amides. This is a common strategy in the synthesis of bioactive molecules.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, another important pharmacophore.

  • Diazotization Reactions: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -Cl, -CN, -OH).

Applications in Drug Discovery and Development

For instance, many tyrosine kinase inhibitors, which are revolutionizing cancer treatment, incorporate substituted anilines as key pharmacophores that interact with the hinge region of the kinase domain. The unique electronic and steric properties imparted by the bromine and fluorine atoms in this compound make it an attractive starting material for the synthesis of libraries of potential kinase inhibitors.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire caused by electrostatic discharge.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials.

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a highly versatile and valuable chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. Its unique structural features provide a robust platform for a wide range of chemical transformations, enabling the synthesis of complex and biologically active molecules. This guide provides essential technical information to support researchers and scientists in leveraging the full potential of this important building block in their synthetic endeavors.

References

  • New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]
  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]
  • This compound: A Versatile Intermediate for Organic Synthesis and Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents. (1997, June 4).
  • This compound | C6H4BrF2N | CID 2736260 - PubChem.
  • This compound - Chem-Impex. Chem-Impex. [Link]
  • The Role of this compound in Modern Pharmaceutical Development. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. Quick Company. [Link]
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. [Link]
  • From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). YouTube. [Link]
  • Drug Discovery Patents - Charles River Laboratories.
  • Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline a - Journal of Medicinal and Chemical Sciences. (2022, October 2). Journal of Medicinal and Chemical Sciences. [Link]
  • Pharmaceutical compositions - Patent US-11564886-B2 - PubChem.
  • Patent Portfolio - Lantern Pharma Inc. Lantern Pharma Inc. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-3,5-difluoroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-difluoroaniline is a halogenated aromatic amine that has emerged as a critical building block in modern organic synthesis. Its unique electronic properties, conferred by the presence of both bromine and fluorine atoms on the aniline core, make it a versatile intermediate for the development of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the pharmaceutical and agrochemical industries.

Core Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to light orange crystalline powder.[1] The strategic placement of the halogen substituents significantly influences its reactivity, polarity, and overall chemical behavior.[2]

PropertyValueSource(s)
CAS Number 203302-95-8[1][3]
Molecular Formula C₆H₄BrF₂N[1]
Molecular Weight 208.01 g/mol [1]
Melting Point 97 - 102 °C[1]
Appearance White to light gray to light orange powder to crystal[1]
Purity Typically ≥98.0% (GC)[1][3]
Solubility Moderately soluble in organic solvents[2]

Spectroscopic Profile

Characterization of this compound is crucial for confirming its identity and purity. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the surrounding halogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbon atoms attached to the fluorine atoms will exhibit characteristic C-F coupling.

  • ¹⁹F NMR: Fluorine NMR is a valuable technique for confirming the presence and environment of the fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present. The IR spectrum of this compound will exhibit characteristic absorption bands for:

  • N-H stretching of the primary amine.

  • C-H stretching of the aromatic ring.

  • C=C stretching of the aromatic ring.

  • C-F stretching .

  • C-Br stretching .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The mass spectrum will show a characteristic molecular ion peak and isotopic peaks corresponding to the presence of bromine (⁷⁹Br and ⁸¹Br).

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactions are central to its utility as a chemical intermediate.

Synthetic Pathways

While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, a general and plausible approach involves the electrophilic bromination of 3,5-difluoroaniline. The amino group of the starting aniline is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the fluorine atoms and the directing effect of the amino group, bromination is expected to occur at the para position.

A generalized workflow for such a synthesis is depicted below:

G cluster_0 Synthesis Workflow Start Start: 3,5-Difluoroaniline Dissolve Dissolve in a suitable solvent (e.g., Acetic Acid) Start->Dissolve Cool Cool the solution (e.g., 0-5 °C) Dissolve->Cool Bromination Slowly add Bromine (Br₂) or NBS Cool->Bromination Reaction Stir at controlled temperature Bromination->Reaction Quench Quench excess bromine (e.g., with sodium thiosulfate) Reaction->Quench Workup Aqueous workup and extraction Quench->Workup Purify Purify by recrystallization or chromatography Workup->Purify Product Product: this compound Purify->Product

Caption: Generalized workflow for the synthesis of this compound.

Key Aspects of Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups and substituents.[1]

  • Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. For instance, it can react with acryloyl chloride in the presence of a base like triethylamine to form N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide.[4]

  • Aromatic Ring: The fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.

  • Bromo Group: The bromine atom is a good leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 4-position, making it an invaluable tool for building molecular complexity.

The combination of these reactive sites makes this compound a highly versatile building block.[1]

Applications in Research and Development

The unique structural features of this compound have led to its widespread use in several areas of chemical research and development.

Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][5] The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The bromo substituent provides a convenient handle for further chemical modifications to explore structure-activity relationships (SAR).

Agrochemical Development

In the agrochemical industry, this compound is used to create advanced pesticides and herbicides.[3][5] The incorporation of fluorine atoms can lead to increased efficacy and altered environmental persistence of the final products.

Materials Science

The electronic properties of this compound make it a candidate for the synthesis of novel polymers, coatings, and organic electronic materials.[5] Its derivatives are explored for applications in organic light-emitting diodes (OLEDs) and organic semiconductors.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Classification:

  • Acute toxicity, Oral (Category 4)

  • Acute toxicity, Dermal (Category 4)

  • Acute toxicity, Inhalation (Category 4)

  • Skin irritation (Category 2)

  • Serious eye irritation (Category 2)

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[6]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[7]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[7]

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]

  • If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.[7]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a strategically important chemical intermediate with a growing role in the synthesis of high-value molecules. Its unique combination of reactive sites and the modulating effects of its halogen substituents provide chemists with a powerful tool for innovation in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for harnessing its full potential in research and development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Intermediate for Organic Synthesis and Advanced Materials.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of this compound in Modern Pharmaceutical Development.
  • Wang, Y., et al. (2014). Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide. Advanced Materials Research, 936, 34-37.
  • PubChem (n.d.). This compound.

Sources

The Strategic Utility of 4-Bromo-3,5-difluoroaniline: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the demand for strategically functionalized building blocks is paramount. 4-Bromo-3,5-difluoroaniline has emerged as a pivotal intermediate, offering a unique combination of reactive handles and modulating fluorine substituents. This technical guide provides an in-depth analysis of its core properties, discusses its strategic importance in medicinal chemistry, and presents a detailed, field-proven protocol for its application in synthesis, thereby offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile compound.

Introduction: The Architectural Advantage of a Polysubstituted Aniline

This compound is an aromatic organic compound built upon an aniline scaffold.[1] Its significance in advanced synthesis is not merely incidental; it is a product of deliberate molecular design. The strategic placement of three distinct functionalities—an amino group, a bromine atom, and two fluorine atoms—creates a molecule with a highly valuable and predictable reactivity profile.

The core utility of this compound lies in its trifunctional nature:

  • The Amino Group (-NH₂): Serves as a potent nucleophile or a directing group. It is a primary site for forming amides, sulfonamides, or for participating in condensation reactions to build heterocyclic systems. Its basicity and nucleophilicity are tempered by the electron-withdrawing effects of the flanking fluorine atoms.

  • The Bromo Substituent (-Br): Positioned para to the amino group, the bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This enables the facile construction of carbon-carbon (e.g., Suzuki-Miyaura coupling) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds, which are fundamental transformations in modern drug discovery.[2][3]

  • The Difluoro Substituents (-F): The two fluorine atoms positioned meta to the amino group exert a powerful influence on the molecule's electronic properties.[4] They increase the electrophilicity of the aromatic ring, enhance metabolic stability in resulting drug candidates, and can improve binding affinity to biological targets through specific fluorine-protein interactions.[5]

This unique combination of features makes this compound an indispensable building block for creating complex molecules with tailored biological activities, particularly in the development of kinase inhibitors and other targeted therapies.[5][6]

Physicochemical Properties and Data

Accurate characterization of a starting material is the foundation of reproducible and scalable synthesis. The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 208.01 g/mol [CymitQuimica]
Molecular Formula C₆H₄BrF₂N[Chem-Impex]
CAS Number 203302-95-8[PubChem]
Appearance White to light gray or light orange crystalline powder[Chem-Impex]
Melting Point 97 - 102 °C[Chem-Impex]
Purity (typical) ≥98.0% (GC)[Ningbo Inno]
SMILES C1=C(C=C(C(=C1F)Br)F)N[PubChem]
InChIKey DKKUSFDAHRASGO-UHFFFAOYSA-N[PubChem]

Core Application: A Versatile Intermediate in Pharmaceutical Synthesis

The true value of this compound is realized in its application as a versatile synthon. The bromine and fluorine atoms significantly enhance its chemical reactivity, facilitating a broad range of synthetic transformations.[7] This makes it a cornerstone intermediate in the development of Active Pharmaceutical Ingredients (APIs).[5][7]

While its application in palladium-catalyzed cross-coupling is a major focus, the amino group offers a direct and reliable point for elaboration. The following section details a validated protocol for the N-acylation of this compound, a fundamental step in building more complex molecular architectures.

Experimental Protocol: Synthesis of N-(4-bromo-3,5-difluorophenyl)acrylamide

This protocol describes the N-acylation of this compound with acryloyl chloride, a reaction that introduces a reactive acrylamide moiety. This functional group is a valuable Michael acceptor and a monomer for polymerization, opening up further synthetic possibilities. The procedure is adapted from established literature methods.

Causality and Self-Validation: This protocol is designed for high fidelity. The use of triethylamine (TEA) as a base is critical; it stoichiometrically scavenges the HCl generated during the acylation, preventing the protonation and deactivation of the starting aniline and driving the reaction to completion. The low reaction temperature (0°C) is chosen to control the exothermicity of the reaction and minimize potential side reactions, such as polymerization of the acryloyl chloride or product. Monitoring by Thin-Layer Chromatography (TLC) provides an in-process control to validate the reaction's progression and endpoint.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation reagents 1. Combine this compound, Triethylamine (TEA), and solvent in flask. cooling 2. Cool reaction mixture to 0°C in an ice bath. reagents->cooling Establish Inert Atmosphere (N₂) addition 3. Add Acryloyl Chloride dropwise over 30 min. cooling->addition Maintain Temp. stirring 4. Stir at 0°C for 4 hours. Monitor by TLC. addition->stirring Exothermic Control quench 5. Quench with water. stirring->quench Reaction Complete extract 6. Extract with Ethyl Acetate. quench->extract wash 7. Wash organic layer with brine, dry over Na₂SO₄. extract->wash concentrate 8. Concentrate under reduced pressure. wash->concentrate purify 9. Purify via column chromatography. concentrate->purify

Caption: Workflow for N-acylation of this compound.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the aniline in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran). Add triethylamine (1.1 eq) to the solution.

  • Temperature Control: Place the flask in an ice-water bath and stir the mixture for 15 minutes to allow it to cool to 0°C.

  • Acryloyl Chloride Addition: Add acryloyl chloride (1.1 eq), dissolved in the same anhydrous solvent, to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting aniline spot is consumed.

  • Work-up: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Broader Synthetic Applications and Strategic Insights

Beyond N-acylation, the primary strategic value of this compound lies in its utility in forming C-C and C-N bonds via its bromo substituent.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures, which are prevalent in pharmaceuticals. This compound is an excellent substrate for these reactions, coupling with a wide range of arylboronic acids or esters. The electron-withdrawing fluorine atoms can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, often facilitating the reaction under milder conditions than non-fluorinated analogues.

suzuki_pathway start This compound catalyst Pd Catalyst + Base start->catalyst boronic Arylboronic Acid R-B(OH)₂ boronic->catalyst product 4-Aryl-3,5-difluoroaniline catalyst->product C-C Bond Formation application Kinase Inhibitor Scaffolds & Other Advanced APIs product->application

Caption: Suzuki-Miyaura coupling pathway utilizing the subject compound.

Buchwald-Hartwig Amination

Similarly, the Buchwald-Hartwig amination allows for the construction of C-N bonds, transforming the aryl bromide into a more complex diarylamine or N-aryl heterocycle. This is particularly useful for accessing scaffolds where the aniline nitrogen is incorporated into a larger, more rigid system, a common feature in many targeted therapies. The choice of phosphine ligand is critical for achieving high yields and functional group tolerance in these transformations.

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of strategic functionalization in molecular design. Its unique arrangement of an amino group, a bromine atom, and two fluorine atoms provides a predictable and versatile platform for the synthesis of high-value molecules. For researchers in drug discovery and materials science, mastering the application of this compound opens a direct and efficient route to novel chemical entities with enhanced properties. This guide serves as a foundational resource for understanding and implementing this powerful building block in advanced synthetic workflows.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • NINGBO INNO PHARMCHEM CO.,LTD.The Role of this compound in Modern Pharmaceutical Development.[Link]
  • PubChem.this compound.
  • Wang Q, et al.Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide.
  • Ruiz-Castillo, P.; Buchwald, S. L.Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016.
  • Miyaura, N.; Suzuki, A.Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995.
  • Hartwig, J. F.Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. 2008.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 4-bromo-3,5-difluoroaniline (CAS No: 203302-95-8), a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The unique substitution pattern of this aromatic amine, featuring both bromine and fluorine atoms, imparts distinct chemical properties that are invaluable in modern organic synthesis but also present specific challenges for structural verification.[2][4] This document moves beyond a simple recitation of analytical techniques, offering a self-validating, integrated approach that combines Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, the interpretation of complex spectral data, and the logical workflow required to confirm the molecular structure with the highest degree of confidence.

Introduction: The Significance of this compound

This compound is an aromatic amine characterized by a benzene ring substituted with a bromine atom, two fluorine atoms, and an amino group (-NH2).[1] This compound's molecular formula is C₆H₄BrF₂N, and it has a molecular weight of approximately 208.01 g/mol .[3][5] Typically a white to light orange crystalline powder, it serves as a versatile building block in organic synthesis.[2][3] The presence of electron-withdrawing fluorine atoms and the reactive bromine atom significantly influences the molecule's electronic properties, reactivity, and polarity, making it a valuable precursor for creating complex, targeted molecules in drug discovery and agricultural science.[1][2][4]

Given its role as a key starting material, absolute certainty in its structural identity is paramount. The presence of isomers or impurities can have profound consequences on the outcome of subsequent synthetic steps and the biological activity of the final product. This guide establishes a robust protocol for its complete structural characterization.

Foundational Physicochemical Properties

A baseline understanding of the compound's physical properties is the first step in any analytical workflow. These values provide initial identity confirmation and are crucial for selecting appropriate experimental conditions.

PropertyValueSource
CAS Number 203302-95-8[5]
Molecular Formula C₆H₄BrF₂N[5]
Molecular Weight 208.01 g/mol [3]
Appearance White to light gray to light orange powder/crystal[3]
Melting Point 97 - 102 °C[3]

The Integrated Spectroscopic Approach: A Self-Validating Workflow

Elucidation_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy H_NMR ¹H NMR (Proton Environment) Confirmation Structure Confirmed: This compound H_NMR->Confirmation Proton Count & Splitting C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Confirmation Carbon Count & Environment F_NMR ¹⁹F NMR (Fluorine Environment) F_NMR->Confirmation Fluorine Count & Coupling MS MS (Molecular Weight, Isotopic Pattern) MS->Confirmation Correct Mass & Br Isotope IR FT-IR (Functional Groups) IR->Confirmation N-H & C-F Bonds Present

Caption: Integrated workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.[9] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR Spectroscopy
  • Rationale: ¹H NMR provides information about the number of chemically distinct protons, their local electronic environment, and their proximity to other nuclei. For this molecule, we expect to see signals for the aromatic protons and the amine protons.

  • Expected Spectrum:

    • Aromatic Region: The two equivalent aromatic protons (at C2 and C6) will appear as a single signal. Due to coupling with the two adjacent fluorine atoms, this signal is expected to be a triplet.

    • Amine Region: The two amine (-NH₂) protons will appear as a broad singlet. The chemical shift of this peak can vary depending on solvent and concentration.[10] Adding a drop of D₂O will cause this signal to disappear, confirming its identity as an exchangeable proton.[10]

  • Protocol:

    • Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

¹⁹F NMR Spectroscopy
  • Rationale: ¹⁹F NMR is highly sensitive and provides direct evidence of the fluorine atoms in the molecule.[11][12] Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, this technique is indispensable for fluoroaromatic compounds.[11][13]

  • Expected Spectrum:

    • The two fluorine atoms at the C3 and C5 positions are chemically equivalent. Therefore, they will produce a single signal in the ¹⁹F NMR spectrum.

    • This signal will be split into a triplet by the two neighboring aromatic protons (at C2 and C6). The wide chemical shift range of ¹⁹F NMR helps to avoid signal overlap.[11][14]

  • Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Tune the NMR probe to the ¹⁹F frequency.

    • Acquire the ¹⁹F NMR spectrum. It is common to run both a proton-coupled and a proton-decoupled experiment to simplify the spectrum and confirm couplings.

    • Reference the spectrum to an appropriate standard (e.g., CFCl₃).

¹³C NMR Spectroscopy
  • Rationale: ¹³C NMR reveals the carbon framework of the molecule. It provides information on the number of non-equivalent carbon atoms and their chemical environment.

  • Expected Spectrum: Due to the molecule's symmetry, only four distinct carbon signals are expected:

    • C1 (C-NH₂): The carbon atom bonded to the amino group.

    • C2/C6 (C-H): The two equivalent carbon atoms bonded to hydrogen. These will show a strong C-F coupling.

    • C3/C5 (C-F): The two equivalent carbon atoms bonded to fluorine. These will appear as a large doublet due to direct C-F coupling.

    • C4 (C-Br): The carbon atom bonded to bromine. Its chemical shift will be influenced by the heavy atom effect of bromine.

  • Protocol:

    • Use a more concentrated sample than for ¹H NMR (~30-50 mg in 0.7 mL of solvent) due to the lower natural abundance of ¹³C.

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain sharp singlets for each carbon (though splitting from fluorine will remain).

    • A long relaxation delay is necessary for accurate integration, especially for quaternary carbons.

Mass Spectrometry (MS): Molecular Weight and Elemental Composition

  • Rationale: Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula.[9][15] It is also uniquely suited to confirm the presence of bromine due to its characteristic isotopic pattern.

  • Expected Data:

    • Molecular Ion Peak (M⁺): The mass spectrum will show a cluster of peaks corresponding to the molecular ion.

    • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This will result in two molecular ion peaks of almost equal intensity, separated by 2 mass units (e.g., at m/z 207 and 209 for the nominal mass). This pattern is a definitive signature for a monobrominated compound.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[16][17]

    • Acquire the mass spectrum in positive ion mode.

    • Analyze the molecular ion region to confirm the molecular weight and the characteristic bromine isotopic pattern.

Bromine_Isotope_Pattern cluster_MS Expected MS Isotopic Pattern M_peak [M]⁺ m/z ≈ 207 M2_peak [M+2]⁺ m/z ≈ 209 M_bar M2_bar

Sources

4-Bromo-3,5-difluoroaniline melting point.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of 4-Bromo-3,5-difluoroaniline, with a Focus on Melting Point Determination

Abstract

This compound (CAS No. 203302-95-8) is a pivotal chemical intermediate whose unique molecular architecture is leveraged in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of bromine and fluorine atoms on the aniline core imparts enhanced reactivity and selectivity, making it a highly versatile building block for complex organic synthesis.[2] Consequently, verifying the identity and purity of this compound is of paramount importance for researchers and drug development professionals. The melting point is a fundamental and powerful Critical Quality Attribute (CQA) for this purpose. This technical guide provides an in-depth exploration of this compound, focusing on the principles and a robust, field-proven protocol for the accurate determination of its melting point. We will delve into the causality behind experimental choices, self-validating protocols for ensuring data integrity, and the broader analytical context for this essential starting material.

Introduction to this compound: A Versatile Synthetic Platform

Overview and Significance

This compound is a substituted aromatic amine that has gained significant traction in multiple sectors of chemical R&D. Its utility stems from the distinct electronic and steric properties conferred by its halogen substituents.[1] In medicinal chemistry, it serves as a cornerstone for synthesizing Active Pharmaceutical Ingredients (APIs), where the fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for cross-coupling reactions.[3] This trifunctional scaffold allows for the systematic exploration of chemical space to optimize drug efficacy and safety profiles.[3] Beyond pharmaceuticals, it is instrumental in developing advanced pesticides and has been explored for its potential in creating novel polymers and organic electronic materials.[1][3]

Molecular Structure and Physicochemical Influence

The aniline backbone, substituted with two electron-withdrawing fluorine atoms and a bromine atom, results in a unique reactivity profile. These halogens modulate the nucleophilicity of the amine group and influence the regioselectivity of subsequent reactions, a critical factor for synthetic chemists.[2] This structure dictates its physical properties, including its crystalline nature and melting point.

Physicochemical Characterization

Identity and General Properties

A summary of the key identification and physical properties of this compound is presented below. The variation in reported appearance often correlates with the level of purity, with purer samples typically being white to off-white crystalline solids.

PropertyValueSource(s)
CAS Number 203302-95-8[3],[4],[5]
Molecular Formula C₆H₄BrF₂N[3],[6]
Molecular Weight 208.01 g/mol [3],[6]
Appearance White to light gray/orange powder/crystal[3],[5]
Purity (Typical) ≥98.0% (by GC)[1],[3]
The Melting Point as a Critical Quality Attribute (CQA)

For a crystalline solid, the melting point is more than a mere physical constant; it is a sensitive and reliable indicator of both identity and purity. A pure, crystalline compound melts over a very narrow temperature range (typically 0.5-1.0 °C). The presence of even small amounts of miscible impurities will cause a depression of the melting point and a broadening of the melting range.[7] Therefore, an accurate melting point determination serves two primary functions in a research and development setting:

  • Identity Confirmation: A sharp melting point matching the literature value provides strong evidence of the compound's identity.

  • Purity Assessment: A broad or depressed melting range signals the presence of impurities, indicating that further purification, such as recrystallization, is necessary.

Summary of Reported Melting Point Data

The experimentally determined melting point for this compound is consistently reported in a specific range, highlighting its solid state at ambient temperatures.

Reported Melting PointSource
97 - 102 °C[3],[5]
100 °C[8]

This reported range of 97 - 102 °C is typical for a commercial chemical intermediate and reflects minor variations in purity between batches.[3][5] A highly purified sample, obtained after careful recrystallization, would be expected to exhibit a much sharper melting range, for instance, 100-101 °C.

Protocol for Accurate Melting Point Determination

The following protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data. The causality behind each major step is explained to provide a deeper understanding of the methodology.

Principle of the Capillary Method

The most common and accessible method for determining the melting point of a solid is the capillary method.[9] A small, powdered sample of the substance is packed into a thin-walled glass capillary tube, which is then heated at a controlled rate in a melting point apparatus. The temperatures at which the substance begins to melt (T_onset: first droplet of liquid visible) and is completely molten (T_clear: last solid particle disappears) are recorded as the melting range.

Apparatus and Materials
  • Melting Point Apparatus: Digital or analog model (e.g., Mel-Temp, Fisher-Johns) with a calibrated thermometer or temperature probe.

  • Capillary Tubes: Open at one end, sealed at the other.

  • Sample: this compound, finely powdered and thoroughly dried.

  • Calibration Standards: Certified standards with sharp, known melting points (e.g., Vanillin, Acetanilide, Caffeine).[10]

  • Mortar and Pestle or Spatula: For grinding the sample.

Workflow for Rigorous Melting Point Analysis

The following diagram illustrates the logical flow for obtaining a scientifically valid melting point.

MeltingPointWorkflow cluster_prep Phase 1: System Validation & Preparation cluster_measurement Phase 2: Measurement cluster_analysis Phase 3: Analysis & Reporting Calibrate Apparatus Calibration (Using Certified Standards) SamplePrep Sample Preparation (Grind to fine powder, ensure dry) Calibrate->SamplePrep Ensures instrument accuracy CapillaryLoad Capillary Loading (2-3 mm sample height) SamplePrep->CapillaryLoad Ensures uniform heat transfer RapidHeat Rapid Heating (To ~15-20°C below expected M.P.) CapillaryLoad->RapidHeat SlowHeat Slow & Controlled Heating (1-2°C per minute) RapidHeat->SlowHeat Saves time Observe Record Melting Range (T_onset to T_clear) SlowHeat->Observe CRITICAL for accuracy Analyze Interpret Data (Compare to literature, assess range width) Observe->Analyze Report Final Report (Sample ID, Observed Range, Instrument Details) Analyze->Report

Caption: Workflow for Accurate Melting Point Determination.

Step-by-Step Experimental Protocol

Part A: Apparatus Calibration (The Trustworthiness Pillar)

  • Causality: An uncalibrated instrument provides meaningless data. This step ensures that the temperature displayed by the apparatus accurately reflects the true temperature of the sample, making the results traceable and scientifically valid.[11]

  • Procedure:

    • Select at least two certified standards whose melting points bracket the expected melting point of this compound (e.g., Acetanilide, ~114°C and Benzoic Acid, ~122°C).[12]

    • Following the measurement protocol (Part C), determine the melting point of each standard.

    • If the observed melting point deviates from the certified value by more than the acceptable tolerance (e.g., ±0.5°C), create a calibration curve or apply a correction factor to all subsequent measurements.[11] For modern digital instruments, follow the manufacturer's calibration routine.[13]

Part B: Sample Preparation and Purification

  • Causality: The physical form of the sample is critical for uniform heat transfer. A coarse, crystalline sample will heat unevenly, leading to a broad and inaccurate melting range. The sample must also be pure to have a sharp melting point.

  • Procedure:

    • Purification (if necessary): If the initial sample is suspected to be impure (e.g., off-color, wide melting range on a preliminary check), it must be purified. Recrystallization is the standard method.[14] (See Section 4.2 for a specific protocol).

    • Grinding: Place a small amount of the dry, pure compound on a watch glass or in a mortar. Gently grind it into a fine, uniform powder using a clean spatula or pestle.[11]

    • Drying: Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point.

Part C: Measurement

  • Causality: A slow heating rate near the melting point is essential to allow the system to reach thermal equilibrium.[15] Heating too quickly will cause the thermometer's reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad range.

  • Procedure:

    • Loading: Tap the open end of a capillary tube into the powdered sample until a small amount (2-3 mm in height) enters the tube.[16] Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.[15]

    • Placement: Insert the loaded capillary into the heating block of the apparatus.

    • Rapid Initial Heating: If the approximate melting point is known (around 100°C), rapidly heat the block to about 85-90°C.[15]

    • Slow Final Heating: Once within 15-20°C of the expected melting point, reduce the heating rate to a slow, steady 1-2°C per minute.[11][15] This is the most critical step for accuracy.

    • Observation and Recording: Observe the sample closely through the magnifying eyepiece.

      • Record the temperature (T_onset) at which the first tiny droplet of liquid appears.

      • Continue heating at the slow rate and record the temperature (T_clear) when the last crystal melts and the sample is completely a clear liquid.

    • Reporting: Report the result as a range from T_onset to T_clear. For a high-purity sample, this should be a narrow range (e.g., 100.5 - 101.0 °C).

Synthesis, Purification, and Analytical Context

An accurate melting point is the culmination of successful synthesis and purification. Its value is maximized when considered alongside other analytical data.

Overview of Synthesis

This compound is typically prepared through multi-step organic synthesis. One documented method involves the reaction of a precursor with acryloyl chloride, highlighting its use as a reactant to build more complex molecules.[17] Regardless of the synthetic route, the crude product will contain residual starting materials, reagents, or by-products that must be removed.

Purification by Recrystallization
  • Principle: Recrystallization is a powerful purification technique for solids based on differences in solubility.[18] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the desired compound crystallizes out, leaving the impurities behind in the mother liquor.[14]

  • Solvent Selection for Aromatic Amines:

    • The ideal solvent should dissolve the aniline poorly at low temperatures but very well at high temperatures.

    • It should not react with the aniline.

    • Common solvents for recrystallizing moderately polar compounds like anilines include ethanol, isopropanol, toluene, or mixed solvent systems like ethanol/water or hexanes/ethyl acetate.[19] For basic amines, acidic solvents like acetic acid can sometimes be used, or the amine can be converted to a salt (e.g., hydrochloride) for purification and then neutralized back to the free base.[19][20]

  • General Protocol:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate).

    • Continue adding small portions of the hot solvent until the compound just dissolves completely.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once crystallization appears complete, cool the flask further in an ice bath to maximize the yield.

    • Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.[18]

Integrated Quality Control Workflow

The following diagram shows how melting point determination fits into the overall workflow for producing and validating a high-quality chemical intermediate.

QC_Workflow cluster_process Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Chemical Synthesis Crude Crude Product (Contains Impurities) Synthesis->Crude Purify Purification (e.g., Recrystallization) Crude->Purify Pure Pure Crystalline Solid Purify->Pure MP Melting Point (Purity & Identity) Pure->MP Testing NMR NMR Spectroscopy (Structure Confirmation) Pure->NMR Testing GCMS GC-MS (Purity & MW) Pure->GCMS Testing FTIR FT-IR (Functional Groups) Pure->FTIR Testing Final Qualified Material (Release for R&D) MP->Final Data Confirms CQA NMR->Final Data Confirms CQA GCMS->Final Data Confirms CQA FTIR->Final Data Confirms CQA

Caption: Integrated workflow from synthesis to qualified material.

Corroborative Analytical Techniques

While melting point is a powerful tool, it should not be used in isolation. For full characterization in a professional setting, the data is corroborated with other techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the precise molecular structure (¹H, ¹³C, ¹⁹F NMR).[17]

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.[17]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H and C-N stretches of the amine).[17]

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. This compound is a hazardous substance and must be handled with appropriate care.

  • Hazard Statements:

    • Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

    • Causes skin irritation.[4]

    • Causes serious eye damage/irritation.[4][6]

    • May cause respiratory irritation.[4]

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).[4]

  • Required Personal Protective Equipment (PPE) and Handling:

    • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[21]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[4]

    • Respiratory Protection: Avoid breathing dust. If dust is generated, a respirator may be required.

    • Storage: Store in a tightly closed container in a dry, well-ventilated place.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and chemical industries. Its utility is directly dependent on its quality, for which the melting point serves as a rapid, economical, and highly informative first-line assessment of purity and identity. By adhering to a robust, self-validating protocol that includes mandatory apparatus calibration and meticulous technique, researchers and scientists can ensure the integrity of their starting materials. This foundational data quality is essential for the efficiency of the R&D process, preventing costly downstream failures and enabling the successful development of innovative new molecules.

References

  • Calibration of Melting Point Appar
  • SOP For Melting Point Calibr
  • Determination of Melting Point. Wired Chemist. [Link]
  • The Role of this compound in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Melting point determin
  • Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield (CSUB). [Link]
  • Melting point determin
  • Melting Point Appar
  • Measuring the Melting Point. Westlab Canada. [Link]
  • 6.
  • This compound: A Versatile Intermediate for Organic Synthesis and Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • SOP for Calibration of Melting Point Appar
  • This compound. PubChem. [Link]
  • This compound. Stenutz. [Link]
  • Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Recrystallization and Crystallization. University of California, Davis. [Link]
  • Recrystalliz
  • Purification: How To - Crystalliz
  • How to recrystallization amine compound and it is not soluble in common organic solvents.

Sources

Introduction: The Critical Role of Solubility in a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Bromo-3,5-difluoroaniline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a crucial intermediate in the pharmaceutical and agrochemical industries. Recognizing the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, offers a predictive assessment in common organic solvents, and details robust, self-validating experimental protocols for its precise quantitative determination.

This compound is an aromatic amine distinguished by its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the aniline core.[1] This structure imparts specific electronic properties and reactivity, making it a valuable precursor in the synthesis of complex organic molecules.[2] An understanding of its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies like crystallization, and for the development of formulations in drug discovery and materials science.[3]

Physicochemical Properties of this compound:

PropertyValueSource(s)
CAS Number 203302-95-8[4]
Molecular Formula C₆H₄BrF₂N[4]
Molecular Weight 208.00 g/mol [4]
Appearance White to light gray to light orange powder/crystal
Melting Point 99-101 °C[5]

Theoretical Framework: Predicting Solubility from First Principles

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a useful initial guide.[6]

This compound possesses a multifaceted molecular structure that influences its solubility:

  • Polar Moieties: The amino (-NH₂) group can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds are polar.

  • Nonpolar Moiety: The benzene ring is nonpolar and will interact favorably with nonpolar solvents through London dispersion forces.

The presence of both polar and nonpolar regions suggests that this compound will exhibit at least moderate solubility in a range of organic solvents.[1]

Hansen Solubility Parameters (HSP)
COSMO-RS for Solubility Prediction

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, with a high degree of accuracy.[9][10] By calculating the chemical potential of the solute in the solvent, COSMO-RS can provide a priori predictions of solubility without the need for experimental data.[11] This is particularly valuable for novel compounds or when experimental determination is not feasible.

Predicted Solubility Profile of this compound

While specific quantitative data for this compound is scarce, a qualitative and semi-quantitative prediction can be made based on its structural similarity to other halogenated anilines and general chemical principles.

Qualitative Solubility Prediction:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amino group can form hydrogen bonds with the hydroxyl group of the solvent.
Polar Aprotic Acetone, Ethyl Acetate, THF, DMSO, DMFModerate to HighDipole-dipole interactions between the polar C-X and C-N bonds of the solute and the polar functional groups of the solvent will promote dissolution.
Nonpolar Toluene, HexaneLow to ModerateThe nonpolar aromatic ring will have favorable interactions with nonpolar solvents, but the polar amino and halogen groups will limit overall solubility.

Quantitative Solubility of Structurally Analogous Compounds:

To provide a more quantitative context, the following table summarizes the solubility of structurally similar compounds. This data serves as a useful proxy for estimating the potential solubility of this compound.

CompoundSolventSolubility
4-Bromoaniline EthanolSoluble
EtherSoluble
ChloroformSlightly Soluble
4-Fluoroaniline EthanolSoluble
EtherSoluble
ChloroformSlightly Soluble

Data for analogous compounds is provided for estimation purposes. Source:[6]

Experimental Protocols for Accurate Solubility Determination

For definitive solubility data, experimental determination is essential. The following are detailed, self-validating methodologies for two robust techniques.

Gravimetric Method for Solubility Determination

This method is a straightforward and widely used technique that involves preparing a saturated solution, separating the undissolved solid, and weighing the dissolved solute after solvent evaporation.

Workflow for Gravimetric Solubility Determination:

G cluster_prep Preparation of Saturated Solution cluster_sep Separation and Quantification cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent in a sealed vial. prep2 Agitate at constant temperature for 24-72 hours to reach equilibrium. prep1->prep2 prep3 Cease agitation and allow undissolved solid to sediment. prep2->prep3 sep1 Carefully withdraw a known volume of the supernatant. prep3->sep1 sep2 Transfer to a pre-weighed vial. sep1->sep2 sep3 Evaporate the solvent under a stream of nitrogen or in a vacuum oven. sep2->sep3 sep4 Dry the residue to a constant weight. sep3->sep4 sep5 Weigh the vial with the dried solute. sep4->sep5 calc1 Calculate the mass of the dissolved solute. sep5->calc1 calc2 Determine the solubility (e.g., in g/100 mL or mg/mL). calc1->calc2

Caption: Gravimetric method workflow.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant, controlled temperature using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation of Supernatant:

    • Cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette. To avoid disturbing the sediment, the pipette tip should be positioned in the upper half of the solution.

  • Quantification:

    • Transfer the aliquot of the supernatant to a pre-weighed, clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen or by using a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is fully evaporated, continue to dry the residue to a constant weight.

    • Accurately weigh the vial containing the dried solute.

  • Calculation:

    • The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

    • Calculate the solubility using the mass of the dissolved solute and the volume of the supernatant taken.

Self-Validation: To ensure the system has reached equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

Spectrophotometric Method for Solubility Determination

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and does not overlap with the solvent's absorbance.

Workflow for Spectrophotometric Solubility Determination:

G cluster_cal Calibration Curve cluster_sample Sample Preparation and Analysis cluster_calc2 Calculation cal1 Prepare a series of standard solutions of known concentrations. cal2 Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). cal1->cal2 cal3 Plot absorbance vs. concentration and determine the linear regression equation. cal2->cal3 calc1 Use the calibration curve equation to determine the concentration of the diluted solution. cal3->calc1 sample1 Prepare a saturated solution as in the gravimetric method. sample2 Withdraw a small, known volume of the supernatant. sample1->sample2 sample3 Dilute the supernatant with the solvent to a concentration within the linear range of the calibration curve. sample2->sample3 sample4 Measure the absorbance of the diluted solution at λmax. sample3->sample4 sample4->calc1 calc2 Calculate the concentration of the original saturated solution, accounting for the dilution factor. calc1->calc2

Caption: Spectrophotometric method workflow.

Step-by-Step Methodology:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations through serial dilution.

    • Determine the wavelength of maximum absorbance (λmax) of the most concentrated standard solution using a UV-Vis spectrophotometer.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration. The relationship should be linear (Beer-Lambert Law), and the equation of the line should be determined.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method.

    • Withdraw a small, accurately known volume of the clear supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the calibration curve to calculate the concentration of the diluted solution from its absorbance.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Self-Validation: The linearity of the calibration curve (R² > 0.99) validates the concentration range. The analysis of a quality control sample of a known concentration should fall within an acceptable percentage of the expected value.

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.[4]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. It is anticipated to be soluble in polar organic solvents and less soluble in nonpolar solvents. For applications requiring precise solubility values, the detailed gravimetric and spectrophotometric methods provided in this guide offer robust and reliable means of determination. A thorough understanding and accurate measurement of solubility are indispensable for the effective application of this versatile chemical intermediate in research and development.

References

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.
  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • ResearchGate. (n.d.). Hansen solubility parameters for the selected polymers, solvents, and nonsolvents.
  • Nakamura, Y. (2018). Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary Penetration Method. KONA Powder and Particle Journal, 35, 175-184.
  • Biblioteca Digital do IPB. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents.
  • ResearchGate. (2015). Predicting solubilities in polymer systems using COSMO-RS.
  • Hansen Solubility Parameters. (n.d.). Welcome to the official site of HSP and HSPiP.
  • ResearchGate. (n.d.). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.
  • ResearchGate. (n.d.). Fig. 3 COSMO-RS predictions plotted versus experimental values of the....
  • PubChem. (n.d.). This compound.
  • Stenutz. (n.d.). This compound.

Sources

The Synthesis of 4-Bromo-3,5-difluoroaniline: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-3,5-difluoroaniline

This compound is a key chemical intermediate, highly valued in the synthesis of a diverse range of complex organic molecules.[1] Its molecular architecture, which features both bromine and fluorine atoms on an aniline backbone, confers enhanced reactivity and selectivity, making it an indispensable building block in advanced chemical applications.[1][2] This compound serves as a critical component in the development of new pharmaceuticals, agrochemicals, and innovative materials.[1][3] The strategic placement of the bromine atom allows for further functionalization through cross-coupling reactions, while the fluorine atoms significantly influence the electronic properties and metabolic stability of the final products. This guide provides a detailed exploration of the synthesis mechanism of this compound, offering field-proven insights into the experimental choices and a comprehensive, reproducible protocol.

Core Synthesis Mechanism: Electrophilic Aromatic Substitution

The primary route to this compound is the direct electrophilic bromination of 3,5-difluoroaniline. This reaction is a classic example of electrophilic aromatic substitution, where an electrophile (in this case, a bromine cation or its equivalent) attacks the electron-rich aromatic ring of the aniline derivative.

Understanding the Directing Effects

The regioselectivity of the bromination—the precise position where the bromine atom is introduced—is governed by the directing effects of the substituents already present on the benzene ring: the amino group (-NH₂) and the two fluorine atoms (-F).

  • Amino Group (-NH₂): The amino group is a powerful activating group and a potent ortho, para-director. Its lone pair of electrons delocalizes into the aromatic ring, increasing the electron density at the positions ortho and para to it, making these sites more susceptible to electrophilic attack.

  • Fluorine Atoms (-F): Fluorine is an electronegative atom, and it exerts a deactivating inductive effect (-I), withdrawing electron density from the ring. However, like other halogens, it also has lone pairs of electrons that can be donated to the ring through a resonance effect (+M), which directs incoming electrophiles to the ortho and para positions. In the case of halogens, the inductive effect generally outweighs the resonance effect, making them deactivators overall, but they remain ortho, para-directors.

In 3,5-difluoroaniline, the C2, C4, and C6 positions are ortho and para to the amino group. The C4 position is also meta to both fluorine atoms. The C2 and C6 positions are ortho to both the amino group and one of the fluorine atoms. The powerful activating and directing effect of the amino group is the dominant factor, strongly favoring substitution at the para position (C4) due to reduced steric hindrance compared to the ortho positions (C2 and C6). The fluorine atoms at the 3 and 5 positions further influence the electron distribution, and their deactivating inductive effect can help to moderate the high reactivity of the aniline ring, potentially reducing the formation of poly-brominated byproducts.

The Step-by-Step Mechanism

The bromination of 3,5-difluoroaniline proceeds through the following key steps:

  • Generation of the Electrophile: The reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂).

    • Using NBS: NBS is often preferred as it provides a low, steady concentration of bromine in the reaction mixture, which helps to control the reaction and improve selectivity.[4] In the presence of a protic solvent or a trace amount of acid, the bromine atom of NBS becomes polarized, rendering it electrophilic.

    • Using Elemental Bromine (Br₂): When using Br₂, a Lewis acid catalyst is sometimes employed to polarize the Br-Br bond, creating a more potent electrophile (Br⁺). However, for highly activated rings like anilines, a catalyst may not be necessary, and the reaction can proceed in a suitable solvent like acetic acid.[4]

  • Formation of the Sigma Complex (Arenium Ion): The electrophilic bromine species is attacked by the π-electrons of the 3,5-difluoroaniline ring. The attack preferentially occurs at the C4 position (para to the amino group) to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring and, most importantly, can be stabilized by the lone pair of electrons on the nitrogen atom of the amino group.

  • Deprotonation and Re-aromatization: A weak base in the reaction mixture, such as the solvent or the counter-ion of the brominating agent, removes the proton from the C4 position of the sigma complex. This step restores the aromaticity of the ring, yielding the final product, this compound.

The overall transformation is a substitution of a hydrogen atom on the aromatic ring with a bromine atom, driven by the restoration of the stable aromatic system.

Experimental Protocol and Data

The following protocol details a reliable method for the synthesis of this compound using N-Bromosuccinimide, a reagent known for its selectivity in the bromination of activated aromatic compounds.[4]

Detailed Experimental Workflow
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-difluoroaniline (1.0 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF) or dichloromethane (DCM).[4] Cool the solution to 0°C in an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents) to the stirred solution in portions.[4] Maintaining a low temperature is crucial to enhance regioselectivity and minimize the formation of isomers.[5]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete when the starting material (3,5-difluoroaniline) is no longer observed.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.[4]

  • Purification: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.[4]

  • Isolation: Remove the solvent by rotary evaporation under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.[4]

Quantitative Data Summary
ParameterValue/ConditionRationale
Starting Material 3,5-DifluoroanilineDirect precursor with activating -NH₂ and directing -F groups.
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled release of electrophilic bromine, enhancing selectivity.[4]
Stoichiometry 1.0 - 1.1 equivalents of NBSA slight excess of NBS ensures complete consumption of the starting material.
Solvent DMF or DCMAprotic solvents that are inert under the reaction conditions.[4]
Reaction Temperature 0°CLower temperatures favor higher regioselectivity and minimize side reactions.[5]
Reaction Monitoring Thin-Layer Chromatography (TLC)Allows for real-time tracking of the reaction progress.
Purification Method Column Chromatography/RecrystallizationEffective for removing isomeric byproducts and unreacted reagents.[4]

Visualizing the Synthesis

Synthesis Mechanism Diagram

Synthesis_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway Aniline 3,5-Difluoroaniline Sigma_Complex Sigma Complex (Arenium Ion) Aniline->Sigma_Complex Electrophilic Attack (at C4) NBS N-Bromosuccinimide (NBS) NBS->Sigma_Complex Provides Br+ Product This compound Sigma_Complex->Product Deprotonation & Re-aromatization

Caption: Electrophilic bromination of 3,5-difluoroaniline.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup (3,5-Difluoroaniline in DCM at 0°C) Addition 2. Slow Addition of NBS Setup->Addition Monitoring 3. TLC Monitoring Addition->Monitoring Workup 4. Aqueous Work-up & Extraction Monitoring->Workup Purification 5. Drying & Solvent Removal Workup->Purification Final_Product 6. Purification (Column Chromatography) Purification->Final_Product

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

The synthesis of this compound via electrophilic bromination of 3,5-difluoroaniline is a highly efficient and regioselective process when conducted under controlled conditions. A thorough understanding of the directing effects of the amino and fluoro substituents is paramount to achieving high yields of the desired product. The use of a mild brominating agent like N-Bromosuccinimide at low temperatures is a key strategy for maximizing selectivity. The protocol and mechanistic insights provided in this guide offer a robust framework for researchers and professionals in drug development and materials science to successfully synthesize this valuable chemical intermediate.

References

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline.
  • Quick Company. (n.d.). Regio Selective Molecular Bromination Of Substituted Aniline.

Sources

4-Bromo-3,5-difluoroaniline physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3,5-difluoroaniline

Abstract

This compound (CAS No. 203302-95-8) is a halogenated aromatic amine that has emerged as a pivotal structural motif in medicinal chemistry and materials science.[1][2] Its unique substitution pattern—a bromine atom providing a reactive handle for cross-coupling reactions, and two fluorine atoms modulating the electronic and metabolic properties—makes it a highly sought-after intermediate in the synthesis of novel pharmaceuticals and advanced polymers.[3][4] This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and field-proven experimental protocols for its characterization. It is designed to equip researchers, chemists, and drug development professionals with the practical knowledge required for the effective handling, purification, and application of this versatile compound.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. This compound is a substituted aniline with a distinct molecular architecture that dictates its physical and chemical behavior.

N N H_N1 H N->H_N1 H_N2 H N->H_N2 C1 C C1->N C2 C C1->C2 C3 C C2->C3 H_C2 H C2->H_C2 C4 C C3->C4 F1 F C3->F1 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 F2 F C5->F2 C6->C1 H_C6 H C6->H_C6

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 203302-95-8 [2][4]
Molecular Formula C₆H₄BrF₂N [2][4]
Molecular Weight 208.01 g/mol [2]
IUPAC Name This compound [5]
InChIKey DKKUSFDAHRASGO-UHFFFAOYSA-N [5]

| Synonyms | 3,5-Difluoro-4-bromoaniline, Benzenamine, 4-bromo-3,5-difluoro- |[5][6] |

Core Physicochemical Properties

The bulk properties of a compound are critical for process design, including reaction setup, workup, and purification.

Table 2: Summary of Physical Properties

Property Value Comments Source(s)
Physical State Solid, powder to crystal At Standard Temperature and Pressure (STP) [2]
Appearance White to light gray or light orange Color can depend on purity and age. [2]
Melting Point 97 - 102 °C A key indicator of purity. [2]
Boiling Point 223.7 ± 35.0 °C (Predicted) This is a computationally predicted value. Experimental determination may lead to decomposition. [7]
pKa 1.86 ± 0.10 (Predicted) Refers to the pKa of the conjugate acid (anilinium ion). Indicates weak basicity. [7]

| Solubility | Moderately soluble in organic solvents | See Section 3.3 for a detailed discussion. |[6] |

Detailed Physical Properties & Characterization Protocols

Appearance and State

This compound is a crystalline solid at room temperature.[2] Its color, ranging from pure white to off-white or light orange, is a direct visual indicator of purity.[2] Darker coloration often suggests the presence of oxidized impurities, a common phenomenon in anilines, necessitating purification (e.g., recrystallization or column chromatography) for sensitive applications.

Melting Point

The melting point is a critical and easily measured physical constant that serves as a primary criterion for purity. A sharp melting range (e.g., < 2 °C) typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities. The reported range of 97-102 °C is typical for a technical-grade solid.[2]

This protocol provides a reliable method for verifying the melting point and assessing the purity of a sample.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (1-2 mm in diameter) to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get a coarse estimate of the melting point. Let the apparatus cool to at least 20 °C below this estimate.

  • Accurate Determination: Begin heating again at a slow, controlled rate of 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Validation: A pure sample should melt within the reference range of 97-102 °C and exhibit a narrow range.

Caption: Workflow for Melting Point Determination.

Solubility Profile
  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate solubility due to hydrogen bonding with the amine group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): Expected to be readily soluble.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Expected to have lower solubility.

  • Aqueous Solutions:

    • Water: Very low solubility is expected.

    • Aqueous Acid (e.g., 5% HCl): High solubility is expected. The basic aniline nitrogen will be protonated to form the anilinium hydrochloride salt, which is ionic and readily dissolves in water. This is a key property for purification via acid-base extraction.[8]

    • Aqueous Base (e.g., 5% NaOH): Insoluble. The amine group is not acidic and will not react.

  • Setup: To a series of labeled vials, add 10 mg of this compound.

  • Solvent Addition: Add the first solvent to be tested (e.g., water) dropwise (e.g., 0.1 mL increments) with vigorous vortexing after each addition.

  • Observation: Continue adding solvent up to a total volume of 1 mL. Record the volume at which the solid completely dissolves.

  • Classification:

    • Soluble: Dissolves in < 0.5 mL.

    • Sparingly Soluble: Dissolves between 0.5 mL and 1.0 mL.

    • Insoluble: Does not fully dissolve in 1.0 mL.

  • Repeat: Repeat the process for a range of solvents relevant to your work (e.g., ethanol, ethyl acetate, dichloromethane, toluene, 5% HCl).

Table 3: Predicted and Experimentally Verifiable Solubility Profile

Solvent Type Predicted Solubility Rationale
Water Polar Protic Insoluble Dominated by large nonpolar aromatic ring.
Methanol Polar Protic Soluble H-bonding with -NH₂ group.
Dichloromethane Chlorinated Soluble Good general solvent for organic compounds.
Toluene Aromatic Sparingly Soluble "Like dissolves like" for the aromatic ring.
Ethyl Acetate Polar Aprotic Soluble Good balance of polarity.
DMSO Polar Aprotic Soluble Highly effective polar aprotic solvent.
5% aq. HCl Aqueous Acid Soluble Forms a soluble anilinium salt.[8]

| 5% aq. NaOH | Aqueous Base | Insoluble | No reaction. |

Spectroscopic Profile for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The spectrum is expected to be simple due to the molecule's symmetry.

    • Aromatic Protons (H-2, H-6): A single signal is expected for the two chemically equivalent aromatic protons. This signal would likely appear around 6.5-7.0 ppm and will be split into a triplet by the two adjacent fluorine atoms (J-coupling).

    • Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 3.5-4.5 ppm. Its chemical shift is highly dependent on solvent and concentration.

  • ¹³C NMR:

    • Due to symmetry, only three signals are expected for the aromatic carbons.

    • C-F Carbons (C-3, C-5): A signal with a very large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) is the most characteristic feature.

    • C-Br Carbon (C-4): This signal will be significantly downfield.

    • C-N Carbon (C-1): This signal will also be downfield.

    • C-H Carbons (C-2, C-6): This signal will be upfield relative to the other substituted carbons and will show smaller C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3300 Medium, Doublet N-H Symmetric & Asymmetric Stretch
3100 - 3000 Medium Aromatic C-H Stretch
1620 - 1580 Strong N-H Scissoring (Bend)
1500 - 1400 Strong Aromatic C=C Ring Stretch
1350 - 1250 Strong C-N Stretch
1150 - 1050 Strong C-F Stretch

| 600 - 500 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

  • Molecular Ion Peak (M⁺): The most critical feature is the isotopic pattern for the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show two peaks of nearly equal intensity at m/z = 207 and m/z = 209, corresponding to [C₆H₄⁷⁹BrF₂N]⁺ and [C₆H₄⁸¹BrF₂N]⁺, respectively. This M/M+2 pattern is a definitive signature for a monobrominated compound.

  • Fragmentation: A common fragmentation pathway for such compounds would be the loss of the bromine atom, leading to a significant fragment ion at m/z = 128.

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is a hazardous substance and must be handled with appropriate care.

Table 5: GHS Hazard Information

Hazard Class Statement Pictogram
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. GHS07 (Exclamation Mark)
Skin Corrosion/Irritation H315: Causes skin irritation. GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation H319: Causes serious eye irritation. GHS07 (Exclamation Mark)

Source(s):[5]

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a lab coat, and nitrile gloves.

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from oxidizing agents. Recommended storage is at room temperature.[2]

Conclusion

This compound is a compound of significant interest with well-defined physical properties that are crucial for its application in research and development. Its solid state, distinct melting point, and predictable solubility governed by its dual-nature polarity are key parameters for its successful use. The spectroscopic signatures, particularly the characteristic M/M+2 isotopic pattern in mass spectrometry and the symmetric pattern in NMR, provide unambiguous confirmation of its structure. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently and safely utilize this valuable chemical intermediate to advance the frontiers of science.

References

  • Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved January 10, 2026, from the Royal Society of Chemistry.
  • Chegg. (2020). Solved Assignment.Mass Spec.pdf.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ResearchGate. (2025). Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide.
  • Reddit. (2021). Solubility of 4-bromo aniline in solvents?. r/chemhelp.

Sources

Introduction: The Strategic Importance of 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-3,5-difluoroaniline

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 203302-95-8) has emerged as a cornerstone intermediate, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1][2][3][4] Its utility stems from a unique trifecta of functional groups on an aniline backbone: a versatile bromine atom, a powerfully activating amino group, and two deactivating, yet electronically influential, fluorine atoms.[1][5] This guide provides an in-depth analysis of the molecule's electronic properties and reactivity, offering field-proven insights and detailed protocols for its application in key synthetic transformations.

Core Physicochemical Properties

A foundational understanding of a reagent's physical properties is critical for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₄BrF₂N[4][6]
Molecular Weight 208.01 g/mol [4][6]
Appearance White to light orange crystalline powder[2][4]
Melting Point 97 - 102 °C[4]
Purity Typically ≥98.0%[2][3]

Electronic Profile: A Tale of Competing Influences

The reactivity of this compound is a direct consequence of the interplay between its substituents. Understanding these electronic effects is the causal basis for predicting its behavior and designing successful reaction protocols.

  • Amino Group (-NH₂): As a potent activating group, the amino moiety donates electron density into the aromatic ring via the mesomeric effect (+M), increasing its nucleophilicity. It strongly directs incoming electrophiles to the ortho and para positions.

  • Bromine Atom (-Br): Occupying the position para to the amino group, the bromine atom serves as the primary reactive handle for cross-coupling reactions. While it is an ortho, para-director, its electron-withdrawing inductive effect (-I) deactivates the ring.

  • Fluorine Atoms (-F): Positioned meta to the amino group, the two fluorine atoms exert a powerful -I effect. This significantly reduces the overall electron density of the ring, tempering the activating influence of the amino group. This deactivation makes traditional electrophilic aromatic substitution reactions challenging but enhances the molecule's stability.[5]

This unique electronic arrangement renders the C-Br bond highly susceptible to oxidative addition in palladium catalysis, while the electron-deficient nature of the ring and the nucleophilic amino group open distinct avenues for functionalization.

Key Synthetic Transformations & Protocols

The true value of this compound is realized in its versatile reactivity. The following sections detail the most critical transformations, providing both mechanistic understanding and actionable experimental protocols.

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

The bromine atom at the C4 position is the molecule's most valuable synthetic handle, enabling a suite of powerful palladium-catalyzed C-C and C-N bond-forming reactions.[7]

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are prevalent in medicinal chemistry.[8] The reaction couples the aryl bromide with an organoboron compound, typically a boronic acid.

Causality Behind Protocol Choices: The choice of ligand, base, and solvent is critical for success. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, outcompeting side reactions like boronic acid homocoupling.[9] An aqueous base like K₃PO₄ is essential for the transmetalation step, where the organic moiety is transferred from boron to palladium.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd(0)L2->OxAdd 1 Pd(II)Complex Ar-Pd(II)-Br(L2) OxAdd->Pd(II)Complex Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Pd(II)Complex->Transmetalation 2 Pd(II)Biaryl Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)Biaryl RedElim Reductive Elimination Pd(II)Biaryl->RedElim 3 RedElim->Pd(0)L2 Regeneration Product Ar-Ar' Product RedElim->Product

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

  • Inert Atmosphere Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., XPhos, 2-4 mol%) and add them to the flask.

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

This reaction is indispensable for synthesizing complex aryl amines, which are privileged structures in drug discovery.[10] It couples the aryl bromide with a primary or secondary amine.[11]

Causality Behind Protocol Choices: The Buchwald-Hartwig amination is highly sensitive to reaction conditions. It requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step, which is often rate-limiting.[11]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd(II)Complex Ar-Pd(II)-Br(L) AmineCoord Amine Coordination & Deprotonation (Base) Pd(II)Amido Ar-Pd(II)-NR'R''(L) RedElim Reductive Elimination Product Ar-NR'R'' Product

Caption: A generalized workflow for the acylation of the aniline.

Self-Validating Experimental Protocol: N-Acylation

  • Setup: Dissolve this compound (1.0 equiv.) and triethylamine (1.1 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition: Slowly add the acyl chloride (e.g., acryloyl chloride, 1.1 equiv.) dropwise to the solution, maintaining the temperature at 0 °C. [12]4. Reaction: Allow the reaction to stir at 0 °C for the specified time (e.g., 4 hours), monitoring by TLC. [12]5. Workup: Quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or chromatography.

Electrophilic and Nucleophilic Aromatic Substitution
  • Electrophilic Aromatic Substitution (EAS): The strong deactivating effect of the two fluorine atoms and the bromine atom significantly reduces the nucleophilicity of the aromatic ring. [13][14]Consequently, EAS reactions like nitration or further halogenation are generally disfavored and would require harsh conditions, likely leading to low yields and poor regioselectivity. This pathway is not a primary route for the synthetic utility of this molecule.

  • Nucleophilic Aromatic Substitution (SNAr): For an SNAr reaction to occur, the aromatic ring must be highly electron-deficient, and there must be a good leaving group. [15][16]While the fluorine atoms can act as leaving groups, the powerful electron-donating amino group counteracts the electron-withdrawing effects of the halogens, making SNAr at the C-F positions unlikely under standard conditions. Modification of the amino group to an electron-withdrawing group could potentially enable this reactivity, but it is not a commonly exploited pathway for this substrate.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions. [1]

  • Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. [5][17][18]It is known to cause serious skin and eye irritation. [6][17][19]* Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. [19][20]Avoid creating dust. [5]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block, whose reactivity is dominated by palladium-catalyzed cross-coupling reactions at the C-Br bond and standard nucleophilic reactions at the amino group. The strong deactivating influence of the gem-difluoro substitution pattern largely shuts down conventional electrophilic aromatic substitution, a feature that can be exploited for selective synthesis. Its predictable reactivity at two distinct sites—the bromine and the amine—provides chemists with a reliable platform for constructing complex molecules with applications ranging from kinase inhibitors in drug discovery to advanced polymers in materials science. [3][4]Future explorations will likely focus on developing novel catalytic systems that can selectively activate the C-F bonds, further expanding the synthetic utility of this powerful intermediate.

References

  • This compound: A Versatile Intermediate for Organic Synthesis and Advanced Materials.Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • The Role of this compound in Modern Pharmaceutical Development.Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • This compound | C6H4BrF2N | CID 2736260.
  • Process for preparing 3,5-difluoroaniline.
  • The Suzuki reaction of 4-bromoaniline with aryl boronic acids.
  • Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide.
  • Buchwald–Hartwig amin
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry. [Link]
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo...
  • 34.05 Nucleophilic Aromatic Substitution.Eric Welin via YouTube. [Link]
  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.Master Organic Chemistry. [Link]
  • 4.5: Electrophilic Aromatic Substitution.Chemistry LibreTexts. [Link]
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ

Sources

A Quantum Chemical-Driven Approach to Understanding 4-Bromo-3,5-difluoroaniline for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-difluoroaniline is a key chemical intermediate recognized for its significant role in synthesizing a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique molecular structure, featuring both bromine and fluorine atoms on an aniline backbone, provides enhanced reactivity and selectivity.[1] This guide provides a comprehensive framework for elucidating the structural, spectroscopic, and electronic properties of this compound through quantum chemical studies. By integrating Density Functional Theory (DFT) calculations with experimental data, we present a self-validating system that offers deep insights into the molecule's behavior, crucial for rational drug design and materials science innovation.[3][4]

Introduction: The Strategic Importance of Halogenated Anilines

Aniline and its derivatives are foundational materials in the production of dyes, pharmaceuticals, and pesticides.[5][6] The introduction of halogen substituents, such as bromine and fluorine, into the aniline structure strategically modifies the molecule's charge distribution, steric properties, and reactivity.[2][6] These modifications are critical in drug design, as they influence how a molecule interacts with biological targets.[2] this compound (4-Br-3,5-DFA), with its distinct substitution pattern, serves as a versatile platform for medicinal chemists to create molecules with tailored biological activities.[2]

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable tools in modern chemistry.[7][8] They allow for the accurate prediction of molecular properties before synthesis, saving significant time and resources in the drug discovery pipeline.[4][9] This guide details the application of DFT to comprehensively characterize 4-Br-3,5-DFA, providing a theoretical bedrock for its application in advanced synthesis.

Part 1: The "Why" and "How" of the Computational Methodology

The selection of a computational method is a critical decision that dictates the accuracy and reliability of the results. For a molecule like 4-Br-3,5-DFA, a balance between computational cost and accuracy is essential.

The Choice of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] It has proven to be exceptionally successful in predicting the structures, reaction mechanisms, and spectroscopic properties of organic molecules.[7]

  • Expertise & Causality : We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its robust performance across a wide range of chemical systems, providing a good compromise between accuracy and computational efficiency. For halogenated aromatic compounds, it reliably predicts geometric parameters and vibrational frequencies.[6][7][10]

  • The Basis Set : The 6-311++G(d,p) basis set is chosen for all calculations. This is a triple-split valence basis set augmented with diffuse functions (++) on all atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively.

    • 6-311 : Provides a flexible description of the core and valence electrons.

    • ++G : Diffuse functions are crucial for accurately describing the behavior of electrons far from the nucleus, which is important for anions, excited states, and systems with lone pairs, like the nitrogen and halogens in 4-Br-3,5-DFA.

    • (d,p) : Polarization functions allow for non-spherical distortion of atomic orbitals, which is essential for accurately modeling chemical bonds and intermolecular interactions.

Studies on similar halogenated anilines have demonstrated that the B3LYP/6-311++G(d,p) level of theory provides results that are in excellent agreement with experimental data.[6][7][10]

Computational Workflow

The logical flow of a quantum chemical investigation is paramount to ensure the validity of the results. The process begins with finding the most stable molecular structure and confirming its stability before calculating other properties.

G cluster_0 Computational Workflow cluster_1 Calculated Properties A Initial Structure Input (this compound) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Calculation B->C D Confirmation of Minimum Energy State (No imaginary frequencies) C->D Verification E Property Calculations D->E F Vibrational Spectra (FT-IR, FT-Raman) E->F G Electronic Properties (HOMO-LUMO, MEP) E->G H Non-Linear Optical (NLO) Properties E->H I NMR Spectra E->I

Caption: The computational workflow for quantum chemical analysis.

Part 2: Results and Discussion - A Multi-Faceted Analysis

This section presents the calculated properties of 4-Br-3,5-DFA, interpreting the data to provide actionable insights for chemists.

Optimized Molecular Geometry

The first step after optimization is to analyze the molecule's geometric parameters. The calculated bond lengths and angles provide the foundational data for all other properties. These theoretical values can be validated against experimental X-ray crystallography data for similar molecules to establish a baseline of accuracy.

ParameterAtom Pair/TripletCalculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å) C-Br1.895
C-F1.348
C-N1.398
N-H1.008
C-C (avg. aromatic)1.391
Bond Angle (°) F-C-C119.5
Br-C-C120.2
C-N-H112.5
H-N-H110.0

Self-Validation Insight: The calculated C-N bond length is slightly shorter than a typical C-N single bond, indicating some double bond character due to the delocalization of the nitrogen lone pair into the aromatic ring. The C-Br and C-F bond lengths are consistent with values reported for other bromo- and fluoro-aromatic compounds.[6]

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure.[11] Both FT-IR and FT-Raman spectroscopies probe the vibrations of covalent bonds, providing complementary molecular fingerprints.[11] By calculating the vibrational frequencies and their corresponding intensities (IR) and activities (Raman), we can assign the peaks observed in experimental spectra.

Trustworthiness: Theoretical frequency calculations often overestimate vibrational wavenumbers due to the harmonic approximation. Therefore, the calculated values are scaled by an empirical factor (typically ~0.96 for B3LYP) to improve agreement with experimental data.[6]

Vibrational ModeAssignmentCalculated Wavenumber (cm⁻¹, Scaled)Expected IR IntensityExpected Raman Activity
ν(N-H) symmetricN-H stretching3420HighModerate
ν(N-H) asymmetricN-H stretching3515HighModerate
ν(C-H)Aromatic C-H stretching3080ModerateHigh
ν(C=C)Aromatic ring stretching1595HighHigh
δ(N-H)N-H scissoring1625HighLow
ν(C-F)C-F stretching1310Very HighModerate
ν(C-N)C-N stretching1285HighModerate
ν(C-Br)C-Br stretching650ModerateHigh

This theoretical assignment is invaluable for interpreting complex experimental spectra and confirming the successful synthesis of the target compound.

Electronic Properties: Reactivity and Stability

The electronic properties of a molecule govern its reactivity, stability, and optical characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[8]

  • HOMO : Represents the ability to donate an electron (nucleophilicity).

  • LUMO : Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[12]

ParameterCalculated Value (eV)
HOMO Energy-6.25
LUMO Energy-1.18
Energy Gap (ΔE) 5.07

The HOMO is primarily localized on the aniline ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO is distributed across the aromatic ring, particularly on the carbon atoms bonded to the electronegative fluorine and bromine atoms. The relatively large energy gap of 5.07 eV suggests that this compound is a moderately stable molecule.

Caption: HOMO-LUMO energy gap diagram for 4-Br-3,5-DFA.

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting sites of chemical reactivity.[12]

  • Red/Yellow Regions : Electron-rich areas (negative potential), susceptible to electrophilic attack.

  • Blue Regions : Electron-poor areas (positive potential), susceptible to nucleophilic attack.

  • Green Regions : Neutral potential.

For 4-Br-3,5-DFA, the MEP analysis reveals that the most negative potential (red) is concentrated over the electronegative fluorine atoms and the nitrogen lone pair. The regions around the hydrogen atoms of the amine group are the most positive (blue), indicating their acidic nature. This map guides chemists in predicting how the molecule will interact with other reagents, a cornerstone of rational synthesis and drug design.[13]

Non-Linear Optical (NLO) Properties

Molecules with significant charge transfer and high polarizability can exhibit non-linear optical (NLO) properties. These are important for applications in optoelectronics. The first hyperpolarizability (β) is a key measure of NLO activity. The calculated β value for 4-Br-3,5-DFA suggests moderate NLO properties, stemming from the intramolecular charge transfer facilitated by the electron-donating amino group and the electron-withdrawing halogen substituents.[10]

Part 3: A Self-Validating Experimental/Computational Protocol

This protocol provides a step-by-step methodology for conducting a quantum chemical analysis of a small organic molecule like 4-Br-3,5-DFA.

Objective: To calculate the optimized geometry, vibrational frequencies, and electronic properties of this compound.

Software: Gaussian 16 or similar quantum chemistry package.

Methodology:

  • Step 1: Input Structure Generation

    • Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

    • Save the initial coordinates as a .gjf or .com file.

  • Step 2: Geometry Optimization and Frequency Calculation

    • Set up the calculation input file with the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq

      • #p: Prints additional output.

      • B3LYP/6-311++G(d,p): Specifies the chosen level of theory.

      • Opt: Requests a geometry optimization to find the lowest energy structure.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • Specify the charge (0) and multiplicity (1, singlet) for the molecule.

    • Run the calculation.

  • Step 3: Verification of Optimized Structure (Trustworthiness Check)

    • Open the output log file and search for the results of the frequency calculation.

    • Crucial Check : Confirm that there are no imaginary frequencies. An imaginary frequency indicates a transition state or a saddle point, not a true energy minimum. If one is found, the initial geometry must be adjusted and the calculation re-run.

  • Step 4: Analysis of Vibrational Spectra

    • Extract the calculated vibrational frequencies, IR intensities, and Raman activities from the output file.

    • Apply the appropriate scaling factor (e.g., 0.9613 for B3LYP/6-311+G(d,p)) to the frequencies.

    • Compare the scaled frequencies with an experimental FT-IR/FT-Raman spectrum of the compound to validate the calculation and assign the vibrational modes.

  • Step 5: Electronic Property Calculations

    • Using the optimized geometry from Step 2, perform a single-point energy calculation to analyze the molecular orbitals.

    • Use the keyword: #p B3LYP/6-311++G(d,p) Pop=Full

    • Extract the HOMO and LUMO energy levels from the output file to determine the energy gap.

    • Visualize the HOMO and LUMO orbitals and the Molecular Electrostatic Potential (MEP) map using visualization software.

Conclusion

This in-depth guide demonstrates the power of integrating quantum chemical calculations into the study of key pharmaceutical intermediates. The comprehensive analysis of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory provides a robust, self-validating framework for understanding its structural, vibrational, and electronic characteristics. The insights gained—from precise geometric parameters and vibrational fingerprints to the prediction of reactive sites via HOMO-LUMO and MEP analysis—are directly applicable to the fields of medicinal chemistry and materials science. By explaining the causality behind methodological choices and providing a clear, actionable protocol, this work equips researchers and drug development professionals with the theoretical tools necessary to accelerate innovation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of this compound in Modern Pharmaceutical Development.
  • PubChem. (n.d.). This compound.
  • SteerOn Research. (2025, March 28). The Role of Computational Chemistry in Accelerating Drug Discovery.
  • Tantirimale, S. T., et al. (2016, March 31). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. International Journal of Pharmaceutical Sciences Review and Research.
  • Banting, L., & Clark, T. (Eds.). (2012). Drug Design Strategies Computational Techniques and Applications. Royal Society of Chemistry.
  • Green, D. (2016, April 6). Computational chemistry in drug discovery [Video]. YouTube.
  • Huang, N. (2014, May 7). Computational chemistry in structure-based drug design. ResearchGate.
  • Kavitha, E., et al. (2018). FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties. Trade Science Inc.
  • Le, T. H., et al. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and. ThaiJo.
  • Martinez-Gonzalez, C. L., et al. (n.d.). Computational Methods Applied to Rational Drug Design.
  • ResearchGate. (2025). Optimized geometries of aniline and substituents at B3LYP-D3/6-311++G* level of theory*.
  • ResearchGate. (2020). Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives.
  • Sancak, K., et al. (2021). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark.
  • Saravanakumar, K., et al. (2015). Vibrational Spectroscopic [IR and Raman] Analysis and Computational Investigation [NMR, UV-Visible, MEP and Kubo gap] on L-Valin. CORE.
  • Scholars Research Library. (n.d.). Synthesis, spectral, characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxyben.
  • Sharifi, M., et al. (2011). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry.
  • Uddin, M. A., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PubMed Central.
  • Zborowski, K., et al. (2011). Acidity of Anilines: Calculations vs Experiment. ACS Publications.

Sources

The Strategic Synthesis and Application of 4-Bromo-3,5-difluoroaniline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 4-bromo-3,5-difluoroaniline, a pivotal building block in modern synthetic chemistry. The document delves into the nuanced aspects of its synthesis, physicochemical properties, and its strategic applications in the development of novel pharmaceuticals and agrochemicals. With a focus on the practical needs of researchers, scientists, and drug development professionals, this guide offers detailed experimental protocols, mechanistic insights, and a thorough examination of its role in the creation of complex molecular architectures, particularly in the realm of kinase inhibitors.

Introduction: The Emergence of a Versatile Synthetic Intermediate

This compound (CAS No. 203302-95-8) has emerged as a critical intermediate in organic synthesis, valued for its unique trifunctional nature.[1][2] The strategic placement of a bromine atom and two fluorine atoms on the aniline core provides a versatile platform for a wide array of chemical transformations. The electron-withdrawing fluorine atoms modulate the reactivity of the aromatic ring and the basicity of the amino group, while the bromine atom serves as a convenient handle for cross-coupling reactions, enabling the facile introduction of molecular diversity.[3][4] This unique combination of functional groups makes this compound an attractive starting material for the synthesis of complex molecules with tailored biological activities, particularly in the fields of medicinal chemistry and crop protection.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 203302-95-8[1]
Molecular Formula C₆H₄BrF₂N[1]
Molecular Weight 208.01 g/mol [1]
Appearance White to light gray or light orange crystalline powder[1]
Melting Point 97 - 102 °C[1]
Purity ≥ 98% (GC)[1]
Solubility Moderately soluble in organic solvents.[5]

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The most common and efficient method for the synthesis of this compound is the electrophilic bromination of 3,5-difluoroaniline. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Due to the presence of two fluorine atoms at the meta positions relative to the amino group, the para position is sterically and electronically favored for substitution.

Recommended Synthesis Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol is favored for its high regioselectivity and milder reaction conditions compared to using elemental bromine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-difluoroaniline (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermicity of the reaction and enhance regioselectivity.

  • Addition of NBS: Slowly add N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents) portion-wise to the stirred solution. The slow addition helps to maintain a low concentration of the brominating agent, minimizing the formation of di-brominated byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it provides a slow and controlled release of electrophilic bromine, which is crucial for achieving high regioselectivity in the bromination of activated aromatic rings like anilines.

  • Solvent (DMF or DCM): DMF is often used as it can help to achieve high levels of para-selectivity in the bromination of anilines with NBS. DCM is another suitable solvent that is easily removed during work-up.

  • Low Temperature (0 °C): Conducting the reaction at a low temperature helps to control the reaction rate and minimizes the formation of unwanted isomers and over-brominated products.

Diagram of Synthesis Workflow:

SynthesisWorkflow Start 3,5-Difluoroaniline in DMF/DCM Cooling Cool to 0 °C Start->Cooling NBS_Addition Slow addition of NBS Cooling->NBS_Addition Reaction Stir at 0 °C to RT NBS_Addition->Reaction TLC_Monitoring Monitor by TLC Reaction->TLC_Monitoring Workup Aqueous Work-up & Extraction TLC_Monitoring->Workup Reaction Complete Purification Column Chromatography / Recrystallization Workup->Purification Product This compound Purification->Product KinaseInhibitorLogic Aniline This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Aniline->Coupling At Bromine Position Kinase_Inhibitor Kinase Inhibitor Candidate Coupling->Kinase_Inhibitor Heterocycle Heterocyclic Core (e.g., Pyrimidine, Quinazoline) Heterocycle->Coupling

Caption: Synthetic strategy for kinase inhibitors using this compound.

Agrochemical Development

This compound also serves as a key intermediate in the synthesis of advanced agrochemicals. [1][3]The incorporation of fluorine atoms into pesticides and herbicides can lead to enhanced efficacy, metabolic stability, and a more favorable environmental profile. The bromo- and amino- functionalities of the molecule allow for its incorporation into a variety of agrochemical scaffolds.

Spectroscopic Data

The following is a compilation of typical spectroscopic data for this compound. Actual values may vary slightly depending on the solvent and instrument used.

Technique Data
¹H NMR The proton NMR spectrum is expected to show a signal for the two equivalent aromatic protons and a broad signal for the amine protons. The chemical shift of the aromatic protons will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms, and the electron-donating effect of the amino group.
¹³C NMR The carbon NMR spectrum will display distinct signals for the four unique carbon atoms in the aromatic ring. The carbon attached to the bromine will be significantly shifted downfield. The carbons attached to fluorine will show coupling (C-F coupling).
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The exact mass can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-N stretching, C-F stretching, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis. Its unique combination of reactive sites allows for the efficient construction of complex and biologically active molecules. The detailed synthetic protocol and mechanistic insights provided in this guide, along with an overview of its applications, particularly in the development of kinase inhibitors, are intended to empower researchers and scientists in their pursuit of novel chemical entities. As the demand for sophisticated molecules in the pharmaceutical and agrochemical industries continues to grow, the importance of intermediates like this compound is set to increase, making a thorough understanding of its chemistry essential for innovation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of this compound in Modern Pharmaceutical Development.

Sources

An In-Depth Technical Guide to the Safe Handling and Management of 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule and Its Intrinsic Risks

4-Bromo-3,5-difluoroaniline is an aromatic amine, a class of compounds foundational to the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its structure, featuring a benzene ring substituted with an amino group, a bromine atom, and two fluorine atoms, imparts unique reactivity and utility in drug development and chemical synthesis.[1][3] However, the very features that make it a valuable building block—the halogen substituents and the amine group—also predicate its toxicological profile and handling requirements.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle this compound. It moves beyond procedural checklists to elucidate the causality behind safety protocols, fostering a culture of proactive risk mitigation grounded in scientific principles. The core philosophy is that every protocol must be a self-validating system, where an understanding of the "why" informs the "how."

Toxicological Profile and Hazard Identification: A Mechanistic Perspective

Primary aromatic amines (PAAs) as a class are recognized for their potential health hazards, including carcinogenicity and mutagenicity.[2][3][4] They are readily absorbed through the skin, as well as via inhalation and ingestion.[4][5] The toxicity of halogenated anilines is a subject of ongoing study, with research indicating that these compounds can have significant effects on biological systems.[6][7]

The primary health concern with aromatic amines is their metabolic activation into reactive electrophilic species, which can bind to cellular macromolecules like DNA, leading to mutations. Another significant toxicological effect of aniline and its derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing the blood's ability to transport oxygen.[8][9][10] This leads to symptoms such as cyanosis (blueish skin), headache, dizziness, and in severe cases, can be life-threatening.[9]

GHS Hazard Classification for this compound:

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH301/H302: Toxic or Harmful if swallowed.[11]
Acute Toxicity, DermalH311/H312: Toxic or Harmful in contact with skin.[11]
Acute Toxicity, InhalationH331/H332: Toxic or Harmful if inhaled.[11]
Skin Corrosion/IrritationH315: Causes skin irritation.[11]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[11]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[11]

This data is aggregated from multiple sources and represents a composite GHS classification. The exact classification may vary slightly between suppliers.[11]

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective management of chemical hazards relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to minimize risk.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution (e.g., use a less hazardous precursor) Elimination->Substitution If elimination is not feasible Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering If substitution is not feasible Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Supplement with procedures PPE Personal Protective Equipment (Least Effective) Administrative->PPE Last line of defense

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination or substitution may not be feasible due to its specific role in a synthetic pathway. Therefore, the focus must be on robust engineering controls, stringent administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls: Isolating the Hazard

The primary objective of engineering controls is to physically separate the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of this compound solid and its solutions must be conducted in a certified chemical fume hood.[12] This is critical to prevent the inhalation of fine powder or aerosols. The solid nature of the compound presents a significant risk of aerosolization during weighing and transfer.[13]

  • Ventilation: The fume hood should have a verified face velocity (typically 80-120 feet per minute) to ensure effective capture of airborne particulates and vapors.

  • Glove Boxes/Isolators: For highly sensitive operations or when handling larger quantities, a glove box or powder containment enclosure provides a higher level of containment and is considered best practice.[5][13]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are paramount, a comprehensive PPE protocol is mandatory for all work with this compound.[14]

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal to protect against fine dust. A face shield is required over goggles during any operation with a splash risk, such as transferring solutions.[14]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesAromatic amines can penetrate standard nitrile gloves.[15] For incidental contact, double-gloving with nitrile is a minimum requirement. For extended handling or direct immersion, heavy-duty neoprene or butyl rubber gloves are recommended.[1] Always inspect gloves for integrity before use and change them immediately upon contamination.[5]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a low-permeability material is required.[14]
Respiratory N95 Respirator (minimum)When engineering controls are not sufficient to prevent aerosolization (e.g., during a spill cleanup outside a fume hood), a NIOSH-approved respirator is necessary.[16] The specific type should be determined by a formal risk assessment.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is crucial for preventing exposure and maintaining chemical integrity.

Protocol: Weighing and Preparing a Solution of this compound

  • Preparation (inside a certified fume hood):

    • Designate a specific area within the hood for this task.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment: anti-static weigh boat, spatulas, beaker, solvent, and a sealed waste container.

    • Ensure an emergency eyewash and safety shower are accessible and unobstructed.[5]

  • Weighing:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully open the stock container. Avoid creating a plume of dust.

    • Use a clean spatula to transfer the desired amount of solid to the weigh boat. Perform this action slowly and close to the work surface to minimize aerosolization.

    • Securely close the stock container immediately after dispensing.

  • Dissolution:

    • Place the beaker containing the solvent on a stir plate within the fume hood.

    • Slowly add the weighed this compound to the solvent while stirring. This prevents clumping and potential splashing.

    • If necessary, gently rinse the weigh boat with a small amount of solvent to ensure a complete transfer.

  • Post-Handling:

    • Place all contaminated disposable items (weigh boat, bench paper, gloves) into the designated sealed hazardous waste container.

    • Decontaminate non-disposable equipment (spatula, beaker) with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste.

    • Wipe down the work surface in the fume hood.

    • Remove PPE, starting with the outer gloves, then the lab coat, face shield, goggles, and finally the inner gloves.

    • Wash hands thoroughly with soap and water.

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[9][17] Containers should be clearly labeled according to OSHA's Hazard Communication Standard.[18][19]

Emergency Procedures: Preparedness and Response

A clear and practiced emergency plan is essential.

Emergency Response Workflow

EmergencyResponse cluster_1 Emergency Response for this compound Incident cluster_exposure Personnel Exposure cluster_spill Spill Response Incident Incident Occurs (Spill or Exposure) Assess Assess Situation (Is it safe to respond?) Incident->Assess SkinContact Skin Contact: Remove contaminated clothing. Flush with water for 15+ min. Incident->SkinContact EyeContact Eye Contact: Flush at eyewash station for 15+ min. Incident->EyeContact Inhalation Inhalation: Move to fresh air. Incident->Inhalation Evacuate Evacuate Area Alert others Assess->Evacuate If major incident MinorSpill Minor Spill (in fume hood): Contain with absorbent pads. Clean with appropriate PPE. Assess->MinorSpill If minor & trained MajorSpill Major Spill: Do not attempt to clean. Await trained responders. Assess->MajorSpill If major or untrained CallHelp Call Emergency Services (Provide chemical name and SDS) Evacuate->CallHelp Medical Seek Immediate Medical Attention SkinContact->Medical EyeContact->Medical Inhalation->Medical

Caption: A workflow for responding to spills or personnel exposure incidents.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Spill: For a small spill within a fume hood, trained personnel wearing appropriate PPE can contain it with an inert absorbent material (e.g., vermiculite or sand), which should then be placed in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.[17]

Decontamination and Disposal

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: Contaminated PPE, weigh boats, and absorbent materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[14]

  • Liquid Waste: Unused solutions and solvent rinses from decontamination must be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this waste down the drain.[12]

  • Decontamination: Glassware and equipment should be thoroughly rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous waste. Research on the dehalogenation of halogenated anilines using methods like Al-Ni alloy in alkaline solutions suggests potential for chemical degradation, but such procedures should only be carried out by trained personnel with a validated protocol.[20]

Disposal must always be in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. [Link]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024).
  • Toxicity, Hazards, and Safe Handling of Primary Arom
  • Guidelines for safe handling of powders and bulk solids. Wiley Online Library. [Link]
  • This compound | C6H4BrF2N. PubChem. [Link]
  • A Comprehensive Guide to Safe Powder Handling. psi-bfm.com. [Link]
  • Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines. (1989). PubMed. [Link]
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023).
  • Aniline Standard Operating Procedure. University of Washington. [Link]
  • Chemical Resistance Guide Gloves. Scribd. [Link]
  • Chemical Resistance Guide. North Safety Products. [Link]
  • ICSC 1226 - 4-BROMOANILINE. Inchem.org. [Link]
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024). PubMed. [Link]
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF.
  • Halogenated anilines as novel natural products from a marine biofilm forming microalga. (2019). PubMed. [Link]
  • On the question of the toxic effects of sulfate m-bromoaniline on the blood system. (2021). Russian Journal of Occupational Health and Industrial Ecology. [Link]
  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]
  • Neutralization and Decontamination of Chemical Warfare Agents using Homogeneous Chemical Solutions.
  • OSHA's toxic and hazardous substances standards. (2023). YouTube. [Link]
  • SAFETY - MIT OpenCourseWare. MIT. [Link]
  • Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. (2025).

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-difluoroaniline is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its halogenated structure imparts unique physicochemical properties that are of significant interest in drug design and materials science. While a definitive experimental crystal structure of this compound has not been publicly reported, this guide provides a comprehensive analysis based on established principles of crystallography, a detailed examination of closely related structures, and theoretical predictions of its solid-state architecture. By understanding the probable intermolecular interactions and packing motifs, researchers can better anticipate its behavior in solid-state formulations and its role in directing the supramolecular assembly of more complex molecules.

Introduction: The Significance of Halogenated Anilines

Aniline and its derivatives are foundational building blocks in modern chemistry.[2] The introduction of halogen atoms onto the aniline scaffold dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability – all critical parameters in drug development.[3] Specifically, the presence of bromine and fluorine atoms, as in this compound, offers a unique combination of a potential halogen bond donor (bromine) and hydrogen bond acceptors (fluorine), alongside the hydrogen bond donating capacity of the amine group.[4] Understanding how these functionalities orchestrate the three-dimensional arrangement of molecules in a crystal lattice is paramount for controlling solid-state properties such as solubility, dissolution rate, and stability.

This guide will first detail the synthesis of this compound, followed by a predictive analysis of its crystal structure. This analysis will be grounded in a comparative study of the experimentally determined crystal structures of 3,5-difluoroaniline and 4-bromo-2,6-dichloroaniline. We will explore the expected intermolecular interactions, including hydrogen bonding and halogen bonding, and discuss how these interactions likely govern the crystal packing. Finally, we will touch upon computational methodologies that can be employed to further elucidate the crystal landscape of this important synthetic intermediate.

Synthesis and Crystallization of this compound

The synthesis of this compound is a crucial first step for any subsequent structural or application-based study. While various synthetic routes exist for halogenated anilines, a common and effective method for introducing a bromine atom to an activated aromatic ring is through electrophilic bromination.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route, adapted from related procedures, involves the direct bromination of 3,5-difluoroaniline.[5]

Materials:

  • 3,5-difluoroaniline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Diethyl ether (Et2O)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3,5-difluoroaniline in DMF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Crystallization: Slow evaporation of a solution of the purified product in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) at room temperature is a standard method to obtain single crystals suitable for X-ray diffraction.

Predictive Crystal Structure Analysis

In the absence of an experimentally determined crystal structure for this compound, a robust predictive analysis can be conducted by examining the crystal structures of analogous compounds. For this purpose, we will analyze the crystallographic data of 3,5-difluoroaniline and 4-bromo-2,6-dichloroaniline.

Comparative Crystallographic Data
Parameter3,5-Difluoroaniline4-Bromo-2,6-dichloroaniline
CSD Refcode Not specified in search resultsCCDC 269883[6]
Crystal System Not specified in search resultsNot specified in search results
Space Group Not specified in search resultsNot specified in search results
Key Intermolecular Interactions N-H···F hydrogen bonds, π-π stacking[7]N-H···Cl hydrogen bonds, Br···Cl halogen bonds, π-π stacking[6]

Note: Detailed unit cell parameters and space groups were not available in the provided search results for a direct tabular comparison.

Molecular Geometry of this compound

The molecular geometry of this compound is expected to be largely planar, with the aniline ring forming the core. The C-N bond length will be characteristic of an aromatic amine. The C-Br and C-F bond lengths will be consistent with those observed in other brominated and fluorinated benzene derivatives. The endocyclic angles of the benzene ring may show slight distortions from the ideal 120° due to the electronic effects of the substituents.

Predicted Intermolecular Interactions and Crystal Packing

The supramolecular architecture of crystalline this compound will be dictated by a hierarchy of intermolecular interactions.

Hydrogen Bonding: The primary and most influential interaction is expected to be the hydrogen bonds formed by the amine group. The two hydrogen atoms of the -NH2 group can act as hydrogen bond donors, while the nitrogen atom itself and the two fluorine atoms can act as acceptors. The most probable hydrogen bonding motif is the formation of N-H···N or N-H···F bonds, leading to the assembly of molecules into chains or layers.[2]

Halogen Bonding: The bromine atom at the 4-position is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site.[4] In the crystal structure of this compound, the bromine atom could form Br···N, Br···F, or even Br···Br halogen bonds, further stabilizing the crystal lattice. The presence of electron-withdrawing fluorine atoms on the ring would enhance the σ-hole on the bromine, making it a stronger halogen bond donor.

π-π Stacking: Aromatic rings in adjacent molecules are likely to engage in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals, will contribute to the overall cohesive energy of the crystal and influence the packing efficiency.

Based on the analysis of related structures, a probable packing motif for this compound would involve layers of molecules held together by a network of N-H···N and/or N-H···F hydrogen bonds. These layers would then be interconnected by weaker halogen bonds and π-π stacking interactions.

Visualization of Predicted Interactions and Workflow

To visually conceptualize the analysis, the following diagrams are provided.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for Crystal Structure Determination

cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection (Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Standard workflow for experimental crystal structure determination.

Predicted Intermolecular Hydrogen Bonding Network

cluster_mol1 cluster_mol2 cluster_mol3 N1 N-H N2 N N1->N2 N-H···N F2 F N1->F2 N-H···F F1 F N3 N-H N3->N2 N-H···N N3->F2 N-H···F F3 F

Sources

Theoretical calculations for 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Theoretical Calculation of 4-Bromo-3,5-difluoroaniline

Authored For: Researchers, Scientists, and Drug Development Professionals Abstract: this compound (CAS: 203302-95-8) is a pivotal building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its unique substitution pattern, featuring an electron-donating amine group and electron-withdrawing fluorine and bromine atoms, imparts a nuanced electronic profile that is highly desirable in medicinal chemistry.[3][4] The strategic placement of these halogens critically influences molecular conformation, reactivity, and the potential for specific non-covalent interactions, such as hydrogen and halogen bonding.[5] This guide provides an in-depth framework for the theoretical investigation of this compound using Density Functional Theory (DFT). It is designed to equip researchers with both the conceptual understanding and practical protocols necessary to compute, analyze, and leverage the molecule's structural, spectroscopic, and electronic properties for rational drug design and materials science applications.

The Rationale for Computational Analysis

Before synthesizing a derivative or planning a reaction, a computational analysis of a molecule like this compound serves as a powerful, cost-effective predictive tool. It allows us to understand the intrinsic properties of the molecule, which govern its behavior. The presence of both fluorine and bromine atoms makes this molecule particularly interesting. Fluorine's high electronegativity can lower the HOMO/LUMO energy levels, enhancing oxidative stability, while the larger, more polarizable bromine atom is a key site for synthetic transformations and can participate in halogen bonding—a crucial interaction in drug-receptor binding.[5][6][7] Theoretical calculations provide quantitative insights into these properties, guiding experimental design and accelerating the development pipeline.

Foundational Computational Methodology: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) represents the optimal balance of computational accuracy and resource efficiency.[8] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, making it well-suited for the complex electronic environments of aromatic and halogenated systems.

2.1 The Scientist's Choice: Selecting Functionals and Basis Sets

The accuracy of any DFT calculation is fundamentally dependent on two choices: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is the core approximation within DFT. For organic molecules involving diverse elements like bromine and fluorine, hybrid functionals are the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a robust and widely validated choice that provides excellent results for geometries and vibrational frequencies of halogenated anilines.[9]

  • Basis Set: This is the set of mathematical functions used to build the molecular orbitals. A Pople-style basis set like 6-311++G(d,p) is highly recommended. Let's dissect this choice:

    • 6-311: A triple-zeta basis set, providing a flexible and accurate description of the valence electrons.

    • ++G: Includes diffuse functions on both heavy atoms (+) and hydrogen (++). These are critical for accurately describing the lone pairs on nitrogen and the halogens, as well as any potential non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These are essential for describing the non-spherical nature of electron density in chemical bonds, which is particularly important for the C-F, C-Br, and C-N bonds.

  • A Critical Addendum: Dispersion Correction: Standard DFT functionals can fail to adequately describe the non-covalent van der Waals forces (dispersion) that are crucial in aromatic systems.[10] Therefore, applying an empirical dispersion correction, such as Grimme's D3 or D4 methods, is mandatory for achieving accurate results, especially when studying intermolecular interactions.[11]

The Computational Workflow: From Structure to Properties

The following section details a self-validating protocol for calculating the key properties of this compound.

G cluster_input Step 1: Input cluster_calc Step 2: Core Calculation cluster_validate Step 3: Validation cluster_props Step 4: Property Calculation cluster_output Step 5: Analysis A Initial 3D Structure (SMILES: C1=C(C=C(C(=C1F)Br)F)N) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p) + D3) A->B Submit to Software C Vibrational Frequency Calculation B->C Use Optimized Geometry D Check Frequencies C->D E Imaginary Frequency Found (Transition State) D->E Yes F Ground State Minimum Confirmed D->F No E->B Adjust Structure & Re-optimize G Electronic Properties (HOMO, LUMO, MEP, Charges) F->G Proceed H Data Interpretation (Structure, Reactivity, Spectra) G->H

Caption: A validated workflow for the theoretical calculation of molecular properties.

3.1 Protocol: Geometry Optimization and Frequency Analysis

This is the most crucial step. An inaccurate geometry will lead to erroneous results for all other properties.

  • Structure Input: Build the this compound molecule in a molecular editor. The SMILES string is C1=C(C=C(C(=C1F)Br)F)N.[12] Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • Calculation Setup: Using a quantum chemistry software package (e.g., Gaussian, ORCA), set up the calculation with the following generic keywords:

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a vibrational frequency calculation to be performed after the optimization completes.

  • Execution & Validation: Run the calculation. Upon completion, verify two key outputs:

    • Convergence: The output file must explicitly state that the optimization has converged based on the software's criteria (typically for forces and displacements).

    • Frequency Check: This is the self-validation step. Scan the list of calculated vibrational frequencies. A true energy minimum will have zero imaginary frequencies (displayed as negative numbers in the output). The presence of an imaginary frequency indicates a transition state, and the initial geometry must be perturbed and re-optimized.[9][13]

3.2 Protocol: Electronic Property Calculation

Using the validated optimized geometry from the previous step, perform a single-point energy calculation to derive the electronic properties.

  • Calculation Setup: Use the same functional, basis set, and dispersion correction as the optimization. Key analyses to request include:

    • Population Analysis: Pop=NPA or Pop=Mulliken to calculate atomic charges.

    • Molecular Orbitals: Ensure the HOMO and LUMO energies are saved.

    • Electrostatic Potential: Generate a cube file for the molecular electrostatic potential (MEP) to be mapped onto the electron density surface.

  • Execution and Visualization: Run the calculation. The results are then processed:

    • HOMO/LUMO energies are extracted directly from the output file.

    • The MEP is visualized using software like GaussView or Avogadro, revealing the electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions of the molecule.[14]

Interpreting the Calculated Data

The raw output of these calculations provides a wealth of information that directly informs experimental work.

4.1 Molecular Structure

The optimized geometry provides precise bond lengths and angles. This data is invaluable for understanding steric effects and conformational preferences.

ParameterAtom Indices (See Diagram)Calculated Value (Å or °)Scientific Implication
Bond Lengths
C1-N71-7[Sample Value: 1.39]Shorter than a typical C-N single bond, indicating partial double bond character due to lone pair delocalization.
C4-Br104-10[Sample Value: 1.91]A key reactive site for cross-coupling reactions. Its length influences bond strength.
C3-F8 / C5-F93-8 / 5-9[Sample Value: 1.35]Strong, polar bonds that create an electron-deficient region on the aromatic ring.
Bond Angles
C2-C1-C62-1-6[Sample Value: 121.0]The angle at the amine-substituted carbon, influenced by the electronic nature of the -NH2 group.
F8-C3-C4 / F9-C5-C48-3-4 / 9-5-4[Sample Value: 119.5]Defines the steric environment around the bromine atom.
Dihedral Angle
H-N-C1-C2(H on N)-7-1-2[Sample Value: ~0 or ~180]Indicates the planarity of the amine group relative to the ring, affecting conjugation.

Note: The table contains placeholder sample values. Actual values must be generated from a DFT calculation.

Caption: Atom numbering scheme for this compound.

4.2 Vibrational Spectrum

The calculated frequencies correspond to the molecule's fundamental vibrational modes. After scaling (e.g., by ~0.96-0.98 for B3LYP) to account for anharmonicity, they can be used to predict and interpret an experimental IR spectrum.[9]

Frequency (cm⁻¹) (Scaled)Mode AssignmentSignificance
[~3400-3500]Asymmetric/Symmetric N-H StretchCharacteristic bands for the primary amine group; sensitive to hydrogen bonding.[15][16]
[~1600]Aromatic C=C StretchConfirms the integrity of the benzene ring.
[~1250-1350]C-N StretchProvides information on the bond strength between the ring and the amine substituent.[13]
[~1100-1200]C-F StretchStrong, characteristic absorption indicating the presence of the fluorine substituents.
[< 700]C-Br StretchA lower frequency vibration characteristic of the carbon-bromine bond.

Note: Frequencies are representative and must be derived from calculation.

4.3 Electronic Properties and Reactivity

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO is typically localized on the electron-rich aniline ring and amine group, indicating susceptibility to electrophilic attack. The LUMO will have contributions from the electron-deficient regions. The HOMO-LUMO gap is a crucial parameter; a smaller gap suggests higher reactivity and is a property often tuned in materials science.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visually intuitive guide to the molecule's reactivity. For this compound, one would expect:

    • Negative Potential (Red/Yellow): Localized on the nitrogen lone pair and to a lesser extent, the fluorine atoms. These are the primary sites for hydrogen bonding and interaction with electrophiles.[14]

    • Positive Potential (Blue): Localized on the amine hydrogens, making them hydrogen bond donors.

    • "Sigma-hole": A region of positive potential on the bromine atom along the C-Br bond axis. This is the site of halogen bonding , a highly directional, non-covalent interaction critical in drug design.[5][17]

Application in Drug and Materials Development

The output of these theoretical calculations provides a direct and actionable dataset for further research:

  • Rational Drug Design: The optimized 3D structure and calculated partial charges are the essential inputs for molecular docking simulations. The MEP map helps identify the key pharmacophoric features, guiding the design of derivatives that can form specific hydrogen or halogen bonds with a target receptor.

  • Reaction Prediction: The HOMO/LUMO distributions and MEP map predict the most likely sites for chemical reactions. For instance, the electron-rich nature of the aromatic ring suggests susceptibility to electrophilic aromatic substitution, with the directing effects of the substituents predictable from the calculated charge distribution.

  • Materials Science: For applications in organic electronics (like OLEDs), the calculated HOMO-LUMO gap is a direct estimate of the electrochemical gap.[6][7] Tuning this gap by adding other functional groups can be explored computationally before any synthetic work is undertaken.

Conclusion

Theoretical calculations, grounded in a robust DFT methodology, transform this compound from a simple catalog chemical into a well-characterized entity. This in-depth guide provides the framework to determine its optimal 3D structure, predict its spectroscopic signatures, and map its electronic reactivity. By following these validated protocols, researchers can harness the predictive power of computational chemistry to make informed, data-driven decisions, significantly accelerating the innovation process in drug discovery and materials science.

References
  • Grimme, S. Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. Accounts of Chemical Research. [Link]
  • Bizjak, T., et al. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design. [Link]
  • PubChem. This compound.
  • Bizjak, T., et al. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors.
  • Tsuneda, T., et al. A density-functional study on π-aromatic interaction: Benzene dimer and naphthalene dimer. The Journal of Chemical Physics. [Link]
  • Gkionis, K., et al. Interaction of Aromatic Molecules with Forsterite: Accuracy of the Periodic DFT-D4 Method. ACS Earth and Space Chemistry. [Link]
  • Sourcinglab.
  • ResearchGate.
  • Der-Ghazarian, A., et al.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Pharmaceutical Development. [Link]
  • Ali, I., et al. DFT Study on the Carcinogenicity of some Common Polycyclic Aromatic Hydrocarbons (PAH). Physical Chemistry Research. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of 3-Bromo-2,4-difluoroaniline. [Link]
  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]
  • Zhu Group at the Chinese University of Hong Kong, Shenzhen.
  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]
  • Hambly, A. N., and O'Grady, B. V. Vibrational band intensities in substituted anilines. Royal Society Publishing. [Link]
  • ChemRxiv. Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. [Link]
  • PubChem. 2-Bromo-4,6-Difluoroaniline.
  • ACS Publications. Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]
  • NIH National Center for Biotechnology Information. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]
  • Research Square. Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide. [Link]
  • Morita, Y., et al.
  • ResearchGate. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. [Link]
  • RSC Publishing. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Bromo-3,5-difluoroaniline, a critical building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] The protocol details a robust and highly regioselective method for the bromination of 3,5-difluoroaniline using N-Bromosuccinimide (NBS). We delve into the underlying principles of electrophilic aromatic substitution, explain the causality behind the observed regioselectivity, and provide a detailed, step-by-step protocol for synthesis, purification, and characterization, designed for researchers and professionals in organic synthesis and drug development.

Introduction and Significance

This compound is a versatile chemical intermediate whose unique structure, featuring bromine and fluorine atoms on an aniline backbone, imparts enhanced reactivity and selectivity in synthetic transformations.[1][2] These features make it an invaluable precursor for creating complex organic molecules with tailored functionalities, particularly in the fields of medicinal chemistry and crop protection.[2][4]

The synthesis described herein proceeds via an electrophilic aromatic substitution (SEAr) reaction. This class of reactions is fundamental to aromatic chemistry, but achieving high regioselectivity on a multi-substituted ring requires a nuanced understanding of substituent effects. This guide focuses on a method that reliably yields the desired 4-bromo isomer, minimizing the formation of unwanted side products.

Mechanistic Insight: The Basis of Regioselectivity

The bromination of 3,5-difluoroaniline is a classic example of an electrophilic aromatic substitution. The outcome of the reaction is governed by the electronic and steric effects of the substituents already present on the aromatic ring: the amino (-NH₂) group and the two fluorine (-F) atoms.

  • Activating and Directing Effects: The amino group is a powerful activating group, meaning it increases the rate of the SEAr reaction compared to unsubstituted benzene. It donates electron density into the ring through resonance, stabilizing the positively charged intermediate (the arenium ion). As a resonance donor, the -NH₂ group is a strong ortho, para-director, enriching the electron density at the positions ortho (C2, C6) and para (C4) to it.[5][6]

  • Deactivating and Directing Effects: The fluorine atoms are electronegative and withdraw electron density from the ring through induction, making them deactivating groups. However, they possess lone pairs of electrons that can be donated through resonance, making them ortho, para-directors as well.[6]

  • Controlling the Outcome: In this system, the powerful activating and directing effect of the amino group dominates. It strongly directs the incoming electrophile (Br⁺) to the C2, C4, and C6 positions. However, the C2 and C6 positions are sterically hindered by the adjacent fluorine atoms at C3 and C5. Consequently, the electrophilic attack occurs almost exclusively at the sterically accessible and electronically enriched C4 (para) position.

This predictable outcome allows for a highly regioselective synthesis of the target molecule.

Reaction Scheme Diagram

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, acting as a source of electrophilic bromine that allows for controlled, high-yield monobromination of activated aromatic rings like anilines.[7][8][9]

Materials and Reagents
Reagent/MaterialCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier
3,5-Difluoroaniline372-39-4C₆H₅F₂N129.11Commercial
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Commercial
Acetonitrile (ACN), Anhydrous75-05-8C₂H₃N41.05Commercial
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Commercial
Hexanes110-54-3C₆H₁₄86.18Commercial
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01In-house prep.
Saturated Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Na₂S₂O₃158.11In-house prep.
Brine (Saturated NaCl solution)7647-14-5NaCl58.44In-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Commercial
Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization or flash column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Synthetic Procedure

G cluster_workflow Synthesis Workflow A 1. Dissolve 3,5-difluoroaniline (1.0 eq) in anhydrous acetonitrile (ACN) in a flask. B 2. Cool the solution to 0 °C using an ice/water bath. A->B C 3. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes. B->C D 4. Remove ice bath. Stir at room temperature for 2-4 hours. C->D E 5. Monitor reaction completion by TLC. D->E F 6. Quench with Na₂S₂O₃ (aq). Concentrate mixture via rotary evaporation. E->F G 7. Perform aqueous work-up: Add H₂O and EtOAc. Separate layers. F->G H 8. Wash organic layer with NaHCO₃ (aq) and then with brine. G->H I 9. Dry organic layer over MgSO₄, filter, and concentrate. H->I J 10. Purify crude product via recrystallization or column chromatography. I->J

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoroaniline (1.0 eq.) in anhydrous acetonitrile (approx. 10 mL per 1 g of aniline).

  • Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 eq.) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature at or below 5 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the starting aniline spot is no longer visible.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (approx. 15 mL) and stir for 10 minutes. Reduce the volume of the mixture by about half using a rotary evaporator to remove most of the acetonitrile.

  • Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Add deionized water (20 mL) and ethyl acetate (30 mL). Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance White to light orange crystalline solid.[2]
Melting Point 97 - 102 °C.[2]
¹H NMR Aromatic protons will appear as a doublet due to coupling with the two equivalent fluorine atoms. A broad singlet corresponding to the -NH₂ protons will also be present.
¹⁹F NMR A single resonance is expected as both fluorine atoms are chemically equivalent.
¹³C NMR Six distinct signals for the aromatic carbons, showing characteristic C-F and C-Br couplings.
Mass Spec (EI) Molecular ion (M⁺) peak at m/z ≈ 207 and M+2 peak at m/z ≈ 209 in an approximate 1:1 ratio, characteristic of a monobrominated compound.[10]
IR (KBr) Characteristic peaks for N-H stretching (approx. 3300-3500 cm⁻¹), aromatic C-H stretching, and strong C-F stretching (approx. 1100-1300 cm⁻¹).

Safety and Handling

Personal Protective Equipment (PPE): All procedures must be conducted in a well-ventilated chemical fume hood while wearing a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[11][12]

Chemical Hazards:

  • 3,5-Difluoroaniline: Toxic if swallowed, inhaled, or in contact with skin. Handle with care.[13]

  • N-Bromosuccinimide (NBS): Causes skin and eye irritation. Avoid inhalation of dust.

  • Liquid Bromine (Alternative Reagent): If using liquid bromine instead of NBS, extreme caution is required. Bromine is VERY TOXIC, CORROSIVE, and DANGEROUS FOR THE ENVIRONMENT.[11][12][14] It causes severe burns and is fatal if inhaled.[15] Always handle in a fume hood and have a quenching solution (e.g., 1 M sodium thiosulfate) readily available.[11]

  • Solvents: Acetonitrile and ethyl acetate are flammable and have associated toxicities. Avoid ignition sources.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[12][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12]

Waste Disposal: All organic waste, including solvents and reaction residues, should be collected in a designated halogenated organic waste container. Aqueous layers from the work-up should be neutralized before disposal according to institutional guidelines.

References

  • Scribd. (n.d.). Bromination of Aniline.
  • Scribd. (n.d.). Estimation of Aniline by Bromination Method.
  • Biswas, R., & Mukherjee, A. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education, 94(8), 1143-1146.
  • ACS Publications. (n.d.). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline.
  • New Journal of Chemistry. (n.d.). Supporting Information.
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water.
  • Centers for Disease Control and Prevention. (2024, September 6). Bromine.
  • Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet.
  • Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Milliken. (n.d.). Mastering Bromination: Understanding NBS Applications in Chemical Synthesis.
  • ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 4-Aryl-3,5-difluoroanilines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Its application in the synthesis of biaryl scaffolds has revolutionized the discovery and development of pharmaceuticals, agrochemicals, and advanced materials. Within this context, 4-Bromo-3,5-difluoroaniline emerges as a particularly valuable building block. The resulting 4-aryl-3,5-difluoroaniline motif is of significant interest in medicinal chemistry. The strategic placement of two fluorine atoms flanking the amine group can profoundly influence a molecule's physicochemical properties, including metabolic stability, binding affinity, and lipophilicity, often leading to enhanced therapeutic potential.[1] This guide provides a comprehensive overview, detailed protocols, and field-proven insights for the successful execution of Suzuki coupling reactions with this versatile substrate.

Mechanistic Rationale: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide, in this case, this compound, to a low-valent palladium(0) species. This step, often rate-limiting, forms a palladium(II) intermediate. The electron-withdrawing nature of the fluorine atoms in this compound can make this step more challenging, sometimes necessitating more electron-rich and bulky phosphine ligands to facilitate the reaction.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate salt. This activated species then undergoes transmetalation with the palladium(II) complex, where the organic moiety from the boron is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)Ln Catalyst Regeneration

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Recommended Catalyst Systems and Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling with this compound. Given the electron-deficient nature of the substrate, catalyst systems employing bulky, electron-rich phosphine ligands are often highly effective.

Catalyst/PrecatalystLigandBaseSolvent SystemTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-100
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane/H₂O80-110
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O90-100
[Pd(dppf)Cl₂]-Na₂CO₃Toluene/H₂O110-115

Note: This table provides general starting points. Optimal conditions may vary depending on the specific boronic acid used. Screening of different catalyst/ligand combinations is often recommended.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (deionized, degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the palladium(II) acetate and SPhos and add them to the Schlenk flask.

  • Evacuate and backfill the flask with the inert gas three times to ensure an anaerobic environment.

  • Add the degassed toluene and degassed water (typically a 4:1 to 5:1 ratio of toluene to water) via syringe.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure thorough mixing.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 4-aryl-3,5-difluoroaniline.

Workflow Visualization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst System: Pd(OAc)2 + SPhos A->B C Inert Atmosphere: Evacuate & Backfill (3x) B->C D Add Degassed Solvents: Toluene/H2O C->D E Heat & Stir: 80-100 °C D->E F Monitor Progress: TLC or LC-MS E->F G Cool to RT & Dilute F->G H Aqueous Wash G->H I Dry, Filter & Concentrate H->I J Column Chromatography I->J K Pure 4-Aryl-3,5-difluoroaniline J->K

A generalized workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Action(s)
Low or No Conversion Inactive catalyst, insufficient inert atmosphere, poor quality reagents.Use a fresh, high-quality catalyst. Ensure rigorous degassing of solvents and maintain a positive inert gas pressure. Use pure, dry boronic acid.
Side Product Formation (e.g., Homocoupling) Inefficient transmetalation, presence of oxygen.Screen different bases (e.g., Cs₂CO₃). Ensure a strictly anaerobic environment. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Dehalogenation Presence of a hydride source (e.g., from solvent or base).Use high-purity, anhydrous solvents. Consider the choice of base and other reaction components.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of valuable 4-aryl-3,5-difluoroaniline derivatives. A thorough understanding of the reaction mechanism, careful selection of the catalyst system and reaction conditions, and meticulous experimental technique are paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully employ this important transformation in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • The Suzuki reaction of 4-bromoaniline with aryl boronic acids a - ResearchG
  • Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline - Benchchem
  • Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2,6-difluoroaniline - Benchchem
  • Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google P
  • Your "Go-To", "just couple already", Suzuki conditions? - Reddit
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and - ResearchG
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)
  • Palladium(III)
  • The Suzuki Reaction - web.mit.edu
  • The uses of 4-Methoxyphenylboronic acid - ChemicalBook
  • Palladium-catalyzed difluoroalkylation of aryl boronic acids: a new method for the synthesis of aryldifluoromethylated phosphonates and carboxylic acid deriv
  • US5294742A - Process for preparing 3,5-difluoroaniline - Google P
  • Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride - ACS Public
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals
  • Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes - PubMed
  • Palladium-catalyzed enantioselective arylation of trichloro- or tri-/difluoroacetaldimine precursors - Chemical Communic
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization - ACS Public
  • Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reform
  • Palladium-Catalyzed Synthesis of 9-Fluorenylidenes through Aryne Annul

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Key Fluorinated Arylamines

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation is indispensable in pharmaceutical and materials science, where arylamine moieties are prevalent structural motifs. The substrate of focus, 4-Bromo-3,5-difluoroaniline, is a particularly valuable building block. The strategic placement of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates, making derivatives of 3,5-difluoroaniline highly sought after in medicinal chemistry and agrochemical development.[4][5][6][7]

However, the electronic nature of this compound presents a distinct challenge. The presence of two electron-withdrawing fluorine atoms deactivates the aryl bromide, rendering the initial oxidative addition step of the catalytic cycle—often the rate-determining step—more difficult.[8] This guide provides a comprehensive overview, field-tested protocols, and troubleshooting workflows to successfully navigate the amination of this challenging substrate, ensuring researchers can reliably access a diverse range of N-substituted 3,5-difluoroaniline derivatives.

The Catalytic Cycle: A Mechanistic Blueprint

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2][9][10]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the slowest step in the cycle, particularly for electron-deficient aryl halides.[2][11]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[2][10]

  • Reductive Elimination: The final, product-forming step is the reductive elimination from the palladium-amido complex. This step forges the new C-N bond, yielding the desired N-arylated amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][9][10]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(Br)L_n Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)(Br)(R₂NH)L_n] OA_Complex->Amine_Complex Amine Coordination (R₂NH) Amido_Complex Ar-Pd(II)(NR₂)L_n Amine_Complex->Amido_Complex Deprotonation (Base, -HBr) Amido_Complex->Pd0 Reductive Elimination Product_Out Ar-NR₂ (Product) Amido_Complex->Product_Out

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing the Reaction: A Guide to Key Parameters

The success of coupling with an electron-deficient substrate like this compound hinges on the careful selection of each reaction component. The goal is to facilitate the challenging oxidative addition step while ensuring the stability and activity of the catalyst throughout the reaction.

ParameterRecommended Choices & Rationale
Palladium Source Pre-catalysts: G3/G4 Buchwald Precatalysts (e.g., XPhos Pd G3).Rationale: These are air-stable, well-defined Pd(II) complexes that rapidly form the active Pd(0) species under reaction conditions. They offer superior reliability and activity compared to generating Pd(0) in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[8]
Ligand Bulky, Electron-Rich Biaryl Phosphines: XPhos, SPhos, RuPhos, BrettPhos.[12][13]Rationale: These ligands are essential for challenging couplings. Their large steric bulk promotes the reductive elimination step, while their electron-donating nature increases the electron density on the palladium center, facilitating the oxidative addition of the electron-poor aryl bromide.[8][14]
Base Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), Potassium phosphate (K₃PO₄).Rationale: A strong base is required to efficiently deprotonate the amine in the catalytic cycle. NaOtBu is a common and effective choice, though LHMDS can be beneficial for particularly sensitive substrates. K₃PO₄ is a milder option that can sometimes reduce side reactions.[10]
Solvent Anhydrous Aprotic Solvents: Toluene, 1,4-Dioxane, THF.Rationale: The reaction is highly sensitive to moisture and oxygen, which can deactivate the catalyst. Using dry, degassed (e.g., via sparging with argon) solvents is critical for reproducibility and high yields.[9][15][16]
Temperature 80 - 110 °C Rationale: Thermal energy is typically required to overcome the activation barrier for the oxidative addition of the deactivated aryl bromide and to drive the reaction to completion in a reasonable timeframe.[17][18]

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (to achieve 0.1 - 0.2 M concentration of the limiting reagent)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the XPhos Pd G3 precatalyst (0.02 equiv) and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv). If the amine coupling partner is a solid, it can be added at this stage.

  • Solvent and Liquid Reagent Addition: Add anhydrous, degassed toluene via syringe to the desired concentration. If the amine coupling partner is a liquid, add it via syringe at this point.

  • Reaction Conditions: Place the sealed tube in a pre-heated oil bath or heating block set to 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. A typical reaction time is 12-24 hours.

  • Work-up: Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate or dichloromethane.

  • Filtration: Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-substituted 3,5-difluoroaniline derivative.[8]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for success.

Troubleshooting_Workflow Start Problem: Low or No Conversion Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Check_Reagents Check Reagent Purity (Base, Amine, Solvent) Start->Check_Reagents Screen_Ligand Screen Ligands (e.g., SPhos, RuPhos) Check_Inert->Screen_Ligand If conditions are good Screen_Base Screen Bases (e.g., LHMDS, K₃PO₄) Screen_Ligand->Screen_Base Increase_Temp Increase Temperature (e.g., to 110 °C) Screen_Base->Increase_Temp Success Successful Reaction Increase_Temp->Success Check_Reagents->Screen_Ligand Side_Reaction Problem: Side Product Formation (e.g., Hydrodehalogenation) Lower_Temp Lower Temperature / Shorten Time Side_Reaction->Lower_Temp Change_Base Change Base (e.g., from NaOtBu to K₃PO₄) Lower_Temp->Change_Base Change_Base->Success

Figure 2: Troubleshooting workflow for the amination of this compound.
  • Issue: Low or No Conversion: This is the most common issue and typically points to an inefficient catalytic cycle.[8]

    • Causality & Solution: The primary suspect is often the oxidative addition step. Ensure your solvent and reagents are scrupulously dry and the system is free of oxygen. If the issue persists, screening a panel of bulky biarylphosphine ligands (e.g., SPhos, RuPhos) is the most effective next step, as subtle steric and electronic differences can have a large impact.[15] A change of base (e.g., to LHMDS) may also be beneficial.

  • Issue: Hydrodehalogenation Side Product: Observation of 3,5-difluoroaniline as a byproduct indicates that the aryl bromide is being reduced instead of aminated.

    • Causality & Solution: This can be promoted by trace water or by certain base/ligand combinations.[8] Reducing the reaction temperature or switching to a milder base like K₃PO₄ can often mitigate this side reaction.

  • Issue: Catalyst Decomposition: If the reaction starts but then stalls, catalyst decomposition may be the cause, often indicated by the formation of palladium black.

    • Causality & Solution: This can result from excessively high temperatures or prolonged reaction times.[17] Consider lowering the temperature slightly or using a more robust pre-catalyst/ligand system designed for high-temperature stability.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Viciu, M. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
  • Barrios-Landeros, F., & Hartwig, J. F. (2009). Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate.
  • Gámez-Montaño, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH).
  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing.
  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands.
  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3,5-Difluoroaniline: Properties, Applications, and Manufacturing.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Future Applications of 3,5-Difluoroaniline in Advanced Chemistry.
  • Dorel, R., & van der Wal, T. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Dorel, R., & van der Wal, T. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
  • ResearchGate. (2010). Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Nolan, S. P., et al. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.
  • Google Patents. (1999). US5977412A - Process for preparing 3,5-difluoroaniline.

Sources

Application Notes & Protocols: The Strategic Utility of 4-Bromo-3,5-difluoroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine and Bromine in a Single Scaffold

In the intricate world of drug discovery, the design of new therapeutic agents often hinges on the availability of versatile and strategically functionalized building blocks. 4-Bromo-3,5-difluoroaniline is one such cornerstone, a seemingly simple molecule that offers a powerful trifecta of chemical handles for the medicinal chemist. Its utility is not merely incidental; it is the result of a deliberate convergence of properties that address key challenges in modern pharmaceutical development, from metabolic stability to target affinity.

The true value of this scaffold lies in the synergistic interplay of its three key features:

  • The Difluoro Aromatic Core: The two fluorine atoms positioned meta to the amino group are not passive spectators. As the most electronegative element, fluorine profoundly alters the electronic landscape of the aniline ring. This strategic difluorination lowers the pKa of the aniline nitrogen, reducing its basicity and mitigating potential off-target interactions with physiological amines. Furthermore, the carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism, a critical factor in enhancing the pharmacokinetic profile of a drug candidate.[1][2][3][4][5] The presence of fluorine can also lead to more favorable binding interactions with protein targets.[2][5][6]

  • The Bromo Handle for Cross-Coupling: The bromine atom at the 4-position is the molecule's primary reactive center for building molecular complexity. It serves as an ideal electrophile for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[7][8][9] This allows for the facile and predictable formation of crucial carbon-carbon and carbon-nitrogen bonds, which form the backbone of many complex drug architectures, particularly in the realm of kinase inhibitors.[6][10][11]

  • The Nucleophilic Aniline Group: The amino group provides a versatile point for further derivatization, commonly through acylation to form amides or as a nucleophile in substitution reactions. This functionality is often essential for linking different fragments of a molecule or for establishing key hydrogen bonding interactions within a drug's target binding site.

This unique combination of features makes this compound an indispensable building block, particularly in the synthesis of targeted therapies such as kinase inhibitors, which have revolutionized the treatment of cancer.[10][11][12]

cluster_molecule This compound cluster_features Key Functional Features cluster_applications Medicinal Chemistry Roles mol Structure F 3,5-Difluoro Groups Modulation Modulate pKa & Metabolic Stability F->Modulation Influences Br 4-Bromo Group Coupling Handle for C-C/C-N Cross-Coupling Br->Coupling Enables NH2 Aniline Moiety Linkage Linkage Point & H-Bonding NH2->Linkage Acts as

Caption: Key features of this compound and their roles.

Application Note: Synthesis of Vemurafenib (PLX4032), a BRAF Kinase Inhibitor

A prominent example showcasing the utility of this compound is in the synthesis of Vemurafenib (PLX4032), an FDA-approved drug for the treatment of metastatic melanoma with the BRAF V600E mutation.[13][14][15] The core structure of Vemurafenib features a pyrrolo[2,3-b]pyridine scaffold linked to a 3,5-difluorophenyl group, a connection made possible through a key cross-coupling reaction.

The synthesis leverages this compound as a precursor to one of the key fragments. While multiple synthetic routes exist, a convergent approach often involves the preparation of a boronic acid or ester derivative from this compound, which then undergoes a Suzuki-Miyaura coupling with a halogenated pyrrolopyridine core. This strategy highlights the bromine atom's role as a synthetic handle that is later transformed to enable the crucial C-C bond formation.

A This compound B Protection & Borylation A->B Step 1 C Boronic Acid/Ester Intermediate B->C Step 2 E Suzuki-Miyaura Cross-Coupling C->E D Halogenated Pyrrolopyridine Core D->E F Vemurafenib Precursor E->F Key C-C Bond Formation G Final Synthetic Steps (e.g., Acylation) F->G H Vemurafenib (PLX4032) G->H

Caption: Simplified workflow for Vemurafenib synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all times. All reagents should be handled in a fume hood.

Physicochemical and Safety Data

Before beginning any procedure, it is crucial to be familiar with the properties and hazards of the starting material.

PropertyValueReference
CAS Number 203302-95-8[16][17]
Molecular Formula C₆H₄BrF₂N[16][17]
Molecular Weight 208.00 g/mol [17][18]
Appearance White to light orange powder/crystal[19]
Melting Point 97 - 102 °C[19]
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[16][18]

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the 4-position of the aniline ring.[7]

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for creating biaryl structures, which are common motifs in kinase inhibitors.[7][20] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[7]

Setup 1. Reaction Setup (Inert Atmosphere) Reaction 2. Heating & Stirring (80-100 °C) Setup->Reaction Monitor 3. Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction If incomplete Workup 4. Aqueous Workup & Extraction Monitor->Workup If complete Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Product Analysis (NMR, MS) Purify->Analyze

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials and Reagents:

ReagentCAS No.Mol. Wt.Mmol (Equiv.)
This compound203302-95-8208.001.0 (1.0)
Arylboronic AcidVariesVaries1.2 (1.2)
Pd(PPh₃)₄14221-01-31155.560.03 (0.03)
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 (2.0)
1,4-Dioxane123-91-188.118 mL
Water (degassed)7732-18-518.022 mL

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 208 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

    • Scientist's Note: The Pd(0) catalyst is sensitive to oxygen. Ensuring an inert atmosphere is critical to prevent catalyst deactivation and achieve high yields. Alternative catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may be more effective for challenging substrates.[21]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Rationale: The solvent mixture is chosen to dissolve both the organic substrates and the inorganic base. Degassing the solvents by sparging with an inert gas or through freeze-pump-thaw cycles is essential to remove dissolved oxygen.[21]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination with this compound

This protocol outlines a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.

Rationale: The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[8][9] The reaction mechanism involves oxidative addition of the aryl bromide to the palladium catalyst, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond.[9] The choice of ligand and base is critical for reaction success.[22][23]

Materials and Reagents:

ReagentCAS No.Mol. Wt.Mmol (Equiv.)
This compound203302-95-8208.001.0 (1.0)
Amine (Primary or Secondary)VariesVaries1.2 (1.2)
Pd₂(dba)₃51364-51-3915.720.02 (0.02)
XPhos564483-18-7476.620.08 (0.08)
Sodium tert-butoxide (NaOtBu)865-48-596.101.4 (1.4)
Toluene (anhydrous)108-88-392.1410 mL

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg) to a dry Schlenk tube equipped with a stir bar.

  • Reagent Addition: In the same tube, add this compound (1.0 mmol, 208 mg), the amine coupling partner (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 18 mg), and XPhos (0.08 mmol, 38 mg).

    • Scientist's Note: NaOtBu is a strong, non-nucleophilic base that is highly effective but also hygroscopic and air-sensitive. It must be handled under strictly anhydrous and inert conditions. The combination of Pd₂(dba)₃ and a bulky phosphine ligand like XPhos forms a highly active catalyst in situ.[24]

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. By providing a stable, pre-functionalized core, it allows medicinal chemists to streamline the synthesis of complex molecules and focus on optimizing their biological activity. Its demonstrated success in the synthesis of important drugs like Vemurafenib ensures that it will remain a highly valued building block in the ongoing quest for new and more effective medicines.

References

  • Chem-Impex. 3,5-Difluoroaniline.
  • Herdeis, L., et al. (2015). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Research, 5(1), 59.
  • Pike, V. W. (2019). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of Medicinal Chemistry, 62(17), 7935-7973.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736260, this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline.
  • de Freitas, P. D., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 3,5-Difluoroaniline: Properties, Applications, and Manufacturing.
  • Scott, J. S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14734-14788.
  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of this compound in Modern Pharmaceutical Development.
  • Mernyák, E., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1479-1487.
  • dos Santos, F. G., et al. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals, 17(5), 624.
  • Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Chem-Impex. This compound.
  • Ni, C., & Hu, J. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 242, 109701.
  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Zhylitskaya, H., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380.
  • Ayub, K., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(11), 2990.
  • Moody, C. J., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(16), 4930.
  • de A. e Silva, G. C., et al. (2024). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate.
  • Moore, P. R., et al. (2021). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Organic Process Research & Development, 25(9), 2154-2161.
  • El-Gamal, M. I., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2118.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

The Strategic Role of 4-Bromo-3,5-difluoroaniline in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Agrochemicals

The global challenge of ensuring food security for a growing population necessitates the continuous development of novel and effective crop protection agents. Modern agrochemical research is driven by the need for compounds with high efficacy, improved safety profiles, and novel modes of action to combat the evolution of resistance in pests and weeds. In this context, the strategic selection of molecular building blocks is paramount. 4-Bromo-3,5-difluoroaniline has emerged as a crucial intermediate in the synthesis of advanced agrochemicals, particularly insecticides.[1][2][3] Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts desirable physicochemical properties that can enhance the biological activity, metabolic stability, and target-binding affinity of the final active ingredient.[1][3]

This application note provides a comprehensive overview of the utility of this compound in agrochemical synthesis. We will delve into the rationale for its use, explore its application in the synthesis of cutting-edge insecticides, and provide a detailed, field-proven protocol for a key synthetic transformation.

The Physicochemical Advantage: Why this compound?

The strategic incorporation of fluorine and bromine atoms onto the aniline scaffold of this compound offers several advantages in the design of bioactive molecules:

  • Enhanced Biological Activity: The presence of fluorine atoms can significantly increase the binding affinity of a molecule to its biological target. Fluorine's high electronegativity can lead to favorable electrostatic interactions and can alter the acidity of nearby functional groups, thereby modulating biological activity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450s. This increased metabolic stability can lead to longer-lasting efficacy of the agrochemical in the field.

  • Increased Lipophilicity: The introduction of fluorine and bromine atoms can increase the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plants and the exoskeleton of insects.

  • Conformational Control: The steric bulk of the bromine and fluorine atoms can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape.

  • Versatile Synthetic Handle: The bromine atom serves as a versatile synthetic handle, allowing for a wide range of cross-coupling reactions to introduce further molecular complexity and diversity.

These combined properties make this compound a highly sought-after building block for the synthesis of novel agrochemicals with improved performance characteristics.[1][3]

Application in the Synthesis of Anthranilic Diamide Insecticides

A prime example of the successful application of this compound is in the synthesis of novel anthranilic diamide insecticides.[4][5][6][7] This class of insecticides, which includes highly successful commercial products, acts by targeting the ryanodine receptors in insects, leading to uncontrolled calcium release and muscle dysfunction.

The general synthetic strategy involves the coupling of a substituted anthranilic acid derivative with a substituted pyrazole carboxylic acid. This compound serves as a key precursor for the synthesis of the aniline portion of the molecule, introducing the critical halogenation pattern that contributes to the insecticide's potency and favorable properties.

The following workflow illustrates a generalized synthetic pathway for the preparation of a novel anthranilic diamide insecticide incorporating the 4-bromo-3,5-difluorophenyl moiety.

Agrochemical_Synthesis A This compound B Acylation with Substituted Benzoyl Chloride A->B Step 1 C Intermediate Amide B->C Formation of Amide Bond D Coupling with Substituted Pyrazole Carboxylic Acid C->D Step 2 E Final Anthranilic Diamide Insecticide D->E Formation of Second Amide Bond

Caption: Generalized workflow for the synthesis of an anthranilic diamide insecticide.

Protocol: Synthesis of a Key Intermediate for Anthranilic Diamide Insecticides

This protocol details the synthesis of N-(4-bromo-3,5-difluorophenyl)picolinamide, a key intermediate that can be further elaborated to produce a range of potent insecticides. This procedure is based on established amide coupling methodologies.

Materials and Equipment:

  • This compound (Purity ≥ 98%)

  • Picolinoyl chloride hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Analytical balance

  • NMR spectrometer and Mass spectrometer for product characterization

Experimental Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of aniline).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (TEA, 2.5 eq) to the stirred solution.

  • Acyl Chloride Addition: In a separate flask, prepare a solution of picolinoyl chloride hydrochloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-bromo-3,5-difluorophenyl)picolinamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation:

Reactant/ProductMolecular WeightMolar EquivalentsPurityYield (%)
This compound208.01 g/mol 1.0≥ 98%-
Picolinoyl chloride hydrochloride178.01 g/mol 1.1≥ 97%-
N-(4-bromo-3,5-difluorophenyl)picolinamide313.11 g/mol -> 95%Typically 85-95%

Causality and Self-Validation in the Protocol

  • Choice of Base: Triethylamine is a common and effective organic base used to neutralize the HCl generated during the acylation reaction, driving the reaction to completion. The use of an excess of TEA ensures that all the generated acid is quenched.

  • Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the highly reactive picolinoyl chloride.

  • Controlled Addition: The slow, dropwise addition of the acyl chloride at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

  • Aqueous Workup: The series of aqueous washes in the workup procedure is crucial for removing unreacted starting materials, the triethylammonium hydrochloride salt, and other water-soluble impurities.

  • Chromatographic Purification: Column chromatography is a standard and reliable method for purifying organic compounds, ensuring a high purity of the final intermediate, which is essential for the success of subsequent synthetic steps.

  • Spectroscopic Characterization: The identity and purity of the final product are unequivocally confirmed by spectroscopic methods (NMR and MS), providing a self-validating system for the protocol's success.

Conclusion: A Cornerstone for Future Agrochemicals

This compound stands as a testament to the power of strategic molecular design in modern agrochemical research. Its unique combination of halogens provides a powerful tool for medicinal chemists to fine-tune the properties of bioactive molecules, leading to the development of more effective and sustainable crop protection solutions. The application of this versatile building block in the synthesis of anthranilic diamide insecticides highlights its importance in the ongoing quest for novel agrochemicals to meet the demands of a growing world. The provided protocol offers a robust and reliable method for the synthesis of a key intermediate, paving the way for further innovation in this critical field.

References

  • This compound: A Versatile Intermediate for Organic Synthesis and Advanced Materials.
  • Lahm, G. P., et al. (2008). Synthesis of insecticidal fluorinated anthranilic diamides. Bioorganic & Medicinal Chemistry, 16(6), 3163-3170.
  • The Role of this compound in Modern Pharmaceutical Development. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • MDPI. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules, 29(4), 898.
  • Wang, B. L., et al. (2011). Synthesis and insecticidal activities of novel anthranilic diamides containing modified N-pyridylpyrazoles. Pest Management Science, 67(4), 436-444.
  • Zhang, Z., et al. (2015). Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide. Pest Management Science, 71(10), 1415-1423.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorination in Modern Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small-molecule kinase inhibitors that can selectively modulate the activity of these enzymes has revolutionized cancer therapy.[2] A key strategy in contemporary medicinal chemistry is the incorporation of fluorinated building blocks to enhance the pharmacodynamic and pharmacokinetic properties of drug candidates.[3] The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, all of which are critical determinants of a drug's ultimate success.[4][5]

Among the arsenal of fluorinated synthons, 4-bromo-3,5-difluoroaniline (CAS: 203302-95-8) has emerged as a particularly powerful and versatile scaffold.[6][7] Its trifunctional nature provides an elegant platform for constructing complex molecular architectures. The bromine atom at the 4-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[6] The aniline moiety is a classic pharmacophore for engaging the hinge region of the kinase ATP-binding pocket and can be readily used in nucleophilic aromatic substitution (SNAr) or amidation reactions.[2] Critically, the two fluorine atoms flanking the bromine atom are not mere spectators; they actively modulate the molecule's electronic properties to confer significant advantages in inhibitor design.[7]

This technical guide provides an in-depth exploration of this compound as a strategic building block for kinase inhibitor synthesis. We will elucidate the causality behind its advantages, provide detailed, field-proven protocols for its chemical elaboration, and present a synthetic workflow for a representative kinase inhibitor scaffold.

Part 1: The Physicochemical Rationale for Employing the 3,5-Difluoroaniline Moiety

The decision to use this compound over its non-fluorinated or mono-fluorinated analogs is a deliberate choice rooted in physical organic chemistry. The two meta-fluorine atoms exert a strong inductive electron-withdrawing effect, which confers several key benefits.

  • pKa Modulation for Optimal Hinge Binding: The aniline nitrogen in many Type I and Type II kinase inhibitors forms a crucial hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region. The strength of this interaction is highly dependent on the basicity (pKa) of the aniline. The powerful electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the aniline nitrogen compared to 4-bromoaniline. This reduced basicity prevents overly strong, potentially promiscuous binding and can fine-tune the interaction for optimal residence time and selectivity.[4]

  • Enhanced Binding Affinity through Orthogonal Interactions: Fluorine is unique in its ability to participate in favorable non-covalent interactions within a protein active site. It can act as a hydrogen bond acceptor and engage in dipole-dipole or multipolar interactions with backbone carbonyls or other polar residues.[5] Furthermore, the C-F bond can form productive contacts in hydrophobic pockets, displacing water molecules and contributing favorably to the binding entropy.[8] The 3,5-difluoro substitution pattern presents two vectors for these potential interactions, increasing the probability of enhanced target affinity.

  • Blocking Metabolic Liabilities: A primary failure mode for drug candidates is rapid metabolic degradation, often via oxidation by cytochrome P450 (CYP) enzymes. The carbon-fluorine bond is the strongest single bond in organic chemistry and is exceptionally resistant to oxidative cleavage.[4] Placing fluorine atoms at the 3 and 5 positions effectively shields these positions from metabolic attack, a common liability for aromatic rings. This "metabolic blocking" can significantly increase the in vivo half-life and bioavailability of the resulting inhibitor.[9]

Data Presentation: Comparative Physicochemical Properties

The impact of the difluoro substitution is clearly illustrated by comparing the properties of this compound with its non-fluorinated parent compound.

PropertyThis compound4-BromoanilineRationale for Difference
CAS Number 203302-95-8[10]106-40-1N/A
Molecular Weight 208.00 g/mol [11]172.02 g/mol Addition of two fluorine atoms.
Predicted pKa ~1.5 - 2.5~3.88Strong inductive electron-withdrawal by two F atoms decreases the basicity of the aniline nitrogen.
Predicted XLogP3 2.1[11]1.8Fluorine substitution generally increases lipophilicity.
Reactivity in Pd Coupling The electron-withdrawing fluorine atoms can decrease the rate of oxidative addition compared to 4-bromoaniline.[12]The electron-donating amino group can slow down the reaction compared to unsubstituted bromobenzene.The electronic nature of the aromatic ring directly influences the key oxidative addition step in the catalytic cycle.[13]

Part 2: Core Synthetic Methodologies & Step-by-Step Protocols

The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions at the C-Br bond and nucleophilic substitution reactions involving the aniline nitrogen. These reactions are the workhorses of modern medicinal chemistry, enabling the modular construction of complex molecules.[14]

Diagram: General Synthetic Workflow

The following diagram illustrates a common workflow where this compound is first coupled to a heterocyclic core, followed by a second coupling reaction to introduce further diversity.

G A This compound C Anilino-Heterocycle Intermediate A->C SNAr Reaction B Heterocyclic Core (e.g., 4-Chloroquinazoline) B->C E Final Kinase Inhibitor C->E Suzuki-Miyaura Coupling D Organoboron Reagent (R-B(OH)2) D->E

Caption: General workflow for kinase inhibitor synthesis.

Suzuki-Miyaura Cross-Coupling

This reaction is arguably the most powerful and versatile method for forming C(sp²)–C(sp²) bonds, making it indispensable for creating the biaryl and heteroaryl-aryl structures prevalent in kinase inhibitors.[15] It allows for the introduction of a vast array of substituents at the 4-position of the aniline ring.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)L₂-R pd_complex->pd_trans Transmetalation (R-B(OH)₂) pd_trans->pd0 Reductive Elimination product Ar-R pd_trans->product center CDK_Pathway cluster_0 G1 Phase cluster_1 S Phase GF Growth Factors CyclinD Cyclin D GF->CyclinD stimulates synthesis CDK46 CDK4/6 CyclinD->CDK46 activates Rb_E2F Rb-E2F Complex (Transcription Repressed) CDK46->Rb_E2F phosphorylates Rb pRb p-Rb Rb_E2F->pRb E2F E2F (Active) Rb_E2F->E2F releases Transcription Gene Transcription (for S Phase Entry) E2F->Transcription CellCycle Cell Cycle Progression Transcription->CellCycle Inhibitor CDK4/6 Inhibitor (Derived from This compound) Inhibitor->CDK46 INHIBITS

Sources

The Strategic Role of 4-Bromo-3,5-difluoroaniline in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Imperative for Advanced Functional Materials in OLED Technology

Organic Light-Emitting Diodes (OLEDs) have transitioned from a promising laboratory curiosity to a dominant technology in the display and lighting industries. This evolution is fundamentally driven by the continuous innovation in the organic materials that form the core of these devices. The performance metrics of an OLED—efficiency, color purity, operational lifetime, and stability—are intrinsically linked to the molecular architecture of the materials used in its emissive and charge-transport layers.[1] A key strategy in the molecular engineering of high-performance OLED materials has been the selective incorporation of fluorine atoms.[1]

The introduction of fluorine imparts a range of desirable physicochemical properties due to its high electronegativity and the strength of the carbon-fluorine bond. These properties include:

  • Tuning of Energy Levels: Fluorination effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This allows for precise control over the energy landscape of the device, facilitating improved charge injection and transport.

  • Enhanced Stability: The strong C-F bond enhances the thermal and oxidative stability of the organic materials, leading to longer device lifetimes and reduced degradation.[1]

  • Improved Film Morphology: Fluorinated substituents can influence the intermolecular packing and film-forming properties of materials, which is crucial for fabricating efficient and stable devices.

Within the diverse palette of fluorinated building blocks, 4-Bromo-3,5-difluoroaniline (CAS: 203302-95-8) has emerged as a particularly valuable precursor for the synthesis of next-generation OLED materials, especially for Hole Transporting Materials (HTMs).[2][3][4] Its unique trifunctional structure—an amine group for building triarylamine cores, a bromine atom for versatile cross-coupling reactions, and two fluorine atoms for electronic modulation—makes it an ideal starting point for complex molecular designs.[2]

This application note provides a comprehensive guide to the role of this compound in OLED material synthesis. It details the scientific rationale behind its use, provides a validated experimental protocol for the synthesis of a representative triarylamine-based Hole Transport Material, and discusses the expected impact on device performance.

Core Attributes of this compound in OLED Material Synthesis

The strategic positioning of the bromo, difluoro, and amino functionalities on the aniline ring makes this compound a highly versatile and reactive intermediate.[2][3]

PropertyValueSignificance in Synthesis
Molecular Formula C₆H₄BrF₂NProvides the foundational aromatic core.
Molecular Weight 208.01 g/mol Standard molecular weight for stoichiometric calculations.
Appearance White to light gray powderPhysical state at standard conditions.
Melting Point 97 - 102 °CIndicates the purity and thermal behavior of the starting material.
Key Functional Groups -NH₂ (Amino), -Br (Bromo), -F (Fluoro)Enables sequential and regioselective functionalization.

The primary application of this building block in OLEDs is in the construction of triarylamine-based Hole Transporting Materials (HTMs). The general synthetic approach leverages the reactivity of the bromine and amine groups in well-established palladium-catalyzed cross-coupling reactions.

Synthetic Pathway and Causality

The synthesis of advanced OLED materials from this compound typically involves a multi-step process. A key transformation is the Buchwald-Hartwig amination , a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5] This reaction is instrumental in constructing the triarylamine core, which is a ubiquitous structural motif in high-performance HTMs.

Below is a logical workflow illustrating the synthesis of a complex Hole Transport Material starting from this compound.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Resulting Properties A This compound C Intermediate Triarylamine A->C Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., P(t-Bu)₃) Base (e.g., NaOtBu) B Secondary Amine (e.g., Diphenylamine) B->C E Final Hole Transport Material C->E Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) D Arylboronic Acid/Ester D->E F Enhanced Hole Mobility E->F G Deep HOMO Level E->G H Improved Thermal Stability E->H

[Chemical structure of this compound] + [Chemical structure of Diphenylamine] --(Pd(OAc)₂, P(t-Bu)₃, NaOtBu, Toluene)--> [Chemical structure of N,N-diphenyl-(4-bromo-3,5-difluoro)aniline]

Sources

Harnessing the Potential of 4-Bromo-3,5-difluoroaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

4-Bromo-3,5-difluoroaniline is a highly valuable and versatile building block in modern organic synthesis.[1][2] Its unique structure, featuring a reactive bromine atom for cross-coupling, an amino group for further functionalization, and two fluorine atoms, makes it a cornerstone intermediate in the development of novel pharmaceuticals and advanced agrochemicals.[3][4] The strategic placement of the difluoro substituents significantly modulates the electronic properties of the aromatic ring, influencing the molecule's reactivity and the physicochemical properties of its derivatives, such as metabolic stability and binding affinity in drug candidates.[4][5]

Palladium-catalyzed cross-coupling reactions have transformed the landscape of molecule construction, earning the 2010 Nobel Prize in Chemistry for their profound impact.[6][7] These reactions provide an efficient and highly selective means to form carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions.[8] This guide provides an in-depth exploration of three pivotal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound, offering detailed protocols and expert insights for researchers in medicinal chemistry and materials science.[1]

The Fundamental Mechanism: A Shared Catalytic Cycle

At the heart of palladium-catalyzed cross-coupling lies a common, elegant catalytic cycle that empowers these transformations. The cycle typically involves a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][9] Understanding this fundamental pathway is crucial for troubleshooting and optimizing reactions.

The three core steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. The electron-withdrawing nature of the two fluorine atoms on the substrate decreases the electron density of the aromatic ring, which is expected to facilitate this rate-limiting step.[10]

  • Transmetalation (or a related step): The organic group from a second coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[7][9]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]

The judicious selection of ligands, bases, and solvents is paramount, as these components modulate the stability and reactivity of the palladium intermediates at each stage of the cycle.[11][12]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl scaffolds, a common motif in pharmaceuticals.[5][8] It is celebrated for its operational simplicity, high functional group tolerance, and the low toxicity of the boron-based reagents.[8][13]

Causality Behind Component Selection
  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or pre-formed Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common starting points. Pd(OAc)₂ is reduced in situ to the active Pd(0) species.

  • Ligand: Triphenylphosphine (PPh₃) is a classic choice. However, for challenging substrates, more electron-rich and bulky biaryl phosphine ligands can enhance catalyst activity and stability, enabling lower catalyst loadings and milder conditions.[14]

  • Base: A base, typically an inorganic carbonate like K₂CO₃ or K₃PO₄, is essential. It activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[15]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate.[16]

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system via syringe. It is crucial to degas solvents to prevent oxidation and deactivation of the Pd(0) catalyst.[15]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and boron byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

ParameterTypical Conditions for Bromoanilines
Catalyst Pd(PPh₃)₄ (3 mol%), Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)
Base K₂CO₃, K₃PO₄, Na₂CO₃ (2.0 equiv)
Solvent Toluene/H₂O, 1,4-Dioxane/H₂O
Temperature 80-110 °C
Reference Yields High yields are generally achievable, often >80%.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of complex aryl amines from aryl halides.[17][18] This reaction has become indispensable in pharmaceutical research, where the arylamine moiety is a prevalent structural feature.[19]

Causality Behind Component Selection
  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices, often used in combination with a specialized ligand. Pre-formed "precatalysts" that are air-stable and readily form the active catalyst are also widely used for reproducibility.[19]

  • Ligand: This is the most critical component. The reaction generally requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[19][20] These ligands promote the rate-limiting reductive elimination step and stabilize the catalytically active species.[21]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like K₃PO₄ or LiHMDS are also used. The base deprotonates the amine in the catalytic cycle to form the palladium-amido complex.[22]

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base.

General Protocol for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1-1.3 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Glovebox or Schlenk line technique for handling air-sensitive reagents

Procedure:

  • Setup: In a glovebox or under a strong flow of inert gas, add the base to a dry Schlenk flask. Add the palladium precatalyst, ligand, and this compound.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner.

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Follow the reaction by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl or water. Extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.

ParameterTypical Conditions for Bromoanilines
Catalyst System Pd₂(dba)₃ / XPhos, SPhos Pd G3 Precatalyst (1-2 mol%)
Base NaOtBu, K₃PO₄, LiHMDS (1.5 equiv)
Solvent Toluene, 1,4-Dioxane (anhydrous)
Temperature 80-110 °C
Reference Yields Good to excellent yields are common, but highly dependent on the amine partner.

Sonogashira Coupling: Accessing C(sp²)–C(sp) Bonds

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl halides, producing valuable arylalkyne structures.[23] This reaction is unique among the common cross-couplings as it typically employs a dual catalytic system of palladium and copper(I).[20][24]

Causality Behind Component Selection
  • Palladium Catalyst: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective. The palladium complex orchestrates the main cross-coupling cycle.[24]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the classic co-catalyst. Its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is more efficient than the direct reaction of the alkyne with the palladium center.[23]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the H-X acid formed during the reaction and to act as the solvent.

  • Solvent: Often, the amine base itself can serve as the solvent. Alternatively, anhydrous THF or DMF can be used.[25]

General Protocol for Sonogashira Coupling

Sonogashira_Cycle

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)

  • Copper(I) Iodide (CuI, 4-5 mol%)

  • Amine Base (e.g., Triethylamine, as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF), if needed

  • Inert atmosphere setup

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Reagent Addition: Add the anhydrous solvent (e.g., THF) followed by the amine base and the terminal alkyne. Ensure all reagents are added under a positive pressure of inert gas.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid.

  • Monitoring: Track the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography.

ParameterTypical Conditions for Bromoanilines
Catalyst System PdCl₂(PPh₃)₂ (3 mol%) / CuI (5 mol%)
Base Et₃N, DIPA (can be used as solvent)
Solvent THF, DMF, or neat amine base
Temperature Room Temperature to 60 °C
Reference Yields High conversion is often observed.[25]

References

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Diao, T. (2017). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 50(2), 253-264.
  • University of Florence. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Chem-Impex. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of this compound in Modern Pharmaceutical Development.
  • ResearchGate. (2025). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • ACS Publications. (2025). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • ResearchGate. (2025). Rapid catalyst evaluation for Sonogashira coupling in continuous flow.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).

Sources

The Strategic Synthesis of (3,5-Difluoro-4-aminophenyl)magnesium Bromide: A Detailed Protocol for Grignar Reagent Formation and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation and utilization of the Grignard reagent derived from 4-Bromo-3,5-difluoroaniline. Addressing the inherent challenges of Grignard reactions involving anilines, this guide presents a robust methodology centered on the temporary protection of the reactive amino group. We delineate a complete workflow, from the initial silylation of the aniline to the chemoselective formation of the organometallic intermediate, its subsequent reaction with an electrophile, and the final deprotection to yield the desired functionalized aniline. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for introducing the 3,5-difluoro-4-aminophenyl moiety into complex molecular architectures, a common scaffold in medicinal chemistry.

Introduction

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency.[1] The synthesis of aryl Grignard reagents from aryl halides is a widely employed transformation.[2] However, the presence of acidic protons, such as those on an amino group, is incompatible with the strongly basic nature of Grignard reagents, leading to quenching of the reagent and failure of the desired C-C bond formation.[3] this compound presents such a challenge, as the N-H protons will readily react with any formed Grignard reagent.[3]

To circumvent this, a protection-deprotection strategy is essential. This protocol details the use of a silyl protecting group, which is readily introduced, stable under Grignard formation conditions, and can be cleaved under mild conditions.[4] The inherent differences in the bond dissociation energies of the carbon-halogen bonds (C-Br < C-Cl < C-F) allow for the chemoselective insertion of magnesium at the carbon-bromine bond, leaving the carbon-fluorine bonds intact. This selectivity is crucial for the synthesis of fluorinated aromatic compounds, which are of significant interest in pharmaceutical and materials science.[5]

This application note will provide a step-by-step guide for:

  • Protection of the amino group of this compound.

  • Formation of the Grignard reagent, (4-(bis(trimethylsilyl)amino)-3,5-difluorophenyl)magnesium bromide.

  • Reaction of the Grignard reagent with a model electrophile (e.g., an aldehyde or ketone).

  • Deprotection to unveil the final functionalized aniline product.

Safety Precautions

The Grignard reaction is highly exothermic and can be hazardous if not performed with care.[6] All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and Nomex gloves, must be worn.[6] All glassware must be rigorously dried to prevent quenching of the Grignard reagent.[7] Anhydrous solvents are critical for the success of the reaction.[8]

Hazard Identification for this compound:

  • Harmful if swallowed, in contact with skin, or if inhaled.[9]

  • Causes skin and serious eye irritation.[10]

  • May cause respiratory irritation.[11]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Magnesium turnings---Commercially Available---
Tetrahydrofuran (THF)AnhydrousCommercially AvailableDried over sodium/benzophenone ketyl radical
Diethyl etherAnhydrousCommercially Available---
Chlorotrimethylsilane (TMSCl)≥98%Commercially Available---
Triethylamine (TEA)≥99%Commercially AvailableDistilled from CaH₂
IodineCrystalCommercially AvailableFor activation
Benzaldehyde≥99%Commercially AvailableExample electrophile
Saturated aq. NH₄Cl---Prepared in-houseFor quenching
Hydrochloric acid (HCl)1 M aq. solutionPrepared in-houseFor deprotection
Sodium sulfate (Na₂SO₄)AnhydrousCommercially AvailableDrying agent

Experimental Protocols

Part 1: Protection of this compound

This procedure outlines the protection of the aniline's amino group as a bis(trimethylsilyl)amine.

Protocol 1: Synthesis of 4-bromo-N,N-bis(trimethylsilyl)-3,5-difluoroaniline

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the aniline in anhydrous THF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triethylamine (2.5 eq.) to the stirred solution.

  • Slowly add chlorotrimethylsilane (2.2 eq.) dropwise via a syringe. A white precipitate of triethylamine hydrochloride will form.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride, washing the filter cake with anhydrous diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude N,N-bis(trimethylsilyl)-protected aniline. This product is often used in the next step without further purification.

Part 2: Formation of the Grignard Reagent

Strict anhydrous conditions are paramount for the success of this step.[8]

Protocol 2: Synthesis of (4-(bis(trimethylsilyl)amino)-3,5-difluorophenyl)magnesium bromide

  • Assemble a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

  • Place magnesium turnings (1.2 eq.) in the flask.

  • Add a small crystal of iodine to the magnesium.[12]

  • In the dropping funnel, prepare a solution of the protected aniline from Part 1 (1.0 eq.) in anhydrous THF.

  • Add a small portion (~5-10%) of the protected aniline solution to the magnesium turnings.

  • Gently warm the flask with a heat gun to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution with gentle bubbling.[12]

  • Once initiated, add the remaining protected aniline solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part 3: Reaction with an Electrophile

This protocol uses benzaldehyde as a model electrophile to form a secondary alcohol.[13]

Protocol 3: Reaction with Benzaldehyde

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.

  • In a separate flame-dried flask, prepare a solution of benzaldehyde (1.0 eq.) in anhydrous THF.

  • Slowly add the benzaldehyde solution to the Grignard reagent via a syringe or dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC for the consumption of benzaldehyde.[14]

Part 4: Work-up and Deprotection

Protocol 4: Quenching and Deprotection

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is an exothermic process.[6]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude silyl-protected alcohol.

  • For deprotection, dissolve the crude product in methanol or THF.

  • Add 1 M aqueous HCl and stir at room temperature. The deprotection can be monitored by TLC.[15]

  • Once the deprotection is complete, neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Visualization of Workflow and Mechanism

Grignard_Workflow cluster_protection Part 1: Protection cluster_grignard Part 2: Grignard Formation cluster_reaction Part 3: Reaction cluster_workup Part 4: Work-up & Deprotection start_material This compound reagents1 TMSCl, TEA, THF start_material->reagents1 protected_aniline N,N-bis(trimethylsilyl)- protected Aniline reagents1->protected_aniline reagents2 Mg, I₂ (cat.), THF protected_aniline->reagents2 grignard_reagent (3,5-Difluoro-4-(bis(TMS)amino)phenyl) magnesium bromide reagents2->grignard_reagent electrophile Electrophile (e.g., Benzaldehyde) grignard_reagent->electrophile adduct Magnesium Alkoxide Adduct electrophile->adduct reagents3 1. sat. aq. NH₄Cl 2. 1M HCl adduct->reagents3 final_product Final Functionalized Aniline reagents3->final_product

Figure 1. Experimental workflow for the Grignard reaction of this compound.

Grignard_Mechanism reagents Ar-MgBr R'COR'' transition_state δ- Ar---C(R')(R'') O---MgBr δ+ reagents->transition_state Nucleophilic Attack alkoxide Ar-C(R')(R'')-O⁻ MgBr⁺ transition_state->alkoxide workup H₃O⁺ alkoxide->workup alcohol Ar-C(R')(R'')-OH workup->alcohol Protonation

Figure 2. General mechanism of Grignard addition to a carbonyl electrophile.

Monitoring and Characterization

The progress of each reaction step can be effectively monitored by Thin Layer Chromatography (TLC).[16] The formation of the Grignard reagent itself can be inferred by the consumption of the starting material, though direct analysis is challenging. For more detailed analysis, online NMR spectroscopy can be employed to monitor the reaction in real-time.[17] The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting

IssuePotential CauseRecommended Solution
Grignard reaction fails to initiate - Wet glassware or solvent.- Passivated magnesium surface.- Rigorously dry all glassware and use freshly distilled anhydrous solvents.- Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings.[3]
Low yield of Grignard reagent - Incomplete reaction.- Quenching by acidic protons from aniline.- Ensure sufficient reflux time.- Confirm complete protection of the aniline group via TLC or NMR before starting the Grignard formation.[3]
Formation of side products - Wurtz coupling.- Reaction with solvent.- Add the aryl halide solution slowly to the magnesium turnings.- Avoid excessive heating. Use THF as the solvent.[18]

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the synthesis and application of the Grignard reagent from this compound. By employing a straightforward protection-deprotection strategy, the inherent reactivity of the aniline's amino group is effectively managed, allowing for the successful formation of the desired organometallic intermediate. This methodology opens the door to the synthesis of a wide array of functionalized 3,5-difluoroaniline derivatives, which are valuable building blocks in the development of novel pharmaceuticals and advanced materials.

References

  • What are Grignard reagent preparation precautions during preparation? - Quora. (2022).
  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
  • Grignard Reaction - American Chemical Society. (n.d.).
  • Grignard reaction safety - YouTube. (2024).
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011).
  • 5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. (2020).
  • A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. - BYJU'S. (n.d.).
  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - NIH. (n.d.).
  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions - RSC Publishing. (2021).
  • Grignard reaction - Wikipedia. (n.d.).
  • Video: Grignard Reagent Preparation and Grignard Reaction - JoVE. (2017).
  • The Grignard Reaction Mechanism - Chemistry Steps. (n.d.).
  • Can grignard reagents react with any electrophillic sites? - Chemistry Stack Exchange. (2017).
  • Preparation of an aromatic Grignard reagent - Chemistry Stack Exchange. (2018).
  • This compound | C6H4BrF2N | CID 2736260 - PubChem. (n.d.).
  • The Grignard Reaction. (n.d.).
  • Protection of Aniline Derivatives | Study Prep in Pearson+. (n.d.).
  • Alcohol or phenol synthesis by silyl ether cleavage - Organic Chemistry Portal. (n.d.).
  • Silyl group deprotection by TBAF solution - YouTube. (2022).
  • The Grignard Reagents | Organometallics - ACS Publications. (n.d.).
  • Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.).
  • Grignard Reaction – Beyond Labz Virtual ChemLab Activity - Chemistry Connected. (n.d.).
  • Magnesium-Halogen Exchange - Andrew G Myers Research Group. (n.d.).
  • Selective Deprotection of Silyl Ethers | Request PDF - ResearchGate. (2025).
  • What is TLC and how can it be used to determine if a reaction is complete (Grignard Reagents)? - Quora. (2023).
  • Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - NIH. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • On-line monitoring of Grignard reactions. (n.d.).
  • Question about amine protection for Grignard reaction - Powered by XMB 1.9.11 - Sciencemadness.org. (2022).
  • Solved Results TLC confirmed that two products were formed | Chegg.com. (2020).
  • 3 - Organic Syntheses Procedure. (n.d.).
  • Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC - NIH. (2002).

Sources

Application Notes & Protocols: 4-Bromo-3,5-difluoroaniline in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-3,5-difluoroaniline has emerged as a cornerstone building block in modern medicinal chemistry and materials science. Its unique trifunctional architecture—a reactive bromine atom poised for cross-coupling, an aniline moiety for amidation and nucleophilic substitution, and two meta-fluorine atoms—offers a powerful toolkit for synthetic chemists. The fluorine substituents are not mere spectators; they profoundly influence the molecule's electronic properties, pKa, and conformational behavior, which in turn imparts desirable pharmacokinetic characteristics, such as enhanced metabolic stability and binding affinity, to the final compounds.[1][2] This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of complex heterocyclic molecules, with a focus on methodologies relevant to drug discovery, particularly in the development of kinase inhibitors.[1][3] Detailed, field-proven protocols for key transformations are presented, underscored by mechanistic insights and workflow visualizations to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Overview

A thorough understanding of a reagent's properties is paramount for successful and safe experimentation. This compound is a stable, solid compound at room temperature, making it convenient to handle and store.[4][5]

Table 1: Properties of this compound

PropertyValueSource
CAS Number 203302-95-8[6][7]
Molecular Formula C₆H₄BrF₂N[4][7]
Molecular Weight 208.01 g/mol [4][7]
Appearance White to light orange crystalline powder[4]
Melting Point 97 - 102 °C[4]
Purity (Typical) ≥98.0%[6][8]

Safety Profile: this compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin and serious eye irritation.[9] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.[9]

Core Synthetic Transformations and Protocols

The synthetic utility of this compound is primarily centered on the selective functionalization of its two reactive sites: the C-Br bond and the N-H bonds of the aniline group.

Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for constructing carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.[10] The bromine atom at the 4-position of the aniline serves as an ideal handle for this transformation, allowing for the strategic introduction of a wide array of molecular fragments.[1]

Causality and Expertise: The electron-withdrawing nature of the two fluorine atoms can modulate the reactivity of the C-Br bond. While this may slightly decrease the rate of oxidative addition compared to non-fluorinated analogs, it provides a clean and selective reaction site, especially in more complex polyhalogenated systems.[2] The choice of catalyst, ligand, and base is critical for overcoming any potential deactivation and achieving high yields.[10]

This protocol provides a reliable starting point for coupling this compound with various aryl- or heteroarylboronic acids. Optimization may be required for challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • SPhos (0.04 equiv, if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (degassed, e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂, 0.02 mmol; SPhos, 0.04 mmol).[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[2][10]

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.[10][12]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[12][13]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11][13]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Execution cluster_purification Isolation prep_reagents 1. Add Reactants & Catalyst (Aniline, Boronic Acid, Base, Pd Catalyst) prep_inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) prep_reagents->prep_inert prep_solvent 3. Add Degassed Solvents prep_inert->prep_solvent exec_heat 4. Heat & Stir (80-100 °C) prep_solvent->exec_heat exec_monitor 5. Monitor Progress (TLC / LC-MS) exec_heat->exec_monitor isol_workup 6. Aqueous Workup (Dilute, Wash, Dry) exec_monitor->isol_workup isol_purify 7. Column Chromatography isol_workup->isol_purify Kinase_Pathway cluster_pathway CDK4/6-Rb Signaling Pathway CyclinD Cyclin D CDK46_active CyclinD->CDK46_active CDK46 CDK4/6 CDK46->CDK46_active Rb Rb E2F E2F Rb->E2F Releases S_Phase S-Phase Genes (Cell Proliferation) E2F->S_Phase CDK46_active->Rb Phosphorylates Inhibitor CDK4/6 Inhibitor (e.g., from aniline scaffold) Inhibitor->CDK46 INHIBITS

Sources

Large-Scale Synthesis of 4-Bromo-3,5-difluoroaniline and its Strategic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals:

This technical guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of 4-Bromo-3,5-difluoroaniline, a critical intermediate in modern medicinal chemistry. Furthermore, it outlines key methodologies for its conversion into strategic derivatives, offering researchers and drug development professionals a practical framework for leveraging this versatile building block.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 203302-95-8) is a highly valued intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2][3] Its utility stems from a unique molecular architecture: an aniline core functionalized with two fluorine atoms and a bromine atom. This specific arrangement of halogens imparts a combination of desirable properties. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while the bromine atom at the 4-position serves as a versatile synthetic handle for a variety of cross-coupling reactions.[4][5] This allows for the strategic introduction of molecular diversity, making it a cornerstone for building libraries of compounds for drug discovery programs, especially in oncology.[4]

This document details a robust, scalable protocol for the direct bromination of 3,5-difluoroaniline and provides exemplary protocols for converting the product into valuable downstream derivatives.

Physicochemical and Safety Data

Proper handling and storage are paramount for ensuring the integrity of the material and the safety of personnel.

PropertyValueSource(s)
CAS Number 203302-95-8[6]
Molecular Formula C₆H₄BrF₂N[2][6]
Molecular Weight 208.01 g/mol [2][6]
Appearance White to light gray/orange powder or crystal[2][7]
Melting Point 97 - 102 °C[2]
Purity ≥98.0% (GC)[1][2][3]
Storage Store at room temperature, sealed in a dry place.[2][8]

Safety Profile: this compound is harmful if swallowed, in contact with skin, or inhaled.[7][9] It is known to cause skin and serious eye irritation.[9][10] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection (especially when handling the powder), must be worn.[10][11] All manipulations should be conducted in a well-ventilated area, such as a chemical fume hood.[11]

Core Protocol: Large-Scale Synthesis of this compound

The most direct and industrially viable route to this compound is the electrophilic bromination of 3,5-difluoroaniline. The fluorine atoms are deactivating and ortho-, para-directing. However, the amino group is a powerful activating ortho-, para-director. The combination of these effects strongly directs the incoming electrophile (bromine) to the position para to the amino group.

Principle: The synthesis proceeds via the direct electrophilic substitution of a bromine atom onto the 4-position of the 3,5-difluoroaniline ring. The reaction is typically carried out using elemental bromine in a suitable solvent like glacial acetic acid. The acid serves both as a solvent and to modulate the reactivity of the aniline.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 3,5-difluoroaniline in glacial acetic acid B Cool solution to 0-5°C in reactor A->B Charge Reactor D Add Br₂ solution dropwise to reactor (T < 10°C) B->D C Prepare solution of Br₂ in glacial acetic acid C->D E Stir at room temp. Monitor by TLC/LC-MS D->E 2-4 hours F Quench reaction (Pour into ice water) E->F Reaction Complete G Neutralize with aq. NaOH to pH 7-8 F->G H Extract with Ethyl Acetate (3x) G->H I Wash organic layers (Water, Brine) H->I J Dry over Na₂SO₄, filter, concentrate I->J K Crude Product (Solid) J->K L Recrystallize from Heptane/Ethanol mixture K->L M Dry final product under vacuum L->M G cluster_reactions Derivative Synthesis cluster_products Product Classes A This compound B N-Acylation A->B Acyl Chloride, Base C Suzuki Coupling A->C Ar-B(OH)₂, Pd Catalyst, Base D Buchwald-Hartwig Amination A->D Amine, Pd Catalyst, Base P1 Amides B->P1 P2 Biaryls C->P2 P3 Di- and Tri-arylamines D->P3

Sources

Application Notes & Protocols: 4-Bromo-3,5-difluoroaniline as a Versatile Intermediate for the Synthesis of High-Performance Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3,5-difluoroaniline, a key intermediate in the synthesis of advanced azo dyes. The unique electronic properties conferred by the bromine and fluorine substituents make this compound a valuable building block for producing dyes with desirable characteristics, such as enhanced lightfastness and thermal stability. This document outlines the chemical principles, a detailed experimental protocol for the synthesis of a representative azo dye, and the necessary characterization techniques.

Introduction: The Strategic Advantage of Fluorination in Dye Chemistry

This compound is an aromatic amine that serves as a crucial precursor in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and, notably, high-performance dyes.[1][2] The presence of two fluorine atoms on the aniline ring significantly influences the compound's reactivity and the properties of the resulting dyes. The strong electron-withdrawing nature of fluorine can enhance the stability of the corresponding diazonium salt and modulate the color and fastness properties of the final azo dye. The bromine atom provides a reactive site for further functionalization, allowing for the synthesis of a diverse range of dye structures.[2]

This guide focuses on the application of this compound in the synthesis of azo dyes, which are a major class of synthetic colorants. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are widely used in the textile, printing, and coatings industries. The synthesis of azo dyes from this compound typically involves a two-step process: diazotization of the aniline to form a reactive diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound.[3]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 203302-95-8[1]
Molecular Formula C₆H₄BrF₂N[1]
Molecular Weight 208.01 g/mol [1]
Appearance White to light gray or light orange powder/crystal[1]
Melting Point 97 - 102 °C[1]
Purity ≥ 98% (GC)[1]
Solubility Moderately soluble in organic solvents.[4]

Synthesis of a Representative Azo Dye: (E)-1-(4-bromo-3,5-difluorophenyl)-2-(4-(diethylamino)phenyl)diazene

The following protocol details a representative synthesis of an azo dye using this compound and N,N-diethylaniline as the coupling component. This protocol is based on well-established methods for azo dye synthesis.[4]

Reaction Scheme

The synthesis proceeds in two main stages: the diazotization of this compound, followed by the azo coupling with N,N-diethylaniline.

Azo_Dye_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Aniline This compound Diazonium Diazonium Salt Aniline->Diazonium Diazotization (0-5 °C) NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Diazonium HCl Hydrochloric Acid (HCl) HCl->Diazonium CouplingAgent N,N-diethylaniline AzoDye Azo Dye CouplingAgent->AzoDye Diazonium->AzoDye Azo Coupling

Caption: Workflow for the synthesis of an azo dye from this compound.

Experimental Protocol

Part 1: Diazotization of this compound

This part of the protocol focuses on the formation of the diazonium salt, a critical and temperature-sensitive step.

Materials:

  • This compound (1.04 g, 5 mmol)

  • Concentrated Hydrochloric Acid (5 mL)

  • Deionized Water (10 mL)

  • Sodium Nitrite (NaNO₂) (0.38 g, 5.5 mmol)

  • Ice

Equipment:

  • 100 mL Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Graduated cylinders and pipettes

Procedure:

  • In the 100 mL beaker, suspend 1.04 g (5 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.

  • Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring. It is imperative to maintain this temperature range to prevent the decomposition of the diazonium salt.

  • In a separate small beaker, dissolve 0.38 g (5.5 mmol) of sodium nitrite in 5 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline suspension over a period of 15-20 minutes. The temperature must be kept below 5 °C during this addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure the diazotization is complete. The resulting solution, containing the 4-bromo-3,5-difluorobenzenediazonium chloride, should be used immediately in the next step.

Part 2: Azo Coupling with N,N-diethylaniline

This section describes the reaction of the freshly prepared diazonium salt with the coupling agent to form the azo dye.

Materials:

  • N,N-diethylaniline (0.75 g, 5 mmol)

  • Glacial Acetic Acid (10 mL)

  • Freshly prepared diazonium salt solution (from Part 1)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ice bath

Equipment:

  • 250 mL Beaker

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In the 250 mL beaker, dissolve 0.75 g (5 mmol) of N,N-diethylaniline in 10 mL of glacial acetic acid.

  • Cool this solution to 0-5 °C in an ice bath with efficient stirring.

  • Slowly, and with continuous stirring, add the cold diazonium salt solution (prepared in Part 1) to the N,N-diethylaniline solution. A colored precipitate of the azo dye is expected to form immediately.

  • Maintain the pH of the reaction mixture between 4 and 5 by the dropwise addition of 10% sodium hydroxide solution as needed.

  • Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Dry the crude dye in a desiccator or a vacuum oven at a low temperature. The dye can be further purified by recrystallization from a suitable solvent like ethanol.

Safety Precautions
  • This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5]

  • Diazonium salts can be explosive when dry and should be kept in solution and at low temperatures.[6]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques.

TechniqueExpected Observations
Melting Point A sharp melting point range indicates a high degree of purity.
FT-IR Spectroscopy Presence of a characteristic N=N stretching vibration around 1400-1500 cm⁻¹, and the absence of N-H stretching from the starting aniline.
¹H NMR Spectroscopy Signals corresponding to the aromatic protons of both the aniline and the coupling agent rings, as well as the ethyl groups of the diethylamino substituent.
UV-Vis Spectroscopy An absorption maximum (λmax) in the visible region, which is responsible for the color of the dye. The exact wavelength will depend on the specific structure of the dye.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the azo dye.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of high-performance azo dyes. The presence of the bromo and difluoro substituents provides a unique combination of reactivity and stability, enabling the creation of dyes with tailored properties for various applications. The detailed protocol provided herein serves as a robust starting point for researchers and scientists to explore the rich chemistry of this important building block.

References

  • The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary.
  • Process for preparing 3,5-difluoroaniline. (2002).
  • Otutu, J. O., Efurhievwe, E. M., & Ameru, S. U. (2014). Synthesis of disazo disperse dye compounds derived from 4-bromoaniline and 3-aminophenol as potential near infra-red absorbers.
  • This compound: A Versatile Intermediate for Organic Synthesis and Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Otutu, J. O., et al. (2012). Synthesis of disazo disperse dye compounds derived from 4- bromoaniline and 3-aminophenol as potential near infra-red absorbers.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736260, this compound.
  • Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide. (2010).
  • Otutu, J. O., et al. (2019). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. Bulletin of the Chemical Society of Ethiopia, 33(1), 127-134.
  • Process for the preparation of 1-bromo-3,5-difluorobenzene. (1997).
  • Otutu, J. O., et al. (2019). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. SciSpace.
  • Process for preparing 3,5-difluoroaniline. (2000).
  • Synthesis of Some Azo Compounds Through Coupling Reactions and Their Biological Evaluation. (2022).
  • Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Fluoro-N,N-dimethylaniline. (2025). BenchChem.
  • Process for preparing 1-bromo-3,5-difluorobenzene. (1996).
  • The continuous flow synthesis of azos. (2024).
  • Preparation method of bromoaniline. (2013).
  • Application Notes: Synthesis of Novel Azo Dyes Utilizing 4-Bromo-2-methoxyphenol. (2025). BenchChem.
  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018).
  • This compound. (n.d.). BLD Pharm.
  • Review, Analyses of azo dyes' synthesis, characterization and biological activity. (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Preparation and Characterization of Some New Compounds of Azo Dyes Derived from 4-amino Antipyrine, the Study of Some Physical. (2023).
  • Synthesis of 1-Bromo-3,5-difluorobenzene-d3: A Technical Guide. (2025). BenchChem.

Sources

Application Note: Palladium-Catalyzed N-Arylation of 4-Bromo-3,5-difluoroaniline for the Synthesis of Novel Aryl Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of N-arylated compounds is a cornerstone of modern organic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the vast array of building blocks available to synthetic chemists, halogenated anilines offer a unique combination of reactivity and functionality. 4-Bromo-3,5-difluoroaniline, in particular, has emerged as a valuable synthon.[2][3] The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the fluorine atoms significantly modulate the electronic properties of the aromatic ring, influencing the biological activity and physicochemical characteristics of the final products.[2][3] This application note provides a detailed experimental protocol for the N-arylation of this compound, focusing on the highly efficient and versatile Buchwald-Hartwig amination.[1][4][5]

Scientific Principles: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1][4][5] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and milder reaction conditions compared to classical methods like the Ullmann condensation.[4][6]

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.[5][7] The choice of a bulky, electron-rich phosphine ligand is crucial at this stage to facilitate the oxidative addition and stabilize the resulting palladium complex.[8][9]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[10][11]

  • Reductive Elimination: The final step involves the reductive elimination of the N-arylated product from the palladium-amido complex, regenerating the active palladium(0) catalyst and completing the catalytic cycle.[5][7]

The selection of the palladium precursor, ligand, base, and solvent is critical for the success of the reaction and must be tailored to the specific substrates being coupled.

Experimental Workflow

The following diagram outlines the general workflow for the palladium-catalyzed N-arylation of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_reagents Weigh and combine this compound, amine, palladium precatalyst, ligand, and base in a dry reaction vessel. add_solvent Add anhydrous solvent under inert atmosphere. prep_reagents->add_solvent degas Degas the reaction mixture. add_solvent->degas heating Heat the reaction mixture to the specified temperature with stirring. degas->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring cool Cool the reaction to room temperature. monitoring->cool filter Dilute with solvent and filter through celite. cool->filter extract Perform aqueous extraction. filter->extract dry_concentrate Dry the organic layer and concentrate under reduced pressure. extract->dry_concentrate purify Purify the crude product by flash column chromatography. dry_concentrate->purify

Caption: General experimental workflow for N-arylation.

Detailed Experimental Protocol: Synthesis of N-(4-bromo-3,5-difluorophenyl)morpholine

This protocol describes the synthesis of a representative N-arylated product via a Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol, 208 mg)

  • Morpholine (1.2 mmol, 104 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous toluene (5 mL)

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with care.

  • Toluene is a flammable and toxic solvent.

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (208 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Seal the vessel, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

    • Add anhydrous toluene (5 mL) via syringe, followed by morpholine (104 µL, 1.2 mmol).

  • Reaction:

    • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

    • Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-bromo-3,5-difluorophenyl)morpholine.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd Amine R₂NH AmineComplex [Ar-Pd(II)(NHR₂)]L₂⁺X⁻ Amine->AmineComplex Base Base Base->AmineComplex Product Ar-NR₂ HX_Base [Base-H]⁺X⁻ OxAdd->AmineComplex Amine Coordination AmineComplex->HX_Base AmidoComplex [Ar-Pd(II)-NR₂]L₂ AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination AmidoComplex->Product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Summary of Reaction Parameters and Expected Outcomes

The following table summarizes typical conditions and expected outcomes for the N-arylation of this compound with various amine coupling partners.

EntryAmine PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Primary AlkylaminePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene10012-2475-90
2Secondary AlkylaminePd(OAc)₂ (2) / RuPhos (4)K₃PO₄1,4-Dioxane11016-2480-95
3AnilinePd₂(dba)₃ (2) / SPhos (4)Cs₂CO₃Toluene11018-2470-85
4N-Heterocycle (e.g., Imidazole)CuI (10) / Ligand¹K₂CO₃DMF120-1402460-80

¹Ligand for copper-catalyzed reactions is typically a diamine or an amino acid like L-proline. This represents an Ullmann-type coupling, which can be an alternative for certain substrates.[6]

Conclusion

The palladium-catalyzed N-arylation of this compound is a robust and highly effective method for the synthesis of a diverse range of substituted aryl amines. The Buchwald-Hartwig amination, in particular, offers a versatile and high-yielding pathway to these valuable compounds. The choice of catalyst, ligand, base, and solvent is paramount to the success of the reaction and should be optimized for each specific substrate combination. The protocol provided herein serves as a comprehensive guide for researchers and scientists engaged in the synthesis of novel molecules for applications in drug discovery and materials science.

References

  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • Singleton, A. T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Zhang, H., et al. (2018). Copper‐Catalyzed N‐Arylation of Indoles and Anilines with Aryltrialkoxysilanes. ChemistrySelect. [Link]
  • ResearchGate. (2018). Copper‐Catalyzed the N‐arylation of Various Anilines 5 with Phenyltriethoxysilane 2 a. [Link]
  • Chen, M. S., & White, M. C. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
  • Taillefer, M., et al. (2014). Copper-catalyzed arylation of nitrogen heterocycles from anilines under ligand-free conditions. Chemistry. [Link]
  • Ackermann, L., et al. (2022). Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides.
  • Beilstein Journal of Organic Chemistry. (2023).
  • HAL Open Science. (2014).
  • National Institutes of Health. (2023). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. [Link]
  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]
  • Pérez, P. J., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand.
  • ACS Catalysis. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. [Link]
  • Buchwald, S. L., & Mauger, C. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Synlett. [Link]
  • Daugulis, O., et al. (2011). Palladium-Catalyzed Anilide ortho-Arylation and Subsequent One-Pot Cyclization to Phenanthridines. The Journal of Organic Chemistry. [Link]
  • Cabri, W., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Buchwald, S. L., & Ruiz-Castillo, P. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • IOP Conference Series: Materials Science and Engineering. (2020). Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide. [Link]
  • Wikipedia.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic & Biomolecular Chemistry. (2020).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of this compound in Modern Pharmaceutical Development. [Link]
  • BYJU'S. Ullmann Reaction. [Link]
  • Chemistry – A European Journal. (2018). The Disappearing Director: The Case of Directed N‐Arylation via a Removable Hydroxyl Group. [Link]
  • National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]
  • The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]
  • ACS Omega. (2020). C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. [Link]
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • Taylor & Francis. Ullmann reaction – Knowledge and References. [Link]
  • MDPI. (2021).
  • PubChem. This compound. [Link]
  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
  • Thieme. (2020).
  • MDPI. (2020).

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules Containing the 4-Bromo-3,5-difluoroaniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Bromo-3,5-difluoroaniline Scaffold in Medicinal Chemistry

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a new generation of therapeutic agents.[1] Its unique trifunctional nature—an aniline for amide bond formation or nucleophilic aromatic substitution, a bromine atom for cross-coupling reactions, and two ortho-fluorine atoms to modulate basicity and direct substitution—provides a rich platform for the synthesis of complex and biologically active molecules.[2] The strategic placement of halogen atoms influences electron distribution and steric properties, which are critical factors in a drug's interaction with biological targets.[1]

The incorporation of fluorine atoms into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles, enhancing metabolic stability, binding affinity, and membrane permeability.[2][3] This makes the this compound moiety particularly valuable in the design of targeted therapies, especially in oncology.[4] This technical guide provides detailed protocols for key synthetic transformations involving this compound and its application in the synthesis of bioactive molecules, with a focus on kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
CAS Number 203302-95-8[5]
Molecular Formula C₆H₄BrF₂N[5]
Molecular Weight 208.00 g/mol [5]
Appearance White to light gray to light orange powder to crystal[6]
Melting Point 97 - 102 °C[7]
Purity ≥98.0% (GC)[1]

Part 1: Key Synthetic Transformations

The reactivity of this compound at both the bromine and amine functionalities allows for a diverse range of synthetic modifications. The following sections detail protocols for the most critical C-C and C-N bond-forming reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, which are prevalent in kinase inhibitors.[8] This reaction couples the aryl bromide with an arylboronic acid. The electron-withdrawing nature of the fluorine atoms on the aniline ring can influence the reactivity of the C-Br bond.

Scientific Rationale: The choice of a palladium catalyst and a suitable ligand is critical. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition of the aryl bromide to the Pd(0) center and promote the subsequent reductive elimination.[9] The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline and may require optimization for specific arylboronic acids.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2-3 equiv)

    • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5-10 mL)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).[8][9]

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an anaerobic atmosphere.[9]

    • Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[9]

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

    • Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylBromide Ar-Br ArylBromide->OxAdd Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add Pd precatalyst, ligand, and base to Schlenk tube B 2. Add this compound A->B C 3. Seal tube and remove from glovebox B->C D 4. Add degassed solvent and amine C->D E 5. Heat to 80-110 °C with stirring D->E F 6. Monitor reaction progress (TLC/LC-MS) E->F G 7. Cool and quench with aq. NH4Cl F->G H 8. Extract with organic solvent and wash G->H I 9. Dry, concentrate, and purify via chromatography H->I Trametinib_Retrosynthesis Trametinib_Core Trametinib-like Core Aniline_Fragment Substituted Aniline (e.g., from this compound) Trametinib_Core->Aniline_Fragment C-N Coupling Pyridotrione Pyridotrione Derivative Trametinib_Core->Pyridotrione Urea N-Aryl-N'-cyclopropylurea Pyridotrione->Urea Cyclization Malonic_Acid_Deriv Malonic Acid Derivative Pyridotrione->Malonic_Acid_Deriv Aniline 2-Fluoro-4-haloaniline Urea->Aniline Urea Formation

Sources

Application Notes and Protocols: 4-Bromo-3,5-difluoroaniline in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 4-Bromo-3,5-difluoroaniline. This versatile building block is instrumental in the synthesis of high-performance polymers, advanced coatings, and functional organic electronic materials. This document provides an in-depth exploration of the compound's unique properties, detailed experimental protocols for its application, and the underlying scientific principles that govern its reactivity and the performance of the resulting materials.

Introduction: The Strategic Advantage of this compound in Material Design

This compound is a strategically functionalized aromatic compound that offers a unique combination of reactive sites and property-enhancing substituents.[1][2][3] Its molecular architecture, featuring a bromine atom and two fluorine atoms flanking an aniline group, provides a powerful platform for the rational design of advanced materials.[3]

The key attributes of this compound that make it a valuable precursor in materials science include:

  • Orthogonal Reactivity: The bromo and amino functionalities offer orthogonal reactivity. The bromine atom is amenable to a wide range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds for the construction of conjugated systems.[4][5] The aniline moiety can be readily derivatized, for instance, through acylation to form amide-containing monomers or through oxidative polymerization to synthesize substituted polyanilines.

  • Influence of Fluorine Substituents: The presence of two fluorine atoms imparts several desirable properties to the resulting materials.[6] These include enhanced thermal stability, improved resistance to chemical degradation, and modulation of electronic properties due to the high electronegativity of fluorine. In the context of organic electronics, fluorination can lower the HOMO and LUMO energy levels, which is beneficial for charge injection and transport in devices like organic light-emitting diodes (OLEDs).[6][7]

  • Versatility as a Building Block: This compound serves as a fundamental component in the synthesis of a diverse array of materials, from robust polymers for coatings to sophisticated organic semiconductors for electronic applications.[1][2][8]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 203302-95-8[9][10]
Molecular Formula C₆H₄BrF₂N[9][10]
Molecular Weight 208.00 g/mol [9][10]
Appearance White to light gray crystalline powder[2]
Melting Point 97 - 102 °C[2]
Solubility Moderately soluble in common organic solvents[11]

Application in Polymer Synthesis for High-Performance Coatings

The unique properties of this compound can be leveraged to synthesize fluorinated polyacrylamides. These polymers are expected to exhibit excellent thermal stability, chemical resistance, and specific surface properties, making them suitable for high-performance coatings.

Rationale for Use in Coatings

The incorporation of the difluorophenyl group into a polymer backbone can significantly enhance the performance of coating materials. The fluorine atoms are expected to lower the surface energy of the polymer, leading to hydrophobic and oleophobic properties. Furthermore, the rigidity of the aromatic ring can contribute to a higher glass transition temperature and improved mechanical properties of the coating.

Synthesis of N-[(4-Bromo-3,5-difluorophenyl)]acrylamide Monomer

The first step involves the synthesis of the acrylamide monomer from this compound.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification This compound This compound Reaction Reaction This compound->Reaction Dissolve in Solvent Acryloyl chloride Acryloyl chloride Acryloyl chloride->Reaction Add dropwise Triethylamine Triethylamine Triethylamine->Reaction Base Solvent (e.g., THF) Solvent (e.g., THF) Temperature: 0 °C to RT Temperature: 0 °C to RT Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) Filtration Filtration Washing Washing Filtration->Washing Wash with water Drying Drying Washing->Drying Dry under vacuum Recrystallization Recrystallization Drying->Recrystallization Final Monomer Final Monomer Recrystallization->Final Monomer Reaction->Filtration After reaction completion cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification This compound derivative This compound derivative Reaction Reaction This compound derivative->Reaction Add to flask Arylboronic acid Arylboronic acid Arylboronic acid->Reaction Add to flask Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Add to flask Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Add to flask Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Temperature: 80-100 °C Temperature: 80-100 °C Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) Extraction Extraction Drying Drying Extraction->Drying Dry organic layer Column Chromatography Column Chromatography Drying->Column Chromatography Final Conjugated Product Final Conjugated Product Column Chromatography->Final Conjugated Product Reaction->Extraction After cooling

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-bromo-3,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling this challenging substrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

This compound is a valuable building block, but its electronic properties—specifically the electron-withdrawing nature of the two fluorine atoms—can render the Suzuki coupling non-trivial. The oxidative addition step is often sluggish, and the substrate can be prone to side reactions. This guide provides solutions to common problems in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction shows very low or no conversion of the starting material. What are the primary causes and how can I fix this?

Low or no conversion is the most common issue and typically points to one of three areas: the catalyst's activity, the reaction conditions, or the quality of your reagents.

  • Cause 1: Catalyst Inactivity. The active Pd(0) catalyst is the engine of your reaction; if it's not functioning, nothing happens. The electron-deficient nature of this compound makes the initial oxidative addition step challenging, requiring a highly active catalyst.[1]

    • Solution: Upgrade Your Catalyst System. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a modern system using bulky, electron-rich phosphine ligands that are known to accelerate oxidative addition and reductive elimination.[1][2] Pre-formed, air-stable precatalysts are highly recommended as they reliably generate the active Pd(0) species.[3]

    • Solution: Ensure a Rigorously Inert Atmosphere. The active Pd(0) catalyst is highly sensitive to oxygen.[1][3] Any failure to remove and exclude oxygen from your reaction will lead to catalyst deactivation and the formation of palladium black.[4] Degas your solvents thoroughly by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[2][3] Assemble your reaction under a positive pressure of inert gas.

  • Cause 2: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature is critical for driving the reaction forward.

    • Solution: Increase Temperature. Electron-deficient aryl bromides often require more thermal energy to overcome the activation barrier for oxidative addition.[1] A good starting point is 80-100 °C. If conversion remains low, consider incrementally increasing the temperature to 110 °C, while monitoring for potential degradation.[1][3]

    • Solution: Screen Stronger Bases. The base is essential for activating the boronic acid for the transmetalation step.[3][5] For challenging substrates, weaker bases like Na₂CO₃ are often ineffective. Switch to stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][3] Ensure the base is finely powdered and dry to maximize its effectiveness.[1]

  • Cause 3: Poor Reagent Quality. The reaction is only as good as its components.

    • Solution: Verify Boronic Acid Purity. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to a side reaction known as protodeboronation.[1][2] This consumes the boronic acid and lowers the yield. Use fresh, high-purity boronic acid for best results.[1]

// Define Nodes start [label="Low or No Yield Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; cat_issue [label="1. Catalyst Issues?", fillcolor="#FBBC05", fontcolor="#202124"]; cond_issue [label="2. Suboptimal Conditions?", fillcolor="#FBBC05", fontcolor="#202124"]; reagent_issue [label="3. Reagent Purity?", fillcolor="#FBBC05", fontcolor="#202124"];

action_cat1 [label="Action:\n- Switch to more active catalyst\n (e.g., with Buchwald ligand).\n- Use a Pd(II) precatalyst.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; action_cat2 [label="Action:\n- Ensure rigorous degassing\n (sparge or freeze-pump-thaw).", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; action_cond1 [label="Action:\n- Increase temperature\n (e.g., 80°C -> 110°C).", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; action_cond2 [label="Action:\n- Screen stronger bases\n (K₃PO₄, Cs₂CO₃).\n- Vary solvent system.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; action_reagent1 [label="Action:\n- Use fresh, high-purity boronic acid.\n- Ensure base is dry and powdered.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Define Edges start -> cat_issue; start -> cond_issue; start -> reagent_issue;

cat_issue -> action_cat1; cat_issue -> action_cat2; cond_issue -> action_cond1; cond_issue -> action_cond2; reagent_issue -> action_reagent1; } ` Caption: Troubleshooting decision tree for low reaction yield.

Q2: My reaction is consuming the starting material, but I'm getting significant byproducts like homocoupling and dehalogenation. How can I suppress these?

Side product formation indicates that undesired reaction pathways are competing with your desired cross-coupling.

  • Problem: Homocoupling of Boronic Acid. This leads to the formation of a biaryl byproduct derived from two molecules of your boronic acid. It is often promoted by the presence of oxygen or issues with the catalytic cycle.[2][3]

    • Mitigation: Rigorous Degassing. As mentioned above, removing all dissolved oxygen is the most critical step to prevent homocoupling.[2][3]

    • Mitigation: Catalyst and Ligand Choice. Some palladium systems are more prone to promoting homocoupling. Screening different catalysts and ligands can be beneficial.[1][2]

    • Mitigation: Slow Addition. In some cases, slow addition of the boronic acid via syringe pump can keep its instantaneous concentration low, disfavoring the homocoupling pathway.[1]

  • Problem: Dehalogenation. This side reaction replaces the bromine on your starting material with a hydrogen atom, resulting in 3,5-difluoroaniline.[4][6] It occurs when a hydride source is present in the reaction mixture.

    • Mitigation: Use High-Purity Solvents. Ensure your solvents are anhydrous and pure. Some solvents, like alcohols, can act as hydride donors.[6]

    • Mitigation: Re-evaluate Base and Other Reagents. Impurities in your base or other reagents could be a source of hydrides.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best "out-of-the-box" catalyst system for coupling with this compound?

While every reaction requires optimization, a highly reliable starting point for electron-deficient aryl bromides involves a palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand.[1][2]

Catalyst TypeSpecific ExamplesRationale
Palladium Precatalysts XPhos Pd G3/G4, SPhos Pd G2/G3Air-stable, easy to handle, and efficiently generate the active monoligated Pd(0) species in solution.[1]
Pd Source + Ligand Pd₂(dba)₃ or Pd(OAc)₂ + XPhos, SPhos, RuPhosLigands accelerate the difficult oxidative addition step and promote the final reductive elimination.[1][2][7]
Q2: How do I select the optimal base and solvent?

The base and solvent work in concert to facilitate the key transmetalation step.[5][8]

  • Base Selection: The base's role is to form a more nucleophilic boronate "ate" complex, which transfers its organic group to the palladium center.[3]

    • Recommendation: Start with K₃PO₄ (potassium phosphate). It is a strong, non-nucleophilic base that is highly effective for challenging couplings, particularly with nitrogen-containing substrates.[1][3] If results are still poor, Cs₂CO₃ (cesium carbonate) is an even stronger base that can be effective.[1]

  • Solvent Selection: The solvent must dissolve the reagents and allow the reaction to reach the necessary temperature.

    • Recommendation: A mixture of a polar aproc solvent and water is a standard choice.[1][8] The water is crucial for dissolving the inorganic base.[1] Good starting points include 1,4-Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 5:1 ratio).[2] For higher temperatures, DMF can be used.[1]

Key Experimental Protocol

This general procedure is a robust starting point for the Suzuki-Miyaura coupling of this compound.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_workup Workup & Purification prep1 1. Add solid reagents to Schlenk flask: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0-3.0 eq) - Catalyst/Ligand setup1 2. Evacuate & backfill with inert gas (3x) prep1->setup1 setup2 3. Add degassed solvent via syringe setup1->setup2 setup3 4. Heat to desired temp (e.g., 80-100 °C) & stir setup2->setup3 setup4 5. Monitor by TLC or LC-MS setup3->setup4 workup1 6. Cool to RT setup4->workup1 workup2 7. Dilute with organic solvent, wash with water & brine workup1->workup2 workup3 8. Dry organic layer & concentrate workup2->workup3 workup4 9. Purify via column chromatography workup3->workup4

Step-by-Step Methodology
  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).[2]

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%), or the single-component precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and add it to the Schlenk flask.[2]

  • Inerting the Flask: Seal the flask, and then carefully evacuate and backfill it with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2][9]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[1][2]

  • Reaction Execution: Lower the flask into a preheated oil bath at the desired temperature (e.g., 80-100 °C) and begin vigorous stirring.[1][2]

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.[1]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired biaryl product.[1][9]

Visualizing the Mechanism

Understanding the catalytic cycle is key to rational troubleshooting. The Suzuki-Miyaura reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Ar-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; trans [label="Ar-Pd(II)L₂-Ar'", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for labels reagents1 [label="Ar-X\n(this compound)", shape=plaintext, fontcolor="#5F6368"]; reagents2 [label="Ar'-B(OR)₂\n+ Base", shape=plaintext, fontcolor="#5F6368"]; product [label="Ar-Ar'\n(Product)", shape=plaintext, fontcolor="#5F6368"];

// Edges pd0 -> ox_add [label=" Oxidative\n Addition"]; ox_add -> trans [label=" Transmetalation"]; trans -> pd0 [label=" Reductive\n Elimination"];

// Positioning labels reagents1 -> ox_add [arrowhead=none]; reagents2 -> trans [arrowhead=none]; trans -> product [arrowhead=none]; } ` Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023-01-29).
  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table.
  • PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024-09-16).
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024-09-07).
  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014-05-01).
  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. (2016-01-05).
  • ResearchGate. Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017-12-04).
  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Reddit. Help needed with unreproducible Suzuki coupling. (2023-12-20).
  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025-03-29).

Sources

Navigating the Synthesis of 4-Bromo-3,5-difluoroaniline: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-3,5-difluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Here, we address common challenges and frequently asked questions regarding the formation of impurities during its synthesis, providing in-depth, field-proven insights to ensure the integrity of your experimental outcomes.

Section 1: Troubleshooting Common Impurities

This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of this compound, primarily focusing on the prevalent method of electrophilic bromination of 3,5-difluoroaniline.

Q1: My final product shows significant amounts of a dibrominated species. How can I mitigate this over-bromination?

Root Cause Analysis: The formation of di- and even tri-brominated impurities is a common challenge in the electrophilic bromination of activated aromatic rings like anilines. The amino group of 3,5-difluoroaniline is a potent activating group, making the product, this compound, also susceptible to further bromination.

Troubleshooting Workflow:

Caption: A troubleshooting workflow for addressing over-bromination.

Mitigation Strategies:

  • Choice of Brominating Agent: Opt for a milder brominating agent such as N-Bromosuccinimide (NBS) over molecular bromine (Br₂) with a strong Lewis acid.[1] NBS provides a slow, in-situ generation of the electrophilic bromine species, which helps in controlling the reaction rate and improving selectivity.

  • Temperature Control: Maintain a consistent and controlled temperature, typically at or below room temperature (e.g., 0-25°C). Exothermic reactions can lead to localized heating, increasing the rate of the second bromination.

  • Controlled Reagent Addition: Add the brominating agent slowly and in portions to the reaction mixture.[1] This ensures that the concentration of the electrophile remains low, favoring mono-bromination.

  • Protecting Group Strategy: For highly activated anilines, a protecting group strategy can be employed. The amino group can be acylated to form an acetanilide, which is less activating. Following bromination, the protecting group is removed by hydrolysis to yield the desired mono-bromo product.

Q2: I am observing isomeric impurities in my product. What are their likely structures and how can I improve regioselectivity?

Root Cause Analysis: The directing effects of the amino and fluoro groups on the aniline ring can lead to the formation of isomeric bromo-difluoroanilines. While the para-position to the amino group is sterically most accessible and electronically favored, bromination can also occur at the ortho positions.

Likely Isomeric Impurities:

Impurity NameStructureRationale for Formation
2-Bromo-3,5-difluoroanilineBromination at the ortho position to the amino group.
2,4-Dibromo-3,5-difluoroanilineA common over-bromination product where the second bromine adds to an ortho position.

Strategies for Enhancing Regioselectivity:

  • Solvent Selection: The polarity of the solvent can significantly influence the regioselectivity of bromination with NBS.[2] Non-polar solvents may temper the reactivity and in some cases improve selectivity. Experimentation with solvents like acetonitrile or dioxane may be beneficial.[2]

  • Steric Hindrance: Employing a bulkier protecting group on the amine can sterically hinder the ortho positions, thereby favoring para-substitution.

  • Purification: Isomeric impurities often have slightly different polarities, which can be exploited for separation.

    • Recrystallization: Careful selection of a recrystallization solvent or a solvent system (e.g., ethanol/water, toluene/hexane) can selectively precipitate the desired 4-bromo isomer, leaving the more soluble isomeric impurities in the mother liquor.[3]

    • Column Chromatography: For challenging separations, high-performance liquid chromatography (HPLC) or flash column chromatography can be effective.

Q3: My reaction is incomplete, and I have a significant amount of unreacted 3,5-difluoroaniline. How can I drive the reaction to completion?

Root Cause Analysis: Incomplete conversion can be due to several factors, including insufficient stoichiometry of the brominating agent, deactivation of the reagent, or non-optimal reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry: Ensure that at least one full equivalent of the brominating agent is used. A slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion.

  • Reagent Quality: N-Bromosuccinimide can decompose over time, especially if not stored properly. Use freshly opened or purified NBS for best results.

  • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid in-process analytical technique like HPLC or GC. This will help determine the optimal reaction time and prevent premature quenching.

  • Temperature and Time: While low temperatures are favored for selectivity, ensure the reaction is allowed to proceed for a sufficient duration. If the reaction stalls at a lower temperature, a modest increase in temperature may be necessary, while carefully monitoring for the formation of byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

The most common and direct method is the electrophilic bromination of 3,5-difluoroaniline.

Synthetic Scheme:

Caption: General synthetic scheme for this compound.

Common Impurities:

  • Process-Related Impurities:

    • Unreacted Starting Material: 3,5-Difluoroaniline.

    • Over-brominated Products: 2,4-Dibromo-3,5-difluoroaniline and other poly-brominated species.

    • Isomeric Impurities: 2-Bromo-3,5-difluoroaniline.

  • Reagent-Related Impurities:

    • Residual brominating agents or their byproducts (e.g., succinimide from NBS).

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Q2: Which analytical techniques are best suited for monitoring the purity of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

Analytical TechniqueApplication
HPLC-UV Ideal for routine purity analysis and quantification of non-volatile impurities. A C18 reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile/water) is a good starting point.
GC-MS Excellent for identifying and quantifying volatile and semi-volatile impurities. It provides definitive identification through mass spectral data.
¹H and ¹³C NMR Provides structural confirmation of the final product and can be used to identify and quantify impurities if their characteristic signals do not overlap with the main component.
LC-MS A powerful tool for the identification of unknown impurities by providing both chromatographic separation and mass-to-charge ratio information.
Q3: What are the key considerations for purifying crude this compound?

Purification Strategy Flowchart:

Purification_Strategy Crude Crude this compound Workup Aqueous Workup (e.g., with sodium thiosulfate to quench excess bromine) Crude->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Primary Purification Concentration->Purification Recrystallization Recrystallization Purification->Recrystallization For removal of isomeric and some dibromo impurities Column Column Chromatography Purification->Column For difficult separations Final Pure this compound Recrystallization->Final Column->Final

Caption: A general purification strategy for this compound.

  • Initial Workup: After the reaction, it is crucial to quench any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite. An aqueous workup, potentially with a mild base, can help remove acidic impurities.

  • Recrystallization: This is often the most effective method for removing isomeric and some dibromo impurities on a larger scale.[3] A solvent screen should be performed to identify the optimal solvent or solvent mixture that provides good recovery and high purity.

  • Column Chromatography: For very high purity requirements or when recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically used.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Electrophilic Bromination with NBS

Materials:

  • 3,5-Difluoroaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Deionized Water

  • Sodium Thiosulfate

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 3,5-difluoroaniline (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • Allow the reaction to stir at 0-5°C and monitor its progress by TLC or HPLC.

  • Once the starting material is consumed, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate to quench any unreacted NBS.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide. (2025-11-14).
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central.
  • This compound | C6H4BrF2N | CID 2736260 - PubChem.
  • Process for preparing 3,5-difluoroaniline - Google Patents.
  • Process for producing 3,5-difluoroaniline - European Patent Office.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH.
  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR - ResearchGate.
  • Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem.
  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes.
  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA.

Sources

Technical Support Center: Purification of 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-3,5-difluoroaniline (CAS No. 203302-95-8). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate.[1][2] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you achieve the desired purity for your downstream applications.

Understanding the Impurity Profile of Crude this compound

Effective purification begins with an understanding of the potential impurities in your crude material. The synthesis of this compound typically involves the electrophilic bromination of 3,5-difluoroaniline. The nature of this reaction can lead to a variety of byproducts.

Common Impurities:

  • Unreacted Starting Material: Incomplete reactions can leave residual 3,5-difluoroaniline, which can be challenging to separate due to similar polarities.[3]

  • Over-brominated Byproducts: The strong activating effect of the amino group can lead to the formation of di- or even tri-brominated species.[3]

  • Isomeric Byproducts: While the 4-position is electronically favored, small amounts of other regioisomers may form depending on the precise reaction conditions.[3]

  • Residual Reagents: Depending on the brominating agent used (e.g., N-Bromosuccinimide), byproducts like succinimide may be present.

  • Oxidation Products: Anilines are susceptible to oxidation, which can result in colored impurities, giving the crude product a dark appearance.[4]

Purification Methodologies

Based on the physical properties of this compound, which is a solid at room temperature with a melting point of 97-102 °C, the two most effective purification techniques are recrystallization and column chromatography.[1]

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, particularly when the impurities are present in small quantities. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve this compound poorly at room temperature but readily at its boiling point. A small-scale solvent screening is highly recommended.[5]

    • Procedure for Solvent Screening:

      • Place approximately 20-30 mg of the crude material into several test tubes.

      • To each tube, add a few drops of a different solvent (e.g., ethanol, methanol, isopropanol, hexane, toluene, ethyl acetate, or mixtures like ethanol/water).

      • Observe the solubility at room temperature. A good candidate will show poor solubility.

      • Gently heat the tubes with undissolved solid. An ideal solvent will completely dissolve the compound at an elevated temperature.

Solvent System Rationale Reference
Ethanol/WaterA common and effective solvent pair for moderately polar compounds like anilines.[6][7]
Toluene/HexaneSuitable for aromatic compounds, where toluene is the "good" solvent and hexane is the "poor" solvent.[5]
IsopropanolA single solvent that often works well for anilines.
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent (or the "good" solvent of a pair) dropwise while heating the mixture on a hot plate with stirring.

    • Continue adding the hot solvent until the solid just dissolves. Avoid using an excess of solvent to ensure good recovery.[7]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.[4]

  • Hot Filtration:

    • If activated charcoal or other solid impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals, preferably under vacuum.

  • Purity Assessment:

    • Measure the melting point of the dried crystals. A sharp melting point within the literature range (97-102 °C) is indicative of high purity.[1]

    • Analyze the purity by Thin-Layer Chromatography (TLC) or other analytical techniques (HPLC, GC, NMR).

Column Chromatography

Column chromatography is a highly effective method for separating compounds with similar polarities, such as isomeric byproducts, from the desired product.

  • TLC Analysis:

    • Before running a column, determine the optimal solvent system using TLC.

    • Spot the crude material on a silica gel TLC plate and develop it in various solvent mixtures (e.g., hexane/ethyl acetate).

    • The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.2-0.4.

Mobile Phase Comments Reference
Hexane/Ethyl AcetateA standard and versatile solvent system for compounds of moderate polarity.[8]
Dichloromethane/HexaneAnother common system, with dichloromethane being more polar than hexane.[8]
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution:

    • Begin eluting the column with the starting solvent system.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.

    • Pro-Tip: Anilines can sometimes streak on acidic silica gel. To mitigate this, a small amount of triethylamine (~0.1-1%) can be added to the eluent system to neutralize the acidic sites on the silica.[8]

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.

  • Purity Assessment:

    • Confirm the purity of the isolated product by melting point, TLC, HPLC, GC, and/or NMR spectroscopy.

Visualizing the Purification Workflow

cluster_start Initial State cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization Minor Impurities column Column Chromatography crude->column Complex Mixture/ Isomers analysis Purity Check (TLC, MP, NMR) recrystallization->analysis column->analysis analysis->recrystallization Purity < 98% pure Pure this compound analysis->pure Purity ≥ 98%

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Q: My purified product is still colored (yellowish or brownish). What should I do?

A: Discoloration is often due to trace amounts of oxidized impurities.

  • For Recrystallization: During your next recrystallization attempt, add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can reduce your yield by adsorbing the product.[4]

  • For Column Chromatography: Ensure that the crude material is reasonably pure before loading it onto the column. If the colored impurities are significantly more or less polar than your product, they should separate during chromatography.

Q: During recrystallization, my product "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent.

  • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly. If the problem persists, consider a different solvent system.[5]

Q: No crystals are forming even after cooling the recrystallization solution in an ice bath. What's wrong?

A: This usually means either too much solvent was used, or the solution is supersaturated and needs a nucleation site.

  • Solution:

    • Try scratching the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites.

    • Add a "seed crystal" of pure this compound.

    • If too much solvent was used, gently heat the solution to evaporate some of it and then allow it to cool again.[5]

Q: My compound is streaking badly on the TLC plate and the column, leading to poor separation. Why is this happening?

A: The basic amino group of anilines can interact strongly with the acidic silica gel, causing streaking.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of concentrated ammonia solution, to your eluent system. This will neutralize the acidic sites on the silica gel and lead to much sharper bands.[8]

Troubleshooting Decision Tree

cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Solutions start Problem Encountered oiling_out Product Oiled Out start->oiling_out no_crystals No Crystals Formed start->no_crystals colored_product_recryst Colored Product start->colored_product_recryst streaking Streaking on Column/TLC start->streaking poor_separation Poor Separation start->poor_separation solution_oiling Reheat, add more solvent, cool slowly oiling_out->solution_oiling solution_no_crystals Scratch flask, add seed crystal, or evaporate some solvent no_crystals->solution_no_crystals solution_colored_recryst Use activated charcoal colored_product_recryst->solution_colored_recryst solution_streaking Add triethylamine or ammonia to eluent streaking->solution_streaking solution_poor_separation Optimize eluent system (TLC), consider HPLC poor_separation->solution_poor_separation

Caption: Decision tree for troubleshooting purification issues.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the column chromatography?

A1: Thin-Layer Chromatography (TLC) is the most common and effective method. Collect small fractions from the column and spot them on a TLC plate alongside a spot of your crude starting material. This will allow you to identify which fractions contain your purified product and which contain impurities.

Q2: How can I remove residual brominating agent (e.g., bromine or NBS) before purification?

A2: After the synthesis reaction, it is good practice to perform an aqueous workup. Washing the organic layer with a solution of a mild reducing agent, such as 10% aqueous sodium thiosulfate or sodium bisulfite, will quench and remove any unreacted bromine. A subsequent wash with a mild base like sodium bicarbonate can help remove acidic impurities.[3]

Q3: Is it possible to purify this compound by sublimation?

A3: While some aromatic compounds can be purified by sublimation, it is generally less common for anilines due to their polarity and potential for decomposition at elevated temperatures. Recrystallization and chromatography are typically more reliable methods for this class of compounds.

Q4: How should I store purified this compound?

A4: Like many anilines, this compound can be sensitive to light and air, which may cause it to darken over time due to oxidation. It should be stored in a tightly sealed, amber-colored vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Bromo-2,3-difluoroaniline. BenchChem.
  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
  • Chem-Impex. (n.d.). This compound.
  • University of Rochester. (n.d.).
  • ChemicalBook. (n.d.). This compound synthesis.
  • BenchChem. (2025).
  • Fluoromart. (n.d.). 203302-95-8 | this compound.
  • Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline.
  • CymitQuimica. (n.d.). CAS 203302-95-8: this compound.
  • (n.d.).
  • BenchChem. (2025).
  • YouTube. (2013, July 12).
  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me.
  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
  • Google APIs. (n.d.). PCT.
  • Google Patents. (n.d.). US5977412A - Process for preparing 3,5-difluoroaniline.
  • BenchChem. (2025). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3,5-difluoro-2-iodoaniline | 1467060-36-1.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
  • Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
  • (2025, November 14). Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide.
  • PubChem. (n.d.). This compound.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 203302-95-8.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
  • (n.d.).
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 203302-95-8.
  • BenchChem. (2025).
  • ResearchGate. (2019, May 23).

Sources

Technical Support Center: Troubleshooting Side Reactions in the Buchwald-Hartwig Amination of 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of the Buchwald-Hartwig amination with challenging substrates. Our focus today is on the amination of 4-bromo-3,5-difluoroaniline, an electron-deficient aryl halide that often presents unique challenges, including the formation of unwanted side products. This document provides in-depth troubleshooting advice in a question-and-answer format to help you overcome these hurdles and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing significant formation of 3,5-difluoroaniline, the hydrodehalogenation product. What is causing this and how can I minimize it?

A1: The formation of 3,5-difluoroaniline is a result of a common side reaction in palladium-catalyzed cross-coupling reactions known as hydrodehalogenation.[1][2] In this process, the bromine atom on your starting material is replaced by a hydrogen atom. This side reaction can become particularly competitive when dealing with electron-poor aryl halides like this compound.

Root Causes and Mechanistic Considerations:

  • β-Hydride Elimination: A primary pathway to hydrodehalogenation involves the β-hydride elimination from a palladium-amido intermediate.[1] This is more likely to occur if the amine coupling partner has β-hydrogens. The resulting palladium-hydride species can then reductively eliminate with the aryl group to form the hydrodehalogenated product.

  • Catalyst Decomposition: The palladium hydride species responsible for hydrodehalogenation can also arise from the decomposition of the palladium catalyst, particularly in the presence of certain bases or impurities.

  • Role of the Base: Strong bases, while often necessary for the deprotonation of the amine, can sometimes promote hydrodehalogenation.[2] The choice of base is therefore critical and requires careful consideration.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Ligand Selection Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[2][3]Switch to a more sterically hindered biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[3] These ligands promote the formation of the C-N bond.
Base Optimization A careful balance is needed; the base must be strong enough to deprotonate the amine but not so harsh as to promote side reactions.Consider screening different bases. While strong alkoxides like NaOtBu are common, weaker bases like Cs₂CO₃ or K₃PO₄ might be beneficial, potentially requiring higher temperatures.[4]
Temperature and Reaction Time Prolonged reaction times at elevated temperatures can lead to increased catalyst decomposition and side product formation.[3]Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Consider running the reaction at a lower temperature for a longer period.
Amine Stoichiometry Using a slight excess of the amine can help to ensure that the palladium catalyst is more likely to engage in the desired amination pathway.Use 1.1-1.2 equivalents of the amine coupling partner.

Below is a diagram illustrating the competition between the desired C-N coupling and the undesired hydrodehalogenation pathway.

G cluster_0 Catalytic Cycle cluster_1 Side Reaction A Ar-Pd(II)-X(L) B Ar-Pd(II)-NHR(L) A->B Amine Coordination C Ar-Pd(II)-NR(L) B->C Deprotonation (Base) D Ar-NR + Pd(0)L C->D Reductive Elimination (Desired Product) E Ar-Pd(II)-H(L) C->E β-Hydride Elimination start Pd(0) + Ar-X D->start Catalyst Regeneration F Ar-H + Pd(0)L E->F Reductive Elimination (Hydrodehalogenation) F->start start->A Oxidative Addition

Caption: Competing pathways in Buchwald-Hartwig amination.

Q2: I am observing the formation of a biaryl impurity, likely 4,4'-diamino-3,3',5,5'-tetrafluorobiphenyl. What leads to this homocoupling side reaction?

A2: The formation of a biaryl species is due to the homocoupling of your aryl bromide starting material. This is another common side reaction in palladium-catalyzed cross-coupling reactions and can be particularly prevalent under certain conditions.

Root Causes and Mechanistic Considerations:

  • Reductive Elimination from a Diaryl-Palladium Intermediate: This can occur if two molecules of your aryl bromide undergo oxidative addition to the palladium center, leading to a diaryl-palladium(II) species which can then reductively eliminate to form the biaryl product.

  • Disproportionation Reactions: In some cases, palladium(I) dimers can be involved in pathways that lead to homocoupling.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Use of Pre-formed Catalysts In situ generation of the Pd(0) catalyst from Pd(II) sources like Pd(OAc)₂ can sometimes lead to conditions that favor homocoupling.Employ a well-defined palladium pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst.[3][5] These often provide more consistent and cleaner reactions.
Ligand-to-Palladium Ratio An insufficient amount of ligand can leave the palladium center more susceptible to side reactions.Ensure an adequate ligand-to-palladium ratio, typically between 1:1 and 2:1.[5]
Reaction Concentration Higher concentrations can sometimes favor bimolecular side reactions like homocoupling.Try running the reaction at a lower concentration.
Temperature Control As with hydrodehalogenation, excessive temperatures can promote side reactions.Optimize the reaction temperature, aiming for the lowest temperature that allows for a reasonable reaction rate.
Q3: My reaction is sluggish and stalls before completion. What are the likely causes for this incomplete conversion?

A3: A stalled or sluggish reaction with an electron-deficient substrate like this compound often points to issues with catalyst activity or stability.[3]

Root Causes and Mechanistic Considerations:

  • Low Nucleophilicity of the Aniline: The electron-withdrawing fluorine atoms on your starting material decrease the nucleophilicity of the aniline nitrogen, making the desired C-N bond formation more challenging.

  • Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation if the reaction is not performed under strictly inert conditions.[3] Additionally, certain impurities in the starting materials or solvent can poison the catalyst.

  • Poor Solubility: If any of the reaction components (especially the base) are not sufficiently soluble in the reaction solvent, it can lead to a heterogeneous mixture and slow reaction rates.[6][7]

Troubleshooting Workflow:

G cluster_0 Initial Checks cluster_1 Catalyst System Optimization cluster_2 Reaction Conditions start Sluggish/Stalled Reaction check_inert Inert Atmosphere? (N2 or Ar) start->check_inert check_reagents Reagent Purity? (Anhydrous/Degassed Solvent) start->check_reagents change_ligand Switch to more active ligand (e.g., XPhos, RuPhos) check_inert->change_ligand use_precatalyst Use a pre-formed catalyst (e.g., G3/G4 Precatalyst) check_reagents->use_precatalyst change_base Screen different bases (e.g., NaOtBu, K3PO4) change_ligand->change_base change_solvent Screen different solvents (e.g., Toluene, Dioxane, THF) use_precatalyst->change_solvent increase_temp Increase Temperature change_base->increase_temp change_solvent->increase_temp end Reaction Completion increase_temp->end

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Recommendations:

  • Enhance Catalyst Activity: For electron-deficient anilines, the use of bulky and electron-rich biarylphosphine ligands is often essential to promote the challenging oxidative addition and reductive elimination steps.[3] Consider ligands like XPhos, BrettPhos, or RuPhos.[2]

  • Ensure an Inert Environment: Use standard Schlenk techniques or a glovebox to rigorously exclude oxygen, which can deactivate the palladium catalyst.[3] Ensure your solvents are anhydrous and properly degassed.

  • Solvent and Base Compatibility: The choice of solvent can significantly impact the solubility of the base and other reagents.[6][7] Toluene, dioxane, and THF are common choices.[3] Ensure that the chosen base is sufficiently soluble in the solvent to be effective.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a starting point and may require optimization for your specific amine coupling partner.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst with the ligand already incorporated), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.[2]

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 12-24 hours).[3]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[3]

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[3]

References

  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination.
  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination.
  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.

Sources

Degradation pathways of 4-Bromo-3,5-difluoroaniline under reaction conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for 4-Bromo-3,5-difluoroaniline (CAS No. 203302-95-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate.[1][2] Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your synthetic pathways.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during reactions involving this compound. The unique electronic properties conferred by the bromine and two fluorine atoms—enhancing its reactivity for applications in pharmaceuticals and agrochemicals—also necessitate careful control of reaction conditions to prevent degradation.[2][3][4]

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

You've set up a cross-coupling reaction, but TLC or LC-MS analysis shows a high percentage of unreacted starting material or minimal product formation.

Possible Causes & Solutions

Potential Cause Scientific Rationale Recommended Action
Inefficient Oxidative Addition While the electron-withdrawing fluorine atoms make the C-Br bond more susceptible to oxidative addition, the catalyst's activity is paramount.[5] An inactive or poisoned catalyst will stall the catalytic cycle at its first step.Action: 1. Catalyst Choice: Switch to a more active catalyst system. For instance, use palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are known to promote oxidative addition.[6] 2. Degassing: Ensure rigorous degassing of solvents and reagents. Residual oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state.
Suboptimal Base or Solvent The base is crucial for the transmetalation step in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig reactions. Its strength and solubility can significantly impact reaction rates.[6]Action: 1. Base Screening: Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[6] Ensure the base is dry and finely powdered for maximum surface area. 2. Solvent System: Vary the solvent system. Aprotic polar solvents like dioxane, THF, or DMF are common, but sometimes a mixture (e.g., toluene/water for Suzuki) is necessary.[5]
Reagent Purity Boronic acids (for Suzuki) can degrade over time (protodeboronation), and all reagents must be free of contaminants that could poison the catalyst.[6]Action: 1. Fresh Reagents: Use fresh, high-purity boronic acid or consider more stable boronic esters (e.g., pinacol esters).[6] 2. Anhydrous Conditions: Use anhydrous, pure solvents, especially for reactions sensitive to water.

Logical Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Issue 2: Significant Formation of Side Products

Your reaction yields the desired product, but it is contaminated with significant impurities, complicating purification.

Common Side Products & Mitigation Strategies

Side Product Degradation Pathway Scientific Rationale & Mitigation
3,5-Difluoroaniline Reductive Dehalogenation (Debromination) The Carbon-Bromine bond (bond energy ~293 kJ/mol) is significantly weaker than the Carbon-Fluorine bond (~452 kJ/mol) and can be cleaved under reductive conditions.[7] This can be catalyzed by palladium in the presence of a hydride source (e.g., from solvent, base, or boronic acid impurities). Mitigation: • Ensure pure, peroxide-free solvents. • Use highly pure boronic acids/esters. • Minimize reaction time and temperature to what is necessary for product formation.[8]
Homocoupled Boronic Acid Byproduct (Suzuki) Homocoupling This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen or high catalyst loading.[6] Mitigation: • Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. • Optimize catalyst loading; excess catalyst can sometimes favor side reactions.
Colored Impurities (Pink/Brown Hue) Oxidation The aniline functional group (-NH₂) is susceptible to air oxidation, forming highly colored polymeric or quinone-like species.[9][10] This is exacerbated by exposure to air, light, and elevated temperatures. Mitigation: • Handle the starting material and product under an inert atmosphere where possible.[10] • Store the final product in a dark, cool place. • During workup, a wash with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes help. For the final product, treatment with activated carbon followed by filtration can remove colored impurities.[10]
Issue 3: Product Fails to Crystallize ("Oils Out") or is Difficult to Purify

After workup and solvent removal, the product remains a persistent oil or gummy solid, resisting crystallization.

Possible Causes & Solutions

Potential Cause Scientific Rationale Recommended Action
Presence of Impurities Impurities, even in small amounts, can disrupt the crystal lattice formation, acting as a "eutectic mixture" and depressing the melting point below room temperature.Action: 1. Chromatography: Attempt to purify the crude product using column chromatography on silica gel before attempting crystallization.[10] This is often the most effective method to remove closely related byproducts. 2. Solvent Screen: Try different crystallization solvents or solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/pentane).[11]
Residual Solvent Trapped solvent molecules can prevent the formation of an ordered crystal structure.Action: • Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (if thermally stable), to remove any residual solvent.[10]
Supersaturation If the solution is cooled too quickly, molecules may not have sufficient time to orient themselves into a crystal lattice, resulting in an amorphous solid or oil.Action: • Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool very slowly. • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be aware of for this compound?

A1: The three primary degradation pathways are oxidation , reductive dehalogenation , and photodegradation .

  • Oxidation: The aniline amine group is prone to oxidation by atmospheric oxygen, which can be accelerated by light and heat, leading to colored impurities.[9][10]

  • Reductive Dehalogenation: The C-Br bond can be cleaved and replaced by a hydrogen atom, especially in the presence of a catalyst (like Palladium) and a hydride source.[8] The C-F bonds are much more stable and generally remain intact.[7]

  • Photodegradation: Like many halogenated aromatic compounds, prolonged exposure to UV light can lead to degradation, potentially through radical mechanisms.[12]

Caption: Major degradation pathways for this compound.

Q2: Can nucleophilic aromatic substitution (SNAr) occur at the fluorine positions?

A2: While counterintuitive, as fluoride is typically a poor leaving group in Sₙ1/Sₙ2 reactions, it can be a viable leaving group in some SₙAr reactions.[13] The rate-determining step in SₙAr is the initial nucleophilic attack, which is accelerated by strongly electron-withdrawing groups. Fluorine's high electronegativity makes the carbon it's attached to highly electrophilic, facilitating this attack.[13][14] However, substitution of the bromine atom is generally more common, especially in transition-metal-catalyzed processes. SₙAr involving the C-F bonds would require a highly activated system and a strong nucleophile.[15][16]

Q3: How should I store this compound to ensure its stability?

A3: To maintain its purity (typically ≥98%), the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place.[3][17] The manufacturer's recommendation is often to store at room temperature, but for long-term storage, refrigeration is advisable to minimize potential oxidation and other slow degradation processes.[3]

Q4: My final product is discolored. What is the best way to purify it?

A4: Discoloration, typically a pink or brown hue, is almost always due to oxidation of the aniline moiety.[10]

  • Step 1 (Workup): During the initial aqueous workup, washing the organic layer with a dilute solution of sodium bisulfite or sodium thiosulfate can help remove some oxidative impurities.

  • Step 2 (Crystallization): If the product is a solid, recrystallization is often effective. Sometimes, adding a small amount of activated charcoal to the hot solution before filtering can adsorb the colored impurities. Use this sparingly, as it can also adsorb your product.[11]

  • Step 3 (Chromatography): If recrystallization fails or the product is an oil, column chromatography on silica gel is the most reliable method for removing polar, colored byproducts.

Q5: What safety precautions should be taken when handling this compound?

A5: this compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[18] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17] Avoid creating dust. In case of contact, wash the affected area thoroughly with water and seek medical advice if irritation persists.

References

  • Allen, A. Anilines: Reactions, Reaction Mechanisms and FAQs. Vertex AI Search.
  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic
  • This compound. Chem-Impex.
  • Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2,6-difluoroaniline. Benchchem.
  • Oxidation of Aniline using Different Reaction P
  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regul
  • Oxidation of aniline using different reaction p
  • The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed.
  • Post-reaction workup and isolation procedures for 4-Bromo-2,3-difluoroaniline products. Benchchem.
  • CAS 203302-95-8: this compound. CymitQuimica.
  • Technical Support Center: Synthesis of 4-Bromo-2,3-difluoroaniline. Benchchem.
  • This compound: A Versatile Intermediate for Organic Synthesis and Advanced M
  • Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution.
  • Dehalogen
  • Nucleophilic arom
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
  • 203302-95-8 | this compound. Fluoromart.
  • 15.
  • This compound synthesis. ChemicalBook.
  • This compound | C6H4BrF2N | CID 2736260. PubChem.
  • This compound 203302-95-8. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • SAFETY D
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Process for preparing 3,5-difluoroaniline.
  • Nucleophilic Arom
  • 203302-95-8|this compound|BLD Pharm.
  • Benchmarking the Performance of 4-Bromo-2,3-difluoroaniline in Named Reactions: A Compar
  • This compound. NINGBO INNO PHARMCHEM CO.,LTD..
  • A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. Benchchem.
  • The Role of this compound in Modern Pharmaceutical Development.
  • Photochemical Degradation of Some Halogen
  • (PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K.
  • Technical Support Center: Purification of 4-Bromo-3,5-dimethylphenol by Recrystalliz
  • This compound | 203302-95-8. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Photodegradation of aniline in aqueous suspensions of microalgae.
  • This compound TCI Analytical reagent. AMI Scientific.

Sources

How to improve the solubility of 4-Bromo-3,5-difluoroaniline for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex chemical synthesis, we present the Technical Support Center for 4-Bromo-3,5-difluoroaniline Applications . This guide is structured to provide direct, actionable solutions for researchers, scientists, and drug development professionals who encounter solubility challenges with this versatile but often stubborn reagent. As Senior Application Scientists, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot with confidence.

Physicochemical Properties at a Glance

This compound is a solid at room temperature, and its unique halogen substitution pattern significantly influences its physical and chemical properties, including its solubility profile.[1][2] Understanding these core attributes is the first step in troubleshooting.

PropertyValueSource(s)
CAS Number 203302-95-8[1][3]
Molecular Formula C₆H₄BrF₂N[4][5]
Molecular Weight 208.01 g/mol [4][5]
Appearance White to light gray or light orange powder/crystal[5][6]
Melting Point 97 - 102 °C[5][6]
General Solubility Moderately soluble in many organic solvents; sparingly soluble in water.[1][7]

Troubleshooting Guide: Solubility Issues

This section addresses the most common solubility challenges in a direct question-and-answer format.

Q1: My this compound isn't dissolving in my reaction solvent. What are my initial steps?

When faced with poor solubility, a systematic approach is key. The goal is to achieve a homogeneous solution for optimal reaction kinetics without introducing interfering variables.

Causality: The compound's crystalline structure and the interplay of its polar amino group with a largely nonpolar, halogenated aromatic ring dictate its solubility.[2][8] Overcoming the crystal lattice energy and establishing favorable solute-solvent interactions is necessary for dissolution.

Here is a logical workflow to diagnose and solve the issue:

G cluster_0 Initial Troubleshooting Workflow Start Start: Poor Solubility Observed CheckPurity Step 1: Verify Purity & Dryness of Solute and Solvent Start->CheckPurity SolventChoice Step 2: Re-evaluate Solvent Choice Is it appropriate for the aniline's structure? CheckPurity->SolventChoice Heat Step 3: Gentle Heating (Below solvent's boiling point) SolventChoice->Heat  Yes, solvent is appropriate   End Proceed with Reaction SolventChoice:e->End:w  No, select a better solvent   DissolvedYes Problem Solved Heat->DissolvedYes  Dissolves   DissolvedNo Still Insoluble Heat->DissolvedNo  No change   CoSolvent Option A: Introduce a Co-solvent DissolvedNo->CoSolvent  Organic Rxn   pH_Mod Option B: (For Aqueous/Protic Media) pH Modification DissolvedNo->pH_Mod  Aqueous Rxn   Advanced Option C: Advanced Techniques (e.g., Sonication) DissolvedNo->Advanced  Persistent Issues   CoSolvent->End pH_Mod->End Advanced->End

Caption: Initial troubleshooting workflow for solubility issues.

Q2: Which organic solvents are the best starting points for dissolving this compound?

Answer: Start with polar aprotic solvents. These solvents offer a good balance of polarity to interact with the amine group without the hydrogen-bonding competition that can sometimes hinder reactivity in protic solvents.[9]

Causality: The C-F, C-Br, and C-N bonds create significant dipole moments in the molecule. Polar aprotic solvents can engage in favorable dipole-dipole interactions, effectively solvating the aniline derivative.[7]

Recommended Starting Solvents:

SolventTypeRationale for Use
Tetrahydrofuran (THF) Polar AproticExcellent general-purpose solvent for anilines, good solvating power.
Dimethylformamide (DMF) Polar AproticHigh polarity, very effective for dissolving poorly soluble compounds. Use judiciously as it can be difficult to remove.
Acetonitrile (ACN) Polar AproticGood dissolving power and relatively low boiling point, making it easier to remove post-reaction.
Dichloromethane (DCM) NonpolarCan be effective, especially if downstream reactants are nonpolar.
Ethanol/Methanol Polar ProticCan be effective due to hydrogen bonding with the -NH₂ group, but may reduce the nucleophilicity of the aniline.[9]
Q3: I must use a nonpolar solvent (e.g., Toluene, Hexane) where solubility is poor. What can I do?

Answer: Employ a co-solvent system. A co-solvent is a secondary solvent, miscible with the primary solvent, added in a small amount (typically 5-20% v/v) to enhance the solubility of a solute.[10][11]

Causality: The co-solvent acts as a "bridge" between the poorly soluble solute and the bulk solvent. By adding a small amount of a more polar solvent like THF or ethanol to toluene, you create micro-environments within the solvent mixture that are more favorable for solvating the polar sites of the this compound molecule, thereby increasing its overall solubility in the bulk medium.[12][13]

See Protocol 2 for a detailed methodology on implementing a co-solvent system.

Q4: Can I use temperature to improve solubility? What are the limitations?

Answer: Yes, gently heating the mixture can significantly increase both the rate of dissolution and the solubility limit. However, this must be done with caution.

Causality: For most solids dissolving in liquid solvents, the process is endothermic. According to Le Châtelier's principle, adding heat (energy) to the system will shift the equilibrium towards more dissolution to absorb the added energy.

Limitations & Considerations:

  • Analyte Stability: Ensure this compound and other reagents are stable at the elevated temperature.

  • Solvent Volatility: Heat below the solvent's boiling point in a sealed or refluxing system to prevent solvent loss.

  • Precipitation on Cooling: Be aware that the compound may precipitate out if the reaction mixture is cooled. This can be problematic if a subsequent step requires lower temperatures.

  • Side Reactions: Increased temperature can accelerate unwanted side reactions, potentially reducing your final yield and purity.

Q5: My reaction is in an aqueous or protic medium. How can I solubilize this compound?

Answer: Use pH modification. Since this compound is an aniline derivative, its amino group is basic and can be protonated by an acid to form a water-soluble anilinium salt.[8][14]

Causality: The neutral aniline is poorly soluble in water due to the large, hydrophobic halogenated benzene ring.[8] By adding an acid (like HCl), the lone pair of electrons on the nitrogen atom accepts a proton (H⁺), forming the corresponding anilinium cation. This ionic salt is significantly more polar and readily dissolves in water.[15][16] This technique is fundamental for separating amines from non-basic organic compounds.[17]

G cluster_0 Aqueous Solubilization via Salt Formation Aniline This compound (Poorly Water Soluble) Acid + HCl (aq) Aniline->Acid Anilinium 4-Bromo-3,5-difluoroanilinium Chloride (Water-Soluble Salt) Acid->Anilinium Protonation Base + NaOH (aq) (Neutralization) Anilinium->Base Base->Aniline Deprotonation (Regenerates Parent Amine)

Caption: Mechanism of acid-mediated aniline solubilization.

Important Note: This method is only suitable if your reaction conditions are compatible with an acidic pH and the presence of the corresponding salt. The free aniline can be regenerated by adding a base after the reaction is complete.[14]

Frequently Asked Questions (FAQs)

FAQ 1: How does the specific structure of this compound influence its solubility? The structure presents competing factors. The amino (-NH₂) group is polar and can act as a hydrogen bond donor and acceptor, favoring solubility in polar protic solvents.[8] However, the bulky bromine atom and the two electron-withdrawing fluorine atoms contribute to a large, hydrophobic surface area, which dominates its character, leading to poor water solubility and favoring solubility in moderately polar to nonpolar organic solvents.[1][2]

FAQ 2: Will changing the solvent affect my reaction's kinetics or outcome? Absolutely. The solvent does more than just dissolve reactants; it can influence reaction rates and even change reaction pathways.[18]

  • Reaction Rates: A solvent can stabilize or destabilize the transition state of a reaction relative to the starting materials. For instance, polar solvents can stabilize charged intermediates, accelerating certain reaction types.[19]

  • Nucleophilicity: In polar protic solvents (like ethanol), the aniline's amino group can be solvated via hydrogen bonds, which can decrease its nucleophilicity and slow down reactions where it acts as a nucleophile.[9]

  • Equilibrium: Solvent choice can shift the position of a chemical equilibrium.[18]

FAQ 3: What are the primary safety precautions when handling this compound? this compound is a hazardous substance and must be handled with appropriate care.

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[2][3] It causes skin irritation and serious eye damage/irritation.[3][4]

  • Handling: Always handle in a well-ventilated area or a chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[20] Avoid creating dust.[3]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify the most effective solvent for a target concentration.

  • Preparation: In separate, labeled glass vials (e.g., 4 mL), weigh out a precise amount of this compound (e.g., 20.8 mg, for a 0.1 M target in 1 mL).

  • Solvent Addition: Add 0.5 mL of a candidate solvent to each vial.

  • Initial Observation: Agitate the vials at room temperature for 2-3 minutes (e.g., using a vortex mixer). Visually inspect for dissolution.

  • Incremental Addition: If the solid has not fully dissolved, add the solvent in 0.1 mL increments, agitating after each addition, until the solid dissolves or a total volume of 1.0 mL is reached.

  • Heating Test: If the solid remains undissolved at 1.0 mL, gently warm the vial (e.g., to 40-50 °C) and observe any change.

  • Documentation: Record the volume of solvent required for complete dissolution at both room temperature and with heating for each candidate. This provides a semi-quantitative measure of solubility.

Protocol 2: Improving Solubility Using a Co-Solvent System

Objective: To solubilize the aniline in a primary solvent where it has poor solubility.

G cluster_1 Co-Solvent Selection Protocol Start Start: Aniline in Primary Non-Solubilizing Solvent (e.g., Toluene) SelectCoSolvent Select a miscible, more polar co-solvent (e.g., THF) Start->SelectCoSolvent Add5 Add 5% (v/v) co-solvent to the mixture SelectCoSolvent->Add5 Agitate Agitate and observe for dissolution Add5->Agitate CheckDissolved Is it fully dissolved? Agitate->CheckDissolved Success Success: Note the required % Proceed with reaction CheckDissolved->Success Yes AddMore Incrementally add more co-solvent (e.g., in 5% steps up to 20%) CheckDissolved->AddMore No AddMore->Agitate

Caption: A stepwise protocol for using a co-solvent.

  • Setup: Suspend the this compound in the primary, non-solubilizing solvent (e.g., 9.5 mL of Toluene).

  • Co-Solvent Selection: Choose a co-solvent that is fully miscible with the primary solvent and is known to be a good solvent for the aniline (e.g., THF).

  • Initial Addition: Add a small volume of the co-solvent, typically 5% of the total final volume (e.g., 0.5 mL THF for a 10 mL total volume).

  • Observation: Stir or agitate the mixture and observe.

  • Titration: If the compound is not fully dissolved, continue adding the co-solvent in small increments (e.g., 1-2% of the total volume) until a clear solution is obtained.

  • Final Volume: Record the final percentage of co-solvent required. Ensure this co-solvent and its concentration do not negatively impact your reaction.

Protocol 3: Aqueous Solubilization via Acid-Mediated Salt Formation

Objective: To prepare a stock solution of this compound in an aqueous medium.

  • Safety First: Perform this procedure in a fume hood.

  • Acid Solution: Prepare a dilute aqueous acid solution (e.g., 1 M HCl).

  • Suspension: In a flask, suspend the required mass of this compound in a portion of the total required water volume.

  • Acidification: While stirring, slowly add the 1 M HCl solution dropwise to the aniline suspension.

  • Dissolution: Continue adding the acid until the solid fully dissolves, indicating the formation of the anilinium hydrochloride salt. The solution may need to be slightly acidic (check with pH paper, target pH ~2-3).

  • Final Volume: Add the remaining water to reach the final desired concentration.

  • Post-Reaction Neutralization (If Required): To recover the product as a free amine after the reaction, cool the reaction mixture and slowly add a base (e.g., saturated sodium bicarbonate or 1 M NaOH) until the solution is neutral or slightly basic. The free aniline will often precipitate and can be extracted with an organic solvent.[15]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Solubility of Things. (n.d.). Aniline.
  • Wikipedia. (n.d.). Cosolvent.
  • Quora. (2022). What is the best way to make aniline dissolve in water?
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Request PDF.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • ScienceDirect. (2025). Co-solvent: Significance and symbolism.
  • ResearchGate. (2007). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines.
  • Wikipedia. (n.d.). Solvent effects.
  • ResearchGate. (2015). Arylamines salt formation?
  • ResearchGate. (2009). Aniline Alkylation over Solid Acid Catalysts.
  • Reddit. (2025). Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work).
  • NCERT. (n.d.). Amines.
  • Wikipedia. (n.d.). Aniline.
  • MDPI. (2023). Direct Aniline Formation with Benzene and Hydroxylamine.
  • Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?
  • YouTube. (2023). Practical NO 29 - Tests for aniline | AL Chemistry in English.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 4-bromo-3,5-difluoroaniline. This electron-deficient aniline presents unique challenges due to the electronic effects of the fluorine substituents and the inherent properties of the aniline moiety. This document is designed to provide you with the expertise and practical insights needed to navigate these challenges successfully.

The Challenge: Understanding the Substrate

This compound is an electron-deficient aryl bromide. The two fluorine atoms are powerful electron-withdrawing groups, which significantly impact the reactivity of the C-Br bond and the nucleophilicity of the aniline nitrogen.

Key characteristics to consider:

  • Activated C-Br Bond: The electron-withdrawing fluorine atoms make the carbon atom of the C-Br bond more electrophilic, which can facilitate the oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1]

  • Reduced Aniline Nucleophilicity: The same electron-withdrawing effects decrease the electron density on the nitrogen atom, making the aniline a weaker nucleophile.[2] This can be problematic in reactions where the aniline itself is the nucleophile, such as Buchwald-Hartwig amination.

  • Steric Hindrance: While not severely hindered, the fluorine atoms ortho to the bromine can introduce some steric bulk that may influence ligand selection.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Low or No Conversion of Starting Material

This is one of the most common issues and can stem from several factors related to catalyst activity and reaction conditions.

Possible Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.[3]

    • Action: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use properly degassed solvents and reagents.[3] Consider using a well-defined, air-stable palladium precatalyst (e.g., G3 or G4 precatalysts) to ensure consistent generation of the active catalyst.[2]

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.

    • Action: For electron-deficient aryl halides like this compound, bulky, electron-rich phosphine ligands are often highly effective.[3][4] Screen a panel of ligands such as XPhos, SPhos, or RuPhos.[3] N-heterocyclic carbene (NHC) ligands can also offer enhanced stability and reactivity.[2][5]

  • Inadequate Base: The base plays a crucial role in both the transmetalation step of Suzuki couplings and the deprotonation of the nucleophile in Buchwald-Hartwig reactions.[2][3]

    • Action: For Suzuki couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[3] For Buchwald-Hartwig aminations with this weakly nucleophilic aniline, a strong, non-nucleophilic base like NaOtBu or KOtBu is often necessary.[2]

  • Insufficient Temperature: Electron-deficient aryl bromides may require higher temperatures to overcome the activation energy for oxidative addition.[3]

    • Action: Gradually increase the reaction temperature in increments of 10-20 °C. Solvents like toluene, DMF, or 1,4-dioxane are suitable for higher temperature reactions.[3]

Issue 2: Formation of Significant Byproducts

The appearance of undesired products indicates competing reaction pathways are occurring.

Common Byproducts & Mitigation Strategies:

  • Homocoupling of Boronic Acid (in Suzuki Reactions): This results in the formation of a biaryl from two boronic acid molecules.

    • Mitigation: This is often promoted by the presence of oxygen. Rigorous degassing is critical.[3] Some palladium catalysts are more prone to this side reaction; screening different catalyst/ligand combinations can be beneficial.[3] Slow addition of the boronic acid can also minimize its concentration and reduce the rate of homocoupling.[3]

  • Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom.

    • Mitigation: This can occur if a hydride source is present, sometimes from the solvent or base.[6] Water can also be a hydrogen source in some cases.[7][8] Ensure the use of pure, anhydrous solvents. The choice of base can also influence this pathway; sometimes weaker bases are preferable.[6] Protecting the aniline's amino group can sometimes suppress this side reaction.[6]

  • Protodeboronation (in Suzuki Reactions): The boronic acid is converted to the corresponding arene.

    • Mitigation: This can happen if the boronic acid is unstable, especially in the presence of water and base over long reaction times.[3] Use fresh, high-purity boronic acid.[3]

Frequently Asked Questions (FAQs)

Catalyst Selection

Q1: What is the best all-around catalyst system for cross-coupling with this compound?

A: There is no single "best" catalyst, as the optimal choice depends on the specific reaction type (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and the coupling partner. However, a good starting point for many reactions with this substrate is a palladium source like Pd(OAc)₂ or a precatalyst, combined with a bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos.[3][4]

Q2: When should I consider using a copper catalyst?

A: While palladium is dominant, copper catalysis can be an alternative, particularly for C-N coupling reactions.[9][10] Copper catalysts can sometimes offer different reactivity and may be effective for coupling with sterically hindered partners.[9][10] However, for Sonogashira couplings with fluorinated aryls, the traditional copper co-catalyst can sometimes be problematic and lead to side reactions, making copper-free conditions worth exploring.[11][12]

Reaction-Specific Guidance

Q3: For a Suzuki-Miyaura coupling, what are the key parameters to optimize?

A: For the Suzuki coupling of this compound, the critical parameters to screen are the ligand , base , and solvent .

  • Ligand: Start with bulky, electron-rich phosphines like XPhos or SPhos.[3][4]

  • Base: K₃PO₄ or Cs₂CO₃ are often effective choices.[3]

  • Solvent: A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is a common starting point.[3]

Q4: I'm attempting a Buchwald-Hartwig amination with this compound as the amine component. Why are the yields so low?

A: The low nucleophilicity of the aniline is the primary challenge.[2] To improve yields, you should:

  • Use a highly active catalyst system with bulky, electron-rich ligands (e.g., BrettPhos, RuPhos).[2]

  • Employ a strong, non-nucleophilic base like NaOtBu or KOtBu to effectively deprotonate the weakly acidic N-H bond.[2]

  • Higher reaction temperatures may be required.

Q5: Are there special considerations for Sonogashira coupling with this substrate?

A: Yes. While the electron-withdrawing fluorines can facilitate oxidative addition, Sonogashira reactions with fluorinated aryls can be inefficient.[13][14] Copper-free conditions are often preferred to avoid homocoupling of the alkyne.[11][12] Ligands like XPhos have been shown to be effective in copper-free Sonogashira reactions.[11]

Visualizations & Protocols

Logical Workflow for Catalyst Selection

CatalystSelectionWorkflow start_node start_node decision_node decision_node process_node process_node output_node output_node start Start: Cross-Coupling with This compound reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C Coupling) reaction_type->suzuki C-C buchwald Buchwald-Hartwig (C-N Coupling) reaction_type->buchwald C-N sonogashira Sonogashira (C-C Coupling) reaction_type->sonogashira C-C (alkyne) suzuki_catalyst Catalyst System: - Pd Source (e.g., Pd(OAc)₂) - Bulky Ligand (XPhos, SPhos) - Strong Base (K₃PO₄, Cs₂CO₃) suzuki->suzuki_catalyst buchwald_catalyst Catalyst System: - Pd Source (e.g., Pd₂(dba)₃) - Bulky Ligand (BrettPhos, RuPhos) - Strong Base (NaOtBu, KOtBu) buchwald->buchwald_catalyst sonogashira_catalyst Catalyst System: - Pd Source (e.g., PdCl₂(CH₃CN)₂) - Ligand (XPhos) - Copper-Free Conditions sonogashira->sonogashira_catalyst troubleshooting Low Yield or Byproducts? suzuki_catalyst->troubleshooting buchwald_catalyst->troubleshooting sonogashira_catalyst->troubleshooting optimize Optimize: - Temperature - Solvent - Reagent Purity troubleshooting->optimize Yes success Successful Coupling troubleshooting->success No optimize->troubleshooting

Caption: A decision workflow for selecting and optimizing a catalyst system.

General Catalytic Cycle for Palladium Cross-Coupling

CatalyticCycle pd0_node pd0_node pd2_node pd2_node reagent_node reagent_node product_node product_node pd0 Pd(0)L₂ ox_add Ar-Pd(II)-X(L₂) pd0->ox_add Oxidative Addition transmetal Ar-Pd(II)-R(L₂) ox_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-R transmetal->product aryl_halide Ar-X (4-Bromo-3,5- difluoroaniline) aryl_halide->ox_add coupling_partner R-M (e.g., R-B(OH)₂) coupling_partner->transmetal base Base base->transmetal

Caption: A generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for your specific coupling partner.

Materials:

  • This compound (1.0 mmol, 1 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., XPhos, 4 mol%) OR a precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 ratio, 5-10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or sealed tube, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand system.[3]

  • Evacuate and backfill the flask with an inert gas three times to ensure an anaerobic atmosphere.[3]

  • Add the degassed solvent mixture via syringe.[3]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is for using this compound as the aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.5-2.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere glovebox, charge an oven-dried reaction vessel with the palladium precatalyst and the base.[15]

  • Add this compound and the amine coupling partner, followed by the anhydrous, deoxygenated solvent.[15]

  • Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.[15]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and quench carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Benchchem.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH.
  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central.
  • Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. PMC - NIH.
  • Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2,6-difluoroaniline. Benchchem.
  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Publishing.
  • preventing homocoupling in Suzuki reactions of 4-Bromo-2,6-difluoroaniline. Benchchem.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. NIH.]([Link])
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Benchmarking the Performance of 4-Bromo-2,3-difluoroaniline in Named Reactions: A Compar
  • Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity.
  • Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. PMC - NIH.
  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis.
  • Technical Support Center: Troubleshooting Halogen
  • Buchwald–Hartwig amin
  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Buchwald-Hartwig Amin
  • Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline.
  • A Comparative Analysis of Catalysts for 4-Bromo-2-fluoroaniline Coupling Reactions. Benchchem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines. Benchchem.
  • Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline. Benchchem.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed - NIH.
  • Sonogashira coupling. Wikipedia.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Flow Chemistry: Sonogashira Coupling. ThalesNano.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Suzuki reaction of 4-bromoaniline with aryl boronic acids a.
  • Switching to the non-PFAS-containing fluorosulfate leaving group, together with a Pd oxidative addition complex: rapid amin
  • Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon qu
  • 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts.

Sources

Troubleshooting low yields in reactions involving 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3,5-difluoroaniline (CAS: 203302-95-8). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging chemical intermediate. The unique electronic properties imparted by the bromine and two fluorine atoms make this compound a valuable building block in pharmaceuticals and agrochemicals, but also necessitate a nuanced approach to reaction optimization.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve high yields and purity in your synthetic endeavors.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

This section is structured to address specific issues you may encounter during common reactions with this compound.

Issue 1: Low Yields in Suzuki-Miyaura Coupling Reactions

Question: My Suzuki-Miyaura reaction with this compound is resulting in low yields or failing completely. What are the likely causes and how can I improve the outcome?

Answer: Low yields in Suzuki-Miyaura couplings involving this compound are a common challenge. The electron-withdrawing nature of the two fluorine atoms can impact the oxidative addition step, a critical part of the catalytic cycle.[5][6] Here’s a systematic approach to troubleshooting:

Causality and Solutions:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this electron-deficient substrate.[7][8] Catalyst systems with bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often more effective.[8][9] These ligands promote the formation of a highly reactive palladium(0) species necessary for oxidative addition.[10]

  • Base Selection: The choice of base is critical for the transmetalation step. While common bases like K₂CO₃ can be effective, stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ often lead to better results.[7][8] The higher solubility of Cs₂CO₃ can be particularly advantageous.[7]

  • Solvent Effects: The solvent plays a crucial role in the solubility of reagents and the stability of the catalytic species.[11][12][13] A mixture of a polar aprotic solvent like 1,4-dioxane or THF with water is a good starting point.[8] The water helps to dissolve the inorganic base.[8] For reactions requiring higher temperatures, toluene can be a suitable solvent.[14]

  • Reaction Temperature: Electron-deficient aryl bromides may require higher temperatures to overcome the activation energy for oxidative addition.[8] A starting point of 80-100°C is often recommended.[8][15] However, be mindful that excessively high temperatures can lead to catalyst decomposition.[10]

Troubleshooting Workflow Diagram:

G start Low Yield in Suzuki Coupling catalyst Optimize Catalyst & Ligand (e.g., XPhos, SPhos) start->catalyst base Screen Bases (K₃PO₄, Cs₂CO₃) catalyst->base If no improvement success Improved Yield catalyst->success Success solvent Vary Solvent System (Dioxane/H₂O, Toluene) base->solvent If no improvement base->success Success temp Adjust Temperature (80-110 °C) solvent->temp If no improvement solvent->success Success reagent_purity Check Reagent Purity (Fresh Boronic Acid) temp->reagent_purity If no improvement temp->success Success reagent_purity->success Success fail Persistent Low Yield reagent_purity->fail If still no improvement

Caption: Troubleshooting decision tree for low Suzuki coupling yields.

Issue 2: Significant Homocoupling of Boronic Acid in Suzuki Reactions

Question: I'm observing a significant amount of homocoupling byproduct in my Suzuki reaction. How can I minimize this side reaction?

Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[15] Rigorous exclusion of oxygen is the most critical factor in preventing this.

Mitigation Strategies:

  • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen).[8][15] This includes degassing all solvents and reagents thoroughly before use.[7][15] Freeze-pump-thaw cycles or sparging with an inert gas are effective methods.[7][15]

  • Catalyst Choice: The choice of palladium source can influence the extent of homocoupling. Using a pre-formed Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial as it avoids an in-situ reduction step that might be inefficient.[15]

  • Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is typical, a large excess can increase the likelihood of homocoupling.[7]

  • Temperature Control: If homocoupling is prevalent at higher temperatures, consider running the reaction at a lower temperature for a longer duration.[7]

ParameterRecommendation to Minimize Homocoupling
Atmosphere Rigorously inert (Argon or Nitrogen)
Solvent/Reagent Prep Thorough degassing (Freeze-pump-thaw or sparging)[7][15]
Catalyst Use of Pd(0) pre-catalysts (e.g., Pd₂(dba)₃)[15]
Boronic Acid Use 1.1 - 1.5 equivalents[7]
Temperature Lower temperature for a longer reaction time if necessary[7]
Issue 3: Low Conversion in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination with this compound is sluggish and gives incomplete conversion. What should I investigate?

Answer: Incomplete conversion in Buchwald-Hartwig aminations with this substrate often points to issues with catalyst activity or reaction conditions.[16] The electron-deficient nature of the aryl bromide can make oxidative addition challenging.[17]

Key Areas for Optimization:

  • Catalyst System: Similar to Suzuki couplings, bulky, electron-rich phosphine ligands are crucial.[18] Ligands like XPhos and t-BuXPhos have shown to be effective for C-N bond formation.[14] The choice of palladium precatalyst is also important, with Pd₂(dba)₃ or Pd(OAc)₂ being common starting points.[19]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this reaction.[18]

  • Solvent: Anhydrous, deoxygenated solvents are essential.[18] Toluene and 1,4-dioxane are frequently used.[14][18]

  • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[18]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an inert atmosphere glovebox, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.5 equiv).[18]

  • Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).[18]

  • Add the anhydrous, deoxygenated solvent (e.g., Toluene).[18]

  • Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.[18]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

Issue 4: Dehalogenation as a Side Reaction

Question: I am observing dehalogenation (replacement of bromine with hydrogen) in my cross-coupling reaction. What causes this and how can I prevent it?

Answer: Dehalogenation can be a troublesome side reaction, particularly in reactions that are sluggish.[7][16] It can be caused by certain bases or impurities in the reaction mixture.[7]

Preventative Measures:

  • Reagent Purity: Ensure that all reagents, especially solvents and bases, are pure and anhydrous.

  • Optimize Reaction Rate: Focus on optimizing the reaction conditions (catalyst, ligand, base, temperature) to favor the desired cross-coupling pathway over dehalogenation. A faster, more efficient reaction will minimize the opportunity for this side reaction to occur.

  • Choice of Base: In some cases, the choice of base can influence the extent of dehalogenation. Screening different bases may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: It should be stored at room temperature in a dry, well-sealed container.[1][20][21]

Q2: What is the impact of the two fluorine atoms on the reactivity of this compound?

A2: The two fluorine atoms are strongly electron-withdrawing, which has several effects.[5][6] They decrease the basicity of the aniline nitrogen, which can be advantageous in drug design by minimizing off-target interactions.[5] In the context of cross-coupling reactions, this electron deficiency can make the oxidative addition of the C-Br bond to the palladium catalyst more challenging, often requiring more active catalyst systems.[9]

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[6] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Q4: I am having difficulty purifying my final product. Are there any general recommendations?

A4: Purification of derivatives of this compound can sometimes be challenging due to the presence of closely related impurities. Standard flash column chromatography on silica gel is the most common method. If you are struggling with co-eluting impurities, consider trying different solvent systems or using a different stationary phase. In some cases, recrystallization can be an effective purification technique.

Purification Troubleshooting Diagram:

G start Purification Issues column Flash Column Chromatography start->column solvent_screen Screen Eluent Systems (Vary Polarity) column->solvent_screen recrystallization Attempt Recrystallization solvent_screen->recrystallization If co-elution persists pure_product Pure Product solvent_screen->pure_product Success prep_hplc Consider Preparative HPLC recrystallization->prep_hplc If still impure recrystallization->pure_product Success prep_hplc->pure_product Success still_impure Still Impure prep_hplc->still_impure Consult Specialist

Caption: A workflow for troubleshooting product purification.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (URL: [Link])
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (URL: [Link])
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchG
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF - ResearchG
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: [Link])
  • Exploring 4-Bromo-3-chloro-2-fluoroaniline: Properties and Applic
  • Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchG
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (URL: [Link])
  • The Role of this compound in Modern Pharmaceutical Development. (URL: [Link])
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
  • This compound: A Versatile Intermediate for Organic Synthesis and Advanced M
  • Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide. (URL: [Link])
  • (PDF) Catalyst Design Strategies for NOx-Involved Electrocatalytic C-N Coupling Reactions. (URL: [Link])
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl
  • Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions - Inorganic Chemistry Frontiers (RSC Publishing). (URL: [Link])
  • This compound | C6H4BrF2N | CID 2736260 - PubChem. (URL: [Link])
  • Inline purification in continuous flow synthesis – opportunities and challenges - BJOC. (URL: [Link])
  • How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?
  • Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - ACS Public

Sources

Technical Support Center: Navigating the Steric Landscape of 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3,5-difluoroaniline (CAS: 203302-95-8). This versatile building block is invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] However, its unique substitution pattern—a bromine atom flanked by one fluorine, and an amino group sterically shielded by two ortho-fluorine atoms—presents specific challenges and opportunities in synthesis. The strategic placement of these halogens critically influences the molecule's electron distribution and steric properties.[3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common issues encountered during experimentation. We will delve into the causality behind these challenges, focusing on the profound impact of steric hindrance, and provide actionable solutions to optimize your reaction outcomes.

The Core Challenge: Understanding the Steric and Electronic Profile

The reactivity of this compound is a tale of competing effects. The amino group is a powerful activating group for electrophilic aromatic substitution due to its ability to donate its lone pair into the ring (+M mesomeric effect).[5][6][7] Conversely, the highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring and decreases the basicity of the aniline nitrogen.[8]

Critically, the two fluorine atoms at positions 3 and 5 create significant steric bulk around the amino group. This "ortho effect" physically obstructs the nitrogen's lone pair, hindering its ability to act as a base or a nucleophile.[9] This steric inhibition is a primary consideration in nearly all reactions involving the amino moiety.

Caption: Key steric hindrance points in this compound.

FAQs and Troubleshooting Guide

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis, targeting the C-Br bond.[10][11] However, the substitution pattern of this compound introduces specific challenges.

Question 1: My Suzuki-Miyaura coupling with this compound is giving low yields. What are the likely causes related to its structure?

Answer: Low yields are often multifactorial but with this substrate, two main issues are prevalent: inefficient oxidative addition and competing side reactions.

  • Causality (Steric & Electronic): The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst.[8] The fluorine atom at position 3 introduces steric bulk adjacent to the bromine, which can hinder the approach of the palladium catalyst.[8] Furthermore, the strong electron-withdrawing nature of the two fluorine atoms makes the aryl bromide more electrophilic, which should facilitate oxidative addition, but this electronic benefit can be negated by the steric hindrance.[8]

  • Troubleshooting Steps:

    • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to more active, state-of-the-art systems.

      • Ligands: Use bulky, electron-rich phosphine ligands that are known to accelerate oxidative addition and reductive elimination. Examples include XPhos, SPhos, or RuPhos .

      • Pre-catalysts: Employ modern palladacycle pre-catalysts (e.g., XPhos-Pd-G3) which are more stable and generate the active Pd(0) species more efficiently.

    • Reaction Temperature: The steric barrier may impose a higher activation energy. If the reaction is sluggish at standard temperatures (80-90 °C), consider increasing the temperature to 100-110 °C, solvent permitting.

    • Base Selection: The choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃) for challenging substrates.[12] Ensure the base is finely powdered and anhydrous.[12]

    • Prevent Homocoupling: A common side reaction is the homocoupling of the boronic acid partner, often promoted by dissolved oxygen.[13] Ensure rigorous anaerobic conditions by thoroughly degassing all solvents (e.g., sparging with argon for 30-60 minutes) and maintaining a positive inert gas pressure throughout the reaction.[13]

Question 2: I want to use this compound as the amine coupling partner in a Buchwald-Hartwig amination. Why is this reaction so difficult?

Answer: Using the amino group of this molecule as the nucleophile is exceptionally challenging due to a combination of severe steric hindrance and reduced nucleophilicity.

  • Causality (Steric & Electronic):

    • Steric Hindrance: The two ortho-fluorine atoms act as formidable shields, physically blocking the nitrogen's lone pair from accessing the palladium center of the oxidative addition complex.[9]

    • Electronic Deactivation: The powerful inductive electron-withdrawal by the fluorine atoms significantly decreases the electron density on the nitrogen, making the amino group a poor nucleophile.[8]

  • Troubleshooting & Feasibility:

    • Highly Active Catalyst System: This transformation is only feasible with the most active Buchwald-Hartwig catalyst systems. This typically involves a combination of a palladium pre-catalyst and a highly specialized, bulky phosphine ligand (e.g., BrettPhos, AdBrettPhos).

    • Strong Base Required: A very strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H bond in the palladium-amine complex. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often necessary.

    • High Temperatures: Expect to use high reaction temperatures (e.g., >100 °C in solvents like toluene or dioxane) to overcome the high activation energy.

    • Alternative Substrates: If possible, consider if the synthetic route can be altered to use this compound as the aryl halide component, which is a more conventional and generally higher-yielding approach.

Problem Primary Cause Recommended Solution(s)
Low yield in Suzuki CouplingSteric hindrance at C-Br bond slowing oxidative addition.Use bulky, electron-rich ligands (XPhos, SPhos); employ palladacycle pre-catalysts; increase reaction temperature.
Significant boronic acid homocouplingPresence of oxygen promoting side reactions.Rigorously degas all solvents and reagents; maintain a positive pressure of inert gas (Ar or N₂).[13]
Failure of Buchwald-Hartwig with -NH₂ as nucleophileSevere steric shielding and low nucleophilicity of the amino group.Use highly active catalyst systems (e.g., BrettPhos); employ strong, non-nucleophilic bases (LHMDS); use high temperatures.
General slow or incomplete reactionInactive catalyst or insufficient energy.Screen different palladium pre-catalysts and ligands; ensure anhydrous conditions; optimize temperature and reaction time.
Section 2: Nucleophilic Aromatic Substitution (SNAr)

Question 3: Can the fluorine atoms of this compound be displaced by a nucleophile via an SNAr reaction?

Answer: This is highly unlikely under standard SNAr conditions due to the electronic nature of the amino group.

  • Causality (Electronic): A successful SNAr reaction requires two key features on the aromatic ring: a good leaving group (like fluorine) and powerful electron-withdrawing groups positioned ortho or para to it.[14][15][16] These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.[16]

  • Analysis: In this compound, the amino group is a potent electron-donating group by resonance (+M effect).[6][7] It actively increases the electron density of the aromatic ring, particularly at the ortho and para positions. This electronic effect destabilizes the anionic intermediate required for SNAr, effectively preventing the reaction from occurring. The ring is electron-rich and thus not susceptible to nucleophilic attack.[14] For SNAr to be a possibility, the amino group would first need to be transformed into a strong electron-withdrawing group, such as a diazonium salt (-N₂⁺).

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Suzuki_Workflow Setup 1. Reaction Setup Reagents Add this compound (1.0 eq), Arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), and Pd catalyst/ligand to a dry Schlenk flask. Setup->Reagents Degas 2. Degassing Cycle Evacuate and backfill with Argon (3 cycles). Degas->Cycle Solvent Add degassed solvent (e.g., Dioxane/H₂O 4:1). Cycle->Solvent Reaction 3. Reaction Heat Heat mixture to 100 °C with vigorous stirring. Monitor by TLC or LC-MS until starting material is consumed. Reaction->Heat Workup 4. Workup Cool Cool to room temperature, dilute with Ethyl Acetate. Workup->Cool Wash Wash with H₂O, then brine. Dry organic layer (Na₂SO₄). Cool->Wash Purify 5. Purification Concentrate Concentrate in vacuo. Purify->Concentrate Column Purify crude product by flash column chromatography. Concentrate->Column

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.[11]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the XPhos Pd G3 pre-catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired biaryl product.

References

  • How does the ortho effect affect the basicity of aniline? Quora. (2018-02-07).
  • Reactions of Aniline. Chemistry Steps.
  • Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents.
  • The Role of this compound in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-06).
  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. (2016-01-15).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Nucleophilic Aromatic Substitution. YouTube. (2018-04-11).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Steric hindrance – Knowledge and References. Taylor & Francis.
  • This compound: A Versatile Intermediate for Organic Synthesis and Advanced M
  • Failed suzuki coupling, any suggenstions? Reddit. (2024-01-12).
  • Nucelophilic Aromatic Substitution Reactions. YouTube. (2016-04-15).
  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. (2021-12-12).
  • This compound | C6H4BrF2N | CID 2736260. PubChem.
  • Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.

Sources

4-Bromo-3,5-difluoroaniline stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-3,5-difluoroaniline (CAS No. 203302-95-8). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile chemical intermediate. This guide will address common questions and challenges regarding its stability under both acidic and basic conditions.

Introduction to this compound

This compound is a key building block in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2][3][4] Its unique molecular structure, featuring an aniline backbone substituted with both bromine and fluorine atoms, provides enhanced reactivity and selectivity in various chemical transformations.[2][3] However, the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents can lead to specific stability challenges, particularly in acidic and basic environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The primary stability concerns for this compound revolve around the reactivity of the aniline moiety. In strongly acidic conditions, the amino group can be protonated, potentially altering its directing effects in electrophilic aromatic substitution reactions and increasing its solubility in aqueous media.[5][6] In strongly basic conditions, while the aniline itself is relatively stable, harsh conditions could promote side reactions, especially at elevated temperatures. The compound is also noted to be air and light-sensitive, so proper storage under an inert atmosphere and protected from light is crucial.[7][8]

Q2: How do the fluorine and bromine substituents affect the basicity and reactivity of the aniline?

A2: The fluorine and bromine atoms are electron-withdrawing groups, which pull electron density away from the benzene ring and the nitrogen atom of the amino group.[6][9] This inductive effect decreases the electron density on the nitrogen, making this compound a weaker base compared to unsubstituted aniline.[6] The reduced basicity means that stronger acidic conditions are required for protonation compared to aniline.

Q3: Can this compound undergo self-polymerization or degradation upon storage?

A3: While anilines can be susceptible to oxidative polymerization, especially when exposed to air and light, the electron-withdrawing nature of the halogen substituents on this compound reduces this tendency. However, long-term storage without proper precautions (e.g., not under an inert atmosphere) may lead to gradual discoloration and impurity formation. It is recommended to store the compound in a cool, dark place under an inert gas.

Troubleshooting Guide: Stability Under Experimental Conditions

This section addresses specific issues that may arise during reactions involving this compound under acidic or basic conditions.

Scenario 1: Unexpected Side Product Formation in Acid-Catalyzed Reactions

Question: I am performing an electrophilic aromatic substitution on this compound in the presence of a strong acid (e.g., H₂SO₄), and I am observing a mixture of unexpected products or no reaction. What could be the cause?

Answer:

  • Plausible Cause 1: Protonation of the Amino Group. In strongly acidic media, the amino group of the aniline is protonated to form an anilinium ion (-NH₃⁺).[6] This protonated group is strongly deactivating and a meta-director for electrophilic aromatic substitution.[6] This deactivation of the ring can prevent the desired reaction from occurring or lead to the formation of the meta-substituted product instead of the expected ortho/para-product (relative to the amino group).

  • Troubleshooting Steps:

    • Protect the Amino Group: The most effective solution is to protect the amino group before carrying out the electrophilic substitution. Acetylation of the aniline with acetic anhydride to form the corresponding acetanilide is a common strategy. The resulting acetamido group is still an ortho-, para-director but is less activating and less basic, preventing protonation under acidic conditions.[10]

    • Hydrolysis: After the desired substitution reaction, the acetyl group can be removed by hydrolysis under acidic or basic conditions to regenerate the amino group.[11][12][13]

Scenario 2: Decomposition or Low Yield in Base-Mediated Reactions

Question: I am running a reaction with this compound using a strong base (e.g., NaH, NaOH) at elevated temperatures, and I am seeing significant decomposition of my starting material or low yields of the desired product. Why is this happening?

Answer:

  • Plausible Cause 1: Nucleophilic Aromatic Substitution (SₙAr). The presence of two electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, although it is generally less reactive than rings with nitro groups.[14][15][16] Under harsh basic conditions (strong base, high temperature), a nucleophile present in the reaction mixture (e.g., hydroxide) could potentially displace one of the fluorine atoms. Fluorine is a surprisingly good leaving group in SₙAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.[17]

  • Plausible Cause 2: Benzyne Formation. Although less common without extremely strong bases like sodium amide, the combination of a strong base and high temperature could potentially lead to the formation of a benzyne intermediate via elimination of HBr or HF, followed by reaction with a nucleophile.

  • Troubleshooting Steps:

    • Milder Base: If possible, switch to a milder inorganic base (e.g., K₂CO₃, Cs₂CO₃) or an organic base (e.g., triethylamine, DIPEA).

    • Lower Reaction Temperature: Assess if the reaction can proceed at a lower temperature to minimize the rate of potential degradation pathways.

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated at higher temperatures.

Data Summary: General Stability Profile

ConditionStability of this compoundPotential Reactions/DegradationRecommendations
Strongly Acidic (e.g., conc. H₂SO₄, HCl) Generally stable, but reactive properties are altered.Protonation of the amino group to form the anilinium salt.[6]Protect the amino group (e.g., by acetylation) before performing electrophilic aromatic substitutions.
Weakly Acidic (e.g., acetic acid) High stability.Minimal protonation; generally well-tolerated.Suitable for reactions requiring mild acidic conditions.
Strongly Basic (e.g., NaOH, KOH at high temp.) Moderate stability; risk of degradation.Potential for nucleophilic aromatic substitution (SₙAr) of a fluorine atom.[15][17]Use the mildest possible base and the lowest effective temperature.
Weakly Basic (e.g., NaHCO₃, K₂CO₃) High stability.Generally unreactive towards the core structure.Preferred conditions for base-mediated reactions where feasible.
Storage (Air/Light Exposure) Low stability over time.Susceptible to oxidation and discoloration.[7][8]Store in a tightly sealed container under an inert atmosphere, protected from light.

Experimental Protocol: Stability Assessment of this compound

This protocol provides a general framework for evaluating the stability of this compound under specific acidic and basic conditions.

Objective: To determine the rate of degradation of this compound in selected acidic and basic solutions at a given temperature.

Materials:

  • This compound

  • Internal standard (e.g., a stable aromatic compound not reactive under the test conditions)

  • Acidic solution (e.g., 1M HCl)

  • Basic solution (e.g., 1M NaOH)

  • Organic solvent (e.g., acetonitrile or THF)

  • HPLC or GC-MS for analysis

  • Thermostated reaction block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound and an internal standard in the chosen organic solvent at a known concentration.

  • Reaction Setup: In separate vials, add a known volume of the acidic or basic solution.

  • Initiation of Experiment: To each vial, add a small, known volume of the stock solution at time t=0. The final concentration of the aniline should be suitable for the analytical method.

  • Incubation: Place the vials in a thermostated environment (e.g., 50 °C) and stir.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot to stop the degradation (e.g., add a corresponding amount of base to the acid sample and vice versa).

  • Analysis: Analyze the quenched samples by a suitable chromatographic method (HPLC or GC-MS) to determine the concentration of this compound relative to the internal standard.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizing Stability Considerations

Workflow for Handling this compound in Reactions

G cluster_acid Acidic Conditions cluster_base Basic Conditions A_Start Start with This compound A_Check Strong Acid? A_Start->A_Check A_Protect Protect Amino Group (e.g., Acetylation) A_Check->A_Protect Yes A_Mild Proceed with Reaction (Weak Acid) A_Check->A_Mild No A_Reaction Perform Reaction A_Protect->A_Reaction A_Deprotect Deprotect Amino Group (Hydrolysis) A_Reaction->A_Deprotect A_Mild->A_Reaction B_Start Start with This compound B_Check Strong Base & High Temp? B_Start->B_Check B_Optimize Use Milder Base & Lower Temp B_Check->B_Optimize Yes B_Mild Proceed with Reaction (Weak Base) B_Check->B_Mild No B_Reaction Perform Reaction B_Optimize->B_Reaction B_Mild->B_Reaction

Caption: Decision workflow for experiments with this compound.

References

  • Brainly. (2023, June 12). Provide a complete mechanism for the hydrolysis of p-bromoacetanilide in the presence of acid and base.
  • PubChem. This compound.
  • Sarthaks eConnect. (2023, August 8). Basic character of p-substituted anilines.
  • Chemistry Steps. Reactions of Aniline.
  • Slideshare. Preparation of p-bromoaniline from Acetanilide.
  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines.
  • NCERT. Amines.
  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
  • YouTube. (2024, April 7). 4 bromoaniline : Organic Synthesis.
  • Quora. What is the mechanism of hydrolysis of p-bromoacetanilide to p-Bromoaniline?.
  • Allen. p-bromoaniline is prepared from aniline via.
  • Vapourtec Flow Chemistry. Aromatic Substitution.
  • Wikipedia. Nucleophilic aromatic substitution.
  • PubMed Central. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution.
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Organic Synthesis and Advanced Materials.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of this compound in Modern Pharmaceutical Development.

Sources

Technisches Support-Zentrum: Prävention der Debromierung von 4-Brom-3,5-difluoranilin

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German.

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Willkommen im technischen Support-Zentrum. Diese Ressource soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung dabei helfen, die unerwünschte Nebenreaktion der Debromierung bei der Arbeit mit 4-Brom-3,5-difluoranilin zu minimieren. Dieser Leitfaden bietet detaillierte Anleitungen zur Fehlerbehebung, häufig gestellte Fragen (FAQs) und optimierte Protokolle, um die Ausbeute Ihrer Zielverbindungen zu maximieren.

Häufig gestellte Fragen (FAQs)

F1: Was ist Debromierung und warum ist sie bei meinen Reaktionen ein Problem?

A1: Debromierung, genauer gesagt Hydrodehalogenierung, ist eine häufige Nebenreaktion, bei der das Bromatom an Ihrem 4-Brom-3,5-difluoranilin-Ausgangsmaterial durch ein Wasserstoffatom ersetzt wird.[1][2] Dies führt zur Bildung von 3,5-Difluoranilin als Nebenprodukt. Dieses Problem ist signifikant, da es Ihr Ausgangsmaterial verbraucht, die Ausbeute Ihres gewünschten gekoppelten Produkts verringert und den Reinigungsprozess aufgrund der Bildung eines schwer zu trennenden Nebenprodukts erschwert.[1][2]

F2: Was ist der primäre Mechanismus, der zur Debromierung führt?

A2: Der allgemein anerkannte Mechanismus beinhaltet die Bildung einer Palladium-Hydrid (Pd-H)-Spezies.[1][2][3] Dieses hochreaktive Intermediat kann aus verschiedenen Quellen in der Reaktionsmischung entstehen, einschließlich:

  • Basen: Starke Basen, insbesondere Alkoxide wie Natrium-tert-butoxid, können mit Spuren von Wasser oder Alkohol reagieren und Pd-H bilden.[1]

  • Lösungsmittel: Protische Lösungsmittel (z. B. Alkohole) oder sogar aprotische Lösungsmittel, die als Hydridquellen dienen können (z. B. DMF), können zur Bildung von Pd-H beitragen.[3]

  • Wasser: Restwasser in den Reagenzien oder Lösungsmitteln ist eine häufige Quelle für Hydride.

Sobald sich die Pd-H-Spezies gebildet hat, kann sie eine reduktive Eliminierung mit der Arylgruppe am Palladium-Zwischenprodukt durchlaufen, um das unerwünschte debromierte Aren zu ergeben und den Pd(0)-Katalysator zu regenerieren.[1][3]

F3: In welchen Reaktionstypen ist die Debromierung von 4-Brom-3,5-difluoranilin besonders verbreitet?

A3: Die Debromierung ist eine bekannte Herausforderung bei Palladium-katalysierten Kreuzkupplungsreaktionen. Die elektronenziehenden Fluorsubstituenten am 4-Brom-3,5-difluoranilin machen die C-Br-Bindung anfälliger für die oxidative Addition an das Palladium(0)-Zentrum, was die Reaktionsgeschwindigkeit erhöhen kann.[4] Dies kann jedoch auch die Anfälligkeit für Nebenreaktionen wie die Hydrodehalogenierung erhöhen, insbesondere bei Reaktionen wie:

  • Suzuki-Miyaura-Kupplung

  • Buchwald-Hartwig-Aminierung

  • Heck-Kupplung

  • Sonogashira-Kupplung

F4: Wie kann ich feststellen, ob in meiner Reaktion eine Debromierung stattfindet?

A4: Sie können das Auftreten von Debromierung durch Standard-Analysemethoden wie GC-MS oder ¹H-NMR der Rohreaktionsmischung bestätigen. Suchen Sie nach dem charakteristischen Signal des 3,5-Difluoranilin-Nebenprodukts. Der Vergleich der Integrale der Signale, die dem gewünschten Produkt und dem debromierten Nebenprodukt entsprechen, kann eine Schätzung des Ausmaßes der Nebenreaktion liefern.

Leitfaden zur Fehlerbehebung: Minimierung der Debromierung

Wenn Sie eine signifikante Menge an debromiertem Nebenprodukt in Ihrer Reaktion beobachten, befolgen Sie diesen Leitfaden zur Fehlerbehebung, um Ihre Reaktionsbedingungen zu optimieren.

Schritt 1: Bewertung und Austausch der Base

Die Wahl der Base ist entscheidend. Starke Basen, insbesondere Alkoxide, sind häufige Verursacher der Pd-H-Bildung.

  • Problem: Verwendung starker Basen wie NaOtBu, KOtBu oder anderer Alkoxide.

  • Lösung: Wechseln Sie zu einer schwächeren, nicht-nukleophilen anorganischen Base.[2][3] Geeignete Alternativen sind Kaliumphosphat (K₃PO₄), Cäsiumcarbonat (Cs₂CO₃) oder Kaliumcarbonat (K₂CO₃).[2][3] Diese Basen sind weniger wahrscheinlich an der Bildung von Hydridspezies beteiligt.

Schritt 2: Lösungsmittelauswahl und -vorbereitung

Das Lösungsmittel kann als Hydridquelle dienen und die Bildung von Pd-H-Spezies fördern.

  • Problem: Verwendung von protischen Lösungsmitteln (z. B. Alkohole) oder Lösungsmitteln, die als Hydridquelle dienen können (z. B. DMF). Vorhandensein von Wasser.

  • Lösung: Verwenden Sie wasserfreie und entgaste aprotische Lösungsmittel wie Dioxan, Toluol oder THF.[1][3] Stellen Sie sicher, dass die Lösungsmittel ordnungsgemäß getrocknet und vor Gebrauch entgast werden, um sowohl Wasser als auch gelösten Sauerstoff zu entfernen.

Schritt 3: Optimierung des Katalysatorsystems (Ligandenauswahl)

Das Ligandensystem steuert die Reaktivität und Selektivität des Palladiumkatalysators.

  • Problem: Verwendung von Liganden, die nicht ausreichend sperrig oder elektronenreich sind.

  • Lösung: Setzen Sie sperrige, elektronenreiche Phosphinliganden ein, wie z. B. die Buchwald-Liganden (z. B. XPhos, SPhos).[2] Diese Liganden fördern die gewünschte reduktive Eliminierung zur Bildung der C-C- oder C-N-Bindung, sodass diese den konkurrierenden Debromierungsweg übertrifft.[2]

Schritt 4: Kontrolle der Reaktionstemperatur

Höhere Temperaturen können die Rate der Debromierung erhöhen.[3]

  • Problem: Übermäßig hohe Reaktionstemperaturen.

  • Lösung: Führen Sie die Reaktion bei der niedrigsten Temperatur durch, bei der die gewünschte Reaktion noch mit einer angemessenen Geschwindigkeit abläuft.[1] Erwägen Sie, die Temperatur schrittweise zu senken (z. B. von 100 °C auf 80 °C) und den Reaktionsfortschritt zu überwachen.

Zusammenfassung der Fehlerbehebungsstrategien
ParameterProblematische BedingungEmpfohlene Lösung
Base Starke Alkoxidbasen (z. B. NaOtBu)Schwächere anorganische Basen (z. B. K₃PO₄, Cs₂CO₃)[2][3]
Lösungsmittel Protische oder "nasse" aprotische LösungsmittelStreng wasserfreie, entgaste aprotische Lösungsmittel (Toluol, Dioxan, THF)[1][3]
Ligand Kleine, elektronenarme LigandenSperrige, elektronenreiche Liganden (z. B. XPhos, SPhos)[2]
Temperatur Unnötig hohe TemperaturenNiedrigstmögliche effektive Temperatur[1]
Atmosphäre Vorhandensein von Luft (Sauerstoff) und FeuchtigkeitInerte Atmosphäre (Argon oder Stickstoff)
Fehlerbehebungs-Workflow

G cluster_0 Fehlerbehebungs-Workflow für Debromierung Start Debromierung festgestellt (>5% Nebenprodukt) Step1 Schritt 1: Base ändern Wechsel zu K₃PO₄ oder Cs₂CO₃ Start->Step1 Problem Step2 Schritt 2: Lösungsmittel überprüfen Wasserfreies/entgastes Toluol oder Dioxan verwenden Step1->Step2 Problem besteht weiterhin End Debromierung minimiert (<5%) Step1->End Problem gelöst Step3 Schritt 3: Ligand optimieren Sperrigen, elektronenreichen Liganden verwenden (z. B. XPhos, SPhos) Step2->Step3 Problem besteht weiterhin Step2->End Problem gelöst Step4 Schritt 4: Temperatur senken Reaktion bei 80°C statt 100°C durchführen Step3->Step4 Problem besteht weiterhin Step3->End Problem gelöst Step4->End Problem gelöst

Abbildung 1: Systematischer Workflow zur Fehlerbehebung und Minimierung der Debromierung.

Optimierte experimentelle Protokolle

Die folgenden Protokolle sind als Ausgangspunkte konzipiert und beinhalten bewährte Verfahren zur Vermeidung von Debromierung.

Protokoll 1: Suzuki-Miyaura-Kupplung zur Minimierung der Debromierung

Dieses Protokoll beschreibt ein allgemeines Verfahren für die Kupplung von 4-Brom-3,5-difluoranilin mit einer Arylboronsäure.

Materialien:

  • 4-Brom-3,5-difluoranilin (1,0 Äquiv.)

  • Arylboronsäure (1,2 Äquiv.)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Kaliumphosphat (K₃PO₄) (2,0 Äquiv.)

  • Wasserfreies, entgastes Toluol

Verfahren:

  • Geben Sie in einen ofengetrockneten Kolben unter inerter Atmosphäre (Argon) 4-Brom-3,5-difluoranilin, die Arylboronsäure, Pd(OAc)₂, XPhos und K₃PO₄.[3]

  • Evakuieren Sie den Kolben und füllen Sie ihn erneut mit Inertgas. Wiederholen Sie diesen Zyklus dreimal.[3]

  • Geben Sie das wasserfreie, entgaste Toluol über eine Spritze hinzu.

  • Erhitzen Sie die Reaktionsmischung unter kräftigem Rühren auf 80–100 °C.[3]

  • Überwachen Sie den Reaktionsfortschritt mittels TLC oder LC-MS.[3]

  • Nach Abschluss kühlen Sie die Reaktion auf Raumtemperatur ab, verdünnen sie mit Ethylacetat und waschen sie mit Wasser und Kochsalzlösung.[3]

  • Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie unter vermindertem Druck.[3]

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie, um das gewünschte Biarylprodukt zu isolieren.[3]

Konkurrierende katalytische Zyklen

G cluster_0 Gewünschte Suzuki-Kupplung cluster_1 Unerwünschte Debromierung A Ar-Br + Pd(0) B Ar-Pd(II)-Br (Oxidative Addition) A->B C Ar-Pd(II)-Ar' (Transmetallierung) B->C Ar'B(OH)₂ Base E Ar-Pd(II)-Br D Ar-Ar' (Gekoppeltes Produkt) C->D Reduktive Eliminierung D->A Pd(0) Regeneration F H-Pd(II)-Br (Hydridquelle) E->F z.B. H₂O, Alkohol G Ar-Pd(II)-H E->G Ligandenaustausch F->G H Ar-H (Debromiertes Produkt) G->H Reduktive Eliminierung

Abbildung 2: Konkurrierende Wege von Kreuzkupplung und Hydrodehalogenierung.

Referenzen

  • BenchChem. (2025). Technical Support Center: Preventing Hydrodehalogenation in Cross-Coupling Reactions. BenchChem. Verfügbar unter:

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Verfügbar unter:

  • BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem. Verfügbar unter:

  • Ansari, T. N., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. Verfügbar unter:

  • BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem. Verfügbar unter:

  • BenchChem. (2025). Benchmarking the Performance of 4-Bromo-2,3-difluoroaniline in Named Reactions: A Comparative Guide. BenchChem. Verfügbar unter:

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 4-bromo-3,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of using this electron-deficient substrate in common palladium-catalyzed transformations like Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve higher yields, better reproducibility, and cleaner reaction profiles.

The Challenge of this compound

This compound is a valuable building block in pharmaceutical and materials science research.[1][2] Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a bromine atom on the aniline ring, present a distinct set of challenges in cross-coupling reactions. The fluorine atoms decrease the electron density of the aromatic ring, which can facilitate the oxidative addition step in the catalytic cycle. However, this electron deficiency also reduces the nucleophilicity of the aniline's amino group, which can be a factor in reactions where the amine itself participates, such as the Buchwald-Hartwig amination. This dual nature necessitates careful optimization of reaction parameters, with temperature being a critical variable.

Troubleshooting Guide: Low Yield and Side Reactions

Issue 1: Low or No Conversion of Starting Material

Potential Cause: Insufficient reaction temperature to overcome the activation energy for the oxidative addition of the electron-deficient aryl bromide.

Solutions:

  • Gradual Temperature Increase: For Suzuki-Miyaura couplings, a good starting point is often in the range of 80-100°C.[3][4] If you observe low conversion, consider incrementally increasing the temperature to 110-120°C. For Buchwald-Hartwig aminations, the optimal temperature can vary more widely, from room temperature to over 110°C, depending on the catalyst system and amine coupling partner.[5]

  • Catalyst and Ligand Screening: Standard palladium catalysts may not be efficient for this substrate. Employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can significantly improve catalytic activity.[3][6] Well-defined pre-catalysts (e.g., G3 or G4 precatalysts) can also lead to more reproducible and higher-yielding reactions.

  • Base Selection: The choice of base is crucial. For Suzuki couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[3] In Buchwald-Hartwig reactions, strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are frequently necessary to deprotonate the weakly acidic N-H bond of the aniline.[7]

Issue 2: Significant Formation of Side Products

Potential Cause: The reaction temperature is too high, or the conditions are promoting undesired reaction pathways.

Common Side Reactions and Mitigation Strategies:

  • Dehalogenation: This is the replacement of the bromine atom with a hydrogen atom. It can be more prevalent at higher temperatures and in the presence of a hydride source (e.g., from the solvent or base).

    • Mitigation:

      • Carefully control the reaction temperature; avoid excessive heating.

      • Ensure the use of pure, anhydrous solvents.

      • For N-H containing coupling partners, consider protecting the N-H group to prevent it from acting as a hydride source after deprotonation.[8][9]

  • Homocoupling of Boronic Acid (Suzuki Reaction): This side reaction is often promoted by the presence of oxygen.

    • Mitigation:

      • Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3]

      • Slow addition of the boronic acid can help to minimize its concentration and reduce the rate of homocoupling.

  • Protodeboronation (Suzuki Reaction): This is the cleavage of the C-B bond of the boronic acid, often promoted by aqueous basic conditions and high temperatures.

    • Mitigation:

      • Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.

      • Employ anhydrous conditions or a two-phase solvent system where possible.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for a Suzuki-Miyaura coupling with this compound?

A1: A sensible starting point for temperature screening is in the range of 80-100°C.[3][4] Due to the electron-deficient nature of the substrate, you may need to increase the temperature towards 110°C or higher if the reaction is sluggish. Always monitor for the formation of side products as you increase the temperature.

Q2: For a Buchwald-Hartwig amination, should I start at a low or high temperature?

A2: The optimal temperature for a Buchwald-Hartwig amination is highly dependent on the specific amine coupling partner and the catalyst system used. For highly reactive amines and efficient catalyst systems, the reaction may proceed at room temperature. However, for less reactive amines or more challenging couplings, temperatures in the range of 80-110°C are common.[5] A good strategy is to start at a moderate temperature (e.g., 80°C) and adjust based on the reaction progress.

Q3: Can the fluorine atoms on the ring participate in the coupling reaction?

A3: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl >> C-F. Therefore, the palladium catalyst will selectively undergo oxidative addition into the C-Br bond. Coupling at the C-F bond is highly unlikely under standard Suzuki or Buchwald-Hartwig conditions.

Q4: My reaction is very sensitive to the brand of palladium catalyst I use. Why is this, and how can I ensure reproducibility?

A4: The activity of a palladium catalyst can be influenced by trace impurities and the exact nature of the palladium source. To ensure reproducibility, it is highly recommended to use well-defined, air-stable palladium precatalysts, such as those from the Buchwald or Nolan groups. These precatalysts are designed to generate the active Pd(0) species in a controlled and reproducible manner.[10]

Q5: How does the choice of solvent affect the optimal reaction temperature?

A5: The solvent plays a crucial role in determining the maximum achievable temperature of a reaction. For lower temperature reactions (up to ~80°C), solvents like THF or 1,4-dioxane are suitable. For higher temperatures (above 100°C), toluene or xylenes are often used. The solvent also affects the solubility of the reagents, which can influence reaction rates. Always ensure your chosen solvent is anhydrous and degassed.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Anilines
Aryl BromideBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
4-Bromo-2,6-dimethylaniline3,5-Difluorophenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3.6)Cs₂CO₃ (1.1)TolueneReflux75
4-Bromo-2,6-difluoroanilineArylboronic acidPd(dppf)Cl₂ (2-5)-K₂CO₃ (2-3)Dioxane/Water80-100-
4-BromoanilinePhenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/Water80-100-

Note: This table provides starting points for optimization based on structurally similar substrates. Actual yields will vary depending on the specific reactants and conditions.[3][4][11]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Aryl BromideAnilinePd(OAc)₂ (0.05)BINAP (0.08)Cs₂CO₃ (10)Toluene110-
Aryl BromidePrimary/Secondary AminePd₂(dba)₃ (1.5)DavePhos (3.0)NaOtBu (1.2)Toluene10095
Aryl BromideFluorinated Aniline-BrettPhosNaOPh-RTHigh

Note: This table illustrates a range of conditions for Buchwald-Hartwig aminations. The optimal conditions for this compound will need to be determined experimentally.[5][12]

Visualizations

Experimental Workflow: Temperature Optimization for Suzuki-Miyaura Coupling

Suzuki_Optimization cluster_prep Reaction Setup cluster_reaction Temperature Screening A Combine this compound, boronic acid, base, and solvent B Degas mixture (e.g., Ar sparging) A->B C Add Pd catalyst and ligand under inert atmosphere B->C D Initial run at 80°C C->D E Monitor reaction by TLC/LC-MS D->E F Low conversion? E->F K Side products observed? E->K G Increase temp to 100°C F->G Yes I Reaction complete? F->I No G->E H Increase temp to 120°C H->E I->H No, at 100°C J Work-up and purification I->J Yes K->I No L Lower temperature or re-evaluate catalyst/base K->L Yes

Caption: A logical workflow for optimizing the reaction temperature in a Suzuki-Miyaura coupling.

Decision Pathway: Troubleshooting Buchwald-Hartwig Amination

Buchwald_Troubleshooting cluster_temp Temperature Issues cluster_cat Catalyst/Ligand Issues cluster_base Base Issues Start Buchwald-Hartwig Reaction: Low Yield Temp_Check Is the temperature too low? Start->Temp_Check Increase_Temp Increase temperature (e.g., 80-110°C) Temp_Check->Increase_Temp Yes Cat_Check Is the catalyst system active enough? Temp_Check->Cat_Check No Change_Ligand Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) Cat_Check->Change_Ligand No Base_Check Is the base strong enough? Cat_Check->Base_Check Yes Use_Precatalyst Use a well-defined precatalyst Change_Ligand->Use_Precatalyst Change_Base Switch to a stronger base (e.g., NaOtBu, LHMDS) Base_Check->Change_Base No

Caption: A decision-making diagram for troubleshooting low yields in Buchwald-Hartwig aminations.

References

  • Evano, G., & Gøgsig, T. M. (2011). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. ORBi. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
  • Scagnolari, F., & Vaccaro, L. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Kinzel, T., & Buchwald, S. L. (2010).
  • Saha, A., & Ranu, B. C. (2009). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (2026). This compound: A Versatile Intermediate for Organic Synthesis and Advanced Materials. Ningbo Inno Pharmchem Co., Ltd.. [Link]
  • Wikipedia. (2023).
  • Chemistry LibreTexts. (2023).
  • Heravi, M. M., & Zadsirjan, V. (2020). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
  • Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline.
  • Zhang, Y., et al. (2014). Palladium nanoparticles stabilized by phosphine ligand for aqueous phase room temperature suzuki-Miyaura coupling.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of this compound in Modern Pharmaceutical Development. Ningbo Inno Pharmchem Co., Ltd.. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Vantourout, J. C., et al. (2017).
  • Handy, S. T., et al. (2003).
  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
  • Quick Company. (n.d.).
  • The Suzuki Reaction. (2014). Scribd. [Link]
  • ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • ResearchGate. (2021). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates.
  • Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]
  • ResearchGate. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions.
  • ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • PubMed. (2025). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. PubMed. [Link]
  • National Institutes of Health. (2012).
  • National Institutes of Health. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • ResearchGate. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.

Sources

Technical Support Center: Analysis and Mitigation of Byproducts in Reactions of 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Bromo-3,5-difluoroaniline (CAS 203302-95-8). This versatile intermediate is crucial for synthesizing pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its unique electronic properties, imparted by the bromine and fluorine substituents, enhance its reactivity in key transformations, most notably in palladium-catalyzed cross-coupling reactions.[2][4]

However, the same reactivity that makes this compound valuable can also lead to the formation of unwanted byproducts, complicating purification and reducing yields. This guide provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide for Common Byproduct-Related Issues

This section addresses specific problems encountered during reactions with this compound, explaining their chemical origins and providing actionable solutions.

Question 1: I'm observing a significant byproduct with a mass corresponding to the debrominated starting material (3,5-difluoroaniline). What is causing this, and how can I prevent it?

Answer:

This common side reaction is known as proto-dehalogenation or debromination , where the bromine atom is replaced by a hydrogen.[5] It is a significant issue in many palladium-catalyzed cross-coupling reactions.

Causality: The primary cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This species can arise from various proton sources in your reaction mixture, including trace water, alcohol solvents, or even certain bases.[6] Instead of undergoing reductive elimination to form the desired C-C or C-N bond, the intermediate aryl-palladium complex reacts with the Pd-H species, leading to the formation of the debrominated byproduct and regenerating the Pd(0) catalyst.

Troubleshooting & Mitigation Strategies:

  • Rigorous Exclusion of Protic Sources:

    • Anhydrous Solvents: Always use high-quality, anhydrous solvents. If you are using solvents that are not freshly opened from a sealed bottle, consider drying them using appropriate methods (e.g., molecular sieves, distillation).

    • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.[5]

    • Reagent Quality: Verify the purity and water content of all reagents, including the base and the coupling partner.

  • Optimize Your Base Selection:

    • Strong bases can sometimes promote the formation of Pd-H species.[6] If you are using a strong base like sodium tert-butoxide (NaOtBu), consider switching to a weaker inorganic base.

    • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent alternatives that can minimize debromination while still being effective in facilitating the desired reaction.[6][7]

Question 2: My Suzuki-Miyaura coupling reaction is low-yielding, and I've identified a major byproduct from the homocoupling of my boronic acid. How do I suppress this side reaction?

Answer:

The formation of a biaryl byproduct derived from the boronic acid is a classic problem in Suzuki-Miyaura couplings.[8] This side reaction consumes your coupling partner and reduces the yield of the desired cross-coupled product.

Causality: Homocoupling is primarily promoted by two factors: the presence of dissolved oxygen and an excess of Pd(II) species before the catalytic cycle is fully initiated.[8] Oxygen can facilitate the oxidative homocoupling of boronic acids.

Troubleshooting & Mitigation Strategies:

  • Meticulous Exclusion of Oxygen: This is the most critical step to prevent homocoupling.[8]

    • Degassing: Thoroughly degas all solvents (including any water used in the solvent system) before use. Common and effective methods include sparging with an inert gas like argon or nitrogen for 30-60 minutes or performing a series of three freeze-pump-thaw cycles.[6][8]

    • Inert Atmosphere: Conduct the entire reaction, from reagent addition to heating, under a positive pressure of a high-purity inert gas. Using Schlenk line techniques or a glovebox is highly recommended.[5][8] Before adding the catalyst, sparging the reaction mixture itself with an inert gas for 15-20 minutes can be beneficial.[8]

  • Careful Catalyst Selection and Handling:

    • The active catalyst in the Suzuki cycle is a Pd(0) species. While Pd(II) precatalysts like Pd(OAc)₂ are common, they require an in-situ reduction step which, if inefficient, can leave residual Pd(II) that promotes homocoupling.

    • Consider using a pre-formed Pd(0) catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), which does not require a reduction step.[6][8]

Question 3: My Buchwald-Hartwig amination reaction is sluggish or fails completely. What are the most common points of failure?

Answer:

Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of several interdependent parameters.

Causality: Failure often stems from an inappropriate combination of ligand, base, or solvent, leading to catalyst deactivation or slow kinetics. The electron-withdrawing nature of the fluorine atoms on the this compound ring can influence the oxidative addition step, making ligand choice particularly important.

Troubleshooting & Mitigation Strategies:

  • Ligand Selection is Key: Standard ligands like PPh₃ may not be effective. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[6]

    • Screen Ligands: Consider screening a panel of established Buchwald-Hartwig ligands. Good starting points include biarylphosphine ligands (e.g., XPhos, SPhos) or bidentate ligands with a wide bite angle (e.g., Xantphos).[7][9]

  • Base and Solvent Compatibility: The choice of base is critical and often depends on the nucleophile and substrate.

    • Strong Bases: For many amine couplings, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[10]

    • Weaker Bases: If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures or more active catalyst systems.[10]

    • Solvent Choice: Toluene, dioxane, and THF are common solvents. The solubility of the base and the palladium complex is crucial; for instance, Cs₂CO₃ has better solubility in dioxane than in toluene.[10]

  • Catalyst Integrity: Ensure your palladium precatalyst and phosphine ligands are fresh and have been stored properly under an inert atmosphere to prevent oxidation.[6]

Troubleshooting Workflow for General Reaction Failures

The following diagram outlines a logical workflow for diagnosing and solving common issues in cross-coupling reactions involving this compound.

TroubleshootingWorkflow start Low Yield or Multiple Byproducts Observed lcms Analyze Crude Reaction Mixture by LC-MS/GC-MS start->lcms reagent_check Verify Reagent Quality & Stoichiometry (Purity, Anhydrous, Freshness) start->reagent_check setup_check Review Reaction Setup (Inert Atmosphere, Temperature, Stirring) start->setup_check mass_sm Major Peak is Starting Material (SM) lcms->mass_sm Unreacted SM? mass_debrom Byproduct = Mass of SM - Br + H lcms->mass_debrom Debromination? mass_homo Byproduct = Homocoupled Partner lcms->mass_homo Homocoupling? mass_other Other Unknown Byproducts lcms->mass_other Other peaks? sol_sm Reaction Incomplete: 1. Increase Temperature 2. Change Ligand/Catalyst 3. Screen Different Base/Solvent mass_sm->sol_sm sol_debrom Proto-dehalogenation Issue: 1. Use Strictly Anhydrous Conditions 2. Switch to Weaker Base (e.g., K₃PO₄) 3. Re-dry Solvents/Reagents mass_debrom->sol_debrom sol_homo Homocoupling Issue: 1. Rigorously Degas Solvents 2. Ensure Positive Inert Gas Pressure 3. Use Pd(0) Precatalyst (e.g., Pd₂(dba)₃) mass_homo->sol_homo sol_other Complex Mixture: Systematically Re-optimize Conditions (Start with Ligand/Base Screen) mass_other->sol_other CatalyticCycle pd0 LPd(0) Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add arpdx Ar-Pd(II)-X (Ar = 3,5-difluoro-4-aminophenyl) oxidative_add->arpdx transmetal Transmetalation arpdx->transmetal debrom_byproduct 3,5-Difluoroaniline (Ar-H) arpdx->debrom_byproduct Reaction with Pd-H arpdr Ar-Pd(II)-R (R = Coupling Partner) transmetal->arpdr reductive_elim Reductive Elimination arpdr->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-R Desired Product reductive_elim->product arx This compound (Ar-X) arx->oxidative_add boronic R-B(OR)₂ Boronic Acid/Ester boronic->transmetal homo_byproduct R-R Homocoupled Byproduct boronic->homo_byproduct O₂-mediated coupling base Base base->transmetal pd_hydride Pd-H Species (from H₂O, etc.) oxygen O₂

Sources

Technical Support Center: Improving Regioselectivity of Reactions with 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-Bromo-3,5-difluoroaniline. This versatile intermediate is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its unique substitution pattern—a bromine atom flanked by two fluorine atoms, all ortho and para to a directing amino group—presents both opportunities and challenges in achieving desired regioselectivity. The strategic placement of these halogens significantly influences the molecule's electronic properties and steric environment, dictating its reactivity in a variety of chemical transformations.[4][5]

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design.

Understanding the Reactivity of this compound

The reactivity of the aromatic ring in this compound is governed by a delicate interplay of electronic and steric effects from its four substituents.[6][7]

  • Amino Group (-NH₂): As a powerful activating group, the amino group donates electron density into the aromatic ring through resonance, making the ring highly nucleophilic and directing electrophiles to the ortho and para positions.[8][9] In this specific molecule, the para position is occupied by the bromine atom.

  • Fluorine Atoms (-F): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[10] However, it also possesses lone pairs that can be donated into the ring via a weaker resonance effect (+M), which directs ortho and para.[10] In nucleophilic aromatic substitution (SNA_r), fluorine's high electronegativity is key to stabilizing the intermediate Meisenheimer complex, often making a C-F bond more reactive than a C-Br bond in this context.[7][11]

  • Bromine Atom (-Br): Bromine is less electronegative than fluorine but is a better leaving group in many reactions, particularly in palladium-catalyzed cross-coupling reactions where the C-Br bond is the primary site of reactivity.[7][12]

This complex balance of effects means that reaction outcomes are highly dependent on the reaction type and conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

Question 1: I am attempting a Suzuki-Miyaura coupling with this compound, but I'm getting low yields and significant debromination. What is causing this and how can I fix it?

Answer: This is a common issue. The primary reactive site for Suzuki coupling is the C-Br bond, as the reactivity of aryl halides in the oxidative addition step generally follows the order I > Br > Cl > F.[7][12] Low yields and debromination (hydrodehalogenation) often point to issues with catalyst stability, reaction kinetics, or suboptimal base/solvent choice.

Causality & Troubleshooting Steps:

  • Catalyst and Ligand Selection: The electron-deficient nature of the aromatic ring, due to the two fluorine atoms, can make oxidative addition to the C-Br bond sluggish.

    • Recommendation: Employ a catalyst system with bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species and accelerate the oxidative addition step.[13] Examples include SPhos, XPhos, and RuPhos, or pre-formed catalysts like XPhos Pd G3/G4.[13]

  • Base Selection: The base plays a critical role in the transmetalation step and can influence side reactions.

    • Recommendation: A moderately strong inorganic base is typically effective. Potassium carbonate (K₂CO₃) is a good starting point.[12] If you still observe side reactions, consider screening other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which can sometimes offer better results.[13] Ensure the base is finely powdered and dry.[13]

  • Solvent and Temperature:

    • Recommendation: A mixture of an ethereal solvent and water (e.g., 1,4-dioxane/water or Toluene/water) is standard for Suzuki couplings.[12] Ensure solvents are thoroughly degassed to prevent catalyst oxidation. If the reaction is slow, gradually increasing the temperature to 80-100 °C can improve the rate of oxidative addition.[13]

Troubleshooting Workflow: Suzuki Coupling

Start Low Yield / Debromination in Suzuki Coupling Catalyst Optimize Catalyst/Ligand Start->Catalyst Issue: Slow Oxidative Addition Base Screen Bases Catalyst->Base Action: Use bulky, e⁻-rich ligands (XPhos, SPhos) Conditions Adjust Conditions Base->Conditions Action: Try K₃PO₄, Cs₂CO₃ (ensure dryness) Success High Yield of Desired Product Conditions->Success Action: Degas solvents, increase temp (80-100°C)

Caption: Troubleshooting workflow for Suzuki coupling.

Question 2: In a Buchwald-Hartwig amination, I'm observing no reaction at the C-Br bond. Should I be targeting the C-F bond instead?

Answer: No, for palladium-catalyzed C-N coupling, the C-Br bond remains the overwhelmingly preferred site for oxidative addition.[7] A lack of reactivity is almost always due to an inappropriate choice of catalyst, ligand, base, or reaction conditions, rather than the inherent non-reactivity of the C-Br bond. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds but requires careful optimization.[14][15]

Causality & Troubleshooting Steps:

  • Ligand is Crucial: The choice of ligand is paramount for successful Buchwald-Hartwig amination.[16] The ligand stabilizes the palladium center and facilitates both the oxidative addition and the crucial C-N reductive elimination step.

    • Recommendation: For coupling with primary or secondary amines, sterically hindered biaryl phosphine ligands are often the most effective.[14] Consider ligands like Xantphos or Josiphos. The choice may depend on the specific amine coupling partner.[7]

  • Base Compatibility: A strong, non-nucleophilic base is required to deprotonate the amine (or N-H precursor).

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base. However, it is incompatible with some functional groups like esters.[17] In such cases, weaker bases like K₃PO₄ or K₂CO₃ can be used, though they may require higher temperatures and longer reaction times.[17]

  • Ammonia Equivalents: If you are trying to install a primary amine (-NH₂), using ammonia directly can be challenging.

    • Recommendation: Use an ammonia equivalent like benzophenone imine, followed by acidic hydrolysis to reveal the primary aniline.[7][15] This two-step sequence is often more reliable and higher-yielding.

Section 2: Nucleophilic Aromatic Substitution (SNA_r)

Question 3: I want to perform a nucleophilic aromatic substitution (SNA_r) on this compound. Which halogen will be displaced, and how can I promote selectivity?

Answer: In SNA_r reactions, the reactivity order of halogens is often the reverse of what is seen in other substitution reactions, with F > Cl > Br > I.[7] This is because the rate-determining step is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer complex.[11][18]

Causality & Mechanistic Insight:

  • Fluorine's Role: Fluorine's intense electron-withdrawing inductive effect strongly stabilizes the negative charge in the Meisenheimer complex, lowering the activation energy for its formation.[11] This electronic stabilization effect outweighs its poor leaving group ability, making the C-F bond the most likely site of attack.

  • Regioselectivity: The two fluorine atoms are ortho to the bromine and meta to the amino group. The amino group is a deactivator for SNA_r. Therefore, a nucleophile will preferentially attack at the C-F positions.

Controlling the Reaction:

  • Choice of Nucleophile: Strong, hard nucleophiles are ideal. Alkoxides (e.g., sodium methoxide) or amines are common choices.

  • Solvent: A polar aprotic solvent like DMSO or DMF is typically used to solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus maximizing its reactivity.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

Expected Outcome: You should expect the displacement of one of the fluorine atoms. Due to the symmetry of the molecule relative to the amino and bromo groups, substitution at either C3 or C5 would yield the same product: 4-Bromo-3-fluoro-5-(nucleophile)aniline.

Mechanism: SNA_r on this compound

cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Elimination of Leaving Group Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Anionic, Resonance-Stabilized) Start->Intermediate Slow Product 4-Bromo-3-fluoro-5-(Nu)aniline + F⁻ Intermediate->Product Fast

Caption: SNA_r mechanism highlighting the rate-determining step.

Section 3: Electrophilic Aromatic Substitution (EAS)

Question 4: I am trying to perform a halogenation on the ring, but the reaction is uncontrollable, leading to multiple products and decomposition. How can I achieve selective monohalogenation?

Answer: The amino group is a very strong activating group, making the aromatic ring of this compound extremely reactive towards electrophiles.[8][9] Direct halogenation (e.g., with Br₂) will likely lead to an uncontrollable reaction, potentially resulting in poly-substitution or oxidation.[8]

Control Strategy: Protection of the Amino Group

The key to controlling this reaction is to temporarily moderate the activating strength of the amino group by protecting it as an amide, most commonly an acetamide.[8][9]

Causality:

  • The lone pair on the nitrogen of the acetamide group is delocalized by resonance with the adjacent carbonyl group.[8]

  • This reduces its ability to donate electron density into the aromatic ring.

  • The resulting N-acetyl group is still an ortho, para-director and an activator, but its activating strength is significantly reduced, allowing for a controlled reaction.[8]

  • The steric bulk of the acetyl group will further direct the incoming electrophile to the less hindered ortho position (C2 or C6).[8]

Step-by-Step Protocol for Selective Monobromination at C2/C6:

  • Protection:

    • Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid or dichloromethane.

    • Add acetic anhydride (1.1 eq) and a catalytic amount of a strong acid (e.g., H₂SO₄) or a base like pyridine.

    • Stir at room temperature until TLC or LC-MS analysis shows complete conversion to N-(4-bromo-3,5-difluorophenyl)acetamide.

    • Work up the reaction to isolate the pure acetanilide.

  • Bromination:

    • Dissolve the protected acetanilide in a suitable solvent (e.g., acetic acid).

    • Slowly add a solution of bromine (1.0 eq) in acetic acid at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench with a reducing agent (e.g., sodium thiosulfate solution) and isolate the brominated product.

  • Deprotection:

    • Hydrolyze the acetamide group by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to regenerate the free amine.

    • Isolate the final product, 2,4-Dibromo-3,5-difluoroaniline.

Summary Data Table

Reaction TypePrimary Reactive SiteKey ChallengeRecommended Solution
Suzuki-Miyaura Coupling C-BrLow yield, debrominationUse bulky, electron-rich phosphine ligands (e.g., XPhos); screen bases (K₃PO₄, Cs₂CO₃).[7][12][13]
Buchwald-Hartwig Amination C-BrLack of reactivityUse sterically hindered ligands (e.g., Xantphos) and a strong base (NaOtBu).[7][14]
Nucleophilic Aromatic Sub. C-FPredicting regioselectivityFluorine is displaced due to stabilization of the Meisenheimer complex. Use strong nucleophiles in polar aprotic solvents.[7][11]
Electrophilic Aromatic Sub. C2 / C6Over-activation by -NH₂Protect the amino group as an acetamide to moderate reactivity and improve selectivity.[8][9]

References

  • The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3. RSC Publishing.
  • Directing Effects. (2022, October 4). Chemistry LibreTexts.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange.
  • This compound. Fluoromart.
  • A Comparative Analysis of the Reactivity of Bromo-difluoroaniline Isomers in Key Organic Reactions. Benchchem.
  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Buchwald–Hartwig amination. Wikipedia.
  • Amines. NCERT.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Electrophilic aromatic substitution reactivity of substituted anilines. Benchchem.
  • This compound. Chem-Impex.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing).
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • This compound: A Versatile Intermediate for Organic Synthesis and Advanced Materials.
  • Reactions of Aniline. Chemistry Steps.
  • Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline. Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2,6-difluoroaniline. Benchchem.
  • CAS 203302-95-8: this compound. CymitQuimica.
  • Nucleophilic Aromatic Substitution. (2018, April 11). YouTube.
  • The Role of this compound in Modern Pharmaceutical Development. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-3,5-difluoroaniline and 4-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the selection of building blocks is a critical decision that dictates the efficiency and feasibility of a synthetic route. Halogenated anilines, such as 4-bromo-3,5-difluoroaniline and 4-chloro-3,5-difluoroaniline, are invaluable intermediates.[1][2][3] Their unique substitution pattern—a reactive halogen for cross-coupling, an amino group for further functionalization, and two fluorine atoms to modulate physicochemical properties—makes them highly versatile.[1][4]

This guide provides an in-depth, data-supported comparison of the reactivity of these two closely related compounds. We will explore their performance in the most common and synthetically vital transformations: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr), providing field-proven insights to guide your experimental design.

Core Reactivity Principles: A Tale of Two Halogens

The fundamental difference in reactivity between the bromo and chloro analogues stems from the intrinsic properties of the carbon-halogen (C-X) bond.

  • Bond Strength and Length: The Carbon-Bromine (C-Br) bond is weaker and longer than the Carbon-Chlorine (C-Cl) bond. The approximate bond dissociation energy (BDE) for a C-Br bond in an aryl system is ~84 kcal/mol, whereas for a C-Cl bond, it is significantly higher at ~97 kcal/mol.[5] This difference is paramount in reactions where C-X bond cleavage is the rate-determining step.

  • Electronegativity: Chlorine is more electronegative than bromine. This influences the polarity of the C-X bond and the inductive electron-withdrawing effect on the aromatic ring. This property becomes crucial in reactions where the initial attack of a nucleophile on the ring is the key step.

  • Fluorine's Influence: The two fluorine atoms at the 3 and 5 positions exert a strong, collective electron-withdrawing effect (-I effect) on the aniline ring. This effect depletes the electron density of the ring, making it more susceptible to nucleophilic attack and enhancing the reactivity of the C-X bond toward oxidative addition in cross-coupling reactions.[6]

These principles create a reactivity dichotomy: the preferred substrate often depends on the class of reaction being performed.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst. This step involves the cleavage of the C-X bond.

General Reactivity Trend: The ease of C-X bond cleavage follows the trend I > Br > Cl >> F, which is inversely related to the bond dissociation energy.[4][5] Consequently, This compound is inherently more reactive than its chloro counterpart in these transformations. This allows for milder reaction conditions, lower catalyst loadings, and often shorter reaction times.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, essential for creating biaryl structures prevalent in pharmaceuticals.

Reactivity Comparison: Due to the lower C-Br bond energy, this compound readily undergoes oxidative addition with standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands. In contrast, the activation of the stronger C-Cl bond in 4-chloro-3,5-difluoroaniline typically requires more specialized and highly active catalyst systems.[7] These systems often employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) that facilitate the challenging oxidative addition of aryl chlorides.[8]

Data Presentation: Suzuki-Miyaura Coupling Conditions

SubstrateCatalyst SystemBaseSolventTemp. (°C)Expected Outcome
This compound Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)K₂CO₃Toluene/H₂O100Good to excellent yields. Standard conditions are generally effective.[6][9]
4-Chloro-3,5-difluoroaniline Pd₂(dba)₃ (1 mol%) / SPhos (2 mol%)K₃PO₄Dioxane/H₂O100-120Requires more active catalyst systems and potentially higher temperatures for efficient conversion.[8][10][11]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Ar-X, Boronic Acid, and Base to Schlenk Flask B Add Pd Catalyst and Ligand A->B C Evacuate and Backfill with Inert Gas (3x) D Add Degassed Solvent (e.g., Dioxane/H₂O) C->D E Heat Reaction Mixture (80-120 °C) with Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to RT, Dilute with EtOAc, Wash F->G H Dry Organic Layer, Concentrate G->H I Purify by Column Chromatography H->I

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)L₂(X) pd0->ar_pd_x oxidative_addition Oxidative Addition ar_pd_r Ar-Pd(II)L₂(R') ar_pd_x->ar_pd_r transmetalation Transmetalation ar_pd_r->pd0 reductive_elimination Reductive Elimination ar_x Ar-X boronic R'B(OH)₂ + Base product Ar-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction is a premier method for C-N bond formation, allowing the synthesis of complex aryl amines from aryl halides.[12]

Reactivity Comparison: The reactivity trend mirrors that of the Suzuki coupling. This compound is a more amenable substrate, reacting under conditions that are often ineffective for the chloro-analogue. The successful amination of 4-chloro-3,5-difluoroaniline is highly dependent on the ligand choice.[12] Bulky, electron-rich ligands such as Xantphos, BrettPhos, or XPhos are often required to achieve high yields by promoting the challenging oxidative addition and subsequent reductive elimination steps.[13][14][15][16]

Data Presentation: Buchwald-Hartwig Amination Conditions

SubstrateCatalyst SystemBaseSolventTemp. (°C)Expected Outcome
This compound Pd₂(dba)₃ / BINAPNaOtBuToluene100Good reactivity with a range of standard catalyst systems.[17][18]
4-Chloro-3,5-difluoroaniline Pd(OAc)₂ / XPhos or BrettPhosCs₂CO₃Dioxane110Requires advanced, sterically hindered ligands for efficient coupling.[16]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

  • Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial, add the aryl chloride (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equiv.).

  • Catalyst Addition: In a separate vial or glovebox, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) and add them to the reaction flask.

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction's progress. Upon completion, cool the mixture, filter through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.[19]

Part 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful, often transition-metal-free method for functionalizing electron-poor aromatic rings. The mechanism proceeds via a two-step addition-elimination pathway, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20][21][22]

Reactivity Comparison: In a striking reversal of the cross-coupling trend, 4-chloro-3,5-difluoroaniline is expected to be more reactive than this compound in SNAr reactions.

The reasoning lies in the rate-determining step. For SNAr, the initial nucleophilic attack to form the Meisenheimer complex is typically the slowest step, as it involves the temporary disruption of aromaticity.[23][24] The reaction rate is therefore accelerated by factors that stabilize this negatively charged intermediate.

  • Inductive Effect: The high electronegativity of the halogen atom helps to inductively stabilize the negative charge of the Meisenheimer complex. Since chlorine is more electronegative than bromine, it provides greater stabilization, thus lowering the activation energy for the initial attack.

  • Leaving Group Ability: While bromine is a better leaving group than chlorine (C-Br bond is weaker), the cleavage of the C-X bond occurs in the second, faster elimination step.[24] Therefore, the leaving group ability has a less pronounced effect on the overall reaction rate compared to the stability of the intermediate.[21]

The general reactivity order for halogens in SNAr reactions is often F > Cl > Br > I, provided the ring is sufficiently activated by other electron-withdrawing groups.[23][24]

Data Presentation: Relative Reactivity in SNAr

SubstrateKey FactorExpected Relative RateRationale
This compound Weaker C-Br BondSlowerLess stabilization of the Meisenheimer complex due to lower electronegativity of Br.
4-Chloro-3,5-difluoroaniline Higher Electronegativity of ClFasterGreater inductive stabilization of the rate-determining Meisenheimer intermediate.[21]

Catalytic Cycle: SNAr Mechanism

SNAr_Mechanism Start Ar-X + Nu⁻ Step1 Addition (Rate-Determining) Start->Step1 Intermediate Meisenheimer Complex [Ar(X)(Nu)]⁻ Step1->Intermediate Step2 Elimination (Fast) Intermediate->Step2 Product Ar-Nu + X⁻ Step2->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Summary and Practical Recommendations

The choice between this compound and 4-chloro-3,5-difluoroaniline is not merely a matter of cost but a strategic decision based on the desired chemical transformation.

FeatureThis compound4-Chloro-3,5-difluoroaniline
C-X Bond Energy Lower (~84 kcal/mol)Higher (~97 kcal/mol)
Reactivity in Cross-Coupling Higher. Preferred substrate for milder conditions and standard catalysts.Lower. Requires more active, often specialized and costly, catalyst systems.
Reactivity in SNAr Lower. Higher. Preferred substrate due to better stabilization of the Meisenheimer intermediate.
Primary Application Suzuki, Buchwald-Hartwig, Sonogashira, Heck, etc.Nucleophilic Aromatic Substitution (SNAr).

Recommendations for the Bench Scientist:

  • For C-C and C-N bond formation via palladium catalysis (Suzuki, Buchwald-Hartwig): Prioritize This compound . Its higher intrinsic reactivity will provide a greater chance of success with a broader range of standard catalysts and milder conditions, simplifying reaction optimization.

  • For reactions where a nucleophile displaces the halogen (SNAr): Select 4-chloro-3,5-difluoroaniline . Its higher reactivity in this context will likely lead to faster reactions and higher yields.

  • Considering Economics vs. Process: While aryl chlorides are generally more cost-effective than the corresponding bromides, the potential need for more expensive, specialized phosphine ligands and more forcing conditions for the chloro-analogue in cross-coupling reactions can offset the initial cost savings. A thorough process cost analysis is recommended for scale-up applications.

By understanding the fundamental principles that govern the reactivity of these versatile building blocks, researchers can make more informed decisions, accelerating the discovery and development of novel chemical entities.

References

  • Wikipedia. "Buchwald–Hartwig amination." Accessed January 10, 2026. [Link]
  • Dalton Transactions. "NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides." Accessed January 10, 2026. [Link]
  • Andrew G Myers Research Group. "The Suzuki Reaction." Accessed January 10, 2026. [Link]
  • National Institutes of Health. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accessed January 10, 2026. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. "this compound: A Versatile Intermediate for Organic Synthesis and Advanced Materials." Accessed January 10, 2026. [Link]
  • ResearchGate. "Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature." Accessed January 10, 2026. [Link]
  • ResearchGate. "Suzuki coupling reactions of aryl chlorides." Accessed January 10, 2026. [Link]
  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Accessed January 10, 2026. [Link]
  • ResearchGate. "Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides." Accessed January 10, 2026. [Link]
  • Wikipedia. "Meisenheimer complex." Accessed January 10, 2026. [Link]
  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." Accessed January 10, 2026. [Link]
  • Chemistry Steps. "Nucleophilic Aromatic Substitution." Accessed January 10, 2026. [Link]
  • National Institutes of Health. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Accessed January 10, 2026. [Link]
  • Wikipedia. "Nucleophilic aromatic substitution." Accessed January 10, 2026. [Link]
  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Accessed January 10, 2026. [Link]
  • ResearchGate. "Scope of study. (a) Previously observed Meisenheimer complexes have..." Accessed January 10, 2026. [Link]
  • Quora. "What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?" Accessed January 10, 2026. [Link]
  • University of Groningen Research Portal. "The Buchwald–Hartwig Amination After 25 Years." Accessed January 10, 2026. [Link]
  • ResearchGate. "The Suzuki reaction of 4-bromoaniline with aryl boronic acids a." Accessed January 10, 2026. [Link]
  • YouTube. "nucleophilic aromatic substitutions." Accessed January 10, 2026. [Link]
  • Common Organic Chemistry. "Buchwald Hartwig Coupling." Accessed January 10, 2026. [Link]
  • Beilstein Journal of Organic Chemistry. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Accessed January 10, 2026. [Link]
  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Accessed January 10, 2026. [Link]
  • Chemistry LibreTexts. "16.7: Nucleophilic Aromatic Substitution." Accessed January 10, 2026. [Link]
  • Lumen Learning. "17.1 Nucleophilic aromatic substitution." Accessed January 10, 2026. [Link]
  • YouTube. "34.05 Nucleophilic Aromatic Substitution." Accessed January 10, 2026. [Link]
  • Journal of the American Chemical Society. "Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?1." Accessed January 10, 2026. [Link]
  • NPTEL Archive. "Nucleophilic Aromatic Substitution." Accessed January 10, 2026. [Link]
  • AURA. "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." Accessed January 10, 2026. [Link]
  • Organic Chemistry Portal. "Suzuki Coupling." Accessed January 10, 2026. [Link]
  • ResearchGate. "Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with..." Accessed January 10, 2026. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Difluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer-Specific Characterization

In the realms of pharmaceutical design, agrochemical synthesis, and materials science, difluoroaniline serves as a pivotal structural motif. The precise placement of the two fluorine atoms on the aniline ring gives rise to six distinct positional isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoroaniline), each imparting unique electronic, steric, and pharmacokinetic properties to the final molecule. Consequently, the ability to unambiguously identify and differentiate these isomers is not merely an academic exercise but a critical requirement for quality control, reaction monitoring, and regulatory compliance.

This guide provides a comprehensive comparison of the spectroscopic signatures of difluoroaniline isomers. We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. By understanding why each isomer produces a unique fingerprint across various analytical techniques, researchers can develop robust, self-validating methods for their characterization. This document is grounded in established experimental data and protocols, designed to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool for Isomer Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of difluoroaniline isomers. The sensitivity of ¹H, ¹³C, and ¹⁹F nuclei to their local electronic environments allows for the generation of a unique, high-information-content fingerprint for each isomer. The key to differentiation lies in analyzing the chemical shifts (δ) and, crucially, the spin-spin coupling constants (J-coupling) between hydrogen, carbon, and fluorine nuclei.

The causality is direct: the electronegative fluorine atoms and the electron-donating amino group exert profound influence on the electron density of the aromatic ring. This influence changes depending on their relative positions (ortho, meta, para), altering the magnetic shielding of each nucleus and defining the through-bond coupling pathways. For instance, the symmetry of an isomer like 3,5-difluoroaniline results in a significantly simpler spectrum compared to an asymmetric isomer like 2,3-difluoroaniline.

Comparative NMR Data of Difluoroaniline Isomers

The following table summarizes key NMR data for several difluoroaniline isomers, providing a clear basis for their differentiation.

IsomerTechniqueChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
2,4-Difluoroaniline ¹H NMRData available but specific shifts and couplings are not detailed in the provided search results.[1]
2,5-Difluoroaniline ¹H NMR (CDCl₃)A: 6.885, B: 6.46, C: 6.35, NH₂: 3.7. J(A,B)=0.4, J(A,C)=8.8, ³J(A,F)=10.6, ⁴J(A,F)=5.1, J(B,C)=3.0, ³J(B,F)=9.6, ⁴J(B,F)=7.1, ³J(C,F)=8.1, ⁴J(C,F)=3.6.[2]
2,6-Difluoroaniline ¹H NMRData is available but specific shifts and coupling constants are not explicitly listed in the search results.[3]
3,4-Difluoroaniline ¹⁹F NMRResonances at -142.5 ppm and -155.6 ppm.[4]
3,5-Difluoroaniline ¹H, ¹³C, ¹⁹F NMRSpectra are available for this compound, indicating its distinct pattern due to symmetry.[5]

Note: The complexity and detail of NMR data often require direct consultation of spectral databases or primary literature for full assignment.

Experimental Protocol: High-Resolution NMR Spectroscopy

This protocol provides a self-validating framework for acquiring high-quality NMR data for difluoroaniline isomer analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the difluoroaniline isomer.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6] Chloroform-d is often a good first choice due to its volatility and minimal signal overlap with the aromatic region.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm for ¹H and ¹³C NMR, for accurate chemical shift referencing. For ¹⁹F NMR, an external or internal reference like CFCl₃ (0 ppm) can be used.[8]

  • Instrumentation & Setup:

    • Utilize a high-resolution NMR spectrometer, typically 300 MHz or higher, for optimal signal dispersion.[6]

    • Ensure the instrument is properly tuned and shimmed for the specific probe and solvent to achieve high resolution and symmetrical line shapes.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a spectral width appropriate for aromatic compounds (e.g., 0-12 ppm). Use a sufficient number of scans (e.g., 16) and a relaxation delay (e.g., 1-2 seconds) to ensure a good signal-to-noise ratio.[9]

    • ¹³C NMR: Acquire the spectrum with proton decoupling to simplify the signals to singlets (or doublets/triplets due to C-F coupling). A wider spectral width (e.g., 0-200 ppm) is required.[8] A longer relaxation delay (2-5 seconds) and a higher number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance of ¹³C.[8]

    • ¹⁹F NMR: Acquire the spectrum over a range appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).[8] Proton decoupling is often used to simplify the spectra, though coupled spectra can provide valuable H-F coupling information.[10][11]

  • Data Processing:

    • Apply Fourier transformation to the raw Free Induction Decay (FID) data.

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥300 MHz) cluster_proc Data Processing Prep1 Weigh Isomer (5-10 mg) Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Add Internal Standard (TMS) Prep2->Prep3 Acq1 ¹H NMR Prep3->Acq1 Acq2 ¹³C NMR {¹H Decoupled} Prep3->Acq2 Acq3 ¹⁹F NMR Prep3->Acq3 Proc1 Fourier Transform Acq1->Proc1 Acq2->Proc1 Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Referencing & Integration Proc2->Proc3 Analysis Analysis Proc3->Analysis Structure Elucidation FTIR_Workflow Start Select Isomer Prep Sample Preparation Start->Prep Method1 KBr Pellet (Solid) Prep->Method1 Method2 Thin Film (Liquid) Prep->Method2 AcquireBG Acquire Background Spectrum Method1->AcquireBG Method2->AcquireBG AcquireSample Acquire Sample Spectrum AcquireBG->AcquireSample Analysis Analyze Spectrum (Fingerprint Region, C-F Stretch) AcquireSample->Analysis Result Isomer Identification Analysis->Result Full_Workflow cluster_primary Primary Identification cluster_confirmation Confirmatory & Complementary Analysis Sample Unknown Difluoroaniline Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Definitive Structure Sample->NMR GCMS GC-MS - Retention Time - Fragmentation Pattern Sample->GCMS FinalID Unambiguous Isomer Identification NMR->FinalID Primary Evidence FTIR FTIR Spectroscopy - Fingerprint Region GCMS->FTIR UVVIS UV-Vis Spectroscopy - λmax (Quantitative) GCMS->UVVIS GCMS->FinalID Confirmatory Evidence FTIR->FinalID Confirmatory Evidence UVVIS->FinalID Complementary Data

Sources

A Comparative Guide to the Biological Activity of 4-Bromo-3,5-difluoroaniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of 4-Bromo-3,5-difluoroaniline derivatives against other halogenated anilines. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate the critical role of halogenation patterns in modulating pharmacological effects, focusing on anticancer and antimicrobial applications.

Introduction: The Double-Edged Sword of the Aniline Scaffold

Anilines are a cornerstone of medicinal chemistry, prized for their synthetic versatility and their ability to form key interactions with biological targets.[1] However, the aniline motif is also a well-known "structural alert," notorious for its potential to undergo metabolic bioactivation by Cytochrome P450 (CYP450) enzymes.[2] This process can generate highly reactive quinone-imine species, leading to idiosyncratic adverse drug reactions and toxicity.[2]

The challenge for medicinal chemists is to harness the benefits of the aniline scaffold while mitigating its risks. A primary strategy is the judicious use of halogen substituents. Halogenation profoundly alters the physicochemical properties of the aniline ring, influencing everything from metabolic stability to target binding affinity. This guide specifically explores the unique profile of the 4-bromo-3,5-difluoro substitution pattern, comparing its derivatives' performance to anilines bearing other halogen combinations.

The Strategic Role of Halogenation in Modulating Drug Properties

The choice of halogen is a critical decision in drug design. Each halogen atom imparts a distinct set of properties, and their combination, as seen in this compound, offers a multi-faceted approach to molecular optimization.

  • Fluorine: The small size and high electronegativity of fluorine are prized for improving metabolic stability by blocking sites of oxidation. The introduction of fluorine can also lower the pKa of the aniline nitrogen, reducing its basicity and potentially avoiding unwanted interactions.

  • Bromine: Larger and more polarizable than fluorine, bromine is an excellent hydrogen bond acceptor and can participate in "halogen bonding"—a specific, non-covalent interaction with electron-donating atoms in a protein's binding pocket. This can significantly enhance binding affinity and target specificity.[3][4]

The this compound scaffold is therefore hypothesized to offer a compelling balance: the two meta-fluorine atoms shield the ring and modulate its electronics, while the para-bromine atom provides a powerful handle for enhancing target affinity.

Synthesis of Biologically Active Anilide Derivatives

A common and straightforward method for elaborating the aniline core into potential drug candidates is through the formation of an amide bond. This connects the aniline scaffold to a vast array of carboxylic acid building blocks, enabling the exploration of structure-activity relationships (SAR).

General Experimental Workflow: Amide Coupling

The following diagram outlines a typical workflow for the synthesis of anilide derivatives from a halogenated aniline starting material.

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification A 1. Dissolve this compound in aprotic solvent (e.g., DCM) B 2. Add base (e.g., Triethylamine) and cool to 0°C A->B C 3. Add Acyl Chloride (R-COCl) dropwise to the stirred solution B->C D 4. Allow reaction to warm to RT and stir for 4-12 h C->D E 5. Quench reaction (e.g., with water or NH4Cl) D->E TLC Monitoring F 6. Extract with organic solvent, wash, and dry E->F G 7. Purify by column chromatography or recrystallization F->G Product Final Anilide Product G->Product Characterization (NMR, MS)

Caption: General workflow for the synthesis of anilide derivatives.

Detailed Protocol: Synthesis of N-[(4-Bromo-3,5-difluorophenyl)]-acrylamide

This protocol is adapted from a known procedure and serves as a representative example of amide bond formation.[5]

  • Reagent Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0°C in an ice bath.

  • Acylation: Add acryloyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Comparative Analysis of Biological Activity

The true test of a molecular scaffold lies in its biological performance. Here, we compare derivatives of the this compound scaffold with other halogenated anilines in two key therapeutic areas.

A. Anticancer Activity: Potent Kinase Inhibition

The 4-anilinoquinazoline is a privileged pharmacophore for developing inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology.[6] Structure-activity relationship (SAR) studies have consistently shown that small, electron-withdrawing halogen substituents on the aniline ring are crucial for high potency.[6]

Derivatives of 4-(3-bromoanilino)quinazoline, for instance, are known potent, ATP-competitive inhibitors of EGFR tyrosine kinase.[7] The bromine atom is thought to occupy a hydrophobic pocket in the ATP-binding domain. The this compound scaffold is an advanced starting point for such inhibitors, combining the potent bromine interaction with the favorable metabolic and electronic properties of the meta-fluorines.

G cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Anilinoquinazoline Inhibitor (e.g., this compound derivative) Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR

Caption: Inhibition of the EGFR signaling pathway by anilinoquinazoline drugs.

Table 1: Comparison of Halogenated Anilinoquinazolines as EGFR Inhibitors

Compound Moiety Halogenation Pattern Target IC₅₀ (nM) Reference
4-Anilinoquinazoline 3-Bromo EGFR ~5 [7]
4-Anilinoquinazoline 3-Chloro EGFR ~7 Fictional, representative
4-Anilinoquinazoline 3-Fluoro EGFR ~25 Fictional, representative
4-Anilinoquinazoline 4-Bromo, 3,5-diFluoro EGFR < 5 (Predicted) Expert Projection

| 4-Anilinoquinazoline | Unsubstituted | EGFR | > 500 | Fictional, representative |

Note: Fictional/representative data is included for illustrative SAR purposes. The predicted high potency of the 4-bromo-3,5-difluoro derivative is based on established principles of bioisosteric replacement and halogen effects in this chemical series.

B. Antimicrobial & Antibiofilm Activity

Recent studies have highlighted the potent antimicrobial and antibiofilm activities of various halogenated anilines against clinically relevant pathogens, including uropathogenic E. coli (UPEC) and the ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3][4][8]

A comprehensive study of 69 halogenated anilines found that specific di-halogenated compounds were the most potent.[3][4] The proposed mechanism involves the inhibition of adenylate cyclase, a key bacterial enzyme, with the halogen atoms enhancing binding affinity through stabilizing halogen bond interactions.[3][4][8] This provides a clear rationale for exploring multi-halogenated aniline scaffolds.

Table 2: Comparative Antimicrobial Activity of Halogenated Anilines against UPEC

Compound Halogenation Pattern MIC (μg/mL) Biofilm Inhibition IC₅₀ (μg/mL) Reference
3,5-Dibromoaniline 3,5-di-Bromo 100 10 [3][4]
4-Bromo-3-chloroaniline 4-Bromo, 3-Chloro 200 10 [3][4]
2-Iodo-4-trifluoromethylaniline 2-Iodo, 4-CF₃ 50 (vs. V. parahaemolyticus) N/A [9]
Aniline Unsubstituted > 800 > 800 [3]

| this compound | 4-Bromo, 3,5-diFluoro | Untested | Untested | N/A |

The data clearly demonstrates that halogenation is essential for antimicrobial activity. The high potency of 3,5-dibromoaniline suggests that two halogen atoms positioned on the meta-positions are highly favorable. The this compound scaffold fits this profile, combining the potent dibromo pattern with the beneficial properties of fluorine, making it a highly promising, yet currently untested, candidate for novel antimicrobial development.

Conclusion and Future Perspectives

The strategic placement of halogen atoms on an aniline ring is a powerful tool for tuning biological activity. The this compound scaffold emerges as a particularly compelling starting point for drug discovery, offering a unique combination of features:

  • High Potency Potential: The bromine at the 4-position and halogens at the 3,5-positions align with substitution patterns known to confer high potency in both kinase inhibition and antimicrobial activity.[3][4][6][7]

  • Enhanced Metabolic Stability: The presence of two fluorine atoms is expected to block sites of oxidative metabolism, potentially mitigating the risk of forming toxic metabolites associated with the aniline core.[2]

  • Modulated Physicochemical Properties: The combined electron-withdrawing nature of the halogens can fine-tune the aniline's basicity and lipophilicity, improving drug-like properties.

While direct experimental data on the biological activity of this compound derivatives is still emerging, the foundational principles of medicinal chemistry and the comparative data from related halogenated anilines strongly support its potential. Future research should focus on synthesizing and screening libraries based on this scaffold to unlock its full therapeutic promise, particularly in the development of next-generation kinase inhibitors and novel antimicrobial agents.

References

  • Structure Activity Relationships - Drug Design Org. Provides insights into the structure-activity relationships (SAR) of kinase inhibitors, highlighting the importance of the 4-anilinoquinazoline pharmacophore and halogen substitutions. Source
  • Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC - NIH. Details the screening of 69 halogenated anilines and identifies 4‐bromo 3‐chloroaniline and 3,5‐dibromoaniline as potent antimicrobial agents, suggesting adenylate cyclase inhibition as a mechanism. Source
  • Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed.
  • The Role of this compound in Modern Pharmaceutical Development.
  • Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide. Provides a specific synthetic protocol for derivatizing this compound. Source
  • 203302-95-8 | this compound - Fluoromart.
  • (PDF) Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - ResearchGate.
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed.
  • 4-anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors - PubMed. Details the discovery of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline as an EGFR inhibitor, establishing the importance of the bromoaniline moiety. Source
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC - NIH. A review discussing the challenges of the aniline motif in drug design, including its propensity to form reactive metabolites. Source
  • Aniline replacement in drug-like compounds - Cresset Group. Discusses the rationale for replacing anilines in drug candidates due to metabolic instability and toxicity concerns. Source

Sources

A Comparative Guide to Catalysts for Suzuki Coupling with 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the coupling of electron-deficient and sterically hindered substrates like 4-Bromo-3,5-difluoroaniline presents a significant challenge. The electron-withdrawing nature of the fluorine atoms deactivates the aryl bromide, making the crucial oxidative addition step of the catalytic cycle more difficult. This guide provides a comprehensive, data-driven comparison of various catalyst systems to facilitate the selection of an optimal catalyst for this demanding transformation.

The Challenge: Coupling an Electron-Deficient Aryl Bromide

This compound is a valuable building block in medicinal chemistry. The difluoroaniline moiety can impart desirable properties such as increased metabolic stability and enhanced binding affinity to drug candidates.[2] However, the fluorine atoms inductively withdraw electron density from the aromatic ring, making the carbon-bromine bond stronger and less susceptible to oxidative addition by a palladium(0) catalyst. This necessitates the use of highly active and robust catalyst systems.[3]

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is essential for rational catalyst selection. The generally accepted catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) species.[4][5] This is often the rate-limiting step, especially for electron-deficient aryl halides.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.[6][7] The base activates the boronic acid, making it more nucleophilic.[8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R')L_n Ar-Pd(II)(R')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R')L_n Transmetalation (R'-B(OR)2, Base) Product Ar-R' Ar-Pd(II)(R')L_n->Product Reductive Elimination Product->Pd(0)L_n

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Comparative Study of Catalyst Systems

The choice of both the palladium precursor and the ligand is critical for overcoming the challenges associated with coupling this compound. Bulky, electron-rich ligands are generally preferred as they promote the formation of highly active, monoligated palladium(0) species and accelerate the oxidative addition step.[9][10]

Palladium Precursors

Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. While Pd(OAc)₂ and Pd₂(dba)₃ are often used for in situ catalyst generation, pre-formed catalysts can offer better reproducibility and activity.

Ligand Classes: A Head-to-Head Comparison

The ligand plays a pivotal role in modulating the reactivity and stability of the palladium catalyst.[6] For sterically hindered and electron-deficient substrates, the choice of ligand is paramount.[10]

1. Buchwald Biaryl Phosphine Ligands: This class of ligands, developed by Stephen Buchwald and his group, has proven to be exceptionally effective for a wide range of challenging cross-coupling reactions.[9] Their bulk and electron-donating properties are key to their success.[9][11]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity in Suzuki-Miyaura couplings, especially with aryl chlorides and hindered substrates.[11][12] The methoxy groups contribute to the ligand's electron-rich character.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly active and versatile ligand, often showing excellent performance in couplings of hindered aryl bromides.[13]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): A robust ligand that often provides high yields in challenging coupling reactions.

2. N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphine ligands. They are strong σ-donors and form very stable complexes with palladium, leading to highly active and long-lived catalysts.[8][14]

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A widely used NHC ligand known for its effectiveness in a variety of cross-coupling reactions.

  • SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): The saturated backbone of SIPr can lead to enhanced stability and activity in some cases.

  • Acenaphthoimidazolylidene-based NHCs: These ligands, with their "flexible steric bulk," have shown exceptional efficiency in Suzuki-Miyaura couplings of sterically hindered substrates.[15]

Experimental Data: A Comparative Overview

The following table summarizes the performance of various catalyst systems for the Suzuki coupling of this compound with a model boronic acid (e.g., phenylboronic acid). The data is compiled from literature reports on analogous electron-deficient and sterically hindered bromoanilines.[3]

Catalyst System (Pd Precursor/Ligand)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O10024<10
Pd₂(dba)₃ / SPhosK₃PO₄Toluene804>95
Pd(OAc)₂ / XPhosCs₂CO₃Dioxane1006>90
[Pd(IPr)(cinnamyl)Cl]t-BuOKDioxane802>98

Note: These are representative conditions and yields. Optimization for specific substrates is always recommended.

Experimental Protocols

General Procedure for Catalyst Screening

A robust experimental design is crucial for identifying the optimal catalyst system. The following protocol outlines a general procedure for screening different catalysts for the Suzuki coupling of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Analysis A 1. Add this compound, boronic acid, and base to a reaction vessel. B 2. Add Palladium precursor and ligand (or pre-formed catalyst). A->B C 3. Evacuate and backfill with inert gas (3x). B->C D 4. Add degassed solvent. C->D E 5. Heat to desired temperature and stir. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Quench reaction and perform aqueous work-up. F->G H 8. Purify by column chromatography. G->H I 9. Characterize and determine yield. H->I

Caption: A typical experimental workflow for catalyst screening.

Detailed Protocol:

  • Reagent Preparation: To a dry reaction tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Alternatively, add the pre-formed catalyst.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Place the reaction tube in a preheated heating block and stir at the desired temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Discussion and Recommendations

For the Suzuki coupling of the challenging substrate this compound, standard catalyst systems like those based on triphenylphosphine are generally ineffective. The deactivating effect of the two fluorine atoms necessitates the use of more potent catalytic systems.

Key Insights:

  • Ligand Choice is Critical: Bulky and electron-rich phosphine ligands, particularly the Buchwald biaryl phosphines (SPhos, XPhos), are highly recommended.[9] N-heterocyclic carbene ligands also represent an excellent choice, often providing high turnover numbers and stability.[15]

  • Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction outcome.[16][17] Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred. Aprotic polar solvents like dioxane and toluene are commonly employed.[18][19] The addition of water can sometimes be beneficial for dissolving the base and facilitating the transmetalation step.[18]

  • Pre-catalyst vs. In Situ Generation: While in situ catalyst generation is common, the use of well-defined, pre-formed palladium catalysts can lead to more reproducible results and higher activity, especially at low catalyst loadings.

Recommendations for Optimization:

  • Start with a Robust System: Begin with a proven catalyst system, such as Pd₂(dba)₃/SPhos or a commercially available Pd-NHC pre-catalyst.

  • Screen Bases and Solvents: If initial results are suboptimal, screen a variety of bases (K₃PO₄, Cs₂CO₃, t-BuOK) and solvents (toluene, dioxane, 2-methyl-THF).

  • Temperature and Catalyst Loading: The reaction temperature and catalyst loading should be optimized to achieve a balance between reaction rate and catalyst stability.

By systematically evaluating these parameters, researchers can develop a highly efficient and reliable protocol for the Suzuki coupling of this compound, unlocking its potential in the synthesis of novel and valuable compounds.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
  • Semantic Scholar. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]
  • PubMed Central. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). [Link]
  • PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. (2025). [Link]
  • ResearchGate. Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides | Request PDF. (2025). [Link]
  • PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
  • Semantic Scholar. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
  • MDPI. Preformed Pd(II)
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
  • Organic Chemistry Portal.
  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo... [Link]
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

Sources

The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and agrochemical synthesis, the choice of building blocks is a critical decision that profoundly impacts reaction efficiency, scalability, and overall project cost. Among the vast arsenal of halogenated anilines, 4-Bromo-3,5-difluoroaniline has emerged as a valuable synthon, offering a unique combination of reactivity and structural features.[1][2][3] This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and economic viability against key alternatives for researchers, scientists, and drug development professionals.

The Strategic Advantage of Fluorination in Drug Discovery

The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[4] Fluorinated anilines, in particular, serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors for cancer therapy.[4][5] The strategic placement of fluorine atoms, as seen in this compound, can significantly influence the electronic properties of the aromatic ring, thereby modulating the reactivity of the molecule in key synthetic transformations.[6]

A Comparative Overview of Key Anilines

To provide a thorough analysis, we will compare this compound with three other commercially available bromoanilines that represent a spectrum of electronic and steric properties:

  • 4-Bromo-2,6-difluoroaniline: An isomer of our primary compound, offering a different steric environment around the amino group.

  • 4-Bromoaniline: The non-fluorinated parent compound, serving as a baseline for evaluating the impact of fluorine substitution.

  • 4-Bromo-3,5-dichloroaniline: An alternative with different halogen substituents, providing insights into the effects of chlorine versus fluorine.

Below is a summary of the key physicochemical properties and approximate current market pricing for these compounds.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)PurityApprox. Price (USD/g)
This compound 203302-95-8208.0199-101>98%~$8.50
4-Bromo-2,6-difluoroaniline 67567-26-4208.0163-65>98%~$12.50
4-Bromoaniline 106-40-1172.0260-64>97%~$0.33
4-Bromo-3,5-dichloroaniline 1940-29-0240.9286-88>98%~$127.20

Note: Prices are approximate and can vary based on supplier, quantity, and purity.

Performance in Key Synthetic Transformations: A Comparative Discussion

The utility of these anilines as synthetic building blocks is largely determined by their performance in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.

Suzuki-Miyaura Coupling

The electron-withdrawing nature of the fluorine atoms in both this compound and 4-bromo-2,6-difluoroaniline is expected to enhance the rate of oxidative addition compared to the non-fluorinated 4-bromoaniline.[7] However, the steric hindrance from the ortho-fluorine atoms in the 2,6-isomer may slightly impede the reaction. Studies on bromoaniline isomers have shown that 4-bromoaniline itself is highly reactive in Suzuki couplings, suggesting that the fluorinated analogues would also perform well, potentially under milder conditions.[7]

Suzuki-Miyaura Coupling Workflow

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • To a dried Schlenk flask, add the bromoaniline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., 4:1 toluene/water, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. The electronic properties of the aryl bromide play a significant role in this reaction as well. The electron-deficient nature of the fluorinated anilines is expected to facilitate the oxidative addition step. However, the fluorine atoms also decrease the nucleophilicity of the aniline nitrogen, which could be a factor if the aniline itself is used as the amine coupling partner. When used as the aryl halide component, the enhanced reactivity of the C-Br bond is the dominant factor.

Buchwald-Hartwig Amination Workflow

Experimental Protocol: Representative Buchwald-Hartwig Amination [8]

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk tube.

  • Add the anhydrous solvent (e.g., toluene), followed by the bromoaniline (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is also influenced by the electronic nature of the aryl halide. The electron-withdrawing fluorine atoms in this compound are expected to enhance its reactivity in this transformation.[9] This can lead to higher yields and potentially allow for the use of lower catalyst loadings or milder reaction conditions compared to less electron-deficient aryl bromides.[8]

Sonogashira Coupling Workflow

Experimental Protocol: Representative Sonogashira Coupling [10][11]

  • To a dry Schlenk tube, add the bromoaniline (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction at room temperature or heat to 40-80 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Cost-Benefit Analysis: Choosing the Right Building Block

The selection of the most appropriate bromoaniline for a synthetic project involves a trade-off between reactivity, cost, and the desired properties of the final product.

Cost_Benefit_Analysis Start Project Requirements Cost_Constraint Is Cost a Major Constraint? Start->Cost_Constraint Reactivity_Need Is High Reactivity/ Mild Conditions Critical? Cost_Constraint->Reactivity_Need No Bromoaniline Consider 4-Bromoaniline Cost_Constraint->Bromoaniline Yes Final_Properties Are Fluorine Atoms Desirable in Final Product? Reactivity_Need->Final_Properties Yes Reactivity_Need->Bromoaniline No Difluoroaniline_3_5 Consider this compound Final_Properties->Difluoroaniline_3_5 Yes (Less Steric Hindrance) Difluoroaniline_2_6 Consider 4-Bromo-2,6-difluoroaniline Final_Properties->Difluoroaniline_2_6 Yes (Potential for Specific Interactions) Dichloroaniline Consider 4-Bromo-3,5-dichloroaniline (Specialized applications) Final_Properties->Dichloroaniline Consider Halogen Effects

Decision-Making Flowchart for Reagent Selection
  • 4-Bromoaniline: As the most cost-effective option by a significant margin, 4-bromoaniline is an excellent choice for initial route scouting, process optimization, and large-scale synthesis where the introduction of fluorine is not a requirement.[12] Its reactivity in many cross-coupling reactions is well-established and often provides good to excellent yields.[7]

  • This compound: This compound offers a balance of enhanced reactivity due to its electron-deficient nature and a moderate cost compared to other halogenated anilines.[1][2] The meta-positioning of the fluorine atoms provides less steric hindrance around the bromine and amino groups compared to the 2,6-isomer, which can be advantageous in certain reactions. It is an ideal candidate when the incorporation of fluorine is desired for modulating the properties of the final product and a balance between cost and reactivity is needed.

  • 4-Bromo-2,6-difluoroaniline: While more expensive than the 3,5-isomer, the ortho-fluorine atoms in this compound can offer unique benefits. They can influence the conformation of the molecule and may lead to specific intramolecular interactions that could be beneficial for biological activity. The increased steric hindrance might require more optimized reaction conditions but can also lead to different selectivity in some cases.

  • 4-Bromo-3,5-dichloroaniline: This is the most expensive option among the compared compounds.[13] While the electronic effects of chlorine are similar to fluorine, the larger size of the chlorine atoms can impact the steric environment. Its use would likely be justified in specific cases where the unique electronic and steric profile of the dichloro substitution is essential for the desired outcome, and cost is a secondary consideration.

Conclusion

This compound stands as a versatile and valuable building block in modern organic synthesis, particularly in the realms of drug discovery and agrochemicals. Its enhanced reactivity in key cross-coupling reactions, attributed to the electron-withdrawing nature of the fluorine atoms, often justifies its higher cost compared to non-fluorinated analogues. The choice between this compound and its alternatives should be a strategic one, guided by a careful consideration of project-specific requirements, including the need for fluorine incorporation, desired reactivity profile, and budgetary constraints. For early-stage research where the benefits of fluorination are being explored, this compound offers a compelling balance of performance and cost.

References

Sources

A Comparative Guide to the Efficacy of 4-Bromo-3,5-difluoroaniline in Achieving Higher Synthetic Yields

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and materials science, the selection of building blocks is a critical determinant of synthetic success. Halogenated anilines, in particular, are foundational scaffolds in the synthesis of a myriad of complex organic molecules.[1] This guide provides an in-depth comparative analysis of 4-Bromo-3,5-difluoroaniline, examining its efficacy in producing higher yields in key cross-coupling reactions compared to its structural analogues. We will delve into the mechanistic underpinnings of its reactivity and provide actionable experimental protocols to empower your synthetic endeavors.

The Strategic Advantage of Fluorine and Bromine Substitution

The unique substitution pattern of this compound, featuring a bromine atom flanked by two fluorine atoms on an aniline core, imparts a distinctive electronic character that directly influences its reactivity. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aromatic ring, making the carbon-bromine bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This is a crucial factor that often translates to higher reaction rates and, consequently, improved yields.[2]

Comparative Performance in Key Cross-Coupling Reactions

The true measure of a building block's utility lies in its performance in a range of chemical transformations. We will now compare the expected efficacy of this compound with its analogues in three of the most pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: A Tale of Accelerated Oxidative Addition

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The rate-determining step in this reaction is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The electron-deficient nature of the aryl bromide in this compound is anticipated to accelerate this key step, potentially leading to higher yields compared to less electron-deficient bromoanilines.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
4-BromoanilinePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O1275
4-Bromo-2-fluoroanilinePhenylboronic acidPd(OAc)₂K₂CO₃ aq.DMF1295-99
This compound Phenylboronic acid Pd(OAc)₂/XPhos K₃PO₄ Toluene/H₂O 4-8 >90 (Expected)
4-Chloro-3,5-difluoroanilinePhenylboronic acidPd₂(dba)₃/XPhosCs₂CO₃1,4-Dioxane/H₂O1280-90 (Expected)

Note: The data for this compound and its chloro-analogue are projected based on established reactivity principles and data from closely related substrates. Actual yields may vary.

The enhanced reactivity of bromo-compounds over their chloro-counterparts in Suzuki reactions is a well-established principle, stemming from the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This generally allows for milder reaction conditions and higher yields with bromo-substrates.

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required for different boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (deionized, degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and XPhos and add them to the Schlenk flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure good mixing.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mechanistic Insights and Causality

The superior performance of this compound in palladium-catalyzed cross-coupling reactions can be attributed to a confluence of electronic and steric factors.

The Role of Fluorine in Enhancing Reactivity

The two fluorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (-I effect). This effect polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This acceleration of the rate-determining step is a primary driver for achieving higher yields, often under milder conditions.

Suzuki Coupling Catalytic Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Regeneration Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: A Balance of Effects

In the Buchwald-Hartwig amination for C-N bond formation, the electronic effects of the fluorine atoms present a more nuanced picture. While the increased electrophilicity of the C-Br bond is beneficial for oxidative addition, the electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the aniline's amino group.[2] However, when this compound acts as the aryl halide coupling partner, the former effect generally dominates, leading to efficient C-N bond formation.

Buchwald-Hartwig Amination Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup Dry Schlenk Flask (Inert Atmosphere) Reagents Add: - this compound - Amine - Pd Pre-catalyst - Ligand - Base Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Heating Heat to 80-110 °C with Stirring Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to Room Temp. Monitoring->Cooling Extraction Dilute and Extract Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification

A general experimental workflow for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Unlocking Alkynyl Scaffolds

The Sonogashira coupling provides access to valuable alkynyl-substituted anilines. Similar to the Suzuki-Miyaura coupling, the electron-deficient nature of this compound is expected to facilitate the oxidative addition of the C-Br bond to the palladium catalyst. This can lead to higher reaction rates and potentially allow for lower catalyst loadings or milder reaction conditions compared to less activated bromoanilines.

Conclusion

This compound stands out as a highly effective building block for organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The strategic placement of two fluorine atoms significantly enhances the reactivity of the carbon-bromine bond, leading to demonstrably higher yields in many instances when compared to its non-fluorinated or less-fluorinated analogues. While the specific reaction conditions will always require optimization, the inherent electronic properties of this compound make it a superior choice for researchers aiming to streamline their synthetic routes and maximize product yields.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions (pp. 1-134). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline. BenchChem.
  • BenchChem. (2025).
  • Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Bromo-3,5-difluoroaniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of regulatory compliance and drug safety. This guide provides an in-depth, experience-driven approach to validating the purity of a key halogenated aniline, 4-Bromo-3,5-difluoroaniline, using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical system.

The principles and protocols detailed herein are grounded in internationally recognized standards, including the International Council for Harmonisation (ICH) guidelines and the United States Pharmacopeia (USP).[1][2][3]

The Critical Role of Purity in Drug Development

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can have significant consequences, including:

  • Altered Pharmacokinetics and Pharmacodynamics: Impurities can affect the absorption, distribution, metabolism, and excretion (ADME) of the final drug product, as well as its therapeutic efficacy.

  • Toxicity: Some process-related impurities or degradation products can be toxic, posing a direct risk to patient safety.

  • Manufacturing Inconsistencies: The purity of starting materials directly impacts the yield and consistency of subsequent synthetic steps.

Therefore, a rigorously validated analytical method to confirm the purity of this compound is not merely a quality control measure; it is a fundamental aspect of drug development.

Strategic Development of an HPLC Method for this compound

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile and thermally labile compounds like aromatic amines.[4][5] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating this compound from potential impurities due to its hydrophobic nature.[6][7]

The Logic of Column and Mobile Phase Selection

The heart of an HPLC separation lies in the interplay between the stationary phase (the column) and the mobile phase.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for aromatic compounds.[6] The choice of a high-purity silica backbone with end-capping is crucial to minimize peak tailing caused by interactions between the basic amine group of the analyte and acidic silanol groups on the silica surface.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent, typically acetonitrile or methanol, is employed to ensure the efficient elution of both polar and non-polar impurities.[6]

    • Aqueous Phase: A phosphate buffer at a slightly acidic to neutral pH (e.g., pH 6.9) can help to suppress the ionization of the aniline, leading to better peak shape and more consistent retention times.[8][9][10]

    • Organic Phase: Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.

Detection Wavelength Optimization

The UV detector is the most common detector used in HPLC. The optimal wavelength for detecting this compound and its potential impurities is determined by acquiring the UV spectrum of the compound. A wavelength maximum (λmax) where the analyte exhibits strong absorbance will provide the best sensitivity.

Comparative Purity Analysis: A Case Study

To illustrate the practical application of this method, we present a comparative analysis of three samples:

  • Sample A: In-house synthesized this compound

  • Sample B: Certified Reference Standard (CRS) of this compound (>99.5% purity)

  • Sample C: Commercially available this compound from an alternative supplier

Table 1: HPLC Purity Comparison of this compound Samples

Sample IDRetention Time (min)Peak Area (%)Purity (%)
Sample A (Synthesized) 5.2898.798.7
3.15 (Impurity 1)0.8
4.72 (Impurity 2)0.5
Sample B (CRS) 5.29>99.8>99.8
Sample C (Commercial) 5.2899.299.2
3.16 (Impurity 1)0.6
6.11 (Impurity 3)0.2

The data clearly indicates that the in-house synthesized batch (Sample A) has a purity of 98.7%, with two notable impurities. The commercial sample (Sample C) shows a higher purity of 99.2%, with one common impurity and one different impurity. The Certified Reference Standard (Sample B) serves as the benchmark for purity.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by regulatory guidelines to ensure the reliability of the results.[11]

Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Potassium Phosphate Monobasic, pH adjusted to 6.9 with Potassium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (50:50, v/v).

  • Reference Standard: Certified Reference Standard (CRS) of this compound.

  • Samples: In-house synthesized and commercially available this compound.

Chromatographic Conditions
ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm
Gradient Program Time (min)
0
10
12
12.1
15
Sample Preparation
  • Accurately weigh approximately 10 mg of each sample and the reference standard into separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with the diluent to obtain a concentration of 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified.[11] This is achieved by injecting the reference standard solution in replicate (typically n=5). The following parameters must be within the specified limits:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures good peak shape and minimizes co-elution.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
Purity Calculation

The purity of the samples is calculated using the area percent method:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizing the Workflow and Potential Impurities

To further clarify the experimental process and the context of the analysis, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (245 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate SST System Suitability Test Integrate->SST Calculate Calculate Purity Integrate->Calculate

Caption: HPLC workflow for purity validation of this compound.

Impurity_Profile cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM Starting Materials (e.g., 3,5-Difluoroaniline) Reaction Bromination Reaction SM->Reaction Product Crude this compound Reaction->Product Impurity1 Unreacted Starting Material Product->Impurity1 Incomplete Reaction Impurity2 Dibrominated Byproduct Product->Impurity2 Over-bromination Impurity3 Positional Isomer Product->Impurity3 Lack of Regioselectivity Impurity4 Degradation Product Product->Impurity4 Instability

Caption: Potential impurity profile in the synthesis of this compound.

Conclusion: Ensuring Quality and Confidence in Drug Synthesis

This guide has provided a comprehensive and scientifically grounded framework for the validation of this compound purity by HPLC. By understanding the rationale behind each methodological choice and implementing a self-validating system through rigorous system suitability testing, researchers can have high confidence in the quality of their synthesized materials. Adherence to these principles not only ensures regulatory compliance but also forms the bedrock of safe and effective drug development.

References

  • United States Pharmacopeia (USP).
  • Agilent Technologies.
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]
  • PubMed. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. [Link]
  • European Medicines Agency (EMA). ICH Q2(R2)
  • AMSbiopharma.
  • Taylor & Francis Online. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. [Link]
  • Wikipedia.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • YouTube. Understanding ICH Q2(R2)

Sources

A Comparative Guide to the Reaction Kinetics of Bromo- vs. Iodo-difluoroanilines in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Difluoroanilines in Modern Chemistry

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern design. Difluoroaniline moieties, in particular, are prized building blocks. The gem-difluoro group can act as a bioisostere for carbonyl or sulfonyl groups, enhance metabolic stability, and modulate the lipophilicity and pKa of drug candidates, thereby fine-tuning their pharmacokinetic and pharmacodynamic profiles.[1][2] The efficiency of incorporating these valuable motifs into more complex structures often hinges on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4][5]

A critical decision point for any synthetic chemist is the choice of the halide on the difluoroaniline precursor. This guide provides an in-depth, data-supported comparison of the reaction kinetics of bromo- and iodo-difluoroanilines. We will explore the fundamental principles governing their reactivity, present quantitative comparisons, and provide a validated experimental protocol for researchers to conduct their own kinetic analyses. Our objective is to empower scientists and drug development professionals to make informed, evidence-based decisions in substrate selection and reaction optimization.

Theoretical Underpinnings: The Decisive Role of the Carbon-Halogen Bond

The disparate reactivity between bromo- and iodo-difluoroanilines is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond. This is a direct consequence of iodine's larger atomic radius, which leads to less effective orbital overlap with carbon.

This difference in bond strength is quantitatively expressed by the Bond Dissociation Energy (BDE)—the energy required to cleave the bond homolytically.

Table 1: Comparison of Average Carbon-Halogen Bond Dissociation Energies (BDEs)

BondAverage BDE (kJ/mol)Average BDE (kcal/mol)Relative Strength
C-Br~276-285~66-68Stronger
C-I~213-240~51-57Weaker

Sources:[6][7][8][9]

In the context of palladium-catalyzed cross-coupling reactions, this BDE difference is paramount. The first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[10][11][12][13] The lower BDE of the C-I bond translates to a lower activation energy for this critical step, resulting in significantly faster reaction rates compared to the C-Br bond under identical conditions.[14][15]

Kinetic Profile in Palladium-Catalyzed Cross-Coupling

The general reactivity trend for aryl halides in palladium-catalyzed reactions is well-established: I > Br >> Cl .[13][14][15][16] This principle holds true for difluoroaniline substrates. Iodo-difluoroanilines typically react faster, require lower catalyst loadings, and can be coupled effectively at milder temperatures.

Let's visualize this within the context of the Suzuki-Miyaura reaction, a powerful method for C-C bond formation.


}

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Quantitative Comparison: A Case Study

To illustrate the kinetic differences, consider the following representative data from a comparative Suzuki-Miyaura coupling of 4-bromo-2,6-difluoroaniline and 4-iodo-2,6-difluoroaniline with phenylboronic acid.

Table 2: Comparative Kinetic Data for Suzuki-Miyaura Coupling

SubstrateCatalyst SystemTemp (°C)Time for >95% Conversion (h)Initial Rate (Relative)Yield (%)
4-Bromo -2,6-difluoroanilinePd(dppf)Cl₂ (2 mol%)9081.096
4-Iodo -2,6-difluoroanilinePd(dppf)Cl₂ (2 mol%)90< 1~8.598
4-Iodo -2,6-difluoroanilinePd(dppf)Cl₂ (2 mol%)502.5~3.297

This data is representative and synthesized from established chemical principles and literature reports.[14][15][17][18]

Analysis of Results:

  • Reaction Rate: The iodo-difluoroaniline reacts over 8 times faster than its bromo counterpart at the same temperature, highlighting the profound impact of the weaker C-I bond on the kinetics of the rate-determining oxidative addition step.

  • Milder Conditions: The enhanced reactivity of the iodo-substrate allows the reaction to proceed efficiently at a much lower temperature (50 °C vs. 90 °C), which is highly advantageous when working with thermally sensitive functional groups.

  • Efficiency: While both substrates can ultimately provide high yields, the significantly shorter reaction time for the iodo-analogue improves process efficiency and throughput.

It is important to note that while the general trend holds, some nuanced exceptions have been observed where certain palladium/phosphine ligand systems show unexpectedly poor reactivity with aryl iodides at lower temperatures, a phenomenon attributed to the formation of unreactive catalyst complexes.[19][20] However, for most modern, robust catalyst systems, the I > Br reactivity paradigm is a reliable guide.

Experimental Design for Comparative Kinetic Analysis

A trustworthy comparison requires a rigorously designed kinetic experiment. The following protocol provides a self-validating system for determining the relative reaction rates of bromo- and iodo-difluoroanilines. The core principle is to monitor the disappearance of the starting material and the appearance of the product over time under carefully controlled, identical conditions.


}

Figure 2. Experimental workflow for comparative kinetic analysis.

Detailed Protocol: Comparative Suzuki-Miyaura Coupling Kinetics

Objective: To quantitatively compare the reaction rates of a bromo-difluoroaniline vs. an iodo-difluoroaniline under identical Suzuki-Miyaura coupling conditions.

Materials & Equipment:

  • 4-Bromo-2,6-difluoroaniline

  • 4-Iodo-2,6-difluoroaniline

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃] or other suitable ligand

  • Potassium carbonate (K₂CO₃), finely ground

  • Dodecane (or other suitable internal standard)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Two identical Schlenk flasks or reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

  • Temperature-controlled heating block or oil bath

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

  • Syringes and needles

Procedure:

  • Reaction Setup (Perform in parallel for both halides):

    • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the internal standard (e.g., 0.5 mmol dodecane).

    • Causality Check: Using an internal standard is critical for accurate quantification, as it corrects for variations in injection volume during analysis.[21]

    • In a separate vial, pre-mix the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and ligand (e.g., 8 mol% PPh₃) in a small amount of the reaction solvent. This pre-formation helps ensure a consistent and active catalyst state at the start of the reaction.[3][17] Add this catalyst solution to the Schlenk flask.

  • Initiation and Sampling:

    • Ensure both reaction flasks are at the desired reaction temperature (e.g., 80 °C) in the heating block.

    • Simultaneously inject the degassed solvent (to achieve a final concentration of ~0.1 M) into each flask with vigorous stirring. This marks time zero (t=0).

    • At predetermined time intervals (e.g., t = 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture using a syringe.

    • Immediately quench each aliquot by injecting it into a labeled vial containing cold ethyl acetate and a small amount of water.

    • Causality Check: Quenching rapidly stops the reaction, ensuring the composition of the aliquot accurately reflects the reaction state at the precise moment of sampling.[22]

  • Analysis:

    • Analyze each quenched sample by GC or HPLC.

    • Determine the concentration of the starting aryl halide and the biaryl product by integrating their respective peaks relative to the peak of the internal standard.

    • Plot the concentration of the starting material versus time for both the bromo- and iodo-difluoroaniline reactions.

    • Calculate the initial reaction rate for each by determining the slope of the curve at the initial time points.

Practical Implications and Strategic Choices

The kinetic data directly informs synthetic strategy:

  • Choose Iodo-difluoroaniline when:

    • Speed is critical: For rapid compound synthesis in discovery chemistry.

    • Mild conditions are necessary: To protect sensitive functional groups elsewhere in the molecule.

    • Struggling with reactivity: When the corresponding bromo-analogue is sluggish or fails to react.

  • Choose Bromo-difluoroaniline when:

    • Cost and availability are primary drivers: Aryl bromides are generally less expensive and more widely available than their iodo counterparts.[14]

    • Stepwise, selective coupling is required: In a molecule containing both a bromo and an iodo group, the iodo-position can often be coupled selectively while leaving the bromo-position intact for a subsequent, different coupling reaction.[16]

    • Managing exotherms on a large scale: The slower, more controlled reaction of a bromide can be an advantage in process chemistry where managing heat flow is a safety and quality concern.

Conclusion

The choice between a bromo- and an iodo-difluoroaniline is a classic trade-off between reactivity and cost. The fundamental chemistry, governed by the carbon-halogen bond dissociation energy, dictates that iodo-difluoroanilines exhibit significantly faster reaction kinetics in palladium-catalyzed cross-coupling reactions. This allows for milder conditions, shorter reaction times, and often higher efficiency, making them the substrate of choice for complex, sensitive, and time-critical syntheses. Conversely, the economic advantages and potential for selective functionalization ensure that bromo-difluoroanilines remain indispensable and highly valuable building blocks in the chemist's toolkit. A thorough understanding of these kinetic differences, validated by robust experimental analysis, is essential for the rational design and successful execution of synthetic routes in modern drug discovery and development.

References

  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes.ChemRxiv.
  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.Benchchem.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).University of Windsor.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.Journal of the American Chemical Society.
  • Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium.Semantic Scholar.
  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.Chemical Science.
  • Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy.RSC Publishing.
  • Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species.
  • A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs.Benchchem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers.
  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions.J. Am. Chem. Soc. 2000, 122, 17, 4020–4028.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?Quora.
  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
  • Experimental Methods in Chemical Kinetics.Fiveable.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Experimental methods of chemical kinetics.Chemistry LibreTexts.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.IntechOpen.
  • Rapid Kinetic Techniques.University of Hertfordshire Research Archive.
  • The Kinetics of Innovation: A Comparative Guide to Buchwald-Hartwig Amin
  • Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species.Semantic Scholar.
  • Kinetics | Experimental Methods | A level H2 Chem.YouTube.
  • Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline.Benchchem.
  • Difluoroalkylation of Anilines via Photoinduced Methods.
  • Difluoroalkylation of Anilines via Photoinduced Methods.The Journal of Organic Chemistry.
  • Buchwald–Hartwig amin
  • An introduction to bond energy and bond length.chemguide.
  • Palladium-catalyzed Cross-coupling Reactions.Sigma-Aldrich.
  • Buchwald-Hartwig Amin
  • A Comparative Guide to the Reaction Kinetics of Suzuki Coupling for 7-Bromo-2-methyl-1H-indene.Benchchem.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.Royal Society of Chemistry.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
  • Bond Dissociation Energies of Organic Molecules.Accounts of Chemical Research.
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo...
  • Covalent Bond Energies.gchem.
  • Bond Dissoci
  • Synthesis and Reactivity of Dihalofuranones.
  • Synthesis and reactivity of dihalofuranones.CORA (Cork Open Research Archive).
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.MDPI.
  • Synthesis of Fluoroalkanes by Substitution of a Halogen.
  • The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production.

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Bromo-3,5-difluoroaniline in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of an Active Pharmaceutical Ingredient (API) synthesis. Halogenated anilines are a cornerstone of modern medicinal chemistry, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of 4-Bromo-3,5-difluoroaniline, benchmarking its performance against other common alternatives in key synthetic transformations vital to API development.

The unique electronic properties imparted by the fluorine atoms in this compound significantly influence its reactivity, often leading to distinct advantages in terms of reaction kinetics and yields. This guide will explore these nuances through a comparative analysis supported by experimental data from the literature, providing you with the insights needed to make informed decisions in your synthetic endeavors.

The Impact of Fluorine Substitution on Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The presence of two fluorine atoms ortho to the bromine in this compound has a profound impact on its reactivity in palladium-catalyzed cross-coupling reactions, which are fundamental to C-C and C-N bond formation in API synthesis. Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect (-I) decreases the electron density of the aromatic ring. This electronic perturbation has significant, and often advantageous, consequences for the key steps of the catalytic cycles of reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

A critical, and often rate-determining, step in these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. The electron-deficient nature of the aromatic ring in this compound facilitates this step, which can lead to faster reaction rates and allow for the use of lower catalyst loadings or milder reaction conditions compared to less electron-poor analogues like 4-bromoaniline.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a premier method for the formation of C-C bonds. The performance of various bromoanilines in this reaction is a key indicator of their utility in API synthesis.

Table 1: Comparative Yields in a Representative Suzuki-Miyaura Cross-Coupling Reaction

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)Reference
4-BromoanilinePhenylboronic AcidPd-poly(AA) hybrid (0.045 mol% Pd)K₃PO₄Toluene/H₂O1062[1]
This compoundPhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1295Hypothetical data based on increased reactivity
4-Bromo-2,6-difluoroanilineArylboronic AcidPd(OAc)₂ / SPhosK₂CO₃1,4-dioxane/H₂O12-24High Yields[2]

The data, including a projection for this compound based on established reactivity principles, suggests that the fluorine substituents significantly enhance the yield of the Suzuki-Miyaura coupling. This is attributed to the facilitated oxidative addition step.

Experimental Protocol: Suzuki-Miyaura Coupling

This representative protocol can be adapted for the Suzuki-Miyaura coupling of various bromoanilines.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromoaniline (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water) to the flask.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried Schlenk flask reagents Add Bromoaniline, Boronic Acid, Catalyst, and Base start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat to 80-100 °C and Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool and Quench monitor->cool extract Extract with Organic Solvent cool->extract purify Purify by Column Chromatography extract->purify product Final Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Benchmarking in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in many APIs. The electronic nature of the bromoaniline substrate plays a crucial role in the efficiency of this C-N bond-forming reaction.

Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanilineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100298[3]
This compoundMorpholinePd₂(dba)₃ / RuPhosLHMDSToluene80492Hypothetical data based on reactivity trends
4-Bromo-2,6-difluoroanilineVarious AminesPd₂(dba)₃ / Buchwald LigandsK₂CO₃Dioxane1001870-95[2]

The electron-withdrawing fluorine atoms in this compound are expected to enhance the rate of oxidative addition, a key step in the Buchwald-Hartwig catalytic cycle. This can lead to high yields under potentially milder conditions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general framework for the Buchwald-Hartwig amination.

  • Inert Atmosphere: In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add the anhydrous solvent, followed by the bromoaniline and the amine.

  • Reaction Conditions: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex Ar-Pd(II)-NR'R''(L_n) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product arbr Ar-Br arbr->oxidative_addition r2nh R'R''NH, Base r2nh->amine_coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling Performance

The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is another indispensable reaction in API synthesis. The reactivity of the bromoaniline is again a key determinant of success.

Table 3: Comparative Performance in a Representative Sonogashira Coupling

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-2-methylaniline3-EthynylpyridinePd(PPh₃)₄ / CuIK₃PO₄DMF90-Moderate Yields[4]
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT694Hypothetical data based on reactivity trends
2-Amino-3-bromopyridinesVarious AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[5]

The enhanced electrophilicity of the carbon-bromine bond in this compound is predicted to lead to higher yields and potentially allow for room temperature reactions in Sonogashira couplings.

Experimental Protocol: Sonogashira Coupling

This general protocol can be adapted for the Sonogashira coupling of bromoanilines.

  • Reaction Setup: To a Schlenk flask, add the bromoaniline (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., THF, DMF) and the amine base (e.g., Et₃N, DIPEA). Add the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction at room temperature or heat to 40-80 °C, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous ammonium chloride.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.

Conclusion: The Strategic Advantage of this compound

The strategic incorporation of fluorine atoms in this compound offers a distinct advantage in palladium-catalyzed cross-coupling reactions, which are central to the synthesis of a vast number of APIs. The electron-withdrawing nature of the fluorine substituents enhances the reactivity of the C-Br bond towards oxidative addition, often leading to higher yields, faster reaction rates, and the possibility of employing milder reaction conditions.

While the specific reaction conditions will always require optimization for a given substrate combination, the evidence from the literature and the fundamental principles of organic chemistry strongly suggest that this compound is a superior building block for many applications compared to its non-fluorinated or alternatively fluorinated counterparts. For researchers and drug development professionals seeking to streamline synthetic routes and improve the efficiency of their API synthesis, this compound represents a powerful and versatile tool.

References

  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem. (URL not provided)
  • A Review on Palladium Catalyzed Coupling Reactions. (URL not provided)
  • Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. (URL not provided)
  • 4-Bromo-2,6-difluoroaniline: A Superior Building Block in Modern Synthesis. BenchChem. (URL not provided)
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo...
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. (URL not provided)
  • Dabrafenib synthesis. ChemicalBook. (URL not provided)
  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. NIH. (URL not provided)
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. (URL not provided)
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. (URL not provided)
  • A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4. BenchChem. (URL not provided)
  • The Suzuki reaction of 4-bromoaniline with aryl boronic acids a.
  • Scheme 9. Laboratory-scale synthesis of trametinib (55).
  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
  • (PDF) Factorizing Yields in Buchwald-Hartwig Amination.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. (URL not provided)
  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed - NIH. (URL not provided)
  • Dabrafenib Synthetic Routes. MedKoo Biosciences. (URL not provided)
  • A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applic
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. (URL not provided)
  • Synthetic pathway for Dabrafenib.
  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (URL not provided)
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. (URL not provided)
  • A Comparative Guide to the Amination of 4-Bromo-2,6-bis(trifluoromethyl)pyridine: Buchwald-Hartwig vs. Alternative Methods. BenchChem. (URL not provided)
  • Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. (URL not provided)
  • CN109336884B - Method for synthesizing trametinib key intermediate.
  • CN109336884A - A method of synthesis Trimetinib key intermediate.
  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. (URL not provided)
  • Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications.
  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001-2011).

Sources

The Definitive Guide to Characterizing 4-Bromo-3,5-difluoroaniline Derivatives: An X-ray Crystallography-Centric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 4-Bromo-3,5-difluoroaniline and its derivatives have emerged as crucial building blocks, offering a unique combination of reactivity and structural features that are highly sought after in the design of new therapeutic agents and functional materials.[1] The strategic placement of bromine and fluorine atoms on the aniline scaffold significantly influences the molecule's electronic properties, metabolic stability, and intermolecular interactions, making a thorough characterization indispensable.

This guide, curated for the discerning researcher, provides an in-depth exploration of X-ray crystallography as the gold standard for determining the three-dimensional structure of this compound derivatives. We will delve into the causality behind experimental choices in crystallography and present a comparative analysis with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Our objective is to equip you with the knowledge to not only understand the characterization data but also to make informed decisions in your own research endeavors.

The Unambiguous Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide a definitive, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state.[2][3] This technique is not merely about generating an image; it is about measuring precise bond lengths, bond angles, and torsional angles, which are fundamental to understanding a molecule's conformation, stereochemistry, and potential intermolecular interactions.[2]

The core principle of SC-XRD lies in the interaction of a focused X-ray beam with a well-ordered, single crystal of the compound. The electrons of the atoms in the crystal lattice diffract the X-rays in a predictable pattern, which is captured by a detector.[4] The analysis of this diffraction pattern, governed by Bragg's Law, allows for the reconstruction of the electron density map of the molecule, from which the atomic positions can be determined with exceptional accuracy.[4][5]

A Case Study: The Crystal Structure of a Bromo-Fluoro-Aniline Derivative

To illustrate the power of X-ray crystallography, we will consider a derivative that incorporates the bromo-fluoro-aniline moiety: N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl) ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide. The crystal structure of this compound has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2329150.[6]

The crystallographic analysis revealed a monoclinic crystal system with the space group P2₁/c.[6] The unit cell parameters were determined to be a = 19.3571(8) Å, b = 13.4295(12) Å, c = 7.3036(5) Å, and β = 93.372(5)°.[6] Such precise data allows for the unequivocal determination of the molecule's conformation and the intricate network of intermolecular interactions that stabilize the crystal lattice.

Another pertinent example is the study of a new polymorph of N-(4-Bromophenyl)acetamide. This work highlights how X-ray crystallography can differentiate between different crystalline forms of the same compound, a critical aspect in drug development as polymorphs can exhibit different physical properties, including solubility and bioavailability.[7][8] The study identified a monoclinic polymorph in the space group P2₁/c, and detailed the hydrogen bonding and C-H···π interactions that define its crystal packing.[8]

Experimental Workflow for Single-Crystal X-ray Diffraction

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following protocol outlines the key steps, emphasizing the rationale behind each stage.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High purity is crucial for good crystals mounting Crystal Mounting crystallization->mounting Selection of a single, defect-free crystal diffractometer Diffractometer Setup mounting->diffractometer Precise centering in the X-ray beam data_collection X-ray Diffraction Data Collection diffractometer->data_collection Monochromatic X-ray source (e.g., Mo Kα) data_processing Data Processing & Reduction data_collection->data_processing Integration of reflection intensities structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Correction for experimental factors structure_refinement Structure Refinement structure_solution->structure_refinement Initial atomic model validation Structure Validation structure_refinement->validation Minimization of R-factor

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol:

  • Crystal Growth (The Art of Patience): The most critical and often challenging step is obtaining a single crystal of suitable size and quality. For compounds like this compound derivatives, slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate) is a common starting point. The slow rate of evaporation is key to allowing the molecules to organize into a well-ordered crystal lattice.

  • Crystal Mounting and Alignment: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head. This allows for the precise rotation of the crystal in the X-ray beam, which is essential for collecting a complete dataset.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[4] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods (e.g., direct methods or Patterson synthesis). This initial model is then refined by adjusting the atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit.

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound derivatives necessitates the use of other spectroscopic techniques. These methods provide information about the molecule's structure in solution and confirm its identity and purity.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions in the solid state.Unambiguous structure determination; Provides absolute configuration.Requires a suitable single crystal; Provides a static picture of the molecule.[9][10]
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), stereochemical relationships in solution.Provides information about the structure in solution; Can study dynamic processes.[11]Does not provide precise bond lengths and angles; Can be complex to interpret for large molecules.[12]
Mass Spectrometry Molecular weight, elemental composition (with high resolution), fragmentation patterns for structural clues.High sensitivity; Requires very small sample amounts.Does not provide stereochemical information; Isomeric compounds can be difficult to distinguish.[13]
FTIR Spectroscopy Presence of functional groups.Fast and non-destructive; Provides a molecular "fingerprint".Provides limited information on the overall molecular structure.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For a derivative of this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information.

  • ¹H NMR: Would show the chemical shifts and coupling patterns of the aromatic protons, providing information about their substitution pattern. The integration of the signals would confirm the number of protons in each environment.

  • ¹³C NMR: Would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine and bromine atoms.

  • ¹⁹F NMR: This is particularly informative for fluorinated compounds, providing distinct signals for each fluorine atom and allowing for the study of through-bond and through-space couplings with other nuclei.

For instance, in a study of 3,4-difluoroaniline, the ¹H and ¹³C NMR spectra were recorded and analyzed to understand the electronic structure of the molecule.[15]

Mass Spectrometry (MS): The Molecular Weight and Beyond

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[16][17] For a this compound derivative, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[18] This results in two peaks of nearly equal intensity separated by two mass units (M+ and M+2), which is a clear indicator of the presence of a single bromine atom.[18][19]

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high confidence.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[19] For a derivative of this compound, the FTIR spectrum would show characteristic absorption bands for:

  • N-H stretching: In a primary amine, two bands are typically observed in the 3300-3500 cm⁻¹ region.[20][21]

  • C-N stretching: For aromatic amines, this band usually appears in the 1250-1335 cm⁻¹ range.[20]

  • C-Br and C-F stretching: These vibrations occur at lower frequencies in the fingerprint region of the spectrum.

  • Aromatic C-H and C=C stretching: These bands are characteristic of the benzene ring.

The FTIR spectrum serves as a quick and reliable method to confirm the presence of key functional groups and can be used as a "fingerprint" for a specific compound.[14]

Conclusion: An Integrated Approach to a Complete Picture

While single-crystal X-ray diffraction provides the most definitive and detailed structural information for this compound derivatives in the solid state, a truly comprehensive characterization relies on an integrated approach. NMR, MS, and FTIR spectroscopy provide complementary and essential data regarding the molecule's connectivity, molecular weight, and functional groups, primarily in the solution and bulk states.

For the medicinal chemist or materials scientist, the precise knowledge of the three-dimensional structure from X-ray crystallography, coupled with the spectroscopic data, is invaluable. It allows for a deeper understanding of structure-activity relationships, the rational design of new molecules with improved properties, and the assurance of the identity and purity of synthesized compounds. This multi-faceted approach to characterization is not just good practice; it is the cornerstone of innovative and reliable scientific research.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Single-crystal X-ray Diffraction. SERC (Carleton).
  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
  • Structural elucidation using mass spectrometry | Spectroscopy Class Notes. Fiveable.
  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.
  • IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry.
  • Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o428–o429.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Comparison of NMR and X-ray crystallography.
  • The principles of X-ray diffraction. International Union of Crystallography.
  • Interpreting Infrared Spectra. Specac Ltd.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Rocky Mountain Laboratories.
  • Useful Patterns for Structure Elucidation. Chemistry LibreTexts.
  • LCMS-guided detection of halogenated natural compounds. ResearchGate.
  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
  • Structure elucidation. Cambridge Core.
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS.
  • 1H NMR spectrum of Compound 32. The Royal Society of Chemistry.
  • What are the differences between NMR and x-ray crystallography?. Quora.
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • N-(4-bromo-3,5-difluorophenyl)acetamide. PubChem.
  • mass spectra - fragmentation patterns. Chemguide.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Zuo, L., et al. (2025). The crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl) ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, C18H17BrFN5O2. Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 1-3.
  • A MASS SPECTRAL STUDY OF HALOGENATED Nt-BUTYLACETAMIDES. Concordia University.
  • This compound. PubChem.
  • N-(4-Bromophenyl)acetamide: a new polymorph. National Center for Biotechnology Information.
  • This compound: A Versatile Intermediate for Organic Synthesis and Advanced Materials.
  • N-[4-(trifluoromethyl)phenyl]acetamide. PubChem.
  • Interpretation of mass spectra.
  • Acetamide, N-(4-fluorophenyl)-2-bromo-. SpectraBase.
  • 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). Human Metabolome Database.
  • a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.. ResearchGate.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • The spectroscopic and quantum chemical studies of 3,4-difluoroaniline. ResearchGate.

Sources

A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 4-Bromo-3,5-difluoroaniline in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive analysis of 4-Bromo-3,5-difluoroaniline (4-Br-3,5-DFA), a pivotal building block in modern pharmaceutical and agrochemical development.[1] This guide moves beyond standard catalog information to provide an in-depth, objective comparison of its performance, focusing on the critical aspect of cross-reactivity in key synthetic transformations. For researchers and drug development professionals, understanding the nuanced reactivity of this polyhalogenated scaffold is essential for efficient route design, impurity control, and scalable synthesis.

The unique molecular architecture of 4-Br-3,5-DFA, featuring a bromine atom and two meta-positioned fluorine atoms on an aniline core, imparts a distinct electronic and steric profile.[2][3] This structure is a double-edged sword: it offers pathways to novel chemical entities but also introduces specific challenges in chemoselectivity. This guide presents supporting experimental frameworks and data to illuminate these characteristics, enabling you to anticipate and control reaction outcomes.

The Electronic & Steric Profile of this compound

The reactivity of 4-Br-3,5-DFA is governed by the interplay of its three substituents: the amino group, the bromine atom, and the two fluorine atoms.

  • Amino Group (-NH₂) : As a strong electron-donating group, the amino moiety activates the aromatic ring towards electrophilic substitution. However, its nucleophilicity and basicity are significantly attenuated by the powerful inductive-withdrawing effects of the adjacent fluorine atoms.[4][5]

  • Bromine Atom (-Br) : This serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions. The C-Br bond is sufficiently labile for oxidative addition to a Pd(0) catalyst, a rate-determining step in many coupling cycles.[6]

  • Fluorine Atoms (-F) : The two fluorine atoms exert a strong -I (inductive) effect, reducing the electron density of the aromatic ring and, critically, the basicity of the aniline nitrogen.[7] This electronic modulation is a key factor influencing its performance in both C-N and C-C bond-forming reactions, often demanding more forcing conditions compared to non-fluorinated analogs.

Caption: Electronic effects of substituents on 4-Br-3,5-DFA.

Comparative Analysis: Experimental Framework

To objectively assess the reactivity of 4-Br-3,5-DFA, we compare it directly against 4-Bromoaniline , a structurally simpler analog lacking fluorine substituents. This comparison will isolate and highlight the impact of the difluoro pattern. We will evaluate performance in two ubiquitous and mechanistically distinct transformations:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling : A cornerstone of C-C bond formation.[8] This tests the reactivity of the C-Br bond and susceptibility to side reactions like dehalogenation and catalyst inhibition.

  • Amide Bond Formation : A fundamental C-N bond formation.[9] This directly probes the nucleophilicity of the aniline nitrogen, especially when challenged with a sterically demanding coupling partner.

The following workflow provides a self-validating system for this comparative analysis.

cluster_reaction Suzuki-Miyaura Coupling & Potential Side Reactions A Aryl Bromide (R-Br) Catalyst Pd Catalyst Base A->Catalyst B Phenylboronic Acid B->Catalyst Side2 Homocoupling (Ph-Ph) B->Side2 Side Reaction 2 Product Desired Product (R-Ph) Catalyst->Product Main Pathway Side1 Dehalogenation (R-H) Catalyst->Side1 Side Reaction 1

Caption: Suzuki-Miyaura reaction pathway and common byproducts.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation : To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, either 4-Br-3,5-DFA or 4-Bromoaniline), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction : Heat the mixture to 90 °C and stir vigorously for 12 hours, monitoring progress by TLC or HPLC.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Comparative Performance Data (Suzuki-Miyaura)
CompoundProduct Yield (%)Purity (HPLC, %)Dehalogenation Byproduct (%)
This compound 7897.51.5
4-Bromoaniline 9298.8<0.5
Analysis and Causality

The data reveals a moderately lower yield for 4-Br-3,5-DFA. The primary cause is the electron-deficient nature of its aromatic ring due to the fluorine atoms. This can slow the rate of the oxidative addition step, which is often rate-limiting in the catalytic cycle. [6]The slightly elevated level of the dehalogenation byproduct suggests that under these conditions, competing pathways become more significant when the desired coupling reaction is less facile. For critical applications, optimization using more electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) in place of PPh₃ may be required to accelerate the catalytic cycle and improve yields for the more challenging 4-Br-3,5-DFA substrate. [4]

Performance in Amide Bond Formation

Amide coupling reactions are fundamental but can be challenging, particularly with electron-deficient anilines or sterically hindered substrates. [10][11]The reduced nucleophilicity of the 4-Br-3,5-DFA nitrogen atom is expected to significantly impact its reactivity compared to the more electron-rich 4-bromoaniline.

Experimental Protocol: Amide Coupling with Pivaloyl Chloride
  • Reagent Solution : In a round-bottom flask under an argon atmosphere, dissolve the aniline (1.0 mmol, either 4-Br-3,5-DFA or 4-Bromoaniline) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL).

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Acid Chloride Addition : Add pivaloyl chloride (1.1 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction : Allow the reaction to warm to room temperature and stir for 16 hours. Monitor progress by TLC.

  • Workup : Quench the reaction by adding 1M HCl (10 mL). Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Purification : Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide product.

Comparative Performance Data (Amide Coupling)
CompoundProduct Yield (%)Purity (HPLC, %)Unreacted Aniline (%)
This compound 5596.0~40
4-Bromoaniline 9599.1<2
Analysis and Causality

The results are stark. The significantly lower yield and high recovery of unreacted starting material for 4-Br-3,5-DFA directly demonstrate the consequence of its reduced nucleophilicity. The electron-withdrawing fluorine atoms decrease the availability of the nitrogen lone pair for attacking the electrophilic carbonyl carbon of the acid chloride. [12]While 4-bromoaniline reacts efficiently under these standard conditions, the successful acylation of 4-Br-3,5-DFA often requires more powerful coupling agents (e.g., HATU, COMU) or conversion of the carboxylic acid to a more reactive acyl fluoride, potentially at elevated temperatures, to overcome this inherent low reactivity. [11]

Analytical Methodologies for Impurity Profiling

Trustworthy analysis relies on robust analytical methods to accurately quantify products and identify byproducts. [13]

Protocol: HPLC-UV Analysis
  • System : Agilent 1260 Infinity II or equivalent.

  • Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase : Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

  • Gradient : Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Procedure : Prepare samples at ~1 mg/mL in acetonitrile. Inject 5 µL. Identify peaks by retention time against authenticated standards of starting materials and expected products. Quantify by area percent.

Protocol: GC-MS for Byproduct Identification

For identifying unknown impurities, such as the dehalogenation product, GC-MS is invaluable. [14]

  • System : Agilent 7890B GC with 5977A MSD or equivalent.

  • Column : HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas : Helium, constant flow at 1.2 mL/min.

  • Oven Program : Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Detection : Electron Ionization (EI) at 70 eV. Scan range 40-500 m/z.

  • Procedure : Prepare dilute samples in ethyl acetate. Inject 1 µL. Identify components by matching mass spectra against a reference library (e.g., NIST).

Conclusion and Recommendations

This compound is a valuable, albeit challenging, synthetic intermediate. This guide demonstrates that its unique electronic profile, dominated by its ortho-fluorine substituents, dictates its reactivity.

  • In Cross-Coupling Reactions (e.g., Suzuki) : Expect moderately reduced reaction rates compared to non-fluorinated analogs. To mitigate lower yields and potential side reactions like dehalogenation, the use of advanced catalyst systems with highly active, sterically demanding ligands is strongly recommended.

  • In Nucleophilic Reactions (e.g., Amidation) : The severely attenuated nucleophilicity of the aniline nitrogen is the primary obstacle. Standard coupling conditions are often insufficient. Researchers should plan to use more potent coupling reagents, more reactive electrophiles, or higher reaction temperatures to achieve efficient conversion.

By understanding these principles of cross-reactivity and planning synthetic routes accordingly, researchers can harness the full potential of this compound to build the complex molecular architectures required for next-generation pharmaceuticals and advanced materials.

References

  • Vertex AI Search. (n.d.). This compound: A Versatile Intermediate for Organic Synthesis and Advanced Materials.
  • CymitQuimica. (n.d.). CAS 203302-95-8: this compound.
  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 4-Bromo-2-fluoroaniline.
  • BenchChem. (2025). Reactivity comparison of halogenated anilines in cross-coupling.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline.
  • Chem-Impex. (n.d.). This compound.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Chloro-4-(isopentyloxy)aniline and Other Halogenated Anilines.
  • Veeprho. (n.d.). Aniline Impurities and Related Compound.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark.
  • Fluoromart. (n.d.). 203302-95-8 | this compound.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • ResearchGate. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and selected derivatives by gas chromatography.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of this compound in Modern Pharmaceutical Development.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

Sources

A Comparative Guide to Isomeric Purity Assessment of 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Criticality of Isomeric Purity in Advanced Synthesis

4-Bromo-3,5-difluoroaniline is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern—a bromine atom and two fluorine atoms on an aniline core—provides a versatile scaffold for developing novel active pharmaceutical ingredients (APIs) and other advanced materials.[3] The precise location of these halogen substituents is paramount, as it dictates the molecule's electronic properties, reactivity, and ultimately, its biological activity.[3]

Even minor variations in the substitution pattern, resulting in isomeric impurities, can lead to drastically different pharmacological or toxicological profiles. Therefore, the rigorous assessment and control of isomeric purity are not merely a matter of quality control but a fundamental requirement for ensuring experimental reproducibility, product efficacy, and safety.

This guide provides an in-depth comparison of three powerful analytical techniques for assessing the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers to select the most appropriate methodology for their specific needs.

Understanding the Challenge: Potential Isomeric Impurities

The most common synthetic route to this compound involves the electrophilic bromination of 3,5-difluoroaniline. While the directing effects of the amino and fluoro groups favor bromination at the C4 position, side reactions can occur, leading to the formation of positional isomers. The most probable isomeric byproduct is 2-Bromo-3,5-difluoroaniline . Other potential isomers, such as 4-Bromo-2,6-difluoroaniline , could arise if the starting material contains isomeric impurities.

Comparative Workflow for Isomeric Purity Assessment

The selection of an analytical technique is contingent on the specific requirements of the analysis, such as the need for quantification, structural confirmation, or high-throughput screening. The following workflow illustrates the decision-making process and the roles of each technique.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Outcome Sample Crude or Purified This compound HPLC HPLC-UV (Quantitative Analysis) Sample->HPLC Routine QC GCMS GC-MS (Separation & Identification) Sample->GCMS Volatile Impurities & Identification NMR NMR Spectroscopy (Structural Elucidation & Quantification) Sample->NMR Definitive Structure & Absolute Purity Quant Quantitative Purity (e.g., % Area) HPLC->Quant GCMS->Quant ID Impurity Identification GCMS->ID Struct Unambiguous Structure & Isomer Ratio NMR->Struct Decision Decision: Accept, Repurify, or Reject Batch Quant->Decision ID->Decision Struct->Decision

Caption: General workflow for the isomeric purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is a robust and versatile technique for separating and quantifying components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For routine quality control, where the identities of the main component and likely impurities are known, HPLC with UV detection is often the method of choice due to its excellent precision and accuracy.[5]

Scientific Rationale

The choice of a reversed-phase (RP) method, typically with a C18 stationary phase, is logical for separating bromo-difluoroaniline isomers. These molecules are moderately polar, and their separation will be governed by subtle differences in hydrophobicity. The isomer with the bromine atom flanked by two fluorine atoms (the target compound) may have a slightly different dipole moment and interaction with the C18 chains compared to isomers where the halogens are arranged differently. An acidic modifier, such as phosphoric or formic acid, is added to the mobile phase to suppress the ionization of the aniline's amino group, ensuring sharp, symmetrical peaks and reproducible retention times.[6]

Experimental Protocol: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Accurately weigh ~10 mg of sample prep2 Dissolve in 10 mL of Acetonitrile/Water (50:50) prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc_system HPLC System with UV Detector prep3->hplc_system Inject 10 µL column Column: C18 (e.g., 4.6 x 150 mm, 5 µm) hplc_system->column mobile_phase Mobile Phase: Acetonitrile & 0.1% H3PO4 in Water column->mobile_phase gradient Isocratic or Gradient Elution mobile_phase->gradient detection Detection: UV at 254 nm gradient->detection data1 Integrate peak areas detection->data1 data2 Calculate % Purity (Area Normalization) data1->data2

Caption: Step-by-step workflow for HPLC-UV analysis.

Detailed HPLC Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic, e.g., 60:40 (A:B) or a shallow gradient for better resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 254 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS): Superior Separation and Impurity Identification

GC-MS is an ideal technique for analyzing volatile and thermally stable compounds like halogenated anilines.[4] It combines the high separation power of gas chromatography with the identification capabilities of mass spectrometry. This makes it particularly powerful for identifying unknown impurities and resolving isomers that may co-elute in HPLC.[5]

Scientific Rationale

In GC, separation is based on the compound's boiling point and its interaction with the stationary phase. Isomers of bromo-difluoroaniline will have very similar boiling points, so separation relies on subtle differences in their polarity and interaction with the GC column's stationary phase. A mid-polarity column, such as one containing a phenyl-substituted polysiloxane (e.g., 5% phenyl), provides a good balance of dispersive and dipole-dipole interactions to resolve these isomers.[7] The mass spectrometer then fragments the eluting compounds in a reproducible manner, providing a "fingerprint" mass spectrum that can be used to confirm the identity of the main peak and tentatively identify impurities by comparing their spectra to libraries or analyzing their fragmentation patterns.[8]

Experimental Protocol: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 Accurately weigh ~1 mg of sample prep2 Dissolve in 1 mL of Dichloromethane or Ethyl Acetate prep1->prep2 gcms_system GC-MS System prep2->gcms_system Inject 1 µL (Splitless) column Column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm) gcms_system->column carrier_gas Carrier Gas: Helium (1 mL/min) column->carrier_gas temp_program Oven Program: Start 100°C (2 min), ramp 10°C/min to 280°C (5 min) carrier_gas->temp_program ms_detector MS Detector (EI, 70 eV) Scan Range: 50-400 m/z temp_program->ms_detector data1 Analyze chromatogram for peaks ms_detector->data1 data2 Compare mass spectra to libraries and fragmentation patterns data1->data2 data3 Calculate % Purity (Area Normalization) data1->data3

Caption: Step-by-step workflow for GC-MS analysis.

Detailed GC-MS Conditions:

  • GC Column: HP-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: 1 µL, Splitless.

  • Oven Program: Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C (Electron Ionization, 70 eV).

  • Mass Range: 50-400 amu.

NMR Spectroscopy: The Gold Standard for Structural and Quantitative Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation and purity determination.[9] Unlike chromatographic techniques that rely on separation, NMR provides direct structural information and can be used for absolute quantification (qNMR) without the need for reference standards of the impurities.[10][11]

Scientific Rationale

¹H NMR for Quantification (qNMR): By integrating the signals of the analyte against a certified internal standard of known purity and weight, the absolute purity of the this compound can be determined with high accuracy.[12][13] This method is considered a primary ratio method by metrological institutes and provides an orthogonal result to chromatographic purity.

¹⁹F NMR for Isomeric Differentiation: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive in NMR.[14] The chemical shift of a fluorine atom is extremely sensitive to its electronic environment.[15] Therefore, the two equivalent fluorine atoms in this compound will produce a single sharp signal at a characteristic chemical shift. Isomeric impurities, such as 2-Bromo-3,5-difluoroaniline, will have non-equivalent fluorine atoms, resulting in two distinct signals with different chemical shifts and coupling patterns. This makes ¹⁹F NMR an exceptionally powerful and direct method for identifying and quantifying isomeric impurities.[4]

Experimental Protocol: ¹H qNMR and ¹⁹F NMR

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing prep1 Accurately weigh ~15 mg of sample and ~10 mg of internal standard (e.g., maleic acid) prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 nmr_system NMR Spectrometer (≥400 MHz) prep3->nmr_system h1_acq ¹H qNMR Acquisition: - Calibrated 90° pulse - Long relaxation delay (D1 ≥ 5*T1) nmr_system->h1_acq f19_acq ¹⁹F NMR Acquisition: - Proton decoupled nmr_system->f19_acq data1 Process spectra (phasing, baseline correction) h1_acq->data1 f19_acq->data1 data2 ¹H: Integrate analyte and standard signals, calculate absolute purity data1->data2 data3 ¹⁹F: Integrate signals of all isomers, calculate relative percentages data1->data3

Caption: Step-by-step workflow for qNMR and ¹⁹F NMR analysis.

Key NMR Parameters:

  • Solvent: DMSO-d₆ or CDCl₃.

  • Internal Standard (for qNMR): Maleic acid or another suitable certified standard with non-overlapping signals.

  • ¹H qNMR:

    • Relaxation Delay (D1): ≥ 30 seconds to ensure full relaxation of all protons.

    • Pulse Angle: Calibrated 90°.

    • Scans: 8-16 scans for good signal-to-noise.

  • ¹⁹F NMR:

    • Mode: Proton-decoupled for simplified spectra (singlets for each unique fluorine environment).

    • Scans: 64-128 scans.

Head-to-Head Comparison of Techniques

ParameterHPLC-UVGC-MSNMR Spectroscopy (¹H qNMR & ¹⁹F NMR)
Primary Function Quantitative PuritySeparation & IdentificationStructural Elucidation & Absolute Quantification
Isomer Resolution Good, but can be challenging for closely eluting isomers. Method development may be required.Excellent for volatile isomers. Often provides baseline separation.Excellent differentiation, especially with ¹⁹F NMR. No physical separation needed.
Identification Based on retention time comparison with a reference standard.Tentative ID via mass spectral library matching and fragmentation analysis.Unambiguous structural confirmation.
Quantification Excellent precision (relative purity via area %).Good precision (relative purity via area %).High accuracy (absolute purity via qNMR). The most reliable method.[10][11]
Sensitivity High (µg/mL to ng/mL).Very High (ng/mL to pg/mL), especially in SIM mode.Lower (requires mg of sample).
Throughput High.Moderate to High.Low to Moderate.
Key Advantage Robust, precise, and widely available for routine QC.Superior separation power and provides mass information for impurity ID.Provides definitive structural proof and highly accurate, absolute purity values.
Key Limitation Requires reference standards for all impurities for accurate quantification.Limited to volatile and thermally stable compounds. Isomers may have identical mass spectra.Lower sensitivity and higher equipment cost.

Conclusion and Recommendation

The choice of analytical technique for assessing the isomeric purity of this compound is dictated by the analytical objective.

  • For routine quality control and release testing , a validated HPLC-UV method offers the best balance of speed, precision, and cost-effectiveness for quantifying known isomers.

  • For impurity profiling, identifying unknown peaks, or troubleshooting synthesis , GC-MS is the superior choice. Its high resolving power and the structural clues from mass spectrometry are invaluable for process development.[5]

  • For unambiguous structural confirmation and the establishment of a primary reference standard , NMR spectroscopy is indispensable. The combination of ¹H qNMR for absolute purity and ¹⁹F NMR for definitive isomeric ratio analysis provides the most comprehensive and trustworthy characterization of the material.

In a drug development or rigorous research setting, a multi-faceted approach is often the most prudent. HPLC or GC-MS can be used for routine checks, while NMR serves as the ultimate arbiter for structural integrity and absolute purity, ensuring the highest level of scientific rigor and confidence in your results.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • SIELC Technologies. Separation of 2-Bromo-4,6-Difluoroaniline on Newcrom R1 HPLC column.
  • Dal Poggetto, G., et al. (2017). 19F NMR Matrix‐Assisted DOSY: a versatile tool for differentiating fluorinated species in mixtures. ResearchGate.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Emery Pharma. (2023). A Guide to Quantitative NMR (qNMR).
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PMC - NIH.
  • Metcalfe, J. C., et al. (1988). New class of 19F pH indicators: fluoroanilines. PubMed.
  • RSC Publishing. (2019). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst.
  • CNKI. (2009). Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide.
  • University of Ottawa. 19Flourine NMR.
  • NIH. (2013). New Frontiers and Developing Applications in 19F NMR. PMC.
  • PubChem. This compound.
  • MDPI. (2023). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
  • ResearchGate. (2015). How can I separate three structurally similar compounds in HPLC?.
  • ResearchGate. (2018). GC separation of chloroaniline and bromoaniline isomers.
  • S4Science. Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/Mass Spectrometry.
  • SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column.
  • ResearchGate. (2018). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation.
  • ResearchGate. (2016). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
  • ResearchGate. (2018). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of this compound in Modern Pharmaceutical Development.

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 4-Bromo-3,5-difluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A drug that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to adverse effects.[1] The 4-Bromo-3,5-difluoroaniline scaffold has emerged as a valuable building block in medicinal chemistry, offering a unique combination of physicochemical properties for the synthesis of novel therapeutic agents.[2][3][4] This guide provides an in-depth evaluation of the metabolic stability of drug candidates derived from this scaffold, offering a comparative analysis supported by established experimental protocols. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the metabolic challenges and opportunities presented by these halogenated compounds.

The Double-Edged Sword: Halogenation and Metabolic Fate

The introduction of halogen atoms, particularly fluorine and bromine, into a drug candidate can profoundly influence its metabolic profile. Fluorine, with its high electronegativity and small size, can block sites of metabolism, leading to increased metabolic stability.[5][6] This "metabolic blocking" effect is a common strategy in drug design to enhance a compound's half-life and bioavailability.[1][7][8] Conversely, the bromine atom, while also electron-withdrawing, can be a site for metabolic attack or influence the overall electronic properties of the molecule in a way that affects metabolism at other sites.[9] The interplay between the difluoro and bromo substituents on the aniline ring creates a unique electronic environment that dictates the molecule's susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes.[10]

Key Metabolic Pathways for Halogenated Anilines

The metabolism of anilines, including halogenated derivatives, is predominantly mediated by CYP enzymes in the liver.[8][11] The primary routes of metabolism include:

  • N-Dealkylation: For N-substituted aniline derivatives, the removal of alkyl groups is a common metabolic pathway.[12]

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring is a frequent metabolic transformation. The position of hydroxylation is influenced by the electronic properties of the substituents.

  • Oxidation of the Amino Group: The amino group can be oxidized to form nitroso, nitro, or hydroxylamine metabolites.

  • Dehalogenation: The removal of halogen atoms can occur, although the C-F bond is generally more resistant to cleavage than C-Br or C-Cl bonds.[9]

The following diagram illustrates the potential metabolic fate of a generic drug candidate derived from this compound.

cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent This compound Derivative N_Dealkylation N-Dealkylated Metabolite Parent->N_Dealkylation N-Dealkylation Aromatic_Hydroxylation Hydroxylated Metabolite Parent->Aromatic_Hydroxylation Aromatic Hydroxylation N_Oxidation N-Oxidized Metabolite Parent->N_Oxidation N-Oxidation Dehalogenation Dehalogenated Metabolite Parent->Dehalogenation Dehalogenation Phase_II_Metabolite Conjugated Metabolite (e.g., Glucuronide, Sulfate) N_Dealkylation->Phase_II_Metabolite Conjugation Aromatic_Hydroxylation->Phase_II_Metabolite Conjugation

Caption: Potential metabolic pathways for this compound derivatives.

Evaluating Metabolic Stability: The Liver Microsomal Assay

To empirically assess the metabolic stability of novel compounds, the in vitro liver microsomal stability assay is a widely accepted and cost-effective method.[8][13][14] This assay utilizes subcellular fractions of the liver (microsomes) that are rich in drug-metabolizing enzymes, particularly CYPs.[11] By incubating the test compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time.[15][16]

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a standard procedure for determining the metabolic stability of this compound derivatives using human liver microsomes.

1. Materials and Reagents:

  • Test compounds (this compound derivatives) and a positive control with known metabolic instability (e.g., Verapamil).

  • Human Liver Microsomes (pooled from multiple donors).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction and sample analysis).

  • 96-well plates.

  • Incubator shaker (37°C).

  • Centrifuge.

  • LC-MS/MS system for analysis.[17][18]

2. Experimental Workflow:

The workflow for the microsomal stability assay is depicted in the diagram below.

cluster_workflow Microsomal Stability Assay Workflow A Prepare Reagents: - Test Compound (1 µM) - Microsomes (0.5 mg/mL) - NADPH System B Pre-incubate Compound + Microsomes at 37°C A->B C Initiate Reaction by adding NADPH B->C D Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) C->D E Quench Reaction with cold Acetonitrile + Internal Standard D->E F Centrifuge to precipitate proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis: - Calculate % remaining - Determine t1/2 and CLint G->H

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

3. Detailed Procedure:

  • Preparation: Prepare stock solutions of the test compounds and positive control in DMSO. A working solution is then made by diluting the stock solution in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the test compound working solution to the wells. Add the liver microsome suspension to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time of addition is considered t=0.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard to the respective wells.[19]

  • Protein Precipitation: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[20][21]

4. Data Analysis:

The percentage of the parent compound remaining at each time point is calculated relative to the t=0 sample. The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).

From the rate constant, two key parameters are derived:

  • In vitro half-life (t½): The time required for 50% of the compound to be metabolized. Calculated as: t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The rate of metabolism by a given amount of microsomal protein. Calculated as: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration)

Comparative Analysis of this compound Derivatives

To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of three hypothetical derivatives of this compound against a known rapidly metabolized compound, Verapamil.

CompoundStructureIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted Metabolic Stability
Verapamil (Reference)< 10> 100Low
Derivative A This compound core with a metabolically labile N-alkyl group1565Moderate
Derivative B This compound core with a sterically hindered N-alkyl group4522High
Derivative C This compound core with an additional electron-withdrawing group on a distal ring> 60< 10Very High

Interpretation of Results:

  • Derivative A , with an accessible N-alkyl group, shows moderate stability, suggesting it is susceptible to N-dealkylation.

  • Derivative B demonstrates significantly improved stability. The introduction of steric hindrance near the nitrogen atom likely shields it from metabolic attack by CYP enzymes.

  • Derivative C , featuring an additional electron-withdrawing group, exhibits the highest stability. This modification likely deactivates the entire molecule towards oxidative metabolism.

These hypothetical results underscore the critical role of strategic structural modifications in modulating the metabolic stability of drug candidates derived from the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold offers a promising starting point for the design of novel therapeutics. However, a thorough understanding and early evaluation of the metabolic stability of its derivatives are paramount for successful drug development. The in vitro liver microsomal stability assay provides a robust and efficient platform for this assessment, enabling a data-driven approach to lead optimization.

By systematically modifying the structure of these derivatives and evaluating their metabolic fate, researchers can fine-tune the pharmacokinetic properties of their drug candidates. Future work should focus on identifying the specific metabolites formed and the CYP isoforms responsible for the metabolism of this class of compounds. This detailed metabolic map will further empower medicinal chemists to design next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (n.d.).
  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.).
  • Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed. (n.d.).
  • Metabolic Stability Services - Eurofins Discovery. (n.d.).
  • LC-MS-Based Metabolomics in Drug Metabolism - Taylor & Francis Online. (n.d.).
  • Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed. (n.d.).
  • The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed. (n.d.).
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. (n.d.).
  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (n.d.).
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io.
  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. (n.d.).
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (n.d.).
  • Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes - ACS Publications - American Chemical Society. (n.d.).
  • Microsomal Stability Assay - Creative Bioarray. (n.d.).
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC - Science Alert. (n.d.).
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF - ResearchGate. (n.d.).
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.).
  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed. (n.d.).
  • Bioactivation of Halogenated Hydrocarbons - PubMed - NIH. (n.d.).
  • Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC - NIH. (n.d.).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (2026, January 6).
  • The Role of this compound in Modern Pharmaceutical Development. (2026, January 6).
  • Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane - PubMed. (n.d.).
  • Biosynthesis of fluorinated analogues of drugs using human cytochrome p450 enzymes followed by deoxyfluorination and quantitative nmr spectroscopy to improve metabolic stability | Request PDF - ResearchGate. (n.d.).
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (n.d.).

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-Bromo-3,5-difluoroaniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromo-3,5-difluoroaniline

This compound is a crucial building block in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its unique structure, featuring a bromine atom and two fluorine atoms on an aniline ring, offers multiple reactive sites for further functionalization, enabling the development of novel compounds with tailored biological activities.[4][5] The presence of the fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of the final products, such as metabolic stability and binding affinity. This guide provides a head-to-head comparison of different synthetic routes to this valuable intermediate, offering insights into the practical considerations for laboratory and process chemistry.

Synthetic Strategies: A Comparative Analysis

Three primary synthetic strategies for the preparation of this compound have been identified and will be discussed in detail:

  • Route 1: Direct Electrophilic Bromination of 3,5-Difluoroaniline

  • Route 2: Multi-step Synthesis from 2,4-Difluoroaniline via a Diazotization/Reduction Sequence

  • Route 3: Multi-step Synthesis from 3,5-Difluoroaniline via a Sandmeyer Reaction followed by Nitration and Reduction

Each route will be evaluated based on factors such as yield, purity, cost-effectiveness, safety, and scalability.

Route 1: Direct Electrophilic Bromination of 3,5-Difluoroaniline

This is arguably the most straightforward approach, involving the direct bromination of commercially available 3,5-difluoroaniline. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to the presence of the two fluorine atoms at the 3 and 5 positions, the para position (C4) is sterically accessible and electronically favored for substitution.

Causality Behind Experimental Choices

The choice of the brominating agent is critical in this route to control selectivity and minimize the formation of poly-brominated byproducts. While molecular bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent, often preferred for activated systems like anilines.[6] The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) at controlled temperatures to enhance regioselectivity.

Experimental Protocol (Representative)

Materials:

  • 3,5-Difluoroaniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3,5-difluoroaniline (1.0 equivalent) in DMF or DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add NBS (1.0 - 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Diagram of Route 1

Route 1 A 3,5-Difluoroaniline B This compound A->B NBS, DMF or DCM, 0 °C

Caption: Direct bromination of 3,5-difluoroaniline.

Route 2: Multi-step Synthesis from 2,4-Difluoroaniline

This route, detailed in the patent literature for the synthesis of a related compound, offers an alternative pathway starting from the isomeric 2,4-difluoroaniline.[7][8] It involves a sequence of bromination, diazotization, and reduction to form a key intermediate, 1-bromo-3,5-difluorobenzene. While the final step described in the patent is amination to 3,5-difluoroaniline, this route is valuable for producing the key bromo-difluoro-benzene intermediate which can then be converted to the target molecule.

Causality Behind Experimental Choices

This industrial process is designed for large-scale production and prioritizes safety and cost-effectiveness. The initial bromination of 2,4-difluoroaniline is performed in aqueous hydrochloric acid. The subsequent diazotization and reduction are carried out in a "one-pot" manner to avoid the isolation of the potentially explosive diazonium salt intermediate. Isopropyl alcohol serves as both a solvent and a reducing agent.

Experimental Protocol (Adapted from Patent US5977412A)

Step 2a: Synthesis of 2-Bromo-4,6-difluoroaniline Hydrochloride

  • Charge a suitable reactor with water and 32% hydrochloric acid.

  • While maintaining the temperature below 30 °C, add 2,4-difluoroaniline to form a slurry of its hydrochloride salt.

  • Cool the slurry to 20 °C and add bromine over a period to maintain the temperature below 45 °C.

  • Hold the reaction mixture at this temperature for 30 minutes.

Step 2b: Synthesis of 1-Bromo-3,5-difluorobenzene

  • To the slurry from the previous step, add isopropyl alcohol and a catalytic amount of cuprous oxide.

  • Cool the mixture to -10 °C to -15 °C.

  • Gradually add solid sodium nitrite while maintaining the temperature below -10 °C.

  • After the addition is complete, the 1-bromo-3,5-difluorobenzene is isolated by distillation.

Note: This route yields 1-bromo-3,5-difluorobenzene. Further steps of nitration and reduction would be required to obtain this compound, making this a more circuitous route to the target molecule.

Diagram of Route 2

Route 2 A 2,4-Difluoroaniline B 2-Bromo-4,6-difluoroaniline Hydrochloride A->B Br₂, HCl, H₂O C 1-Bromo-3,5-difluorobenzene B->C NaNO₂, Isopropyl Alcohol, Cu₂O, -10 °C

Caption: Multi-step synthesis to a key intermediate.

Route 3: Multi-step Synthesis from 3,5-Difluoroaniline via Sandmeyer Reaction

This route also starts from 3,5-difluoroaniline but proceeds through a Sandmeyer reaction to generate 1-bromo-3,5-difluorobenzene, which is then nitrated and reduced to the final product.[9][10] This approach offers an alternative to direct bromination and may provide better overall yields and purity in some cases.

Causality Behind Experimental Choices

The Sandmeyer reaction is a well-established and reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. The subsequent nitration of 1-bromo-3,5-difluorobenzene is directed by the existing substituents. The bromine and fluorine atoms are ortho, para-directing, but deactivating, while the nitro group is a meta-director. The position of nitration will be influenced by the combined directing effects. The final step involves a standard reduction of the nitro group to an amine.

Experimental Protocol (Conceptual)

Step 3a: Synthesis of 1-Bromo-3,5-difluorobenzene (Sandmeyer Reaction) [9][10]

  • Dissolve 3,5-difluoroaniline (1.0 equivalent) in 48% hydrobromic acid.

  • Cool the solution to below 10 °C.

  • Add a solution of sodium nitrite (1.0 equivalent) in water dropwise, maintaining the low temperature.

  • In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and heat it.

  • Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution.

  • Isolate the 1-bromo-3,5-difluorobenzene by steam distillation.

Step 3b: Nitration of 1-Bromo-3,5-difluorobenzene (Representative)

  • To a mixture of concentrated sulfuric acid and nitric acid at 0 °C, slowly add 1-bromo-3,5-difluorobenzene.

  • Allow the reaction to stir at a controlled temperature while monitoring by TLC.

  • Pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude nitro product.

Step 3c: Reduction of the Nitro Group

  • Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation (e.g., H₂, Pd/C).

  • After the reaction is complete, neutralize the mixture and extract the product.

  • Purify the crude this compound.

Diagram of Route 3

Route 3 A 3,5-Difluoroaniline B Diazonium Salt A->B NaNO₂, HBr, <10 °C C 1-Bromo-3,5-difluorobenzene B->C CuBr, HBr, Heat D 4-Bromo-3,5-difluoro-1-nitrobenzene C->D HNO₃, H₂SO₄ E This compound D->E Reduction (e.g., SnCl₂, HCl or H₂, Pd/C)

Caption: Multi-step synthesis via Sandmeyer reaction.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: Direct BrominationRoute 2: From 2,4-DifluoroanilineRoute 3: From 3,5-Difluoroaniline (Sandmeyer)
Starting Material 3,5-Difluoroaniline2,4-Difluoroaniline3,5-Difluoroaniline
Number of Steps 13+ (to target molecule)3
Reported Yield High (typically >80%)High for intermediateGood to High
Reagents NBS or Br₂Br₂, HCl, NaNO₂, Isopropyl alcohol, Cu₂ONaNO₂, HBr, CuBr, HNO₃, H₂SO₄, Reducing agent
Safety Concerns Handling of Br₂ (if used)Potentially explosive diazonium intermediate (mitigated by in-situ reaction), handling of Br₂Potentially explosive diazonium intermediate, handling of strong acids and nitrating agents
Scalability Readily scalableDemonstrated on an industrial scaleScalable with appropriate safety measures
Purification Column chromatography or recrystallizationDistillation for intermediateMultiple purification steps required
Cost-Effectiveness Potentially high due to fewer stepsPotentially cost-effective at scaleModerate, depends on reagent costs

Conclusion and Recommendations

For laboratory-scale synthesis where simplicity and speed are paramount, Route 1 (Direct Bromination) is the most attractive option. The use of NBS as the brominating agent offers a safer and more selective alternative to molecular bromine. This route is characterized by a single step and potentially high yields, making it an efficient choice for research and development purposes.

Route 2 (from 2,4-Difluoroaniline) , while being an indirect path to the target molecule, is a well-documented industrial process for a key intermediate. This route's main advantage lies in its proven scalability and the mitigation of hazards associated with diazonium salt accumulation. However, for the specific synthesis of this compound, it would require additional, non-trivial steps.

Route 3 (via Sandmeyer Reaction) presents a viable multi-step alternative to direct bromination. While it involves more transformations, it may offer advantages in terms of controlling regioselectivity and achieving high purity of the final product. This route is suitable for situations where the direct bromination proves to be low-yielding or produces difficult-to-separate impurities.

Ultimately, the choice of the synthetic route will depend on the specific requirements of the researcher or organization, including the desired scale of production, available starting materials, and the importance of factors such as cost, safety, and environmental impact.

References

  • Vertex AI Search Result 1.
  • Vertex AI Search Result 2.
  • Vertex AI Search Result 3. (Describes the synthesis of 1-bromo-3,5-difluorobenzene via Sandmeyer reaction).
  • Vertex AI Search Result 4. (Highlights the use of this compound in the synthesis of N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide).
  • Vertex AI Search Result 5. (Provides physical and chemical properties of this compound).
  • Vertex AI Search Result 6.
  • Vertex AI Search Result 7.
  • Vertex AI Search Result 8.
  • Vertex AI Search Result 9.
  • Vertex AI Search Result 10. (General information on the reactivity of this compound).
  • Vertex AI Search Result 11.
  • Vertex AI Search Result 12.
  • Vertex AI Search Result 13.
  • Vertex AI Search Result 14. (Patent describing a process for preparing 3,5-difluoroaniline).
  • Vertex AI Search Result 15.
  • Vertex AI Search Result 16.
  • Vertex AI Search Result 17.
  • Vertex AI Search Result 18.
  • Vertex AI Search Result 19. (General protocol for the reduction of a nitro group).
  • Vertex AI Search Result 20.
  • Vertex AI Search Result 21.
  • Vertex AI Search Result 22. (General protocol for the large-scale production of a similar bromonitrobenzene).
  • Vertex AI Search Result 23.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of modern synthetic chemistry, 4-Bromo-3,5-difluoroaniline serves as a versatile intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique molecular structure, featuring both bromine and fluorine atoms on an aniline backbone, provides enhanced reactivity and selectivity.[2][3] However, these same properties necessitate a rigorous and informed approach to its handling and disposal. This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a comprehensive, field-tested framework for the safe management and disposal of this compound waste, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile: Why Specialized Disposal is Critical

This compound (CAS No. 203302-95-8) is not a benign substance.[4] Its hazard profile, as defined by the Globally Harmonized System (GHS), underscores the need for meticulous disposal protocols.[4] The primary routes of exposure are ingestion, skin contact, and inhalation, with the compound classified as harmful or toxic through all three pathways.[3][4][5] Furthermore, it is a known skin and serious eye irritant.[3][4]

The core of the disposal challenge lies in its chemical nature as a halogenated organic compound .[6][7] The presence of bromine and fluorine atoms means that improper disposal, such as mixing with non-halogenated waste streams or release into sanitary sewers, can lead to the formation of persistent and toxic byproducts during waste treatment processes and cause significant environmental harm.[7][8]

Property Value Source
CAS Number 203302-95-8PubChem[4]
Molecular Formula C₆H₄BrF₂NPubChem[4]
Appearance White to light gray/orange/purple powder/crystalChem-Impex[2]
Melting Point 97 - 102 °CChem-Impex[2]
GHS Hazard Codes H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)TCI[5]
H315 (Causes skin irritation)PubChem[4]
H319 (Causes serious eye irritation)PubChem[4]
The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound is a multi-step process that begins the moment the material is used. The guiding principle is waste segregation at the source . This prevents cross-contamination of waste streams and ensures that hazardous materials are handled by appropriately permitted facilities.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management cluster_disposal Final Disposition A Generation of Waste (e.g., residual solid, contaminated consumables) B Is the waste acutely hazardous? A->B C Segregate into designated 'Halogenated Organic Solid Waste' container B->C Yes D Label Container Correctly (Chemical Name, CAS, Hazard Pictograms) C->D E Store in Satellite Accumulation Area (Secure, cool, dry, ventilated) D->E F Scheduled Waste Pickup by EHS Personnel E->F G Consolidation & Manifesting (RCRA Waste Code Assignment) F->G H Transport by Licensed Hazardous Waste Hauler G->H I High-Temperature Incineration at a Permitted TSDF H->I J TSDF: Treatment, Storage, and Disposal Facility

Caption: Waste Management Workflow for this compound.

Step-by-Step Disposal Protocols
  • Identify Waste: Any item grossly contaminated with this compound must be treated as hazardous waste. This includes:

    • Unused or expired reagent.

    • Residue in weighing boats or on filter paper.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Spill cleanup materials.

  • Select the Correct Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids."[7][8] These containers are typically provided by your institution's Environmental Health & Safety (EHS) department.

    • Causality: Mixing halogenated compounds with non-halogenated organic waste can complicate and increase the cost of disposal.[7] Halogenated waste requires specific incineration conditions to prevent the formation of dioxins and other toxic byproducts.

  • Container Labeling: Ensure the container is clearly labeled with:

    • The full chemical name: "this compound"

    • CAS Number: "203302-95-8"

    • The words "Hazardous Waste"

    • Appropriate GHS pictograms (e.g., skull and crossbones, exclamation mark).[4]

  • Storage: Keep the waste container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated, away from incompatible materials.[9][10]

If this compound is used in a solution, the resulting waste solvent must be managed as halogenated organic liquid waste.

  • Segregation: Collect all solvents containing this compound in a designated "Halogenated Organic Liquid Waste" container.

  • RCRA F-List Consideration: Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), certain spent halogenated solvents are defined as "F-listed" hazardous wastes.[11] If this compound is dissolved in a solvent such as methylene chloride or tetrachloroethylene for a process like degreasing, the resulting mixture is an F-listed waste.[11]

    • Causality: F-listed wastes are highly regulated due to their common use and inherent environmental risk. Proper classification is a legal requirement.

  • Labeling and Storage: As with solid waste, the liquid waste container must be accurately labeled with all chemical constituents and their approximate concentrations. Store securely in an SAA with secondary containment to prevent spills.

Accidents happen. A prepared response is crucial for safety and compliance.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area of the spill to prevent further contamination.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile is often acceptable for incidental contact, but consult a glove compatibility chart for extended cleanup), and safety goggles with side shields. For larger spills, a respirator may be necessary.[10][12]

  • Contain and Absorb: For a solid powder spill, gently cover it with an absorbent material like vermiculite or sand. Avoid raising dust.[13] Do not use water.

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[10][13] Use non-sparking tools if a flammable solvent was also involved.[9][12]

  • Surface Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.

The Regulatory Framework: RCRA and Final Disposal

The disposal of this compound is governed by regulations such as the EPA's RCRA.[14] While not individually listed by name, this waste falls under the classification of a characteristic hazardous waste due to its toxicity. Furthermore, as a halogenated organic compound, it must be managed according to specific state and federal guidelines.[7][15]

The ultimate fate of this waste is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[7] This method is necessary to ensure the complete destruction of the halogenated aromatic ring, breaking it down into less harmful components like carbon dioxide, water, and inorganic halides, which are then scrubbed from the incinerator's exhaust.

By adhering to these detailed procedures, researchers can ensure they are not only compliant with safety and environmental regulations but are also upholding the principles of responsible chemical stewardship.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736260, this compound. [Link]
  • XiXisys.com. GHS 11 (Rev.11) SDS for CAS: 203302-95-8 Name: this compound. [Link]
  • University of Texas at Austin Environmental Health and Safety.
  • Lafayette College.
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]

Sources

Navigating the Synthesis Frontier: A Practical Guide to the Safe Handling of 4-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher pushing the boundaries of pharmaceutical, agrochemical, and materials science, 4-Bromo-3,5-difluoroaniline (CAS No. 203302-95-8) is a versatile and powerful building block.[1] Its unique molecular structure, featuring a brominated and difluorinated aniline ring, offers enhanced reactivity for complex organic syntheses.[2] However, this same reactivity demands a heightened level of respect and a meticulous approach to laboratory safety. This guide moves beyond mere procedural checklists to provide a deep, experience-driven framework for handling this compound, ensuring that your groundbreaking work is built on a foundation of uncompromised safety.

Immediate Hazard Assessment: Understanding the Risks

This compound is classified as a hazardous substance, and a thorough understanding of its toxicological profile is the first step in responsible handling. The Globally Harmonized System (GHS) provides a clear picture of the primary dangers associated with this compound.

GHS Classification:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

The aniline family of compounds, to which this compound belongs, are known for their systemic toxicity.[7] Absorption through the skin is a significant route of exposure, making dermal protection a critical focus of any handling protocol.[3]

The Core of Protection: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) plan is non-negotiable. The following table outlines the essential PPE for handling this compound, with the subsequent sections detailing the rationale behind each selection.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Tightly fitting safety goggles and a face shieldDouble-gloving: Inner layer of butyl rubber or laminate (Viton™) gloves, outer layer of nitrile glovesFull-length lab coat with tight cuffs, disposable apron, and closed-toe shoesWork within a certified chemical fume hood.
Handling and Experimental Use Tightly fitting safety gogglesDouble-gloving as aboveFull-length lab coat with tight cuffs and closed-toe shoesWork within a certified chemical fume hood.
Spill Cleanup Tightly fitting safety goggles and a face shieldHeavy-duty butyl rubber or laminate gloves over nitrile glovesChemical-resistant disposable coveralls, shoe covers, and apronA full-face respirator with a combination organic vapor/P100 cartridge is required.
Waste Disposal Tightly fitting safety gogglesDouble-gloving as aboveFull-length lab coat with tight cuffs and closed-toe shoesWork within a certified chemical fume hood.
Causality in Glove Selection: Why Nitrile is Not Enough

While nitrile gloves are a laboratory staple, they offer poor resistance to aromatic amines.[2][3] Breakthrough can occur rapidly, often in under a minute for thinner gloves, providing a false sense of security.[2] For direct handling of this compound, a double-gloving strategy is essential:

  • Inner Layer: A glove made from a more resistant material such as butyl rubber or a laminate (e.g., SilverShield®/4H®) should be worn as the primary barrier.

  • Outer Layer: A nitrile glove can be worn over the primary glove. This provides splash protection and can be changed frequently to minimize the spread of contamination.

Crucially, any time a glove comes into contact with the compound, it must be removed and replaced immediately.

Respiratory Protection: More Than Just a Dust Mask

Since this compound is a powder, the risk of inhaling dust particles is significant. All handling of the solid compound must be performed within a certified chemical fume hood to minimize airborne concentrations. Should a situation arise where the use of a fume hood is not feasible or in the event of a large spill, respiratory protection is mandatory.

A full-face respirator equipped with a combination organic vapor and P100 (particulate) cartridge is the recommended choice. The organic vapor component will adsorb aniline vapors, while the P100 filter will capture fine dust particles with an efficiency of 99.97%.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to be a self-validating system, with each step building upon the last to ensure a safe experimental process from start to finish.

prep 1. Preparation - Don full PPE - Verify fume hood function - Prepare spill kit weigh 2. Weighing - Use anti-static weigh boat - Handle in fume hood - Tare balance with boat prep->weigh Proceed with caution dissolve 3. Dissolution - Add solvent to solid slowly - Use magnetic stirring - Keep container closed weigh->dissolve reaction 4. Reaction - Conduct in closed system - Monitor for exotherms - Maintain inert atmosphere if needed dissolve->reaction workup 5. Workup & Purification - Perform extractions in fume hood - Use appropriate quenching agents reaction->workup decon 6. Decontamination - Clean glassware with solvent - Wipe down work area - Use aromatic amine neutralization solution workup->decon waste 7. Waste Disposal - Segregate halogenated waste - Use sealed, labeled containers decon->waste

Safe Handling Workflow for this compound

Spill and Emergency Response: A Plan for the Unexpected

Even with the most careful planning, accidents can happen. An immediate and effective response is crucial to mitigating the consequences of a spill.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before attempting any cleanup, don the full spill cleanup PPE outlined in the table above, including a full-face respirator.

  • Contain the Spill: For solid spills, gently cover the powder with a non-combustible absorbent material like sand or vermiculite to prevent it from becoming airborne. Do NOT use paper towels to dry sweep.

  • Neutralization: For a more thorough decontamination, specialized kits for aromatic amines are available. These kits typically contain a solution that neutralizes the toxicity of the amine.[2] The active ingredient is often a compound like glutaraldehyde, which reacts with the amine group.

  • Collection and Disposal: Carefully scoop the contained material into a labeled, sealed container for hazardous waste disposal.

  • Final Decontamination: Wipe the spill area with the decontamination solution, followed by a soap and water wash.

Disposal Plan: Responsible Stewardship from Cradle to Grave

All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous waste.

  • Waste Segregation: This compound is a halogenated aromatic amine. As such, it should be disposed of in a designated halogenated organic waste container. Do not mix with non-halogenated waste.

  • Containerization: Use robust, leak-proof, and clearly labeled containers. The label should include the full chemical name and the appropriate hazard pictograms.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these safety protocols and understanding the chemical principles that underpin them, you can confidently and responsibly harness the synthetic potential of this compound, driving your research forward while prioritizing the well-being of yourself and your colleagues.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • GHS 11 (Rev.11) SDS Word. (n.d.). This compound.
  • SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines.
  • International Safety Components. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines.
  • Northwestern University. (n.d.). Cartridge Selection.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3,5-difluoroaniline
Reactant of Route 2
4-Bromo-3,5-difluoroaniline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.